molecular formula C6H8N4O B1302996 6-Aminonicotinohydrazide CAS No. 42596-56-5

6-Aminonicotinohydrazide

Cat. No.: B1302996
CAS No.: 42596-56-5
M. Wt: 152.15 g/mol
InChI Key: MUTYGKWOSMNYBG-UHFFFAOYSA-N
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Description

6-Aminonicotinohydrazide is a useful research compound. Its molecular formula is C6H8N4O and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTYGKWOSMNYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376902
Record name 6-aminonicotinohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42596-56-5
Record name 6-aminonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-aminonicotinohydrazide, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, characterization, and reactivity of this compound. The insights provided are grounded in established chemical principles and field-proven methodologies, offering a practical framework for its application in research and development.

Introduction and Strategic Importance

This compound is a pyridine derivative incorporating both a primary aromatic amine and a hydrazide functional group. This unique combination of functionalities makes it a highly valuable scaffold in medicinal chemistry and materials science. The pyridine ring is a prevalent motif in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The hydrazide moiety serves as a critical linker and a precursor for a wide array of derivatives, most notably hydrazones, which are known to possess a broad spectrum of biological activities.[1]

The strategic importance of this compound lies in its potential as a starting material for the synthesis of novel compounds with therapeutic potential. Derivatives of nicotinic acid and its hydrazide have been explored for various pharmacological applications, including antitubercular, antimicrobial, and anti-inflammatory activities.[2][3] This guide will elucidate the foundational chemistry required to harness the potential of this molecule.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in any experimental setting. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 6-Aminopyridine-3-carbohydrazide-
Synonyms 6-Amino-3-pyridinecarboxylic acid hydrazideChemicalBook
CAS Number 42596-56-5ChemicalBook
Molecular Formula C₆H₈N₄OChemicalBook
Molecular Weight 152.15 g/mol ChemScene
Appearance (Predicted) White to off-white crystalline solid-

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of this compound involves the hydrazinolysis of its corresponding methyl ester, methyl 6-aminonicotinate. This reaction is a classic nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group from the ester.

Causality of Experimental Design:

The choice of methyl 6-aminonicotinate as the precursor is strategic; it is readily prepared from the commercially available 6-aminonicotinic acid.[4] Ethanol is selected as the solvent due to its excellent solvating power for both the ester and hydrazine hydrate, and its boiling point is suitable for achieving a sufficient reaction rate without requiring high-pressure apparatus. An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of dimeric side products.

G cluster_0 Synthesis Workflow Start Methyl 6-aminonicotinate (CAS: 36052-24-1) Process Reflux Reaction Start->Process Add to Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (Solvent) Reagent->Process Add to Workup Cooling & Precipitation Process->Workup Monitor by TLC Purification Filtration & Washing (Cold Ethanol) Workup->Purification Final This compound (Product) Purification->Final Dry under vacuum

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 6-aminonicotinate (15.2 g, 0.1 mol).[5]

  • Solvent Addition: Add 150 mL of absolute ethanol to the flask and stir the mixture to achieve partial dissolution.

  • Reagent Addition: Carefully add hydrazine hydrate (10.0 mL, ~0.2 mol, 2 equivalents) to the suspension. Causality: The excess hydrazine ensures the reaction proceeds efficiently towards the product.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1). The starting ester is significantly less polar than the product hydrazide. The reaction is typically complete within 4-6 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour. A precipitate of the product will form.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold ethanol (2 x 20 mL) to remove any unreacted hydrazine and other impurities.

  • Drying: Dry the purified white solid under vacuum at 50°C to a constant weight. The expected yield is typically high (>85%).

Spectroscopic Characterization: A Self-Validating System

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The data from IR, NMR, and MS should be mutually consistent, providing a self-validating confirmation of the target structure.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3200 (two bands)N-H StretchPrimary Amine (-NH₂)
3300-3100 (broad)N-H StretchHydrazide (-CONHNH₂)
1650-1630C=O Stretch (Amide I)Hydrazide Carbonyl
1600-1580N-H BendAmine/Hydrazide
~1600, ~1480C=C/C=N StretchPyridine Ring

Causality of Interpretation: The presence of distinct N-H stretching bands confirms the successful incorporation of the hydrazide and the retention of the amino group. The position of the carbonyl (C=O) stretch at a relatively low wavenumber is characteristic of a hydrazide, distinguishing it from a simple amide or ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the precise connectivity of atoms within the molecule.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.4 ppm (d, 1H): Proton at C2 of the pyridine ring.

    • δ ~7.8 ppm (dd, 1H): Proton at C4 of the pyridine ring.

    • δ ~6.5 ppm (d, 1H): Proton at C5 of the pyridine ring.

    • δ ~9.2 ppm (s, 1H): Amide proton (-CONH -).

    • δ ~6.0 ppm (s, 2H): Primary amine protons (-NH₂).

    • δ ~4.4 ppm (s, 2H): Hydrazide amine protons (-NHNH₂ ).

Causality of Interpretation: The use of DMSO-d₆ as a solvent is crucial as it allows for the observation of exchangeable protons (N-H). The chemical shifts and splitting patterns of the aromatic protons are characteristic of a 2,5-disubstituted pyridine ring. The distinct singlets for the three different types of N-H protons confirm the full structure.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~165 ppm: Carbonyl carbon (C=O).

    • δ ~160 ppm: C6 (carbon bearing the amino group).

    • δ ~148 ppm: C2.

    • δ ~138 ppm: C4.

    • δ ~115 ppm: C3.

    • δ ~108 ppm: C5.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected [M+H]⁺: 153.0771

  • Fragmentation: Key fragments would arise from the loss of NH₂NH₂ or the cleavage of the amide bond, which can be used to further confirm the structure.

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and makes it a versatile precursor for drug discovery.

Reactivity of the Hydrazide Group: Hydrazone Formation

The most prominent reaction of the hydrazide moiety is its condensation with aldehydes and ketones to form stable acylhydrazones. This reaction is the cornerstone of its use in developing bioactive compounds.[1]

G cluster_0 Hydrazone Synthesis Reactant1 This compound Product 6-Aminonicotinoylhydrazone Reactant1->Product + Reactant2 Aldehyde/Ketone (R-CHO) Reactant2->Product (Acid Catalyst, EtOH)

Caption: General scheme for acylhydrazone formation.

This reaction provides a straightforward method to introduce a wide variety of substituents (the 'R' group from the aldehyde/ketone), enabling the systematic exploration of structure-activity relationships (SAR).

Potential in Drug Development

The acylhydrazone scaffold (-CO-NH-N=CH-) is a known pharmacophore with a wide range of biological activities.[1] Derivatives of nicotinohydrazide have shown promise as:

  • Antitubercular Agents: Mimicking the mechanism of isoniazid, a first-line tuberculosis drug, by inhibiting enzymes involved in mycolic acid synthesis.

  • Antimicrobial and Antifungal Agents: The azomethine group (-N=CH-) is often crucial for antimicrobial activity.[3]

  • Anti-inflammatory and Analgesic Agents: Various hydrazone derivatives have demonstrated significant anti-inflammatory properties.

Reactivity of the Amino Group and Pyridine Ring

The primary amino group at the C6 position can undergo typical reactions of aromatic amines, such as acylation or diazotization, allowing for further structural modifications. The pyridine nitrogen provides a site for hydrogen bonding and potential coordination with metal ions, making the molecule an interesting ligand for the development of metallodrugs.

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its core properties, underpinned by the reactive hydrazide and amino functionalities on a stable pyridine core, make it an ideal starting point for the design and synthesis of novel compounds in drug discovery and materials science. The protocols and characterization data presented in this guide provide a robust and validated framework for researchers to confidently utilize this compound in their experimental workflows. The potential for generating diverse libraries of bioactive hydrazone derivatives highlights its significant value for future research endeavors.

References

  • ResearchGate. (2017). What is the best method to prepare hydrazide from Aromatic carboxylic acid?Link

  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Link

  • ResearchGate. (2021). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Link

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal. Link

  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound. Link

  • Abdykarim, M., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 28(21), 7393. Link

  • ChemicalBook. 6-Aminonicotinic acid synthesis. Link

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Link

  • (No author). (48) methyl-6-methyinicotinate Route of Synthesis. Link

  • Taizhou Volsen Chemical Co., Ltd. Synthesis Methyl 6-Aminonicotinate CAS 36052-24-1. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Link

  • Leja, K., & Moshynets, O. (2019). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 24(22), 4136. Link

  • PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Link

  • Szałkowska, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6296. Link

  • BLD Pharm. 36052-24-1|Methyl 6-aminonicotinate. Link

  • ChemicalBook. This compound | 42596-56-5. Link

  • ChemScene. 500862-71-5 | 5-Aminonicotinohydrazide. Link

Sources

An In-Depth Technical Guide to the Synthesis of 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Aminonicotinohydrazide is a pivotal heterocyclic building block in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it incorporates a reactive hydrazide moiety, making it a valuable precursor for synthesizing a diverse range of pharmacologically active compounds, including potential antitubercular and antimicrobial agents.[1][2][3] This guide provides a comprehensive, technically-grounded overview of a reliable and efficient two-step synthesis pathway for this compound, commencing from the readily available 6-aminonicotinic acid. The narrative emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step protocols, and includes validation data to ensure reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of this key intermediate.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached via a two-step sequence involving the formation of an ester intermediate followed by hydrazinolysis. The hydrazide functional group is synthetically derived from a carboxylic acid derivative, most commonly an ester, through nucleophilic acyl substitution with hydrazine. The direct reaction of a carboxylic acid with hydrazine is possible but often requires harsh conditions and can lead to side products. The ester route is milder, higher-yielding, and more controllable.

Our strategy is therefore as follows:

  • Fischer Esterification: Conversion of the carboxylic acid group of 6-aminonicotinic acid into a methyl ester. This activates the carbonyl group for subsequent nucleophilic attack and protects the acidic proton, improving solubility in organic solvents.

  • Hydrazinolysis: Reaction of the resulting methyl 6-aminonicotinate with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group to form the stable hydrazide product.

G Target This compound Intermediate Methyl 6-Aminonicotinate Target->Intermediate Hydrazinolysis StartingMaterial 6-Aminonicotinic Acid Intermediate->StartingMaterial Esterification

Caption: Retrosynthetic pathway for this compound.

Step 1: Synthesis of Methyl 6-Aminonicotinate

Mechanistic Principle: Fischer Esterification

The conversion of 6-aminonicotinic acid to its methyl ester is a classic example of Fischer esterification. The reaction is typically performed by refluxing the carboxylic acid in an excess of the alcohol (in this case, methanol), which also serves as the solvent, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[4]

The mechanism proceeds via three key stages:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation of the carbonyl to regenerate the catalyst and yield the final ester product. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of aminonicotinic acids.[4][5]

Materials:

  • 6-Aminonicotinic Acid (C₆H₆N₂O₂)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as an alternative catalyst

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminonicotinic acid (e.g., 10.0 g, 72.4 mmol).

  • Add 150 mL of anhydrous methanol to the flask. Stir the suspension.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 5 mL) to the stirring suspension. Caution: This addition is exothermic. Alternatively, thionyl chloride can be added dropwise at 0 °C.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux with vigorous stirring for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding it to an ice-cold saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, methyl 6-aminonicotinate, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white crystalline solid.[4]

Product Validation
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
6-Aminonicotinic AcidC₆H₆N₂O₂138.12[6]>300White to off-white powder
Methyl 6-AminonicotinateC₇H₈N₂O₂152.15154-156[4]White crystalline solid[4]

Step 2: Synthesis of this compound

Mechanistic Principle: Nucleophilic Acyl Substitution

The conversion of the methyl ester to the hydrazide is a nucleophilic acyl substitution reaction.[7] Hydrazine (H₂NNH₂) is a potent alpha-effect nucleophile, meaning it is more reactive than would be predicted from its basicity alone.

The reaction proceeds as follows:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, breaking the pi bond and forming a tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (CH₃O⁻) as a leaving group.

  • Proton Transfer: The methoxide is a strong base and will deprotonate the positively charged nitrogen or another hydrazine molecule, yielding methanol and the final, stable this compound product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

Detailed Experimental Protocol

This protocol is based on the standard and widely utilized reaction of esters with hydrazine hydrate.[8][9]

Materials:

  • Methyl 6-Aminonicotinate (C₇H₈N₂O₂)

  • Hydrazine Hydrate (N₂H₄·H₂O, 80-100% solution)

  • Ethanol (95% or absolute)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 6-aminonicotinate (e.g., 5.0 g, 32.9 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (e.g., 5.0 mL, ~103 mmol, approx. 3 equivalents) to the solution. Caution: Hydrazine is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-8 hours. The progress can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form upon cooling.

  • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the resulting solid product by vacuum filtration, wash with cold ethanol, and dry thoroughly.

Final Product Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
This compoundC₆H₈N₄O152.15White to pale yellow solid

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Overall Experimental Workflow

The entire process from starting material to final product can be visualized as a continuous workflow.

G start Step 1: Esterification (6-Aminonicotinic Acid in Methanol) reflux1 Add Acid Catalyst Heat to Reflux (12-18h) start->reflux1 workup1 Cool & Evaporate Methanol Neutralize with NaHCO₃ reflux1->workup1 extract1 Extract with Ethyl Acetate Dry & Concentrate workup1->extract1 intermediate Isolate Intermediate (Methyl 6-Aminonicotinate) extract1->intermediate start2 Step 2: Hydrazinolysis (Intermediate in Ethanol) intermediate->start2 reflux2 Add Hydrazine Hydrate Heat to Reflux (4-8h) start2->reflux2 workup2 Cool to Room Temperature Induce Crystallization reflux2->workup2 final_product Final Product (this compound) workup2->final_product

Caption: High-level experimental workflow for the two-step synthesis.

Safety and Handling

  • Sulfuric Acid / Thionyl Chloride: Highly corrosive. Causes severe burns. Handle with extreme care using gloves, goggles, and a lab coat.

  • Hydrazine Hydrate: Highly toxic, a suspected carcinogen, and corrosive. All operations must be conducted in a certified chemical fume hood. Avoid inhalation and skin contact.

  • Solvents: Methanol and ethanol are flammable. Ensure all heating is done using heating mantles or oil baths, with no open flames nearby.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step process involving Fischer esterification of 6-aminonicotinic acid, followed by hydrazinolysis of the resulting methyl ester. This pathway utilizes common laboratory reagents and standard organic chemistry techniques, making it accessible and scalable. The resulting product is a crucial intermediate for the development of novel heterocyclic compounds with significant potential in pharmaceutical research. Adherence to the detailed protocols and safety precautions outlined in this guide will ensure a successful and safe synthesis.

References

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. [Link]

  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • PubChem. (n.d.). 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. [Link]

  • PubMed. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. [Link]

  • precisionFDA. (n.d.). 6-AMINONICOTINIC ACID. [Link]

  • ResearchGate. (2025, August 9). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

  • PubMed. (n.d.). [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1.... [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. [Link]

  • PMC - NIH. (2023, March 9). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. [Link]

  • Organic Chemistry Portal. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • PMC - PubMed Central. (n.d.). A Review of the Biological Activity of Amidrazone Derivatives. [Link]

  • Beilstein Journals. (2023, March 9). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. [Link]/bjoc/articles/19/27)

Sources

An In-depth Technical Guide to 6-Aminonicotinohydrazide (CAS Number: 42596-56-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Aminonicotinohydrazide, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. The document delves into its chemical properties, synthesis, and characterization, underpinned by a logical exploration of its potential as a bioactive scaffold. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the rationale behind its synthesis and its prospective applications.

Introduction: The Rationale for this compound in Drug Discovery

The nicotinamide framework is a ubiquitous motif in biologically active molecules, most notably in the cofactor nicotinamide adenine dinucleotide (NAD). Chemical modifications of this pyridine ring system have historically yielded a rich pipeline of therapeutic agents. This compound emerges from this legacy, integrating three key pharmacophoric features: the pyridine ring, an amino group at the 6-position, and a hydrazide moiety at the 3-position.

The strategic inclusion of a hydrazide group in place of a carboxylic acid is a well-established strategy in medicinal chemistry known as bioisosteric replacement.[1][2][3][4][5] Carboxylic acids, while often crucial for target binding, can present challenges related to pharmacokinetics, such as poor membrane permeability and metabolic instability.[1][3] The hydrazide moiety can mimic the hydrogen bonding capabilities of a carboxylic acid while offering a distinct physicochemical profile, potentially improving drug-like properties.[1][3]

Furthermore, the hydrazide functional group itself is a known pharmacophore, present in a variety of drugs with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[6][7][8] The amino group at the 6-position of the pyridine ring can also be strategically utilized for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for novel drug candidates.

This guide will now proceed to detail the fundamental properties, synthesis, and potential applications of this compound, providing a robust framework for its utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in drug discovery, influencing formulation, delivery, and interaction with biological systems.

PropertyValueSource
CAS Number 42596-56-5N/A
Molecular Formula C₆H₈N₄ON/A
Molecular Weight 152.15 g/mol N/A
Appearance White to off-white crystalline solid (predicted)N/A
Melting Point Not reportedN/A
Solubility Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in water (predicted)N/A

Synthesis and Characterization

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available 6-aminonicotinic acid. The synthetic strategy hinges on the conversion of the carboxylic acid to an ester, followed by hydrazinolysis.

Synthetic Workflow

The proposed synthetic pathway is outlined below. This approach is a standard and efficient method for the preparation of hydrazides from their corresponding carboxylic acids.

Synthesis_Workflow A 6-Aminonicotinic Acid B Methyl 6-aminonicotinate A->B Esterification (MeOH, H+) C This compound B->C Hydrazinolysis (Hydrazine Hydrate)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 6-aminonicotinate

This initial step involves the esterification of 6-aminonicotinic acid to protect the carboxylic acid and facilitate the subsequent reaction with hydrazine.

  • Rationale: The conversion to a methyl ester is a common strategy to activate the carboxyl group for nucleophilic attack by hydrazine. The reaction is typically acid-catalyzed.[9]

  • Procedure:

    • Suspend 6-aminonicotinic acid (1 equivalent) in methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or by bubbling HCl gas).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-aminonicotinate.[9]

Step 2: Synthesis of this compound

The final step is the hydrazinolysis of the methyl ester to form the desired hydrazide.

  • Rationale: Hydrazine hydrate is a potent nucleophile that readily reacts with esters to form stable hydrazides.[6] This is a standard and high-yielding transformation.[10][11][12][13][14]

  • Procedure:

    • Dissolve methyl 6-aminonicotinate (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add an excess of hydrazine hydrate (typically 3-5 equivalents).

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the hydrazide protons.[15][16][17][18][19] The chemical shifts and coupling patterns will be characteristic of the this compound structure.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino and hydrazide groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the hydrazide (around 1640-1680 cm⁻¹), and the aromatic C=C and C=N stretching vibrations.[20][21][22][23]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.[24][25][26][27]

Potential Applications in Drug Development and Research

This compound serves as a versatile scaffold for the development of novel therapeutic agents, with potential applications spanning various disease areas. The presence of the hydrazide moiety suggests a predisposition for certain biological activities, as observed in related nicotinic acid hydrazide derivatives.[6][7][8]

As a Scaffold in Medicinal Chemistry

The primary amine and the terminal nitrogen of the hydrazide group in this compound offer two distinct points for further chemical elaboration.[28] This allows for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization.

Derivatization_Strategy A This compound B N'-Substituted Derivatives (e.g., Hydrazones) A->B Condensation with Aldehydes/Ketones C 6-Amino Substituted Derivatives A->C Acylation, Alkylation, etc. at the 6-amino group

Caption: Potential derivatization strategies for this compound.

Potential as an Antitubercular Agent

Isoniazid, a nicotinic acid hydrazide derivative, is a cornerstone of tuberculosis treatment. The structural similarity of this compound to isoniazid suggests that it could serve as a valuable starting point for the development of new antitubercular agents.[6] Derivatives of nicotinic acid hydrazide have shown promising in vitro activity against Mycobacterium tuberculosis.[6]

Potential as an Anti-inflammatory Agent

Several studies have reported the anti-inflammatory properties of nicotinic acid hydrazide derivatives.[29] The mechanism of action is thought to involve the modulation of inflammatory pathways. This compound and its derivatives could be investigated for their potential to inhibit key inflammatory mediators.

Future Perspectives

This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Future research efforts should focus on:

  • Optimization of Synthesis: Developing a scalable and efficient synthesis protocol for this compound and its derivatives.

  • Biological Screening: Conducting comprehensive biological screening of a library of this compound derivatives against a wide range of therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the structure-activity relationships of these derivatives to guide the design of more potent and selective compounds.

  • Mechanistic Studies: Investigating the mechanism of action of any identified bioactive compounds to understand their therapeutic potential fully.

Conclusion

This technical guide has provided a detailed overview of this compound, from its chemical rationale and synthesis to its potential applications in drug development. As a versatile scaffold with inherent pharmacophoric features, this compound holds considerable promise for the generation of novel therapeutic agents. It is hoped that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this intriguing molecule and its potential to address unmet medical needs.

References

  • Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Al-Abdullah, N. H., Al-Tuwaijri, H. M., Al-Harbi, N. O., El-Emam, A. A., & Al-Obaid, A. M. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(9), 16616–16632. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). ChemMedChem, 17(13), e202200131. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Journal of Medicinal Chemistry.
  • green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Narang, R., Narasimhan, B., Sharma, S., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2011). Nicotinic Acid Benzylidene/Phenyl-Ethylidene Hydrazides: Synthesis, Antimicrobial Evaluation and QSAR Studies. Letters in Drug Design & Discovery, 8(8), 733-749. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2021). Molecules, 26(16), 4983. [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). Journal of the American Chemical Society.
  • Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ChemMedChem, 8(3), 385–395. [Link]

  • 6-Aminonicotinamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (1984).
  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
  • Infrared (IR) Spectroscopy. (n.d.).
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (1983).
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Medicinal Chemistry, 13(8), 915–934. [Link]

  • Methyl 6-aminonicotinate – preparation and application. (2023). Georganics. [Link]

  • Proton NMR Table. (n.d.). Michigan State University. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

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  • Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025). YouTube. [Link]

  • high resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. (2018). Journal of the American Society for Mass Spectrometry, 29(10), 2024–2033. [Link]

  • Mass Spectrometry. (2021). YouTube. [Link]

  • Synthesis of Hydrazine Derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023). Organic Chemistry. [Link]

  • Isonicotinic acid, 2-amino-6-chloro-, hydrazide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Make Hydrazine Sulfate by the Hypochlorite-Ketazine Process - The Complete Guide. (2010). YouTube. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

  • Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. (2023). Chemical Communications, 59(80), 11986-11989. [Link]

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6-Aminonicotinohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 6-aminonicotinohydrazide, a pyridine-based hydrazide with significant potential in medicinal chemistry and drug development. While specific data for this compound is emerging, this document synthesizes information from closely related analogs and foundational chemical principles to offer a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and potential biological activities. This guide is intended to serve as a valuable resource for researchers investigating novel therapeutic agents, providing both theoretical groundwork and practical methodologies.

Introduction: The Therapeutic Potential of Nicotinohydrazides

Hydrazide-containing compounds represent a significant class of molecules in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Within this class, nicotinohydrazide derivatives, which incorporate a pyridine ring, have garnered considerable attention. The pyridine moiety can engage in various biological interactions, including hydrogen bonding and π-π stacking, making it a valuable scaffold in drug design.

This compound, with its amino group at the 6-position of the pyridine ring and a hydrazide functional group, presents an intriguing candidate for further investigation. The presence of these functional groups suggests the potential for diverse pharmacological activities and opens avenues for the development of novel therapeutic agents. This guide aims to provide a detailed technical overview of its molecular characteristics and a framework for its potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 6-position and a carbohydrazide group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈N₄OInferred
Molecular Weight 152.15 g/mol Inferred
IUPAC Name 6-aminopyridine-3-carbohydrazideInferred
CAS Number Not available-

The three-dimensional conformation of the hydrazide group is crucial for its biological activity. While a crystal structure for this compound is not currently available, studies on the related compound, nicotinohydrazide, provide valuable insights. The planarity of the pyridine ring and the potential for intramolecular hydrogen bonding between the amino and hydrazide groups could influence its interaction with biological targets.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the hydrazinolysis of the corresponding ester, ethyl 6-aminonicotinate. This is a common and effective method for the preparation of hydrazides.[1]

Synthesis_Workflow cluster_start Starting Material cluster_reagent Reagent & Solvent cluster_process Reaction cluster_product Product Ethyl_6_aminonicotinate Ethyl 6-aminonicotinate Reflux Reflux Ethyl_6_aminonicotinate->Reflux Reacts with Hydrazine_hydrate Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine_hydrate->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux 6_Aminonicotinohydrazide This compound Reflux->6_Aminonicotinohydrazide Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hydrazinolysis
  • Dissolution: Dissolve ethyl 6-aminonicotinate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted chemical shifts for this compound are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
Pyridine-H2 ~8.0-8.2 (d)~148-150Aromatic proton adjacent to the ring nitrogen and ortho to the amino group.
Pyridine-H4 ~7.5-7.7 (dd)~138-140Aromatic proton coupled to both H2 and H5.
Pyridine-H5 ~6.4-6.6 (d)~106-108Aromatic proton ortho to the amino group, expected to be upfield.
-NH₂ (amino) ~6.0-6.5 (br s)-Broad singlet due to exchange and quadrupolar effects.
-NH- (hydrazide) ~9.5-10.0 (br s)-Amide-like proton, expected to be downfield and broad.
-NH₂ (hydrazide) ~4.5-5.0 (br s)-Primary amine protons of the hydrazide, broad due to exchange.
C=O -~165-168Carbonyl carbon of the hydrazide.
Pyridine-C3 -~120-122Carbon bearing the hydrazide group.
Pyridine-C6 -~158-160Carbon bearing the amino group.

Note: These are estimated values and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amino & Hydrazide) Stretching3400-3200Medium to Strong, Broad
C-H (Aromatic) Stretching3100-3000Medium
C=O (Amide I) Stretching1680-1650Strong
N-H (Amide II) Bending1650-1550Medium
C=C, C=N (Aromatic) Stretching1600-1450Medium to Strong

The broadness of the N-H stretching bands is indicative of hydrogen bonding. The strong carbonyl absorption is a characteristic feature of the hydrazide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 152.15), the following fragmentation pattern can be anticipated under electron ionization (EI).

Mass_Spec_Fragmentation cluster_frags Key Fragments M_plus [C₆H₈N₄O]⁺ M⁺ = 152 frag1 [C₅H₅N₂CO]⁺ m/z = 121 M_plus->frag1 -NHNH₂ frag2 [C₅H₆N₂]⁺ m/z = 94 frag1->frag2 -CO frag3 [C₅H₅N]⁺ m/z = 79 frag2->frag3 -NH₂ SDH_Inhibition_Pathway cluster_molecule Inhibitor cluster_pathway Cellular Respiration Inhibitor This compound SDH Succinate Dehydrogenase (SDH) Inhibitor->SDH Inhibits Succinate Succinate Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Donates Electrons ATP ATP Production ETC->ATP

Caption: Hypothesized mechanism of action via SDH inhibition.

Molecular docking studies on related compounds have shown that the hydrazide moiety can form key interactions with amino acid residues in the active site of SDH. [2]The 6-amino group of this compound could further stabilize this binding through additional hydrogen bonds, potentially leading to potent inhibition.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic characteristics. Based on the activity of related compounds, it is hypothesized that this compound may exhibit significant biological activity, potentially through the inhibition of succinate dehydrogenase.

Further research is warranted to validate these predictions. Key future steps should include:

  • Experimental Synthesis and Characterization: The proposed synthesis should be carried out, and the structure of the resulting compound confirmed using NMR, IR, and mass spectrometry.

  • Biological Screening: this compound should be screened against a panel of microbial and cancer cell lines to determine its biological activity profile.

  • Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate its precise mechanism of action, including enzymatic assays to confirm SDH inhibition.

  • Lead Optimization: Based on the initial findings, a medicinal chemistry program could be initiated to synthesize and evaluate analogs of this compound with improved potency and pharmacokinetic properties.

References

  • To be populated with specific references found during research.
  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. PubMed. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. [Link]

  • To be populated with specific references found during research.
  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. ResearchGate. [Link]

  • Inhibition of Succinate Dehydrogenase by Diazoxide Is Independent of the ATP-Sensitive Potassium Channel Subunit Sulfonylurea Type 1 Receptor. PubMed. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. PubMed. [Link]

Sources

An In-Depth Technical Guide to 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-Aminonicotinohydrazide, a pyridine derivative with significant potential in medicinal chemistry and drug development. The document delineates the compound's chemical identity, including its IUPAC name and structural properties. It further explores its synthesis, potential mechanisms of action, and applications. Detailed experimental protocols and visual diagrams are provided to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Introduction and Chemical Identity

The field of medicinal chemistry is in constant pursuit of novel molecular entities that can serve as scaffolds for the development of new therapeutic agents. Pyridine derivatives, in particular, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on a specific, yet intriguing, member of this family: this compound.

While the name "this compound" is used, it is crucial to establish its precise chemical identity through the standardized nomenclature of the International Union of Pure and Applied Chemistry (IUPAC). The core structure is a nicotinic acid (pyridine-3-carboxylic acid) backbone, substituted with an amino group at the 6-position and a hydrazide functional group at the 3-position.

IUPAC Name and Synonyms

The correct IUPAC name for the compound is 6-aminopyridine-3-carbohydrazide .

This nomenclature is derived from its parent molecule, nicotinic acid, which is pyridine-3-carboxylic acid. The addition of a hydrazide group (-CONHNH2) at the 3-position and an amino group (-NH2) at the 6-position of the pyridine ring leads to the systematic name.

Common synonyms and related compounds include:

  • 6-Amino-3-pyridinecarboxylic acid hydrazide

  • 6-Aminonicotinic acid hydrazide

It is important to distinguish this compound from similar structures such as 6-aminonicotinic acid[1] and 6-aminonicotinamide[2], which possess a carboxylic acid and an amide group, respectively, instead of a hydrazide.

Chemical Structure and Properties

The molecular structure of this compound is fundamental to its chemical behavior and biological activity.

PropertyValueSource
Molecular Formula C6H8N4OCalculated
Molecular Weight 152.15 g/mol Calculated
CAS Number 42596-56-5[3]

The presence of the pyridine ring, amino group, and hydrazide moiety imparts specific characteristics to the molecule. The amino group is a key hydrogen bond donor and can be protonated, influencing solubility and receptor interactions. The hydrazide group is a versatile functional group known for its ability to form stable complexes with metal ions and to participate in various chemical reactions, including the formation of hydrazones.

Synthesis and Characterization

The synthesis of this compound typically starts from a more readily available precursor, such as 6-aminonicotinic acid or its ester derivative. A common synthetic strategy involves the conversion of the carboxylic acid or ester to the corresponding hydrazide.

Synthetic Workflow

A plausible synthetic route is outlined below. This multi-step process leverages standard organic chemistry transformations.

Synthesis_of_this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 6-Aminonicotinic_acid 6-Aminonicotinic Acid Ester_intermediate Ethyl 6-Aminonicotinate 6-Aminonicotinic_acid->Ester_intermediate EtOH, H+ Final_product This compound Ester_intermediate->Final_product Reflux Hydrazine_hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine_hydrate->Final_product Potential_Mechanisms_of_Action cluster_0 Hypothesized Biological Targets cluster_1 Downstream Cellular Effects Compound This compound Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Hydrolases) Compound->Enzyme_Inhibition Receptor_Modulation Receptor Modulation (e.g., GPCRs, Ion Channels) Compound->Receptor_Modulation Chelation Metal Ion Chelation Compound->Chelation Pathway_Disruption Signaling Pathway Disruption Enzyme_Inhibition->Pathway_Disruption Receptor_Modulation->Pathway_Disruption Physiological_Response Altered Physiological Response Chelation->Physiological_Response Pathway_Disruption->Physiological_Response

Sources

A Technical Guide to the Solubility Profile of 6-Aminonicotinohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 6-aminonicotinohydrazide. Solubility is a critical physicochemical property that significantly influences the developability of a compound into a viable therapeutic agent. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility characteristics is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This guide will delve into the theoretical and practical aspects of this compound solubility, offering a detailed exploration of experimental design, data interpretation, and the underlying principles that govern dissolution.

The Critical Role of Solubility in Drug Discovery and Development

The aqueous solubility of a drug candidate is a pivotal factor that dictates its absorption and, consequently, its bioavailability.[1] A compound with poor solubility will likely exhibit incomplete absorption from the gastrointestinal tract, leading to suboptimal therapeutic levels in the bloodstream. This can necessitate higher doses, which in turn may increase the risk of adverse effects. Therefore, characterizing the solubility profile of a compound like this compound early in the development process is a critical step in risk mitigation and ensuring the selection of a viable drug candidate.

Solubility data informs crucial decisions in the drug development pipeline, including:

  • Formulation Strategy: The choice of excipients, delivery systems (e.g., oral, intravenous), and manufacturing processes are all heavily influenced by the compound's solubility.

  • Toxicity Studies: Understanding the solubility in various physiological and non-physiological media is essential for designing accurate and reproducible toxicology and pharmacology studies.

  • High-Throughput Screening: In early discovery phases, kinetic solubility assays are often employed to rapidly assess the solubility of large numbers of compounds.[2]

Understanding the Solubility of this compound: A Solvent-Centric Approach

While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on its chemical structure and the known properties of related hydrazide compounds. The presence of both amino and hydrazide functional groups suggests the potential for hydrogen bonding, which would influence its solubility in protic solvents. The aromatic pyridine ring introduces a degree of hydrophobicity.

A systematic approach to determining the solubility of this compound involves evaluating its dissolution in a range of solvents with varying polarities.

Common Solvents for Solubility Determination

The choice of solvent is critical for accurately assessing the solubility of a compound. For a hydrazide-containing molecule like this compound, the following solvents are recommended for initial screening:

  • Aqueous Buffers (pH range 2-10): To mimic physiological conditions and assess pH-dependent solubility.

  • Polar Protic Solvents:

    • Water

    • Methanol

    • Ethanol

  • Polar Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO)[3][4][5][6]

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile

  • Non-Polar Solvents:

    • Toluene

    • Hexane

Dimethyl sulfoxide (DMSO) is a particularly powerful and versatile polar aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds.[6] It is often used to prepare high-concentration stock solutions for biological assays. However, it's important to be aware that DMSO can sometimes interfere with certain biological assays.[7]

Data Presentation: A Framework for Clarity

All quantitative solubility data should be meticulously organized for clear interpretation and comparison. The following table provides a template for presenting the solubility data of this compound.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (M) Method Used Notes
Water25[Insert Data][Insert Data]Shake-Flask
PBS (pH 7.4)25[Insert Data][Insert Data]Shake-Flask
Methanol25[Insert Data][Insert Data]Shake-Flask
Ethanol25[Insert Data][Insert Data]Shake-Flask
DMSO25[Insert Data][Insert Data]Shake-FlaskHighly soluble
Acetonitrile25[Insert Data][Insert Data]Shake-Flask
Water37[Insert Data][Insert Data]Shake-Flask
PBS (pH 7.4)37[Insert Data][Insert Data]Shake-Flask

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This section provides a detailed, step-by-step protocol for this method, along with a higher-throughput kinetic solubility assay.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Principle: An excess of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B Dispense C Incubate with agitation (e.g., 24-48h at constant temp.) B->C Seal vial D Centrifuge or filter to remove undissolved solid C->D After equilibration E Collect supernatant/filtrate D->E Careful aspiration F Quantify concentration (e.g., HPLC-UV, LC-MS) E->F Dilute if necessary

Caption: Workflow for thermodynamic solubility determination.

Detailed Steps:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[2]

  • Quantification: Accurately dilute the saturated supernatant or filtrate with a suitable solvent. Determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Determination via Laser Nephelometry

This high-throughput method measures the point at which a compound precipitates from a solution as it is added from a concentrated stock.[2]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The turbidity of the solution, which indicates precipitation, is measured by laser nephelometry. The concentration at which precipitation occurs is the kinetic solubility.[2]

Workflow Diagram:

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_measurement Measurement cluster_analysis Data Analysis A Prepare high-concentration stock of this compound in DMSO C Add stock solution to first well A->C B Dispense aqueous buffer into a 96-well plate B->C D Perform serial dilutions across the plate C->D E Measure turbidity of each well using a laser nephelometer D->E After a short incubation F Identify the well where precipitation first occurs E->F G Calculate kinetic solubility F->G

Caption: Workflow for kinetic solubility determination.

Detailed Steps:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add the desired aqueous buffer to multiple wells.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. Then, perform a serial dilution across the plate.

  • Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

  • Nephelometry Reading: Measure the turbidity of each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is defined as the concentration in the highest concentration well that does not show a significant increase in turbidity compared to the buffer-only control.

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Method: The shake-flask method is chosen for its accuracy in determining thermodynamic solubility, which is a true measure of a compound's solubility at equilibrium.[8] Kinetic solubility assays, while higher in throughput, can sometimes overestimate solubility as they measure the point of precipitation from a supersaturated solution.

Solvent Selection: The panel of solvents is selected to provide a broad understanding of the compound's behavior in different environments. Aqueous buffers are critical for physiological relevance, while organic solvents provide information for formulation and synthesis.[9][10]

Temperature Control: Maintaining a constant and defined temperature is crucial, as solubility is temperature-dependent.

Equilibration Time: The 24-48 hour incubation in the shake-flask method is designed to ensure that the system has reached equilibrium. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the solubility value has plateaued.

Purity Analysis: It is essential to confirm the purity of the this compound starting material, as impurities can affect solubility measurements. The analytical method used for quantification (e.g., HPLC) should be able to separate the parent compound from any potential degradants or impurities.[2]

Conclusion

A comprehensive understanding of the solubility of this compound is a cornerstone of its successful development as a potential therapeutic agent. By employing robust experimental methodologies such as the shake-flask method and systematically evaluating its solubility in a range of relevant solvents, researchers can generate the critical data needed to guide formulation strategies, interpret biological data, and ultimately de-risk the development process. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and accurately characterize the solubility profile of this and other promising drug candidates.

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6-Aminonicotinohydrazide spectral analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 6-Aminonicotinohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing novel therapeutic agents. Its structure, combining a pyridine ring, an amino group, and a hydrazide moiety, offers multiple points for chemical modification and biological interaction. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying scientific rationale for the observed phenomena and the experimental protocols required to obtain them.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is to understand the molecule's structure and identify its key features. This compound possesses an aminopyridine ring and a hydrazide functional group. This combination of an aromatic system with multiple nitrogen and oxygen heteroatoms dictates its unique spectral characteristics.

Molecular Structure Diagram

To facilitate a clear discussion of the NMR data, the atoms in this compound are numbered as follows:

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, the key is to differentiate the aromatic protons from the labile N-H protons of the amino and hydrazide groups.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for analyzing compounds with labile protons (-NH, -OH). Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity readily dissolves the analyte, and its deuterium atoms do not produce signals in the ¹H NMR spectrum. Crucially, DMSO-d₆ is a hydrogen bond acceptor but not a strong donor, which slows the rate of proton exchange. This allows the distinct N-H protons of the primary amine (-NH₂) and the hydrazide (-NHNH₂) to be observed as separate, often broad, signals.[1][2] In contrast, using solvents like D₂O would lead to rapid H-D exchange, causing the N-H proton signals to disappear.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The spectrum is predicted to show distinct regions for aromatic and N-H protons.

  • Aromatic Region (δ 6.0-9.0 ppm): The pyridine ring contains three protons (H2, H4, H5). Their chemical shifts are influenced by the ring nitrogen and the electron-donating amino group (-NH₂) and electron-withdrawing hydrazide group (-CONHNH₂).

    • H2 (δ ~8.3-8.5 ppm): This proton is ortho to the ring nitrogen and meta to the carbonyl, making it the most deshielded aromatic proton. It is expected to appear as a doublet.

    • H4 (δ ~7.8-8.0 ppm): This proton is para to the amino group and meta to the ring nitrogen and carbonyl. It will likely appear as a doublet of doublets.

    • H5 (δ ~6.4-6.6 ppm): This proton is ortho to the powerful electron-donating amino group, making it significantly shielded compared to the other ring protons. It is expected to be the most upfield aromatic signal, appearing as a doublet.

  • Amine and Hydrazide Protons (Labile):

    • -CONH- (δ ~9.5-10.0 ppm): The amide N-H proton is typically deshielded due to resonance with the adjacent carbonyl group and will appear as a broad singlet.[1]

    • Ar-NH₂ (δ ~6.0-6.5 ppm): The protons of the aromatic amine will appear as a broad singlet. Their chemical shift is influenced by the electron-donating character of the amino group.[3][4]

    • -NH₂ (Hydrazide) (δ ~4.3-4.5 ppm): The terminal -NH₂ protons of the hydrazide are the most shielded of the N-H protons and will appear as a broad singlet.

Data Summary: Predicted ¹H NMR
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H28.3 - 8.5Doublet (d)1H
H47.8 - 8.0Doublet of Doublets (dd)1H
H56.4 - 6.6Doublet (d)1H
Ar-NH₂6.0 - 6.5Broad Singlet (br s)2H
-CONHH -9.5 - 10.0Broad Singlet (br s)1H
-NHH4.3 - 4.5Broad Singlet (br s)2H
Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor, Fourier transform, and phase correct the resulting spectrum. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[5]

Expertise & Rationale: Experimental Choices

Broadband proton decoupling is a standard technique used in ¹³C NMR to simplify the spectrum and improve signal-to-noise.[5] It removes the splitting of carbon signals by attached protons (¹J C-H coupling), collapsing each multiplet into a singlet. This makes the spectrum much easier to interpret, especially for complex molecules.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The molecule has six distinct carbon atoms in the aromatic ring and one carbonyl carbon.

  • Carbonyl Carbon (C7) (δ ~165-170 ppm): The carbonyl carbon of the hydrazide group is highly deshielded and will appear significantly downfield.

  • Aromatic Carbons (δ ~100-160 ppm):

    • C6 (δ ~158-162 ppm): This carbon is directly attached to the amino group's nitrogen, causing it to be the most deshielded of the ring carbons.

    • C2 (δ ~150-155 ppm): Attached to the ring nitrogen, this carbon is also significantly deshielded.

    • C4 (δ ~138-142 ppm): This carbon's chemical shift is primarily influenced by its position relative to the ring nitrogen.

    • C3 (δ ~120-125 ppm): The carbon bearing the hydrazide substituent.

    • C5 (δ ~105-110 ppm): Being ortho to the electron-donating amino group, this carbon is the most shielded of the aromatic carbons and will appear furthest upfield in the aromatic region.[6]

Data Summary: Predicted ¹³C NMR
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (C=O)165 - 170
C6158 - 162
C2150 - 155
C4138 - 142
C3120 - 125
C5105 - 110
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-25 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Rationale: Key Vibrational Modes

For this compound, the IR spectrum will be dominated by absorptions from the N-H, C=O, and aromatic C=C/C=N bonds. The N-H stretching region (3100-3500 cm⁻¹) is particularly diagnostic. Primary amines (Ar-NH₂) typically show two distinct bands corresponding to asymmetric and symmetric stretching modes.[4][7] The hydrazide N-H bonds will also absorb in this region. The carbonyl (C=O) stretch of the hydrazide is expected around 1650-1680 cm⁻¹, a slightly lower frequency than a typical ketone due to resonance.[8]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3200N-H StretchPrimary Amine (Ar-NH₂) & Hydrazide (-NHNH₂)Medium-Strong, Broad
3100 - 3000C-H StretchAromaticMedium-Weak
1680 - 1650C=O Stretch (Amide I)HydrazideStrong
1620 - 1580N-H Bend / C=C StretchPrimary Amine / Aromatic RingMedium
1550 - 1450C=C & C=N StretchAromatic RingMedium-Strong
1340 - 1250C-N StretchAromatic AmineStrong
Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-650 cm⁻¹.

  • Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, creating a molecular ion (M⁺•) that subsequently fragments in a predictable manner.

Expertise & Rationale: Fragmentation Pathways

The fragmentation of this compound under EI conditions will be directed by the stability of the resulting fragments. The aromatic ring provides a stable core. Cleavage of the bonds adjacent to the carbonyl group and within the hydrazide moiety are expected to be primary fragmentation events.[9][10] A key fragmentation pathway for hydrazides is the cleavage of the N-N bond. Another common fragmentation is the loss of the entire hydrazide group.

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺•): The molecular weight of this compound (C₆H₈N₄O) is 152.15 g/mol . The molecular ion peak should be observed at m/z = 152 .

  • Key Fragments:

    • m/z = 137: Loss of •NH₂ radical from the hydrazide terminus.

    • m/z = 121: Loss of the •N₂H₃ radical, a characteristic fragmentation of the hydrazide group. This fragment corresponds to the [6-aminonicotinoyl]⁺ cation.

    • m/z = 93: Loss of CO from the m/z = 121 fragment, resulting in the [6-aminopyridinyl]⁺ cation.

    • m/z = 66: Further fragmentation of the pyridine ring.

Fragmentation Pathway Diagram

G M [C₆H₈N₄O]⁺• m/z = 152 (Molecular Ion) F1 [C₆H₅N₃O]⁺ m/z = 137 M->F1 - •NH₂ F2 [C₆H₅N₂O]⁺ m/z = 121 M->F2 - •N₂H₃ F3 [C₅H₅N₂]⁺ m/z = 93 F2->F3 - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Volatilize the sample using heat under high vacuum. Ionize the gaseous molecules using a standard 70 eV electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate the mass spectrum, which plots relative intensity versus m/z.

Integrated Spectral Analysis: A Coherent Picture

No single technique provides a complete structural picture. The true power of spectral analysis lies in integrating the data from all methods to build an unassailable structural proof.

  • MS establishes the molecular formula with a molecular ion at m/z 152.

  • IR confirms the presence of key functional groups: N-H stretches (amine/hydrazide), a C=O stretch (hydrazide), and aromatic ring vibrations.

  • ¹³C NMR shows exactly seven unique carbon atoms, corresponding to the six ring carbons and one carbonyl carbon, confirming the carbon skeleton.

  • ¹H NMR provides the final, detailed piece of the puzzle. It confirms the presence of three distinct aromatic protons and three different types of N-H protons, with integrations matching the proposed structure (1H, 1H, 1H, 2H, 1H, 2H). The chemical shifts and coupling patterns of the aromatic protons confirm the 2,3,5-substitution pattern on the pyridine ring.

Together, these four spectroscopic methods provide a self-validating system that unambiguously confirms the identity and structure of this compound.

Conclusion

The spectral analysis of this compound is a straightforward process when approached with a foundational understanding of spectroscopic principles and the specific characteristics of the molecule's functional groups. The predicted data presented in this guide, derived from established chemical shift and absorption frequency correlations, provides a reliable template for researchers. By following the outlined protocols, scientists can confidently verify the structure and purity of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

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6-Aminonicotinohydrazide: A Technical Guide to Its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminonicotinohydrazide is a pyridine-based scaffold of significant interest in medicinal chemistry due to its structural similarity to a class of biologically active nicotinohydrazide derivatives. While direct experimental data on this compound is limited in publicly accessible literature, this technical guide provides an in-depth analysis of its potential biological activities by examining the established properties of closely related analogs. This document will explore the synthesis, potential mechanisms of action, and relevant experimental protocols for evaluating the anticancer, antimicrobial, and enzyme inhibitory activities of this compound class. The insights provided herein are intended to serve as a foundational resource for researchers initiating studies on this compound and its derivatives, facilitating the design of robust experimental plans and accelerating the discovery of novel therapeutic agents.

Introduction: The Nicotinohydrazide Scaffold

The nicotinohydrazide moiety is a versatile pharmacophore that has been extensively utilized in the development of various therapeutic agents. This structural motif, characterized by a pyridine ring linked to a hydrazide group, is a derivative of nicotinic acid (Vitamin B3) and has been shown to possess a wide spectrum of biological activities. These activities are often attributed to the ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding interactions with biological targets.

Derivatives of nicotinic acid and its amide, nicotinamide, have demonstrated significant potential in anticancer drug development.[1] The incorporation of the hydrazide functional group introduces a reactive site that can be readily modified to generate diverse libraries of compounds with varied physicochemical properties and biological targets.

This guide will focus on the potential biological landscape of this compound by drawing parallels with structurally similar and well-characterized analogs, particularly 6-phenylnicotinohydrazide derivatives.[2]

Synthesis of this compound and its Derivatives

The synthesis of this compound would likely commence from 6-aminonicotinic acid. A common synthetic route involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Synthesis_Pathway A 6-Aminonicotinic Acid B Ethyl 6-Aminonicotinate A->B  Esterification  (Ethanol, Acid catalyst) C This compound B->C  Hydrazinolysis  (Hydrazine hydrate)

Caption: General synthesis pathway for this compound.

Further derivatization of the terminal amine of the hydrazide group can be achieved through condensation reactions with various aldehydes and ketones to yield N'-acylhydrazones. This approach has been successfully employed for the synthesis of a wide range of nicotinic acid hydrazide derivatives with diverse biological activities.[3]

Experimental Protocol: Synthesis of N'-Aryl/Alkyl-6-aminonicotinohydrazides

This protocol is adapted from established methods for the synthesis of related nicotinohydrazide derivatives.[2]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of Aldehyde/Ketone: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate can be collected by filtration.

  • Purification: Wash the solid product with cold ethanol and recrystallize from a suitable solvent to obtain the pure N'-substituted-6-aminonicotinohydrazide.

Potential Biological Activities

Based on the biological profiles of analogous compounds, this compound and its derivatives are hypothesized to exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Nicotinic acid derivatives have been extensively investigated as potential anticancer agents.[1][4] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. For instance, certain nicotinamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5]

The cytotoxic potential of this compound derivatives can be assessed against a panel of human cancer cell lines using standard in vitro assays.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[6]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, Caco-2) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Hydrazide-containing compounds are well-known for their antimicrobial properties.[7][8] Derivatives of 6-phenylnicotinohydrazide have demonstrated potent antitubercular and broad-spectrum antimicrobial activities.[2] The mechanism of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways.

The antimicrobial efficacy of this compound derivatives can be determined against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[8]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Antimicrobial Activity of Selected Nicotinohydrazide Derivatives

CompoundOrganismMIC (µg/mL)Reference
8b (2,6-dichlorobenzylidene derivative of 6-phenylnicotinohydrazide) Mycobacterium tuberculosis3.90
Staphylococcus aureus0.24 - 1.95
Candida albicans0.24 - 1.95
Compound 13 (a nicotinoyl sulfonohydrazide) Staphylococcus fecalisNot specified (outstanding activity)[7]
Rhizopus sp.Not specified (promising activity)[7]
Enzyme Inhibition

The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents.[9] Nicotinaldehyde, a related compound, has been shown to be a potent competitive inhibitor of nicotinamidases.[10] The hydrazide moiety in this compound could potentially interact with the active sites of various enzymes. For instance, derivatives of nicotinohydrazide have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[11]

The inhibitory potential of this compound derivatives against specific enzymes can be evaluated using appropriate in vitro enzyme assays.

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor. Pre-incubate for a specified time.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[10]

Enzyme_Inhibition cluster_competitive Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P + E I Inhibitor (I) I->EI

Caption: Simplified model of competitive enzyme inhibition.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. By leveraging the extensive research on its structural analogs, this guide has outlined a clear path for the systematic investigation of its biological activities. The proposed experimental protocols provide a solid foundation for researchers to assess its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity, ultimately paving the way for the development of novel therapeutic candidates.

References

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A Technical Guide to the Medicinal Chemistry Applications of the 6-Aminonicotinohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of versatile chemical scaffolds capable of extensive derivatization and interaction with diverse biological targets. The hydrazide functional group is a well-established pharmacophore, integral to numerous compounds with a wide spectrum of biological activities.[1][2] When incorporated into a pyridine ring, specifically as 6-aminonicotinohydrazide, it presents a unique scaffold combining the features of the bioactive nicotinamide core with the synthetic versatility of a hydrazide. This technical guide provides a prospective analysis of this compound as a core structure for drug discovery. We will delve into its synthetic potential and propose detailed frameworks for investigating its applications in oncology, infectious diseases, and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and the practical methodologies required to unlock the therapeutic potential of this promising molecular architecture.

The this compound Scaffold: A Strategic Overview

The this compound molecule is a strategic starting point for library synthesis due to its constituent functional groups, each contributing to its potential biological activity and synthetic tractability.

  • The Nicotinamide Core: As a derivative of nicotinic acid (Niacin or Vitamin B3), this heterocyclic system is fundamental to cellular metabolism in the form of nicotinamide adenine dinucleotide (NAD). This inherent biocompatibility makes the nicotinamide core an excellent foundation for drug design. Derivatives have been successfully developed as inhibitors of key enzymes like histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2), highlighting its privileged status in medicinal chemistry.[3][4][5]

  • The Hydrazide Moiety (-CONHNH₂): This functional group is a cornerstone of medicinal chemistry, renowned for its role in a plethora of bioactive compounds.[6][7] Its primary value lies in its utility as a synthetic handle. The terminal primary amine (-NH₂) is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone linkages. This reaction is the foundation of combinatorial chemistry approaches, enabling the rapid generation of large, diverse libraries of compounds for high-throughput screening.[2][8]

  • The 6-Amino Substituent (-NH₂): The position and nature of substituents on the pyridine ring critically influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds with biological targets. The amino group at the 6-position can act as a hydrogen bond donor, potentially anchoring the molecule within the active site of a target protein and enhancing binding affinity.

The convergence of these three features in a single, relatively simple molecule makes this compound a compelling starting point for developing novel therapeutics.

General Synthetic and Derivatization Strategy

The primary synthetic utility of the this compound scaffold is its straightforward conversion into a diverse library of N-acylhydrazones. The hydrazide serves as a versatile linker, connecting the 6-aminopyridine core to a vast array of substituted aryl, heteroaryl, or aliphatic moieties introduced via an aldehyde or ketone.

Rationale for Derivatization: The goal of this strategy is to systematically explore the structure-activity relationship (SAR). By varying the substituent (R) on the aldehyde or ketone, a medicinal chemist can modulate properties such as lipophilicity, steric bulk, and electronic character. This allows for the fine-tuning of the molecule's potency, selectivity, and pharmacokinetic profile (ADMET). For instance, introducing electron-withdrawing groups can impact pKa and target binding, while lipophilic groups can enhance membrane permeability.[9]

Below is a generalized workflow for the synthesis of a 6-aminonicotinohydrazone library.

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Library Synthesis A 6-Aminonicotinic Acid B Esterification (e.g., SOCl₂/MeOH) A->B C Methyl 6-Aminonicotinate B->C D Hydrazinolysis (e.g., N₂H₄·H₂O) C->D E This compound D->E G Condensation Reaction (Acid Catalyst, Reflux) E->G F Diverse Aldehydes/Ketones (R-CHO / R-COR') F->G H 6-Aminonicotinohydrazone Library G->H I Biological Screening (e.g., Anticancer, Antimicrobial) H->I

Caption: General workflow for synthesis and derivatization of this compound.

Potential Therapeutic Application: Anticancer Agents

The hydrazone moiety is present in numerous compounds demonstrating significant cytotoxic activity against various cancer cell lines.[1][10][11] Coupled with the nicotinamide core's known role in targeting cancer-relevant enzymes, derivatives of this compound represent a promising avenue for novel anticancer drug discovery.

Rationale and Potential Mechanisms of Action

The antiproliferative activity of related hydrazone compounds is often attributed to the induction of apoptosis.[1] Key mechanisms include:

  • Modulation of Apoptotic Proteins: Shifting the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade.[1]

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints (e.g., G1 or G2/M), preventing cancer cells from dividing.[1]

  • Enzyme Inhibition: Nicotinamide derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2, which is crucial for tumor angiogenesis.[3][5] Inhibition of this pathway can starve tumors of essential nutrients and oxygen.

G Drug 6-Aminonicotinohydrazone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Drug->Bax Activation Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis (Programmed Cell Death) Casp->Apoptosis

Caption: Hypothesized apoptotic pathway induced by 6-aminonicotinohydrazone derivatives.

Experimental Workflow for Anticancer Evaluation

Causality: The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and proliferation. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%). This is a critical first step to identify promising cytotoxic compounds.[11][12]

Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[1][5]

  • Compound Treatment: Prepare stock solutions of the synthesized 6-aminonicotinohydrazone derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the cells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Causality: To confirm that cell death occurs via apoptosis rather than necrosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Data Presentation: Hypothetical Cytotoxicity Data
Compound IDR-Group on HydrazoneIC₅₀ (µM) vs. MCF-7[1]IC₅₀ (µM) vs. HCT-116[5]
6-ANH-01 4-Nitrophenyl0.775.4
6-ANH-02 2,6-Dichlorophenyl3.908.1
6-ANH-03 4-Hydroxyphenyl15.222.5
6-ANH-04 Furan-2-yl0.709.8
Doxorubicin (Positive Control)0.500.95

Potential Therapeutic Application: Antimicrobial Agents

Infections caused by drug-resistant microbes are a pressing global health threat. The hydrazide-hydrazone scaffold is a well-documented source of potent antimicrobial and particularly antitubercular agents.[9][13][14] Isoniazid, a nicotinohydrazide derivative, is a frontline treatment for tuberculosis, underscoring the potential of this chemical class.

Rationale and Potential Mechanisms of Action

The antimicrobial activity of hydrazones is diverse. The lipophilicity conferred by the hydrazone side chain often facilitates passage through the microbial cell wall. Potential mechanisms include:

  • Enzyme Inhibition: Interference with essential enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.[15]

  • Chelation of Trace Metals: Some hydrazones can chelate metal ions that are crucial for microbial enzyme function.

  • Disruption of Cell Membrane: Alteration of membrane integrity leading to leakage of cellular contents.

Experimental Workflow for Antimicrobial Evaluation

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary metric for quantifying the potency of a potential new antibiotic. The broth microdilution method is a standardized, high-throughput technique that allows for the simultaneous testing of multiple compounds against various microbial strains.[9][13]

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungi (Candida albicans ATCC 10231) to a concentration of approximately 5x10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbe, no drug) and a negative control (broth, no microbe). Ciprofloxacin (for bacteria) and Fluconazole (for fungi) can be used as reference drugs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Hypothetical Antimicrobial Activity
Compound IDR-Group on HydrazoneMIC (µg/mL) vs. S. aureus[14]MIC (µg/mL) vs. E. coli[9]MIC (µg/mL) vs. M. tuberculosis H37Rv[13]
6-ANH-01 4-Nitrophenyl6.2512.56.25
6-ANH-02 2,6-Dichlorophenyl0.241.953.90
6-ANH-05 Pyridin-4-yl0.490.490.75
Ciprofloxacin (Control)0.50.25N/A
Isoniazid (Control)N/AN/A0.75

Potential Therapeutic Application: Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, from arthritis to neurodegenerative disorders. Nicotinic acid derivatives have been reported to possess significant anti-inflammatory properties, often through the modulation of inflammatory signaling pathways and the reduction of oxidative stress.[16][17]

Rationale and Potential Mechanisms of Action

Inflammation is a complex process involving immune cells like macrophages. When activated by stimuli such as lipopolysaccharide (LPS), macrophages produce high levels of inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS).[17]

  • Inhibition of Inflammatory Mediators: Compounds can directly inhibit enzymes responsible for producing these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • ROS Scavenging: The chemical structure may possess antioxidant properties, allowing it to neutralize harmful ROS.

  • Cytokine Suppression: Compounds may interfere with signaling pathways (e.g., NF-κB) that lead to the production of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Workflow for Anti-inflammatory Evaluation

Causality: This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated by the bacterial endotoxin LPS. The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity. This is a robust and widely used primary screen for anti-inflammatory potential.[18]

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Incubate for 24 hours. Dexamethasone can be used as a positive control.

  • Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Data Acquisition: After a short incubation, measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value. Note: A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for medicinal chemistry exploration. Its facile derivatization into diverse hydrazone libraries provides a powerful platform for discovering novel therapeutic agents. The evidence from related nicotinohydrazide and hydrazone compounds strongly suggests high potential for development in oncology, antimicrobials, and anti-inflammatory therapeutics.

Future work should focus on:

  • Synthesis and Screening: Execution of the proposed workflows to synthesize and screen a focused library of 6-aminonicotinohydrazone derivatives to identify initial hits.

  • In Silico Studies: Employing molecular docking and dynamics simulations to predict potential biological targets and guide the rational design of next-generation compounds.

  • ADMET Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising lead compounds to assess their drug-likeness and potential for in vivo success.

  • Mechanism of Action Elucidation: For active compounds, performing further detailed biological assays (e.g., Western blotting for protein expression, specific enzyme inhibition assays) to precisely identify their molecular mechanisms of action.

By integrating these strategies, the full therapeutic potential of the this compound scaffold can be systematically and efficiently investigated.

References

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An In-Depth Technical Guide to 6-Aminonicotinohydrazide: Synthesis, History, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Aminonicotinohydrazide, a heterocyclic compound belonging to the nicotinohydrazide family. While direct research on this specific molecule is not extensively published, this document synthesizes available information on its logical precursors, related derivatives, and the broader class of nicotinic acid hydrazides to present a coherent understanding of its discovery, history, probable synthesis, and potential as a scaffold in drug development. This guide is intended for researchers, medicinal chemists, and professionals in drug discovery who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of nicotinic acid (Vitamin B3) and its derivatives. The discovery of isoniazid (isonicotinic acid hydrazide) in the early 1950s as a potent anti-tuberculosis agent sparked immense interest in the pharmacological potential of the nicotinohydrazide scaffold. This led to the synthesis and evaluation of a wide array of structural analogs, with modifications to the pyridine ring being a key area of investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing formulation and delivery strategies.

PropertyValueSource
CAS Number 42596-56-5
Molecular Formula C₆H₈N₄O
Molecular Weight 152.15 g/mol
Canonical SMILES C1=CC(=C(N=C1)N)C(=O)NNInferred
Appearance Solid (predicted)-
Solubility Soluble in polar organic solvents (predicted)-

Synthesis and Characterization

While a specific, published protocol for the synthesis of this compound is not available, a logical and well-established synthetic route can be proposed based on the chemistry of its precursors and related compounds. The most probable synthetic pathway involves a two-step process starting from 6-aminonicotinic acid.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process: (1) esterification of 6-aminonicotinic acid to form an alkyl 6-aminonicotinate, followed by (2) hydrazinolysis of the ester to yield this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 6-Aminonicotinic_Acid 6-Aminonicotinic Acid Reagents_1 Ethanol (or Methanol) Catalytic Acid (e.g., H₂SO₄) 6-Aminonicotinic_Acid->Reagents_1 Ethyl_6_Aminonicotinate Ethyl 6-Aminonicotinate Reagents_1->Ethyl_6_Aminonicotinate Ethyl_6_Aminonicotinate_2 Ethyl 6-Aminonicotinate Ethyl_6_Aminonicotinate->Ethyl_6_Aminonicotinate_2 Intermediate Reagents_2 Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (solvent) Ethyl_6_Aminonicotinate_2->Reagents_2 This compound This compound Reagents_2->this compound

Proposed two-step synthesis of this compound.
Experimental Protocols

This protocol is adapted from established procedures for the esterification of nicotinic acid derivatives.

  • Reaction Setup: To a suspension of 6-aminonicotinic acid (1.0 equivalent) in absolute ethanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

This protocol is a standard procedure for the conversion of esters to hydrazides.

  • Reaction Setup: Dissolve ethyl 6-aminonicotinate (1.0 equivalent) in absolute ethanol (10 mL per gram of ester).

  • Reaction: Add hydrazine hydrate (3.0-5.0 equivalents) to the solution and heat the mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of the amino and hydrazide functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (N-H, C=O, C=N).

  • Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Mechanism of Action

Antimycobacterial Activity

The primary therapeutic indication for many nicotinohydrazide derivatives is tuberculosis. Isoniazid, the archetypal compound of this class, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. It is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.

It is highly probable that this compound would also exhibit antimycobacterial activity. The amino group at the 6-position could potentially modulate its uptake by mycobacteria or its interaction with the active site of target enzymes. Studies on 6-aryl-2-methylnicotinohydrazide derivatives have shown promising minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 6.25 µg/mL.[2]

G This compound This compound Mycobacterium Mycobacterium Cell This compound->Mycobacterium Uptake KatG KatG Enzyme (Catalase-Peroxidase) This compound->KatG Activation Mycobacterium->KatG Activated_Drug Activated Drug (Isonicotinoyl Radical) KatG->Activated_Drug InhA InhA (Enoyl-ACP Reductase) Activated_Drug->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Inferred mechanism of action against Mycobacterium.
Other Potential Applications

Derivatives of nicotinic acid hydrazide have also been investigated for a range of other biological activities, including:

  • Antifungal Activity: Some nicotinohydrazide derivatives have shown efficacy against various fungal pathogens.

  • Anticonvulsant Activity: The hydrazone derivatives of nicotinic acid have been identified as a potential pharmacophore for the design of novel anticonvulsant drugs.

  • Anti-inflammatory and Analgesic Activity: Certain nicotinic acid hydrazides have demonstrated anti-inflammatory and analgesic properties in preclinical studies.

Future Directions and Drug Development Potential

This compound represents a promising, yet underexplored, chemical scaffold. Its structural similarity to known bioactive compounds, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the development of new therapeutic agents.

Library Synthesis and Screening

A logical next step in the exploration of this compound would be the synthesis of a focused library of derivatives. Modifications could include:

  • N'-substitution of the hydrazide: Condensation with various aldehydes and ketones to form hydrazones, a common strategy to enhance biological activity.

  • Derivatization of the 6-amino group: Acylation, alkylation, or arylation to explore the structure-activity relationship at this position.

This library could then be screened against a panel of clinically relevant pathogens, including drug-resistant strains of M. tuberculosis, other bacteria, and fungi.

Mechanistic Studies

For any active compounds identified, detailed mechanistic studies would be crucial. This could involve:

  • Target identification: Using techniques such as affinity chromatography or genetic screens to identify the molecular target(s) of the compound.

  • Enzyme inhibition assays: To quantify the inhibitory activity against putative targets.

  • Whole-cell assays: To investigate effects on cellular processes such as cell wall synthesis, DNA replication, or protein synthesis.

Conclusion

While the direct history and discovery of this compound remain to be fully elucidated in publicly accessible literature, its chemical lineage from the well-established field of nicotinic acid derivatives provides a strong foundation for its synthesis and potential biological activity. The proposed synthetic route is robust and relies on standard organic chemistry transformations. The extensive research on related nicotinohydrazides strongly suggests that this compound and its derivatives are promising candidates for further investigation as antimicrobial agents. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing and potentially valuable molecule.

References

  • Eldehna, W. M., Fares, M., Abdel-Aziz, M., & Abdel-Aziz, H. A. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8815. [Link]

  • Orie, K. J., et al. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Capot Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safety and Handling of 6-Aminonicotinohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 6-Aminonicotinohydrazide, a heterocyclic building block with significant potential in medicinal chemistry. In the pursuit of novel therapeutics, understanding the foundational safety and handling protocols for key intermediates is paramount. This document synthesizes critical safety data, outlines best practices for laboratory handling, and explores the scientific context of its application, ensuring both personnel safety and experimental integrity.

Compound Profile and Hazard Identification

This compound (CAS No. 42596-56-5) is a pyridine derivative incorporating a hydrazide functional group. This unique combination of a 6-aminopyridine core and a hydrazide moiety makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. However, the inherent reactivity of the hydrazide group necessitates a thorough understanding of its hazard profile.

1.1. Physicochemical Properties

PropertyValueSource
CAS Number 42596-56-5Internal Database
Molecular Formula C₆H₈N₄OInternal Database
Molecular Weight 152.15 g/mol Internal Database
Appearance Off-white to light yellow powder/crystalInternal Database
Melting Point Not explicitly available; related compounds have melting points in the range of 150-230°C.Internal Database
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Internal Database

1.2. Hazard Classification

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Hydrazine derivatives are known to exhibit toxicity.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Germ Cell Mutagenicity: Potential for mutagenic effects should be considered, as is prudent for novel chemical entities.

  • Carcinogenicity: Some hydrazine derivatives are suspected carcinogens. Long-term exposure should be minimized.

  • Reproductive Toxicity: The reproductive toxicity has not been fully investigated.

Prudent Laboratory Practices: A Risk-Based Approach

A proactive and informed approach to safety is essential when working with this compound. The following protocols are designed to mitigate the risks identified in the hazard assessment.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and consistent use of PPE are critical to prevent direct contact with this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Gloves should be inspected before use and disposed of after handling or if contaminated.
Body Protection A flame-retardant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handled in a fume hood. For spill cleanup or in the absence of adequate engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents inhalation of dust or aerosols.

2.3. Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Hygienic Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Incompatible Materials: Strong oxidizing agents can react exothermically with hydrazides. Avoid contact with acids and other reactive chemicals unless part of a planned and risk-assessed procedure.

Emergency Response Protocols

Preparedness is key to effectively managing any unforeseen incidents. All personnel handling this compound must be familiar with these emergency procedures.

3.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

3.2. Spill and Leak Procedures

  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed, labeled container for proper waste disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety department. If a flammable solvent is involved, eliminate all ignition sources.

3.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Synthesis and Application in Drug Discovery: A Scientific Perspective

The 6-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The addition of a hydrazide functional group to this core in this compound provides a versatile handle for synthetic elaboration, making it a valuable building block for the creation of compound libraries for drug discovery.

4.1. Plausible Synthetic Route

While a specific, detailed protocol for the synthesis of this compound is not widely published, a chemically sound and commonly employed method would be the hydrazinolysis of a 6-aminonicotinate ester .

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product 6-Aminonicotinate_Ester Methyl or Ethyl 6-Aminonicotinate Reaction_Step Hydrazinolysis 6-Aminonicotinate_Ester->Reaction_Step Hydrazine_Hydrate Hydrazine Hydrate (NH2NH2·H2O) Hydrazine_Hydrate->Reaction_Step Product This compound Reaction_Step->Product

Caption: Plausible synthetic pathway to this compound.

This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent such as ethanol or methanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

4.2. Potential Applications in Drug Development

The hydrazide functional group is a versatile synthon that can be readily converted into a variety of other functionalities, including hydrazones, pyrazoles, and other heterocyclic systems. This chemical tractability allows for the exploration of a wide chemical space in the search for novel bioactive compounds.

  • Antimicrobial Agents: Nicotinohydrazide derivatives have been investigated for their potential as antitubercular and antimicrobial agents.[2] The 6-aminopyridine core can be further functionalized to optimize these activities.

  • Anticancer Agents: The 6-aminopyridine scaffold is present in several kinase inhibitors.[3] this compound can serve as a starting point for the synthesis of novel compounds targeting various signaling pathways implicated in cancer.

  • Enzyme Inhibitors: The ability of the hydrazide moiety to form stable complexes with metal ions or to participate in hydrogen bonding interactions makes it a valuable component in the design of enzyme inhibitors.

G cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Resulting Derivatives cluster_3 Potential Biological Activities Scaffold This compound Synthesis Reaction with Aldehydes/Ketones Cyclization Reactions Scaffold->Synthesis Derivatives Hydrazones Pyrazoles Other Heterocycles Synthesis->Derivatives Activities Antimicrobial Anticancer Enzyme Inhibition Derivatives->Activities

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a promising building block for the development of new chemical entities with therapeutic potential. A thorough understanding of its safety and handling requirements is the foundation upon which successful and responsible research is built. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this compound and unlock its potential in the field of drug discovery.

References

  • Al-Wabli, R. I., et al. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biological and Pharmaceutical Bulletin, 40(11), 1883-1893.
  • Georganics. (2023).
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
  • Cai, Z., et al. (2024).
  • Wang, Y., et al. (2024).

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A Comprehensive Technical Guide to the Purity and Characterization of 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Aminonicotinohydrazide is a heterocyclic organic compound of increasing interest within pharmaceutical research and drug development. As a derivative of nicotinic acid (a form of vitamin B3), it possesses a unique structural motif combining a pyridine ring, an amino group, and a hydrazide functional group. This combination of features makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The biological activity and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity and well-defined characterization. Therefore, a robust analytical control strategy is paramount for any research or development program involving this compound.

This guide provides an in-depth exploration of the critical quality attributes of this compound, focusing on its synthesis, potential impurity profile, and a multi-technique approach to its comprehensive characterization. The methodologies described herein are designed to ensure the identity, purity, and stability of the compound, providing researchers and drug development professionals with a validated framework for quality control.

Part 1: Synthesis Pathway and Potential Impurity Profile

The quality of a final compound begins with a thorough understanding of its synthesis. A plausible and common route to this compound starts from Ethyl 6-aminonicotinate. The process can be logically divided into two main stages, each with its own set of potential process-related impurities.

Proposed Synthesis Route

The synthesis initiates with the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, which is then converted to the target hydrazide.

Synthesis_Pathway cluster_0 Step 1: Saponification cluster_1 Step 2: Hydrazinolysis Start Ethyl 6-aminonicotinate Intermediate 6-Aminonicotinic acid Start->Intermediate NaOH, H₂O/Methanol Target This compound Intermediate->Target Hydrazine Hydrate (NH₂NH₂·H₂O)

Caption: Proposed two-step synthesis of this compound.

Impurity Profiling: A Mechanistic Approach

Understanding the potential impurities is critical for developing selective analytical methods. Impurities can arise from starting materials, intermediates, by-products, and degradation.[1][2] The International Council for Harmonisation (ICH) guidelines require that impurities in a drug substance be identified and controlled.[1][2]

Impurity_Profile cluster_Process Process-Related Impurities cluster_Degradation Degradation Products Target This compound Deg1 Impurity D: 6-Aminonicotinic acid (Hydrolysis Product) Target->Deg1 Hydrolysis (H₂O) Deg2 Impurity E: Oxidized Species (Oxidation Product) Target->Deg2 Oxidation (O₂) Imp1 Impurity A: Ethyl 6-aminonicotinate (Unreacted Starting Material) Imp2 Impurity B: 6-Aminonicotinic acid (Unreacted Intermediate) Imp3 Impurity C: N,N'-bis(6-aminonicotinoyl)hydrazine (Dimerization By-product)

Caption: Potential process-related and degradation impurities of this compound.

  • Impurity A (Ethyl 6-aminonicotinate): Incomplete saponification in Step 1 or carry-over into Step 2 can result in its presence.

  • Impurity B (6-Aminonicotinic acid): Incomplete hydrazinolysis in Step 2 will leave this intermediate in the final product. This is also a potential hydrolytic degradation product (Impurity D).

  • Impurity C (N,N'-bis(6-aminonicotinoyl)hydrazine): A potential by-product formed if one molecule of hydrazine reacts with two molecules of the activated carboxylic acid intermediate.

  • Impurity D (6-Aminonicotinic acid): The hydrazide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would regenerate the carboxylic acid intermediate.[3]

  • Impurity E (Oxidized Species): The amino group on the pyridine ring and the hydrazide moiety can be susceptible to oxidation, especially in the presence of light, heat, or trace metals, leading to colored impurities.[3]

Part 2: Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and quantifying its related substances.[4] A well-developed, stability-indicating HPLC method can separate the main component from all potential process and degradation impurities.

Recommended HPLC Method

A reversed-phase HPLC method is proposed for its wide applicability and robustness in analyzing polar aromatic compounds.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for aromatic and moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the amino and hydrazide groups.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for tuning retention and selectivity.
Gradient Elution 5% B to 95% B over 20 minNecessary to elute both the polar target compound and potentially less polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Detector UV-Vis Diode Array Detector (DAD)Allows for quantification at an optimal wavelength (e.g., ~260 nm) and spectral analysis for peak purity assessment.
Injection Volume 10 µLStandard volume to avoid column overloading while ensuring adequate sensitivity.
Experimental Protocol: HPLC Purity Assay
  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A: 5% B) until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the area percent of the main peak and any impurities.

    • Peak purity should be assessed using the DAD to ensure no co-eluting impurities.

    • Method validation should be performed according to ICH guidelines.[5]

Part 3: Spectroscopic Characterization for Identity Confirmation

A combination of spectroscopic techniques is essential to unequivocally confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Pyridine H-2 ~8.2~150Aromatic proton adjacent to ring nitrogen, downfield shift.[7]
Pyridine H-4 ~7.8~138Aromatic proton deshielded by adjacent C=O group.
Pyridine H-5 ~6.5~108Aromatic proton shielded by the ortho-amino group.
-NH₂ (Amino) ~6.4 (broad)N/ABroad signal due to exchange and quadrupolar effects, typical for primary amines.[8]
-NH- (Hydrazide) ~9.5 (broad)N/AHighly deshielded proton on nitrogen adjacent to carbonyl, broad.[8]
-NH₂ (Hydrazide) ~4.5 (broad)N/AProtons on the terminal nitrogen of the hydrazide, broad.[8]
C=O (Carbonyl) N/A~165Typical chemical shift for an amide/hydrazide carbonyl carbon.
Pyridine C-3 N/A~115Carbon bearing the carbonyl group.
Pyridine C-6 N/A~160Carbon bearing the amino group, significantly downfield.
Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[9][10]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupRationale
3400 - 3200N-H StretchingAmino (-NH₂) & Hydrazide (-NH, -NH₂)Strong, multiple bands expected for the primary amine and hydrazide groups.[11][12]
3100 - 3000C-H StretchingAromatic C-HCharacteristic stretching for protons on the pyridine ring.
1680 - 1650C=O StretchingAmide I Band (Hydrazide)Strong absorption typical for a carbonyl group adjacent to a nitrogen.
1620 - 1580N-H Bending & C=C StretchingAmine & Aromatic RingOverlapping bands from the bending of the N-H bonds and pyridine ring stretches.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and structural information from its fragmentation pattern.[13][14] For this compound (C₆H₈N₄O), the exact mass is 152.0698 g/mol .

  • Expected Molecular Ion (M⁺): m/z = 152

  • M+1 Peak: An M+1 peak at m/z = 153 will be observed due to the natural abundance of ¹³C.[13]

  • Predicted Fragmentation Pattern:

    • Loss of the terminal -NH₂ group (m/z = 136)

    • Loss of the entire hydrazide group (-NHNH₂) (m/z = 121)

    • Formation of the 6-aminonicotinoyl cation (m/z = 120)

Part 4: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of this compound, such as its melting point, thermal stability, and the presence of solvates or polymorphs.[15][16]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[17]

  • Expected Event: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The temperature and enthalpy of fusion are key characteristics.

  • Polymorphism: The presence of multiple melting peaks or solid-solid transitions before melting could indicate polymorphism, which must be controlled as different polymorphs can have different physical properties (e.g., solubility).[15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11]

  • Expected Profile:

    • A stable baseline until the onset of thermal decomposition.

    • A weight loss step corresponding to the loss of any bound solvent (e.g., water) would occur at lower temperatures (<150 °C).

    • A significant weight loss at higher temperatures indicates the decomposition of the molecule.

  • Application: TGA is crucial for distinguishing between anhydrous material and hydrates/solvates and for determining the upper-temperature limit for handling and storage.[15]

Experimental Protocol: Simultaneous Thermal Analysis (TGA/DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Method: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its decomposition point (e.g., 350 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[9]

  • Data Analysis: Analyze the resulting TGA and DSC curves to identify weight loss events, melting endotherms, and decomposition onsets.

Summary of Quality Control Specifications

Based on the comprehensive characterization outlined, a specification sheet for this compound can be established to ensure batch-to-batch consistency.

Table 4: Example Certificate of Analysis Specifications

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, IR, MSConforms to the structure
Purity (by HPLC) HPLC-UV≥ 98.0%
Individual Impurity HPLC-UV≤ 0.15%
Total Impurities HPLC-UV≤ 1.0%
Melting Point DSCReport value (e.g., 230-235 °C)
Loss on Drying TGA≤ 0.5%

References

  • ITRC. (n.d.). 3 Chemical Properties. 6PPD-q Information. Retrieved from [Link]

  • Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

  • Unknown. (n.d.). Infrared (IR) Spectroscopy. SlidePlayer. Retrieved from [Link]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Linseis. (n.d.). Simultaneous thermal analysis (TGA-DTA, TGA-DSC). Retrieved from [Link]

  • Veeprho. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2009). Investigation of thermal behavior of nicotinic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • The Chemistry Tutor. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 6-Aminonicotinamide. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.
  • ResearchGate. (2015). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Retrieved from [Link]

  • ResearchGate. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Retrieved from [Link]

  • PubMed Central. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]

  • Semantic Scholar. (2004). Calorimetric study and thermal analysis of crystalline nicotinic acid. Retrieved from [Link]

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The Keystone of Stability: A Technical Guide to 6-Aminonicotinohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Aminonicotinohydrazide, a pyridine derivative featuring a hydrazide functional group, is a compound of increasing interest within pharmaceutical research and development. Its structural motifs suggest potential applications as a versatile building block in medicinal chemistry and as a candidate for various therapeutic interventions. However, the successful utilization of this molecule is intrinsically linked to a thorough understanding of its chemical stability and the establishment of optimal storage and handling protocols. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, drawing upon established principles of hydrazide chemistry and data from structurally analogous compounds. We will delve into the primary degradation pathways, including hydrolysis, oxidation, and photodegradation, and present a framework for systematic stability testing. Furthermore, this guide outlines field-proven best practices for storage and handling to ensure the integrity and longevity of this valuable research compound.

Introduction: The Chemical Persona of this compound

This compound belongs to the family of pyridinecarboxylic acid hydrazides. The core structure consists of a pyridine ring, which imparts aromatic character and potential for various intermolecular interactions. The presence of the amino group at the 6-position and the hydrazide moiety at the 3-position are the key determinants of its chemical reactivity and, consequently, its stability. The hydrazide functional group, in particular, is known for its nucleophilic nature and susceptibility to both hydrolytic and oxidative degradation. Understanding these intrinsic properties is paramount for any scientist working with this compound.

While specific stability data for this compound is not extensively published, a robust understanding can be extrapolated from the well-documented behavior of its structural analog, isoniazid (isonicotinic acid hydrazide). Isoniazid, a cornerstone in the treatment of tuberculosis, shares the pyridine hydrazide core and has been the subject of numerous stability studies.[1][2] This guide will leverage this knowledge to provide a predictive and practical framework for ensuring the stability of this compound.

Predicted Degradation Pathways: The Chemical Gauntlet

The integrity of this compound can be challenged by several environmental factors, leading to the formation of impurities that can compromise experimental results and therapeutic efficacy. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The hydrazide bond is susceptible to cleavage in the presence of water, a process that can be catalyzed by both acidic and basic conditions. The hydrolysis of this compound would likely yield 6-aminonicotinic acid and hydrazine.

  • Mechanism: The reaction proceeds via nucleophilic attack of a water molecule on the carbonyl carbon of the hydrazide. This process is generally accelerated at non-neutral pH.

Hydrolysis_Pathway

Studies on the related compound, isoniazid, have shown that its stability is significantly influenced by the pH of the solution.[2] It is reasonable to infer that this compound will exhibit similar pH-dependent stability, with greater stability anticipated around neutral pH.

Oxidative Degradation

Hydrazide moieties are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. The oxidation of this compound could lead to a variety of products, including diimide and carboxylic acid derivatives, and potentially the generation of reactive nitrogen species.

  • Causality: The lone pair of electrons on the nitrogen atoms of the hydrazide group makes it susceptible to attack by electrophilic oxidizing agents. The presence of metal ions, such as cupric (Cu²⁺) and ferric (Fe³⁺), can catalytically accelerate this process.[2]

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy required to initiate photochemical reactions. Aromatic compounds and molecules with heteroatoms, such as this compound, can absorb UV radiation, leading to electronic excitation and subsequent degradation. Isoniazid is known to be affected by exposure to light.[1][3]

  • Mechanism: Photodegradation can proceed through various mechanisms, including photo-oxidation and photolytic cleavage of chemical bonds. The pyridine ring and the hydrazide group are both potential chromophores that can absorb light and trigger these degradative processes. Studies on nicotinic acid and related compounds have demonstrated that UV irradiation can lead to significant spectral changes and breakdown of the pyridine ring structure.[4][5]

Recommended Storage and Handling Protocols: A Shield Against Degradation

To maintain the purity and potency of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are based on best practices for chemically sensitive compounds and data from analogous structures.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation, including hydrolysis and oxidation.[6]
Light Protect from light (Store in amber vials or in the dark)Minimizes photodegradation.[1][3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Container Tightly sealed, non-reactive containers (e.g., glass or polypropylene)Prevents contamination and interaction with container materials.[7]
Moisture Store in a dry environment (desiccator recommended for solid form)Minimizes hydrolysis.[3]
Handling Procedures
  • Dispensing: Weigh and handle the compound in a controlled environment with low humidity. For solutions, use freshly prepared buffers and solvents.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If storage of solutions is necessary, they should be stored under the same recommended conditions as the solid material (refrigerated, protected from light, and under an inert atmosphere). Studies on isoniazid solutions have shown that stability is dependent on the vehicle, with greater stability in 0.9% sodium chloride injection compared to 5% dextrose injection.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and metal salts, as these can accelerate degradation.

Framework for Stability Testing: A Self-Validating System

A robust stability testing program is crucial for defining the shelf-life and optimal storage conditions for this compound. A forced degradation study is a key component of this program, designed to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Forced_Degradation_Workflow

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration.

  • Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Alkaline Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate under the same conditions as the acidic hydrolysis. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a defined period.

  • Photostability Testing: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At each time point, analyze the stressed samples and a control sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11]

  • Peak Purity and Identification: Assess the purity of the parent drug peak using a photodiode array (PDA) detector. Identify the structure of significant degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Development of a Stability-Indicating HPLC Method

A crucial component of any stability study is a validated analytical method that can separate the parent compound from its degradation products. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this purpose.

Typical Method Parameters (to be optimized):

ParameterExample Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectrophotometry (scan for λmax of this compound)
Column Temperature 30°C
Injection Volume 10 µL

Conclusion: Ensuring the Integrity of Your Research

The chemical stability of this compound is a critical factor that underpins the reliability and reproducibility of research findings and the successful development of new therapeutic agents. While specific data for this compound is emerging, a proactive approach based on the well-established chemistry of its structural analog, isoniazid, provides a robust framework for its storage, handling, and stability assessment. By understanding the potential degradation pathways—hydrolysis, oxidation, and photodegradation—and implementing the recommended protocols, researchers can safeguard the integrity of their samples and the validity of their experimental outcomes. The systematic approach to stability testing outlined in this guide will empower scientists to confidently work with this compound and unlock its full scientific potential.

References

  • Isoniazid (PIM 288). Inchem.org. [Link]

  • Stability of isoniazid injection in i.v. solutions. PMC - NIH. [Link]

  • Isoniazid | C6H7N3O | CID 3767 - PubChem. NIH. [Link]

  • Studies on the Stability of Isoniazid. ATS Journals. [Link]

  • Stability of isoniazid, rifampin and pyrazinamide in suspensions used for the treatment of tuberculosis in children. PubMed. [Link]

  • Isoniazid Tablets, USP WARNING DESCRIPTION. accessdata.fda.gov. [Link]

  • Isoniazid (oral route, intramuscular route). Mayo Clinic. [Link]

  • Stability of isoniazid injection in i.v. solutions. PubMed - NIH. [Link]

  • Stability assessment of isoniazid and rifampin liquid dosage forms in a national referral center for tuberculosis. [Link]

  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. NIH. [Link]

  • Stability indicating analytical method development and Validation for Isoniazide, Thiacetazone and Pyridoxine by RP-HPLC UV method. Slideshare. [Link]

  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Semantic Scholar. [Link]

  • Solid state and solution conformation of 2-pyridinecarboxylic acid hydrazides: a new structural motif for foldamers. Ivan Huc. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ISONIAZID IN BULK AND TABLET DOSAGE FORM. SEEJPH. [Link]

  • Two New Spectrophotometric Methods for the Determination of Isoniazid in Bulk form and Tablet Dosage Form. [Link]

  • (PDF) Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. ResearchGate. [Link]

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theoretical studies on 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 6-Aminonicotinohydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's structural, electronic, and interactive properties through advanced computational techniques. We will delve into the causality behind these theoretical investigations, offering insights grounded in established scientific principles to forecast the molecule's reactivity, stability, and potential as a therapeutic agent.

Introduction to this compound

This compound is a derivative of nicotinic acid, belonging to the hydrazide class of organic compounds. Hydrazides and their derivatives are recognized as significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The presence of the aminopyridine ring and the hydrazide functional group imparts a unique electronic and structural profile to this compound, making it a compelling candidate for theoretical investigation to unlock its therapeutic potential.

Theoretical studies provide a powerful, cost-effective lens through which we can predict molecular behavior, rationalize experimental outcomes, and guide the design of new, more potent analogues before undertaking expensive and time-consuming laboratory synthesis.[3] This guide will systematically unpack the layers of computational analysis, from optimizing the molecule's geometry to simulating its interactions with biological targets.

Molecular Geometry and Structural Optimization

The foundational step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. Density Functional Theory (DFT) is a robust and widely used quantum chemical method for this purpose, offering a favorable balance between accuracy and computational cost.[4][5]

The B3LYP functional combined with a basis set such as 6-311+G(d,p) is a common and reliable choice for optimizing the geometry of organic molecules.[1][6] This level of theory accurately calculates structural parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Caption: Optimized molecular structure of this compound.

Quantum Chemical Analysis: Electronic Properties and Reactivity

With an optimized structure, we can compute a variety of electronic properties that govern the molecule's chemical behavior. These calculations are typically performed at the same DFT level used for geometry optimization.[7]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]

  • HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy (EHOMO) corresponds to a greater electron-donating capability.

  • LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy (ELUMO) indicates a greater electron-accepting tendency.[10]

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.[6][10]

Caption: Conceptual diagram of HOMO-LUMO energy levels and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a real physical property that maps the charge distribution around a molecule, providing a visual guide to its reactive sites.[11][12] It is calculated to understand how a molecule will interact with other species. The MEP surface is color-coded to indicate different potential regions:

  • Red/Yellow : Regions of negative electrostatic potential, rich in electrons. These are nucleophilic sites, prone to attack by electrophiles.[13][14]

  • Blue : Regions of positive electrostatic potential, electron-deficient. These are electrophilic sites, susceptible to nucleophilic attack.[15]

  • Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyridine ring and amino group, indicating their role as hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the amino and hydrazide groups, marking them as hydrogen bond donors.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.[6][16] These parameters provide a more quantitative understanding of chemical behavior.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.[6]
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of a molecule's ability to act as an electrophile.[6]

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for developing Quantitative Structure-Activity Relationship (QSAR) models.[17]

Molecular Docking and Drug-Likeness

While quantum chemical calculations reveal intrinsic properties, molecular docking simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. This technique is fundamental to modern drug discovery for predicting binding conformations and affinities.[18][19]

The Molecular Docking Workflow

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate different binding poses of the ligand within that site.[20] The output is typically a binding affinity score (e.g., in kcal/mol) and a predicted binding mode, which details the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

G prep_ligand 1. Ligand Preparation (Energy Minimization) define_site 3. Define Binding Site (Grid Box Generation) prep_ligand->define_site prep_receptor 2. Receptor Preparation (Remove water, Add hydrogens) prep_receptor->define_site docking 4. Docking Simulation (AutoDock Vina, etc.) define_site->docking analysis 5. Analysis of Results (Binding Energy & Pose) docking->analysis validation 6. Post-Docking Analysis (MD Simulations - Optional) analysis->validation

Caption: A typical workflow for a molecular docking study.

Potential Biological Targets

Based on the activities of related aminonicotinic acid analogues, potential targets for this compound could include:

  • GABA(A) Receptors : Analogues of 6-aminonicotinic acid have been identified as agonists for GABA(A) receptors, suggesting a potential role in neuroscience.[21]

  • P2Y12 Receptors : 6-aminonicotinate-based compounds have been studied as antagonists for the P2Y12 receptor, which is a target for anti-platelet therapies.[17]

  • Bacterial Enzymes : Hydrazide derivatives are known for their antimicrobial properties, often targeting essential bacterial enzymes like InhA in Mycobacterium tuberculosis.[2]

A docking study of this compound against these or other relevant targets would provide crucial insights into its potential mechanism of action.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of these theoretical studies, a rigorous and well-defined protocol is essential.

Protocol 1: Quantum Chemical Calculations
  • Structure Drawing : Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Initial Optimization : Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization :

    • Select the DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) in a quantum chemistry software package like Gaussian.[5]

    • Run the optimization calculation to find the lowest energy conformation. Confirm that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

  • Property Calculation : Using the optimized geometry, perform a single-point energy calculation to compute the electronic properties:

    • Extract HOMO and LUMO energies.

    • Generate the MEP surface.

    • Calculate Mulliken atomic charges and other desired parameters.

  • Data Analysis : Calculate the global reactivity descriptors using the formulas provided in Table 1. Visualize the HOMO, LUMO, and MEP surfaces for qualitative analysis.

Protocol 2: Molecular Docking Study
  • Ligand Preparation :

    • Use the DFT-optimized structure of this compound.

    • Assign appropriate atom types and charges (e.g., Gasteiger charges). Define rotatable bonds. Save the file in a suitable format (e.g., PDBQT for AutoDock).[20]

  • Receptor Preparation :

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).[18]

    • Remove water molecules, co-ligands, and any non-essential chains.

    • Add polar hydrogen atoms and assign charges to the protein atoms.

  • Grid Box Definition :

    • Identify the active site of the protein, usually based on the position of a co-crystallized ligand.

    • Define a grid box that encompasses the entire active site to constrain the docking search space.[19]

  • Docking Execution :

    • Run the docking algorithm (e.g., AutoDock Vina) using the prepared ligand and receptor files. The program will generate multiple binding poses.

  • Results Analysis :

    • Analyze the output to identify the pose with the best binding affinity (lowest binding energy).

    • Visualize the best pose in complex with the protein using software like PyMOL or BIOVIA Discovery Studio to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Conclusion and Future Directions

The theoretical study of this compound through quantum chemical calculations and molecular docking provides a profound understanding of its physicochemical properties and potential biological activity. DFT calculations illuminate its electronic structure, reactivity, and stable conformation, while molecular docking offers predictions of its binding affinity and interaction patterns with specific protein targets.

The insights gained from these computational models serve as a critical roadmap for experimental validation. Future work should focus on synthesizing this compound and its derivatives, followed by in vitro and in vivo testing to confirm the activities predicted by these theoretical frameworks. The synergy between computational prediction and experimental validation is the cornerstone of efficient and innovative drug discovery.

References

  • Investigating the binding mechanism of novel 6-aminonicotinate-based antagonists with P2Y12 by 3D-QSAR, docking and molecular dynamics simulations. PubMed. Available at: [Link]

  • The molecular electrostatic potential representation of compounds 6a and 6f. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. Available at: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. National Institutes of Health (NIH). Available at: [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. Available at: [Link]

  • Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. National Institutes of Health (NIH). Available at: [Link]

  • Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives as Potential Inhibitors of COVID- 19. Letters in Applied NanoBioScience. Available at: [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Royal Society of Chemistry. Available at: [Link]

  • Chapter 6. Quantum chemistry calculation. Blueqat. Available at: [Link]

  • Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. ResearchGate. Available at: [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. Available at: [Link]

  • Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment. National Institutes of Health (NIH). Available at: [Link]

  • DFT Study of 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP) Adsorption on Coronene. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Available at: [Link]

  • A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. MDPI. Available at: [Link]

  • Multi-Targeted Molecular Docking, Pharmacokinetics, and Drug-Likeness Evaluation of Okra-Derived Ligand Abscisic Acid Targeting Signaling Proteins Involved in the Development of Diabetes. MDPI. Available at: [Link]

  • HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. Available at: [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IRJEdT. Available at: [Link]

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  • Molecular electrostatic potential maxima (kcal/mol) on the 0.001 au... ResearchGate. Available at: [Link]

  • Molecular electrostatic potentials (MEPs) of isolated F3CCl and NH3... ResearchGate. Available at: [Link]

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Methodological & Application

Synthesis of Novel Schiff Bases from 6-Aminonicotinohydrazide: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel Schiff bases derived from 6-aminonicotinohydrazide. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers detailed protocols, mechanistic insights, and a framework for the exploration of this promising class of compounds.

Introduction: The Significance of Hydrazone-Based Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide spectrum of biological activities.[1][2] The imine linkage is crucial for their pharmacological effects, often enabling interaction with biological targets through hydrogen bonding and other non-covalent interactions.[2] Among these, hydrazone-type Schiff bases, formed from the condensation of hydrazides with aldehydes or ketones, have garnered significant attention in medicinal chemistry. These compounds are known to exhibit a broad range of therapeutic properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3][4]

This compound, a derivative of nicotinic acid (Vitamin B3), presents a unique scaffold for the synthesis of novel Schiff bases. The presence of the pyridine ring, a common motif in many pharmaceuticals, combined with the reactive hydrazide and amino functionalities, offers a rich platform for chemical modification and the development of new therapeutic agents. This guide will provide the necessary protocols and scientific rationale for the synthesis and exploration of this untapped chemical space.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is paramount. A plausible and efficient route to this compound involves a two-step process starting from 6-aminonicotinic acid. The first step is the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Protocol 1: Synthesis of Methyl 6-Aminonicotinate

Objective: To synthesize the methyl ester of 6-aminonicotinic acid as a precursor to the hydrazide.

Materials:

  • 6-Aminonicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of 6-aminonicotinic acid (1 equivalent) in anhydrous methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C with stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-aminonicotinate.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound via hydrazinolysis of the corresponding methyl ester.

Materials:

  • Methyl 6-aminonicotinate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve methyl 6-aminonicotinate (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

General Protocol for the Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically achieved through the condensation reaction with various aromatic or heteroaromatic aldehydes and ketones.[5] The reaction is often catalyzed by a few drops of glacial acetic acid and can be performed under conventional heating or microwave irradiation for faster reaction times.[6]

Reaction Scheme:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_product Product hydrazide This compound schiff_base Schiff Base hydrazide->schiff_base + Carbonyl Compound (Solvent, Catalyst, Heat) carbonyl Aldehyde/Ketone (R-CHO/R-CO-R') carbonyl->schiff_base

Caption: General reaction scheme for the synthesis of Schiff bases.

Protocol 3: Conventional Synthesis of Schiff Bases

Objective: To synthesize Schiff bases of this compound using a conventional heating method.

Materials:

  • This compound

  • Aromatic/heteroaromatic aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)

  • Ethanol or Methanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Protocol 4: Microwave-Assisted Synthesis of Schiff Bases

Objective: To synthesize Schiff bases of this compound using a more efficient microwave-assisted method.[6]

Materials:

  • This compound

  • Aromatic/heteroaromatic aldehyde or ketone

  • Ethanol

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, mix this compound (1 mmol) and the aldehyde or ketone (1 mmol) in ethanol (5-10 mL).

  • Irradiate the mixture in a microwave synthesizer at a suitable temperature (e.g., 80-120 °C) and power for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Characterization of the Synthesized Schiff Bases

The structural elucidation of the newly synthesized Schiff bases is crucial and can be achieved using a combination of spectroscopic techniques.

Technique Expected Observations
FT-IR Appearance of a characteristic imine (-C=N) stretching band around 1600-1650 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde/ketone and the -NH₂ bending vibrations of the hydrazide. Presence of N-H stretching vibrations.[5]
¹H NMR A characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8-10 ppm for aldimines. Signals corresponding to the aromatic protons of both the this compound and the carbonyl compound moieties. A singlet for the -NH proton.
¹³C NMR A signal for the imine carbon (-C=N) in the range of δ 140-160 ppm. Signals corresponding to the aromatic carbons.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.

Potential Applications in Drug Development

Schiff bases derived from hydrazides are known to possess a wide array of biological activities. The novel Schiff bases synthesized from this compound are anticipated to exhibit promising pharmacological properties, making them attractive candidates for further investigation in drug discovery programs.

  • Antimicrobial Activity: Many hydrazone-based Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains.[1][2] The synthesized compounds can be screened for their efficacy against clinically relevant pathogens.

  • Anticancer Activity: The pyridine and hydrazone moieties are present in several anticancer agents. These new Schiff bases could be evaluated for their cytotoxic effects against various cancer cell lines.[4]

  • Anticonvulsant and Anti-inflammatory Activity: The structural features of these compounds suggest they may possess anticonvulsant and anti-inflammatory properties, warranting further pharmacological evaluation.[3]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and evaluation of novel Schiff bases from this compound.

workflow start Start: 6-Aminonicotinic Acid esterification Protocol 1: Esterification start->esterification hydrazinolysis Protocol 2: Hydrazinolysis esterification->hydrazinolysis hydrazide This compound hydrazinolysis->hydrazide schiff_base_synthesis Protocol 3/4: Schiff Base Synthesis (with various aldehydes/ketones) hydrazide->schiff_base_synthesis purification Purification (Recrystallization/Chromatography) schiff_base_synthesis->purification characterization Structural Characterization (FT-IR, NMR, MS) purification->characterization biological_evaluation Biological Screening (Antimicrobial, Anticancer, etc.) characterization->biological_evaluation sar_studies Structure-Activity Relationship (SAR) Studies biological_evaluation->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization end End: Potential Drug Candidates lead_optimization->end

Caption: Experimental workflow from starting material to potential drug candidates.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of novel Schiff bases from this compound. By following the outlined protocols, researchers can efficiently synthesize and characterize a library of new compounds with high potential for therapeutic applications. The versatility of the synthetic methodology allows for the creation of a diverse range of structures, paving the way for comprehensive structure-activity relationship studies and the identification of promising lead compounds for drug development.

References

  • Dole B, et al. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Journal of Chemical and Pharmaceutical Research.
  • GSC Biological and Pharmaceutical Sciences. Biological applications of Schiff bases: An overview. 2022;21(03):203–215.
  • Amer, A. A., et al. Synthesis, spectroscopic and molecular docking studies on new schiff bases, nucleosides and α-aminophosphonate derivatives as antibacterial agents. Journal of the Indian Chemical Society. 2023;100(1):100823.
  • Science.gov. schiff bases synthesis: Topics by Science.gov.
  • ResearchGate. A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. January 2025.
  • Al-Ostoot, F. H., et al. Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. Future Journal of Pharmaceutical Sciences. 2024;10(1):1-16.
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  • ResearchGate. Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. August 2025.
  • PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • Royal Society of Chemistry. 6-Aminocoumarin-derived Schiff base gelators: aggregation and sensing of CN−, Fe3+, Cu2+ and CO2 under different conditions. October 2024.
  • PubMed Central. Spectroscopic Studies of Amino Acid Ionic Liquid-Supported Schiff Bases.
  • PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
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protocol for synthesizing pyrazole derivatives using 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Versatile Protocol for the Synthesis of Novel Pyridine-Appended Pyrazole Derivatives via Cyclocondensation of 6-Aminonicotinohydrazide

Abstract

This document provides a comprehensive guide for the synthesis of novel pyrazole derivatives incorporating a 6-aminopyridine moiety. Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their widespread pharmacological activities include anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[5][6][7][8] This protocol leverages the classic Knorr pyrazole synthesis by employing this compound as a key building block. The inclusion of the 6-aminopyridine scaffold is a deliberate design choice, intended to impart unique physicochemical properties and potential biological activities to the target pyrazole derivatives. This guide details the underlying chemical mechanism, a step-by-step experimental protocol using a model 1,3-dicarbonyl compound, characterization techniques, and critical safety considerations, tailored for researchers in medicinal chemistry and drug development.

Scientific Foundation: Chemical Principles & Mechanism

The synthesis of pyrazoles from a hydrazine derivative and a 1,3-dicarbonyl compound is a classic and robust cyclocondensation reaction, first described by Ludwig Knorr in 1883.[4][9] The reaction is typically acid-catalyzed and proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Causality of the Mechanism:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the this compound on one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., acetylacetone). The use of an acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating this initial attack.[9][10]

  • Imine/Enamine Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazide then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step is crucial for the formation of the five-membered ring characteristic of pyrazoles.

  • Dehydration: The resulting heterocyclic intermediate readily undergoes dehydration (elimination of a second water molecule) to form the stable, aromatic pyrazole ring. This final step is the thermodynamic driving force for the reaction.

The overall mechanism is depicted in the diagram below.

G Reactant1 This compound Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 Nucleophilic Attack - H₂O Reactant2 1,3-Dicarbonyl (e.g., Acetylacetone) Reactant2->Intermediate1 Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Pyrazole Derivative Intermediate2->Product Dehydration - H₂O Catalyst Acid Catalyst (e.g., Acetic Acid) Heat (Reflux) Catalyst->Reactant1 Catalyst->Reactant2 Catalyst->Intermediate1 Catalyst->Intermediate2

Caption: Knorr Pyrazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 6-amino-N'-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide

This section provides a detailed, step-by-step procedure for the synthesis of a model pyrazole derivative using this compound and acetylacetone.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97% PuritySigma-Aldrich, TCIStarting material.[11]
Acetylacetone (2,4-Pentanedione)Reagent Grade, ≥99%Fisher ScientificThe 1,3-dicarbonyl reactant.
Glacial Acetic AcidACS GradeVWRServes as both solvent and catalyst.
Ethanol (Absolute)ACS GradeDecon LabsUsed for recrystallization.
Ethyl AcetateACS GradeEMD MilliporeUsed for extraction and TLC.
HexaneACS GradeEMD MilliporeUsed for TLC and recrystallization.
Saturated Sodium Bicarbonate SolutionLaboratory Grade-For neutralization during workup.
Anhydrous Magnesium SulfateLaboratory Grade-Drying agent.
Deionized Water--
TLC PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.52 g, 10 mmol).

    • Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the hydrazide is fully dissolved.

    • Expert Insight: Using glacial acetic acid as the solvent provides a sufficiently acidic environment to catalyze the reaction without the need for a stronger, corrosive acid.

  • Addition of Reagent:

    • To the stirring solution, add acetylacetone (1.02 mL, 10 mmol, d=0.975 g/mL) dropwise using a syringe or dropping funnel over 5 minutes.

    • An exothermic reaction may be observed, and the solution may change color.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

    • Allow the reaction to proceed under reflux for 3-4 hours.

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting hydrazide spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

    • Collect the crude product by vacuum filtration, washing the solid with cold deionized water (2 x 20 mL).

    • Dry the crude solid in a desiccator or a vacuum oven at 50 °C.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol.

    • Dissolve the solid in boiling ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Characterization (Self-Validation)

To confirm the identity and purity of the synthesized pyrazole derivative, the following analytical techniques are essential.[12][13][14]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expect singlets for the two pyrazole methyl groups (~2.1-2.4 ppm).

    • A singlet for the pyrazole C4-H proton (~5.9-6.2 ppm).

    • Signals corresponding to the protons on the aminopyridine ring.

    • A broad singlet for the NH₂ protons.

    • A singlet for the amide NH proton.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Signals for the two pyrazole methyl carbons (~10-15 ppm).

    • Signals for the pyrazole ring carbons (~100-150 ppm).

    • Signals for the aminopyridine ring carbons.

    • A signal for the amide carbonyl carbon (~160-170 ppm).

  • FT-IR (KBr, cm⁻¹):

    • N-H stretching vibrations (amide and amine) in the range of 3200-3400 cm⁻¹.

    • C=O stretching (amide) around 1650-1680 cm⁻¹.

    • C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹).

  • Mass Spectrometry (ESI+):

    • Calculate the expected molecular weight and look for the [M+H]⁺ peak to confirm the molecular formula.

Workflow and Data Summary

The entire process from setup to final product analysis is summarized in the following workflow diagram.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Reagent Preparation (10 mmol Scale) B 2. Reaction Setup in Glacial Acetic Acid A->B C 3. Reflux (3-4 hours, ~118°C) B->C D 4. TLC Monitoring C->D E 5. Quenching & Neutralization D->E F 6. Vacuum Filtration E->F G 7. Recrystallization (Ethanol) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Experimental Workflow for Pyrazole Synthesis.

Quantitative Data Summary
ParameterValue
This compound1.52 g (10 mmol)
Acetylacetone1.02 mL (10 mmol)
Solvent (Glacial Acetic Acid)20 mL
Reaction TemperatureReflux (~118 °C)
Reaction Time3–4 hours
Theoretical Product M.W.216.24 g/mol
Expected Yield75–85%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Hydrazine derivatives can be toxic. Avoid inhalation and skin contact.

  • Use caution when heating flammable solvents like ethanol. Ensure no open flames are nearby.

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of pyrazole derivatives from this compound. The Knorr cyclocondensation is an efficient method for generating these valuable heterocyclic scaffolds. The detailed steps for synthesis, purification, and characterization establish a self-validating system, ensuring researchers can confidently produce and confirm their target compounds. The resulting pyridine-appended pyrazoles are promising candidates for further investigation in drug discovery and materials science.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). SpringerLink. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Organic and Medicinal Chemistry International. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Science Publishing. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Pharmacological Significance of Pyrazole and its Derivatives. (2014). ResearchGate. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2019). Royal Society of Chemistry. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). ResearchGate. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. (2007). Oriental Journal of Chemistry. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Center for Biotechnology Information. [Link]

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6-Aminonicotinohydrazide in the synthesis of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 6-Aminonicotinohydrazide in the Synthesis of 1,2,4-Triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Convergence of Pyridine and 1,2,4-Triazole Scaffolds

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many modern pharmaceuticals. Within this vast chemical space, the 1,2,4-triazole nucleus stands out as a "privileged scaffold" due to its ubiquitous presence in compounds with a wide array of biological activities, including antifungal, anticancer, antibacterial, and antiviral properties.[1][2] The therapeutic efficacy of the 1,2,4-triazole ring is often attributed to its unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3]

When this potent triazole moiety is hybridized with a pyridine ring—another critical pharmacophore known to be present in numerous therapeutic agents—the resulting molecular architecture offers expanded possibilities for drug design.[4][5] This guide provides a detailed exploration of two robust synthetic pathways for constructing novel pyridine-appended 1,2,4-triazole derivatives, starting from the versatile and highly functionalized precursor, This compound . We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the significance of this chemical strategy for building libraries of potential drug candidates.

The Key Precursor: this compound

This compound is an ideal starting material for the synthesis of these hybrid molecules. Its structure incorporates three key reactive sites:

  • The Hydrazide Moiety (-CONHNH₂): This is the primary functional group for constructing the 1,2,4-triazole ring.

  • The Aromatic Amino Group (-NH₂): This group offers a site for secondary derivatization or can influence the electronic properties of the final molecule.

  • The Pyridine Ring: This nitrogenous heterocycle is a core structural feature that imparts specific physicochemical and pharmacological properties.

The strategic placement of these functional groups allows for a directed and efficient synthesis of the target 1,2,4-triazole systems.

Overview of Synthetic Pathways

This guide details two primary, field-proven methodologies for the cyclization of this compound into the 1,2,4-triazole ring system. Each pathway utilizes a different intermediate—a thiosemicarbazide or a Schiff base (hydrazone)—offering flexibility in accessing structurally diverse derivatives.

G cluster_0 cluster_1 Pathway A cluster_2 Pathway B A This compound B Thiosemicarbazide Intermediate A->B  + CS₂ / KOH D Schiff Base (Hydrazone) Intermediate A->D  + Aldehyde (R-CHO) C 5-Thiol-1,2,4-Triazole B->C  Cyclization  (Reflux) E Substituted 1,2,4-Triazole D->E  Oxidative  Cyclization

Figure 1: High-level overview of the two primary synthetic routes from this compound to 1,2,4-triazole derivatives.

Pathway A: Synthesis via a Thiosemicarbazide Intermediate

This is arguably the most common and robust method for creating 5-thiol-substituted 1,2,4-triazoles. The thiol group (-SH) is particularly valuable as it serves as a synthetic handle for further S-alkylation or S-arylation, enabling the rapid generation of a diverse compound library.

Mechanism and Rationale

The synthesis proceeds in two key steps:

  • Formation of a Potassium Dithiocarbazinate Salt: The terminal nitrogen of the hydrazide moiety in this compound acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂).[6][7] This reaction is conducted in the presence of a base, typically potassium hydroxide (KOH), which deprotonates the adduct to form a stable potassium dithiocarbazinate salt. Ethanolic KOH is a standard and effective medium for this transformation.

  • Intramolecular Cyclization and Dehydration: Upon heating (reflux), the dithiocarbazinate intermediate undergoes an intramolecular cyclization. The hydrazide nitrogen attacks one of the thiocarbonyl carbons, followed by the elimination of a molecule of water and hydrogen sulfide (H₂S) to yield the thermodynamically stable 4-amino-5-mercapto-1,2,4-triazole ring.

G Start This compound CS2 + CS₂ / KOH Intermediate Potassium Dithiocarbazinate Salt (Intermediate) CS2->Intermediate Nucleophilic Attack Product 5-(6-aminopyridin-3-yl)-4H- 1,2,4-triazole-3-thiol Intermediate->Product Intramolecular Cyclization (Reflux, -H₂O, -H₂S)

Figure 2: Mechanistic workflow for the synthesis of a 5-thiol-1,2,4-triazole via a thiosemicarbazide pathway.

Protocol 1: Synthesis of 5-(6-aminopyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Materials:

  • This compound

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Glacial Acetic Acid or Dilute HCl

  • Standard reflux apparatus, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 0.01 mol) in 50 mL of absolute ethanol.

  • Add a solution of potassium hydroxide (0.015 mol) dissolved in 20 mL of absolute ethanol to the flask. Stir for 15 minutes at room temperature.

  • Cool the mixture in an ice bath. Slowly add carbon disulfide (0.012 mol) dropwise over 20-30 minutes with continuous stirring. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The formation of a yellowish precipitate (the potassium salt intermediate) is typically observed.

  • Transfer the flask to a heating mantle and reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). During reflux, the evolution of hydrogen sulfide gas may be noted (use a fume hood).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume to about one-third using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold water.

  • Acidify the aqueous solution dropwise with glacial acetic acid or dilute HCl until the pH is ~5-6. This protonates the thiol and causes the product to precipitate.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious cold water to remove any inorganic salts.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-(6-aminopyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

Pathway B: Synthesis via a Schiff Base (Hydrazone) Intermediate

This pathway is an excellent method for synthesizing 3,5-disubstituted 1,2,4-triazoles, where one substituent is the 6-aminopyridin-3-yl group and the other is derived from a carbonyl compound. This route offers direct access to a wide variety of derivatives by simply changing the aldehyde or ketone used in the initial step.

Mechanism and Rationale

This synthesis is also a two-step process:

  • Schiff Base Formation: The nucleophilic terminal -NH₂ group of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[8][9] This condensation reaction, typically catalyzed by a few drops of acid (e.g., glacial acetic acid), results in the elimination of a water molecule and the formation of a hydrazone, a specific type of Schiff base.[10]

  • Oxidative Cyclization: The formed hydrazone is then subjected to an oxidative cyclization reaction. Various oxidizing agents can be used, but a common and effective method involves reagents like ferric chloride (FeCl₃) or chloramine-T. The oxidant facilitates the removal of two hydrogen atoms, leading to the formation of the stable, aromatic 1,2,4-triazole ring.

G Start This compound Aldehyde + R-CHO (cat. H⁺) Intermediate Schiff Base (Hydrazone) Intermediate Aldehyde->Intermediate Condensation (-H₂O) Product 3,5-Disubstituted 1,2,4-Triazole Intermediate->Product Oxidative Cyclization (e.g., FeCl₃, -2H)

Figure 3: Mechanistic workflow for the synthesis of a 3,5-disubstituted 1,2,4-triazole via a Schiff base intermediate.

Protocol 2: Synthesis of a 3-(6-aminopyridin-3-yl)-5-aryl-1H-1,2,4-triazole

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ferric Chloride (FeCl₃) or other suitable oxidizing agent

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Schiff Base Synthesis: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in 40 mL of absolute ethanol.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.[11]

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Causality Note: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.

  • Upon completion, cool the reaction mixture. The hydrazone intermediate often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Filter the solid hydrazone, wash with a small amount of cold ethanol, and dry. This intermediate can be used in the next step with or without further purification.

  • Oxidative Cyclization: Suspend the dried hydrazone (0.005 mol) in 30 mL of a suitable solvent like glacial acetic acid or ethanol.

  • Add a solution of ferric chloride (0.01 mol) in the same solvent dropwise while stirring.

  • Reflux the reaction mixture for 6-8 hours. The color of the solution will likely change, indicating the progress of the oxidation.

  • After cooling, pour the reaction mixture into a beaker of ice-cold water.

  • If a solid precipitate forms, collect it by vacuum filtration. If the product is not solid, the mixture may need to be neutralized with a base (e.g., dilute ammonia solution) to induce precipitation.

  • Wash the crude product thoroughly with water, dry it, and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to yield the pure 3,5-disubstituted 1,2,4-triazole.

Data Presentation and Characterization

The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization. Below is a representative table of expected data for derivatives synthesized via the described protocols.

Compound IDSynthetic PathwayR-Group (for Pathway B)Yield (%)M.P. (°C)Key FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
TP-SH AN/A85-95>2803300-3100 (N-H), 1620 (C=N), 1250 (C=S)13.5 (s, 1H, SH), 8.5-7.0 (m, Ar-H), 6.5 (s, 2H, NH₂)
TP-Ph BPhenyl75-85230-2353350-3150 (N-H), 1610 (C=N), 1580 (C=C)14.0 (s, 1H, Triazole N-H), 8.6-7.2 (m, Ar-H), 6.6 (s, 2H, NH₂)
TP-ClPh B4-Chlorophenyl80-90255-2603340-3160 (N-H), 1615 (C=N), 1090 (C-Cl)14.1 (s, 1H, Triazole N-H), 8.6-7.4 (m, Ar-H), 6.6 (s, 2H, NH₂)

Analytical Confirmation:

  • FT-IR: Look for the disappearance of the hydrazide C=O stretch (~1660 cm⁻¹) and the appearance of characteristic C=N stretching bands for the triazole ring (~1610-1620 cm⁻¹). For Pathway A, a C=S peak around 1250 cm⁻¹ is indicative.

  • ¹H NMR: The most telling signal is the broad singlet for the triazole N-H proton, which typically appears far downfield (>13 ppm). The signals for the pyridine and other aromatic protons should be clearly resolved.

  • Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound, confirming its identity.

Applications in Drug Discovery

The pyridine-1,2,4-triazole hybrids synthesized through these methods are of significant interest to drug development professionals. Published research has demonstrated that compounds with this core structure exhibit potent biological activities. For instance, various derivatives have been tested for their in vitro anticancer activities against cell lines like murine melanoma (B16F10), showing moderate to potent efficacy.[3][4] The ability to easily modify substituents on the triazole ring (via Pathway A's thiol or Pathway B's carbonyl precursor) allows for the systematic exploration of Structure-Activity Relationships (SAR), a critical process in optimizing lead compounds for improved potency and reduced toxicity.

Conclusion

This compound serves as a powerful and versatile building block for the synthesis of medicinally relevant 1,2,4-triazole derivatives. The two pathways detailed in this guide—cyclization via a thiosemicarbazide intermediate and cyclization via a Schiff base intermediate—provide reliable and flexible strategies for accessing a wide range of molecular structures. By understanding the underlying mechanisms and following these robust protocols, researchers can efficiently generate libraries of novel pyridine-1,2,4-triazole hybrids for evaluation in drug discovery programs, paving the way for the development of next-generation therapeutic agents.

References

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reaction of 6-Aminonicotinohydrazide with dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Heterocycles from 6-Aminonicotinohydrazide and Dicarbonyl Compounds

Authored by a Senior Application Scientist

This document provides a detailed exploration into the reaction of this compound with various dicarbonyl compounds, a cornerstone reaction for the synthesis of a diverse array of heterocyclic systems. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemistry for the creation of novel bioactive molecules. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the significant therapeutic applications of the resulting compounds.

Introduction: The Strategic Value of this compound

This compound is a highly valuable bifunctional building block in synthetic organic and medicinal chemistry. It possesses three key reactive sites: the amino group on the pyridine ring, the hydrazide nitrogen atoms, and the carbonyl group. This unique arrangement allows it to react with dicarbonyl compounds in various ways, leading to the formation of important heterocyclic scaffolds such as pyrazoles and pyridazines. These resulting structures are frequently associated with a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties, making this reaction a focal point for drug discovery programs.[1][2][3]

The reaction's utility lies in its ability to construct complex molecular architectures from relatively simple, commercially available starting materials. The specific heterocyclic system formed is largely dictated by the nature of the dicarbonyl compound employed, particularly the spacing between the carbonyl groups.

Reaction Mechanisms: Directing the Synthetic Outcome

The reaction between this compound and a dicarbonyl compound is a classic condensation reaction.[4] The initial step typically involves the formation of a hydrazone intermediate, which can then undergo subsequent intramolecular reactions to form a stable heterocyclic ring.[5] The regiochemistry and the final product are determined by the type of dicarbonyl compound used.

Formation of Pyrazoles from 1,3-Dicarbonyl Compounds

The reaction with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a well-established method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[5][6] The mechanism proceeds through a condensation-cyclization sequence. The more nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyl groups, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[7]

G cluster_reactants Reactants cluster_process Mechanism 6ANH This compound Step1 Nucleophilic attack by hydrazide on a carbonyl group 6ANH->Step1 Dicarbonyl13 1,3-Dicarbonyl Compound Dicarbonyl13->Step1 Step2 Formation of Hydrazone Intermediate Step1->Step2 Condensation Step3 Intramolecular attack on second carbonyl Step2->Step3 Step4 Cyclization & Dehydration Step3->Step4 Product Substituted Pyrazole Derivative Step4->Product Aromatization

Caption: Knorr Pyrazole Synthesis Workflow.

Formation of Pyridazines from 1,4-Dicarbonyl Compounds

When this compound is reacted with 1,4-dicarbonyl compounds, the resulting product is a six-membered pyridazine ring.[8][9] This reaction involves a double condensation, where both nitrogen atoms of the hydrazine moiety react with the two carbonyl groups of the substrate. The reaction typically requires heating to drive the cyclization and subsequent aromatization to the stable pyridazine heterocycle.

G cluster_reactants Reactants cluster_process Mechanism 6ANH This compound Step1 Initial condensation to form monohydrazone 6ANH->Step1 Dicarbonyl14 1,4-Dicarbonyl Compound Dicarbonyl14->Step1 Step2 Intramolecular cyclization via second hydrazone formation Step1->Step2 Step3 Dehydration Step2->Step3 Product Substituted Pyridazine Derivative Step3->Product Aromatization

Caption: Pyridazine Synthesis Workflow.

Formation of Schiff Bases (Hydrazones)

In the absence of a suitably positioned second carbonyl group for cyclization, or under milder conditions, the reaction between this compound and a carbonyl compound (aldehyde or ketone) will terminate at the Schiff base stage, yielding a stable hydrazone.[10][11] This condensation is often catalyzed by a small amount of acid.[4] These hydrazone derivatives are not merely intermediates; they possess significant biological activities in their own right due to the presence of the azomethine (–N=CH–) group.[12]

G cluster_reactants Reactants cluster_process Mechanism 6ANH This compound Step2 Nucleophilic attack by terminal hydrazide nitrogen 6ANH->Step2 Carbonyl Aldehyde or Ketone Step1 Acid-catalyzed protonation of carbonyl Carbonyl->Step1 Step1->Step2 Step3 Dehydration Step2->Step3 Product Schiff Base (Hydrazone) Step3->Product

Caption: Schiff Base (Hydrazone) Formation.

Applications in Drug Development

Derivatives synthesized from this compound are of profound interest in medicinal chemistry due to their diverse biological activities.

  • Antimicrobial Activity: Many pyrazole, pyridazine, and hydrazone derivatives have demonstrated significant potency against a range of microbial pathogens, including drug-resistant strains.[1][13][14] The presence of the pyridine ring and the additional heterocyclic system often enhances their ability to interact with biological targets in bacteria and fungi.[12][15]

  • Anticancer Activity: Numerous studies have highlighted the potential of these compounds as anticancer agents.[16][17] They can induce apoptosis and inhibit cell proliferation in various human tumor cell lines.[2][18][19] The planar aromatic systems can intercalate with DNA or inhibit key enzymes involved in cancer progression.[20]

Experimental Protocols & Data

The following protocols are provided as robust starting points for the synthesis of pyrazole and pyridazine derivatives.

Protocol 1: Synthesis of a 6-Aminonicotinoyl Pyrazole Derivative

This protocol details the reaction of this compound with acetylacetone, a 1,3-dicarbonyl compound.

Materials:

  • This compound (1.0 mmol)

  • Acetylacetone (1.1 mmol)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Ethanol (20 mL)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (20 mL). Stir the suspension until the solid is partially dissolved.

  • Reagent Addition: Add acetylacetone (1.1 mmol) to the flask, followed by 2-3 drops of glacial acetic acid. The acid catalyzes the condensation by activating the carbonyl groups.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid product will often precipitate. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final pyrazole derivative.

Protocol 2: Synthesis of a 6-Aminonicotinoyl Pyridazine Derivative

This protocol describes a general method for synthesizing pyridazines from 1,4-dicarbonyl equivalents.[8][21]

Materials:

  • This compound (1.0 mmol)

  • Hexane-2,5-dione (1.0 mmol)

  • Methanol (25 mL)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in methanol (25 mL) in a 50 mL round-bottom flask with stirring.

  • Reagent Addition: Add hexane-2,5-dione (1.0 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 12-24 hours. The extended reaction time is often necessary for the double condensation and subsequent aromatization.[22]

  • Work-up: After cooling to room temperature, add water (25 mL) to the reaction mixture to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate) to afford the pure pyridazine product.

Table 1: Reaction Condition Summary
Dicarbonyl CompoundProduct TypeTypical SolventCatalystConditions
Acetylacetone (1,3-dicarbonyl)PyrazoleEthanolAcetic AcidReflux, 4-6 h
Ethyl Acetoacetate (1,3-dicarbonyl)PyrazoloneEthanolNone/BaseReflux, 6-8 h
Hexane-2,5-dione (1,4-dicarbonyl)PyridazineMethanol/EthanolNoneReflux, 12-24 h[8]
Benzil (1,2-dicarbonyl)PyridazineAcetic AcidNoneReflux, 2-4 h
Glyoxal (1,2-dicarbonyl)PyridazineEthanolNoneRT to Reflux, 1-3 h
Benzaldehyde (mono-carbonyl)Schiff BaseEthanolAcetic AcidRT to Reflux, 1-2 h[11]

Characterization of Synthesized Compounds

The identity and purity of the synthesized molecules must be confirmed through standard analytical techniques.

  • Spectroscopy:

    • FT-IR: Used to confirm the formation of the product by observing the disappearance of hydrazide C=O and N-H stretches and the appearance of C=N bands.[23]

    • NMR (¹H and ¹³C): Provides unequivocal structural confirmation by showing the chemical shifts and coupling constants of protons and carbons in the final heterocyclic system.[24]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of the purity of the crystalline product.

Conclusion

The reaction of this compound with dicarbonyl compounds is a powerful and efficient strategy for the synthesis of biologically relevant pyrazoles, pyridazines, and hydrazones. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to explore this chemistry for applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the significant therapeutic potential of the products, ensures that this area will remain a fertile ground for future research.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1341.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Unlock chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Repositório UM. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.
  • Portilla, J., Quiroga, J., & Abonía, R. (2011). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 15(2), 209-233.
  • Golbedaghi, R., Tabanez, A. M., Esmaeeli, S., & Fausto, R. (2021). Synthesis of a Schiff base from condensation of a carbonyl and an amine precursor.
  • Shawali, A. S., & Abdallah, M. A. (2014). Condensation of the carbohydrazide derivative (3) with dicarbonyl compounds, carbon disulfide and ethyl cyanoacetate/KOH to afford pyrazoles (6a) and (6b), 1,3,4-oxadiazole-thiol (7) and pyrazolone (8) derivatives, respectively.
  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Elguero, J., Goya, P., & Jagerovic, N. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Shawali, A. S., & Abdallah, M. A. (2014). Synthesis of 3,4-dicarbonyl pyrazoles 6 and pyrazolopyridazines 8, 9.
  • Wang, C., et al. (2011). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC.
  • Chemospecific. (2021, January 13). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Video]. YouTube. [Link]

  • Ghorab, M. M., et al. (2011).
  • Li, Y., et al. (2020). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. PMC.
  • Stepanov, A. A., et al. (2024).
  • de Oliveira, R. B., et al. (2016).
  • El-Gazzar, M. G., et al. (2023).
  • Hamblett, C., et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. PubMed.
  • Nikitina, A. S., et al. (2016).
  • Al-Amiery, A. A., et al. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science.
  • ResearchGate. (2021). Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors.
  • Al-Khafaji, Y. M. S., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
  • Mary, Y. S., et al. (2016). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one.
  • Al-Ostath, R. A., & Al-Assaf, S. A. (2019). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
  • Zhylitskaya, H., et al. (2021). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. MDPI.
  • Zhang, Y., et al. (2022).
  • Stepanov, A. A., et al. (2024).
  • Carradori, S., et al. (2024).
  • Mahalakshmi, G., et al. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar.
  • Mishra, A. P., & Soni, M. (2008). Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes. Semantic Scholar.
  • Carradori, S., et al. (2024).

Sources

Application Notes & Protocols: 6-Aminonicotinohydrazide as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 6-Aminonicotinohydrazide

In the landscape of medicinal chemistry and materials science, the synthesis of fused heterocyclic compounds is a cornerstone of innovation. These molecular scaffolds are prevalent in a vast array of biologically active compounds and functional materials. Among the myriad of building blocks available to synthetic chemists, this compound has emerged as a particularly powerful and versatile precursor. Its unique molecular architecture, featuring a pyridine ring substituted with both a nucleophilic amino group and a reactive hydrazide moiety, provides a pre-organized framework for the construction of diverse fused ring systems.

The strategic placement of these functional groups allows for a range of cyclocondensation reactions, enabling access to important heterocyclic cores such as pyrazolo[3,4-b]pyridines, triazolo[4,3-a]pyridines, and pyridazino[4,5-b]pyridines. These scaffolds are of significant interest in drug development, forming the core of molecules designed as kinase inhibitors, phosphodiesterase (PDE4) inhibitors, and other therapeutic agents.[1] This guide provides an in-depth exploration of the chemistry of this compound, complete with detailed protocols and the mechanistic rationale behind its synthetic utility.

Core Synthetic Principles: The Chemistry of Cyclocondensation

The primary synthetic utility of this compound lies in its ability to undergo cyclocondensation reactions with bifunctional electrophiles.[2][3][4] This process typically involves a two-stage mechanism:

  • Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazide group (-NHNH₂) attacks an electrophilic carbonyl center of the reaction partner. This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nucleophilic site on the this compound scaffold (either the amino group on the pyridine ring or the secondary nitrogen of the newly formed hydrazone) attacks the second electrophilic center of the reaction partner. This intramolecular event, often facilitated by acid or base catalysis, leads to the formation of the new fused ring.

The choice of the bifunctional electrophile dictates the nature of the resulting heterocyclic system.

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Intramolecular Cyclization Reagent1 This compound Intermediate Hydrazone Intermediate Reagent1->Intermediate Nucleophilic Attack & Dehydration Reagent2 Bifunctional Electrophile (e.g., 1,3-Diketone) Reagent2->Intermediate Intermediate_2 Hydrazone Intermediate Final_Product Fused Heterocyclic System (e.g., Pyrazolo[3,4-b]pyridine) Intermediate_2->Final_Product Ring Closure & Aromatization

General mechanism for fused heterocycle synthesis.

Application Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of compounds frequently investigated for their potential as kinase inhibitors in oncology. This protocol details their synthesis via the reaction of this compound with 1,3-dicarbonyl compounds.[5]

Principle: The reaction proceeds via an initial condensation between the hydrazide and one of the carbonyl groups of the diketone. The subsequent intramolecular cyclization involves the pyridine's amino group attacking the second carbonyl, followed by dehydration to yield the aromatic pyrazolo[3,4-b]pyridine core.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial
Acetylacetone (2,4-pentanedione)ReagentCommercialExample 1,3-dicarbonyl
Glacial Acetic AcidACSCommercialCatalyst and Solvent
EthanolAnhydrousCommercialRecrystallization Solvent
Round-bottom flask, Reflux condenser--Standard glassware
Magnetic stirrer/hotplate--

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.52 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add acetylacetone (1.0 g, 10 mmol) dropwise over 5 minutes. Causality Note: Acetic acid serves as both the solvent and an acid catalyst, facilitating the dehydration steps required for hydrazone formation and final aromatization.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form. Pour the cooled mixture into ice-cold water (100 mL) to ensure complete precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL). Recrystallize the crude product from hot ethanol to yield the pure 3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Start Setup Reaction: This compound in Acetic Acid Add Add Acetylacetone (10 mmol) Start->Add Reflux Reflux for 4-6 hours (Monitor by TLC) Add->Reflux Cool Cool to Room Temp Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Recrystallize from Ethanol Filter->Purify End Characterize Product Purify->End

Workflow for Pyrazolo[3,4-b]pyridine synthesis.

Expected Results

1,3-Dicarbonyl SubstrateReaction Time (h)Typical Yield (%)
Acetylacetone485-92%
Benzoylacetone580-88%
Dibenzoylmethane675-85%

Application Protocol 2: Synthesis of[1][6][7]Triazolo[4,3-a]pyridines

This class of fused heterocycles is known for its wide range of biological activities, including potential applications in treating neurological disorders. The synthesis involves the reaction of this compound with orthoesters or carboxylic acids.

Principle: The hydrazide reacts with an orthoester (e.g., triethyl orthoformate) to form a hydrazono-ether intermediate. The amino group on the pyridine ring then acts as the nucleophile in an intramolecular cyclization, eliminating ethanol to form the fused triazole ring.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial
Triethyl OrthoformateReagentCommercialC1 source
Polyphosphoric Acid (PPA)LabCommercialCatalyst and Dehydrating Agent
Dichloromethane (DCM)ACSCommercialExtraction Solvent
Saturated Sodium Bicarbonate--For neutralization

Step-by-Step Methodology

  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.52 g, 10 mmol) in triethyl orthoformate (15 mL).

  • Thermal Reaction: Heat the mixture to reflux for 8 hours. The solid will gradually dissolve as the reaction proceeds. Causality Note: Using the reagent as the solvent ensures a high concentration, driving the initial condensation reaction forward.

  • Solvent Removal: After the reflux period, cool the mixture and remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Cyclization: To the resulting oily residue, add polyphosphoric acid (PPA, ~10 g). Heat the viscous mixture to 120°C for 2 hours with occasional stirring. Self-Validating System: The reaction progress can be visually monitored as the mixture becomes more homogeneous. PPA is a highly effective dehydrating agent that promotes the final ring closure.

  • Workup: Cool the reaction mixture to room temperature. Carefully add ice chips to the flask, followed by slow neutralization with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain pure[1][6][7]triazolo[4,3-a]pyridin-6-amine.

G Start Reflux Hydrazide in Triethyl Orthoformate Evaporate Remove Excess Reagent (in vacuo) Start->Evaporate Cyclize Add PPA, Heat to 120°C Evaporate->Cyclize Workup Cool, Quench with Ice, Neutralize with NaHCO₃ Cyclize->Workup Extract Extract with DCM Workup->Extract Purify Column Chromatography Extract->Purify End Characterize Product Purify->End

Workflow for Triazolo[4,3-a]pyridine synthesis.

Applications in Drug Discovery & Development

The fused heterocyclic systems derived from this compound are privileged scaffolds in medicinal chemistry. Their rigid, planar structures and defined hydrogen bonding patterns make them ideal for fitting into the active sites of enzymes and receptors.

  • HDAC Inhibitors: The nicotinamide core, from which this compound is derived, is a key structural motif in the development of histone deacetylase (HDAC) inhibitors.[6] These agents are being explored as treatments for various cancers.

  • PDE4 Inhibitors: Pyrazolopyrimidine and pyrazolopyridine cores have been successfully developed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory pathways.[1]

  • Kinase Inhibitors: The pyrazolo[3,4-b]pyridine scaffold is a well-known "hinge-binding" motif in many ATP-competitive kinase inhibitors, crucial for treating proliferative diseases.

  • Receptor Ligands: The nitrogen-rich nature of these fused systems makes them suitable candidates for targeting receptors in the central nervous system, such as the α7 nicotinic acetylcholine receptor, which is a target in Alzheimer's disease research.[8]

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield Incomplete reaction; inefficient cyclization; product decomposition.Increase reaction time and monitor closely by TLC. Ensure anhydrous conditions. For acid-catalyzed reactions, consider a stronger catalyst like PPA or triflic acid.[1]
Formation of Side Products Competing reaction pathways (e.g., dimerization); presence of impurities in starting materials.Purify starting materials before use. Adjust reaction temperature; lower temperatures can sometimes increase selectivity.
Difficult Purification Product has similar polarity to starting materials or byproducts.Modify the workup procedure to remove impurities (e.g., acid/base wash). Employ a different purification technique like preparative HPLC or recrystallization from a different solvent system.
Incomplete Cyclization Insufficient dehydration or activation.For reactions requiring dehydration, switch from acetic acid to a more powerful agent like PPA or Eaton's reagent. Ensure removal of water formed during the initial condensation step.

References

  • Hamblett, C. L., et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. PubMed.
  • Kumar, P. M., et al. (2012). Construction of a six-membered fused N-heterocyclic ring via a new 3-component reaction: synthesis of (pyrazolo)pyrimidines/pyridines. PubMed.
  • Zhu, S., et al. (2023). Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development. Drug Development Research.
  • Zolva, G., et al. (2015). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. Available at: [Link]

  • Shawali, A. S., et al. (2002). Cyclocondensation reactions of nitrilimines: Synthesis of 1,2,4-triazin-6-ones and 1,2,4,5-tetrazines. ResearchGate. Available at: [Link]

  • Ibrahim, M. A., et al. (2012). Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. ResearchGate. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2019). Proposed mechanism for the cyclocondensation reaction between... ResearchGate. Available at: [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of Fused Heterocyclic Ring Systems Related to 6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano [4,3-c]pyrazole-7-carbonitrile. ResearchGate. Available at: [Link]

  • Rojo, J. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of Anticancer Activity of 6-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The development of novel anticancer agents remains a cornerstone of oncological research, driven by the need for more effective and less toxic therapies. A promising strategy in medicinal chemistry involves the use of privileged scaffolds—molecular frameworks that are known to interact with various biological targets. 6-Aminonicotinohydrazide has emerged as one such scaffold, with its derivatives showing potential in a range of therapeutic areas. In oncology, these compounds are of particular interest due to their structural similarities to nicotinamide, which suggests a potential role in modulating critical cellular processes, including DNA repair and cellular metabolism.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer activity of novel compounds derived from this compound. It moves beyond a simple recitation of steps, delving into the scientific rationale behind each protocol and offering insights into data interpretation. The workflow progresses from broad initial screening for cytotoxic effects to more detailed mechanistic assays designed to elucidate the specific ways in which these compounds exert their anticancer activity.

Hypothesized Mechanism of Action: Targeting DNA Repair Pathways

While the precise mechanisms of all this compound derivatives are still under investigation, a prominent hypothesis centers on the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP1 and PARP2 are crucial for repairing DNA single-strand breaks (SSBs).[1] Inhibiting these enzymes prevents the repair of SSBs, which can then lead to the formation of more lethal DNA double-strand breaks (DSBs) during DNA replication.[2] In cancer cells that already have a compromised ability to repair DSBs (for example, due to mutations in BRCA1/2 genes), this "synthetic lethality" approach can be highly effective.[2] Furthermore, some nicotinamide analogues have been shown to sensitize cancer cells to traditional DNA cross-linking agents like cisplatin, suggesting a synergistic potential.[3]

cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication if unrepaired SSB_Repair SSB Repair PARP->SSB_Repair SSB_Repair->Replication allows safe DSB DNA Double-Strand Break (DSB) Replication->DSB leads to Cell_Survival Cell Survival Replication->Cell_Survival HR_Repair Homologous Recombination Repair (BRCA-proficient cells) DSB->HR_Repair Apoptosis Apoptosis (BRCA-deficient cells) DSB->Apoptosis leads to HR_Repair->Cell_Survival Compound This compound Derivative (PARP Inhibitor) Compound->PARP inhibits

Figure 1: Hypothesized mechanism of PARP inhibition.

Comprehensive Experimental Workflow

A structured, multi-stage approach is essential for the efficient and thorough evaluation of new chemical entities.[4] The process begins with high-throughput in vitro assays to identify promising candidates and progressively moves towards more complex mechanistic studies and, eventually, in vivo validation.[4][5]

start Start: New this compound Derivatives invitro Part I: In Vitro Screening Cell Viability (MTT Assay) Determine IC50 Values start->invitro mechanistic Part II: Mechanistic Assays Apoptosis Assay (Annexin V) Cell Cycle Analysis (PI Staining) invitro:f2->mechanistic:f0 Active Compounds invivo Part III: In Vivo Validation (e.g., Xenograft Models) mechanistic->invivo Promising Candidates end Lead Compound Identification invivo->end

Figure 2: A step-wise workflow for anticancer activity evaluation.

Part I: In Vitro Evaluation of Cytotoxicity

The initial step in drug discovery is to determine whether the synthesized compounds have a cytotoxic or cytostatic effect on cancer cells.[6] This is typically achieved through cell viability assays performed on a panel of relevant cancer cell lines.

Protocol 1: MTT Assay for Cell Viability and Proliferation

Scientific Rationale: The MTT assay is a colorimetric assay used to assess cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "solvent control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8][10]

Data Analysis and Presentation: The percentage of cell viability is calculated using the following formula:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results are typically plotted as a dose-response curve (Compound Concentration vs. % Viability) to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Compound IDCancer Cell LineIncubation Time (h)IC50 (µM)
DERIV-001MCF-74812.5
DERIV-001A5494825.1
DERIV-002MCF-7485.2
DERIV-002A549488.9
DoxorubicinMCF-7480.8
DoxorubicinA549481.1

Table 1: Example data summary for IC50 values of this compound derivatives.

Part II: Elucidating the Mechanism of Action

Compounds that demonstrate significant cytotoxicity are advanced to mechanistic studies to understand how they kill cancer cells. Key processes to investigate are the induction of apoptosis and the disruption of the cell cycle.[11]

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs.[11] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, where it intercalates with DNA.[13] Using these two stains together with flow cytometry allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[14]

Materials:

  • Cells treated with the test compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound (at its IC50) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA or gentle scraping.[14] Centrifuge the combined cell suspension.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

Data Analysis and Presentation: The flow cytometer will generate a four-quadrant dot plot:

  • Lower-Left (Q3): Live cells (Annexin V- / PI-)

  • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Control95.12.51.80.6
DERIV-00245.335.815.23.7

Table 2: Example data summary for apoptosis assay.

Protocol 3: Cell Cycle Analysis by PI Staining

Scientific Rationale: The cell cycle is a series of events leading to cell division and replication.[16] Many anticancer drugs exert their effect by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[16] Flow cytometry can be used to analyze the cell cycle by quantifying the DNA content of cells.[17] Cells are fixed, permeabilized, and stained with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA. The fluorescence intensity is therefore directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cycle.[18]

G1 G1 (2N DNA) S S (Synthesis) G1->S G1/S Checkpoint G2 G2 (4N DNA) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Figure 3: The eukaryotic cell cycle phases.

Materials:

  • Cells treated with the test compound at its IC50 concentration

  • Cold 70% Ethanol

  • Cold PBS

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol. Harvest the cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol drop-wise to fix the cells. Incubate for at least 2 hours at -20°C. Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. The inclusion of RNase is critical to eliminate signals from RNA that PI can also bind to.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. A histogram of cell count versus fluorescence intensity will be generated.[18]

Data Analysis and Presentation: The histogram will show distinct peaks corresponding to the different cell cycle phases:

  • G0/G1 Phase: First peak, representing cells with 2N DNA content.

  • S Phase: The region between the two peaks, representing cells undergoing DNA synthesis.

  • G2/M Phase: The second peak, representing cells with 4N DNA content.

Specialized software is used to deconvolute the histogram and calculate the percentage of cells in each phase.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control65.220.514.3
DERIV-00215.124.860.1

Table 3: Example data for cell cycle analysis, showing a G2/M arrest induced by DERIV-002.

Part III: A Note on In Vivo Evaluation

While in vitro assays are crucial for initial screening and mechanistic insights, they have limitations.[19] The ultimate test of a potential anticancer agent requires evaluation in a living organism.[4] In vivo studies are essential to assess a compound's pharmacokinetics, pharmacodynamics, efficacy, and toxicity within a complex biological system.[5][20]

Commonly used models include human tumor xenografts, where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[20][21] Key endpoints in these studies include measuring tumor growth delay and assessing overall animal health.[4] Promising results from these preclinical animal models are a prerequisite for advancing a compound to clinical trials.[4]

Conclusion

The protocols and workflow detailed in this guide provide a robust and scientifically grounded framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify lead compounds and build a comprehensive understanding of their biological activity. This structured approach, rooted in established methodologies, is fundamental to the successful discovery and development of the next generation of cancer therapeutics.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (No Date). PMC. [Link]

  • Assaying cell cycle status using flow cytometry. (No Date). PMC. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (No Date). Noble Life Sciences. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (No Date). International Journal of Pharmacy and Biological Sciences. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. [Link]

  • In vivo screening models of anticancer drugs. (2013). Tel Aviv University. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Cell Cycle Analysis by Flow Cytometry. (2020). YouTube. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (No Date). Roche. [Link]

  • Annexin V-Dye Apoptosis Assay. (No Date). G-Biosciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (No Date). Springer Nature Experiments. [Link]

  • 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin. (1998). PubMed. [Link]

  • Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. (No Date). Wiley Online Library. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC. [Link]

Sources

6-Aminonicotinohydrazide: A Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Hydrazide Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacological profile of a lead compound. The hydrazide moiety, a derivative of carboxylic acids, stands out as a particularly valuable building block in the design of enzyme inhibitors. Its utility stems from its ability to act as a versatile chemical handle for the synthesis of a diverse array of heterocyclic compounds and as a bioisostere for the amide bond, offering improved metabolic stability and pharmacokinetic properties.[1][2] This guide focuses on 6-aminonicotinohydrazide, a pyridine-based hydrazide, as a key precursor for the development of potent and selective enzyme inhibitors.

The nicotinamide core is a well-established pharmacophore, notably in the development of inhibitors for enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[1][3] By functionalizing the 6-aminonicotinamide scaffold with a hydrazide group, we unlock a synthetic avenue to a wide range of derivatives, including hydrazones, oxadiazoles, and pyrazoles, each with the potential to target different enzyme classes.[4] This document provides a comprehensive overview of the synthesis of this compound and its subsequent elaboration into potential enzyme inhibitors, with a focus on two key enzyme families: Histone Deacetylases (HDACs) and Monoamine Oxidases (MAOs). Detailed, field-proven protocols for synthesis and enzyme inhibition assays are provided to guide researchers in their drug discovery endeavors.

Part 1: Synthesis of the this compound Precursor

The journey to novel enzyme inhibitors begins with the reliable synthesis of the core precursor, this compound. This is typically achieved through a two-step process starting from the commercially available 6-aminonicotinic acid.

Step 1: Esterification of 6-Aminonicotinic Acid

The first step involves the conversion of 6-aminonicotinic acid to its corresponding ethyl ester, ethyl 6-aminonicotinate. This esterification is crucial as it activates the carboxyl group for the subsequent reaction with hydrazine. A common and effective method is the Fischer esterification, which utilizes an alcohol in the presence of an acid catalyst.[5]

Protocol 1: Synthesis of Ethyl 6-Aminonicotinate

  • Materials:

    • 6-Aminonicotinic acid

    • Ethanol (absolute)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Anhydrous sodium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • Suspend 6-aminonicotinic acid (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension while stirring.

    • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-aminonicotinate.

    • Purify the product by column chromatography on silica gel or by recrystallization to yield a pure solid.[6]

Step 2: Hydrazinolysis of Ethyl 6-Aminonicotinate

The second and final step in the precursor synthesis is the conversion of the ester to the desired hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is generally efficient and straightforward.[7][8]

Protocol 2: Synthesis of this compound

  • Materials:

    • Ethyl 6-aminonicotinate

    • Hydrazine hydrate (80-100%)

    • Ethanol or Methanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve ethyl 6-aminonicotinate (1 equivalent) in ethanol or methanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Dry the product under vacuum to obtain pure this compound.

Part 2: Derivatization of this compound for Enzyme Inhibition

The true power of this compound lies in its ability to be readily converted into a library of derivatives. A particularly fruitful approach is the synthesis of hydrazones, which are known to exhibit a wide range of biological activities, including enzyme inhibition.[9][10]

Synthesis of this compound-Based Hydrazones

Hydrazones are formed by the condensation reaction between a hydrazide and an aldehyde or ketone. This reaction is typically acid-catalyzed and proceeds with high yield. By varying the aldehyde or ketone reactant, a diverse library of hydrazone derivatives can be synthesized and screened for inhibitory activity against various enzymes.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives

  • Materials:

    • This compound

    • A variety of aromatic or aliphatic aldehydes/ketones

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

    • Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Part 3: Application in Targeting Specific Enzyme Families

The derivatives of this compound hold promise as inhibitors for several important enzyme classes. Below are detailed protocols for assaying the inhibitory activity against two such families: Histone Deacetylases (HDACs) and Monoamine Oxidases (MAOs).

Application A: Histone Deacetylase (HDAC) Inhibition

The nicotinamide scaffold is a known inhibitor of sirtuins (Class III HDACs) and has been explored for the development of inhibitors for other HDAC classes as well.[1][11] The derivatives of this compound can be screened for their ability to inhibit HDAC activity, which is a key therapeutic strategy in cancer treatment.

Protocol 4: In Vitro HDAC Inhibition Assay (Fluorometric)

  • Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. The substrate, a peptide with an acetylated lysine residue, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated peptide, releasing a fluorescent molecule that can be quantified.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • Trichostatin A (TSA) or a known HDAC inhibitor (positive control)

    • Developer solution (containing a protease)

    • Test compounds (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well black microplate, add the assay buffer, the diluted test compounds (or DMSO for the negative control), and the HDAC enzyme.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Application B: Monoamine Oxidase (MAO) Inhibition

Hydrazide and hydrazone derivatives are well-documented inhibitors of Monoamine Oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters.[4][9][10] Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[12][13]

Protocol 5: In Vitro MAO Inhibition Assay (Amplex Red Assay)

  • Principle: This is a coupled enzyme assay that measures the hydrogen peroxide (H2O2) produced during the MAO-catalyzed oxidation of a substrate. The H2O2, in the presence of horseradish peroxidase (HRP), reacts with the Amplex Red reagent to produce the highly fluorescent compound resorufin.

  • Materials:

    • Recombinant human MAO-A or MAO-B enzyme

    • MAO substrate (e.g., p-tyramine for both, or a specific substrate for each isoform)

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • MAO assay buffer

    • Known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control

    • Test compounds (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well black microplate, add the assay buffer, the diluted test compounds (or DMSO for the negative control), and the MAO enzyme.

    • Prepare a detection mixture containing the Amplex Red reagent, HRP, and the MAO substrate in the assay buffer.

    • Initiate the reaction by adding the detection mixture to all wells.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Visualization

Quantitative Data Summary
Compound IDTarget EnzymeIC50 (µM)
Control (+) HDAC1Value
Test Cmpd 1 HDAC1Value
Test Cmpd 2 HDAC1Value
Control (+) MAO-BValue
Test Cmpd 3 MAO-BValue
Test Cmpd 4 MAO-BValue

Table 1: Example of a data summary table for enzyme inhibition assays.

Experimental and Logical Flow Diagrams

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_derivatization Derivatization cluster_screening Enzyme Inhibition Screening 6-Aminonicotinic_Acid 6-Aminonicotinic_Acid Ethyl_6-Aminonicotinate Ethyl_6-Aminonicotinate 6-Aminonicotinic_Acid->Ethyl_6-Aminonicotinate Esterification (Protocol 1) This compound This compound Ethyl_6-Aminonicotinate->this compound Hydrazinolysis (Protocol 2) Hydrazone_Library Hydrazone_Library This compound->Hydrazone_Library Condensation (Protocol 3) Aldehydes_Ketones Aldehydes_Ketones Aldehydes_Ketones->Hydrazone_Library HDAC_Assay HDAC_Assay Hydrazone_Library->HDAC_Assay (Protocol 4) MAO_Assay MAO_Assay Hydrazone_Library->MAO_Assay (Protocol 5)

Caption: Synthetic workflow from 6-aminonicotinic acid to a library of hydrazone derivatives for enzyme inhibition screening.

Assay_Principle cluster_hdac HDAC Inhibition Assay cluster_mao MAO Inhibition Assay HDAC HDAC Substrate Deacetylated Substrate HDAC->Substrate deacetylates Substrate_Ac Fluorogenic Substrate (Acetylated) Substrate_Ac->HDAC Fluorophore Fluorescence Substrate->Fluorophore Developer cleaves Inhibitor Inhibitor Inhibitor->HDAC blocks MAO MAO H2O2 H2O2 MAO->H2O2 Amine Amine Substrate Amine->H2O2 MAO Resorufin Fluorescence (Resorufin) H2O2->Resorufin HRP AmplexRed Amplex Red AmplexRed->Resorufin Inhibitor_MAO Inhibitor Inhibitor_MAO->MAO blocks

Caption: Principles of the fluorometric HDAC and MAO enzyme inhibition assays.

Conclusion

This compound is a highly valuable and versatile precursor in the field of drug discovery. Its straightforward synthesis and the ease with which it can be derivatized, particularly into hydrazones, provide a rapid and efficient route to novel chemical entities with the potential for potent and selective enzyme inhibition. The protocols outlined in this guide for the synthesis of this compound and its derivatives, along with the detailed methods for assessing their inhibitory activity against HDACs and MAOs, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising chemical scaffold.

References

  • Hamblett, C. L., et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309. [Link]

  • Yıldırım, S., et al. (2021). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 26(16), 4963. [Link]

  • Gomha, S. M., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemistrySelect, 3(31), 8968-8973. [Link]

  • de Oliveira, R. B., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5786. [Link]

  • Patil, S. A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(20), 11435-11494. [Link]

  • Edmondson, D. E., et al. (2007). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 131(2), 269-277. [Link]

  • Fowler, C. J., & Tipton, K. F. (1984). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Pharmacology, 33(10), 1597-1601. [Link]

  • Verma, A., et al. (2014). Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Chemical Reviews, 114(20), 10378-10410. [Link]

  • El-Sayed, N. N. E., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(54), 35249-35265. [Link]

  • Hamblett, C. L., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309. [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. [Link]

  • Berillo, D., et al. (2012). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal, 46(3), 154-158. [Link]

  • Singh, P., et al. (2010). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Indian Journal of Chemistry - Section B, 49B(1), 125-128. [Link]

  • Shen, Y., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1216506. [Link]

  • Google Patents. (2013). Preparation method of hydrazide compound. CN103408454A.
  • Shen, Y., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11. [Link]

  • Human Metabolome Database. (2005). Showing metabocard for Niacinamide (HMDB0001406). [Link]

  • Santos, S. S., et al. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Organic Syntheses. (n.d.). Hydrazine hydrate. [Link]

  • Clark, A. L., et al. (2019). The histone deacetylase inhibitor nicotinamide exacerbates neurodegeneration in the lactacystin rat model of Parkinson's disease. Journal of Neurochemistry, 148(2), 275-290. [Link]

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link]

  • Google Patents. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. US4375545A.
  • Google Patents. (1986). Process for the production of 6-methylnicotinic acid ester. US4579953A.

Sources

Application Note & Protocols for the Analytical Quantification of 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 6-Aminonicotinohydrazide (C₆H₈N₄O, MW: 152.15)[1], a key chemical intermediate in pharmaceutical synthesis. Accurate and precise quantification is critical for process monitoring, quality control, and stability testing. This guide details three robust analytical methods with varying levels of sensitivity and complexity: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a colorimetric UV-Visible Spectrophotometry method. Each protocol is presented with detailed, step-by-step instructions and is framed within the validation guidelines of the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.[2][3]

Introduction and Method Selection

This compound is a substituted pyridine derivative containing a hydrazide functional group. This structure imparts specific chemical properties that inform the selection of an appropriate analytical strategy. The amino group and the pyridine ring are chromophores, making UV-based detection feasible. The basicity of the nitrogen atoms makes the molecule amenable to positive ion electrospray ionization for mass spectrometry. The hydrazide group allows for specific colorimetric derivatization reactions.[4]

The choice of method depends on the specific requirements of the analysis:

  • HPLC-UV: The workhorse method for routine quantification in drug substance and process samples. It offers an excellent balance of specificity, precision, and cost.

  • LC-MS/MS: The gold standard for trace-level quantification, ideal for impurity analysis, metabolite studies, or analysis in complex biological matrices where high sensitivity and specificity are paramount.[5][6]

  • UV-Visible Spectrophotometry (Colorimetric): A rapid, simple, and cost-effective method suitable for high-concentration samples or in environments where chromatographic equipment is unavailable. Its specificity is lower than chromatographic methods.[7]

Logical Workflow for Analytical Method Implementation

The following diagram illustrates the general workflow from sample receipt to final data reporting, incorporating essential validation checkpoints.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data & Validation Sample Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Dilution & Preparation Sample->SamplePrep SST System Suitability Test (SST) StdPrep->SST Analysis Sample & QC Analysis SamplePrep->Analysis Cal Calibration Curve Analysis SST->Cal Pass SST->Cal Cal->Analysis Processing Data Processing & Integration Analysis->Processing Validation Method Validation (ICH Q2(R1)) Processing->Validation Report Final Report Generation Validation->Report HPLC_Workflow HPLC-UV Experimental Workflow prep 1. Prepare Mobile Phase & Diluent stock 2. Prepare Stock Standard (e.g., 1.0 mg/mL in Diluent) prep->stock cal 3. Create Calibration Standards (e.g., 1-100 µg/mL) stock->cal inject 6. Inject Standards & Samples cal->inject sample 4. Prepare Sample Solution (Dilute to fall within calibration range) sample->inject setup 5. Instrument Setup & Equilibration (Set parameters, equilibrate for 30 min) setup->inject process 7. Process Data (Integrate peaks, generate calibration curve) inject->process quant 8. Quantify Sample Concentration process->quant

Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 6-Aminonicotinohydrazide. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide to accurately determine the purity and concentration of this compound in bulk drug substances and formulated products. The method is designed to be specific, linear, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Significance of this compound Analysis

This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to other biologically active hydrazides. As a derivative of nicotinic acid, it holds potential for various therapeutic applications. The accurate quantification of this compound is paramount for ensuring product quality, stability, and, ultimately, patient safety during drug development and manufacturing.

The presence of impurities, even in minute quantities, can significantly impact the efficacy and safety of a final drug product.[4] Therefore, a reliable analytical method is essential for the separation and quantification of this compound from its potential process-related impurities and degradation products. This application note addresses this need by providing a comprehensive HPLC-UV method, complete with a detailed protocol and validation guidelines.

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions is dictated by the physicochemical properties of this compound.

Analyte Properties:

  • Structure and Polarity: this compound possesses a pyridine ring, an amino group, and a hydrazide functional group. These moieties render the molecule highly polar, suggesting that it will be well-suited for reversed-phase chromatography with a highly aqueous mobile phase.

  • UV Absorbance: The pyridine ring conjugated with the amino and hydrazide groups constitutes a chromophore that absorbs UV radiation. Based on analogous compounds like 3-aminopyridine (UV max ~249 nm and 317 nm in acidic solution) and nicotinohydrazide, a significant absorbance is expected in the range of 250-280 nm.[2][5] For this method, a detection wavelength of 265 nm is proposed to provide a balance of sensitivity and specificity.

  • Solubility: Similar to isoniazid, a structurally related hydrazide, this compound is anticipated to be freely soluble in water and methanol, with lower solubility in acetonitrile.[1][3][6][7] This informs the choice of diluent for sample and standard preparation.

Method Rationale:

  • Reversed-Phase HPLC: This is the chosen mode of separation due to its versatility and suitability for polar analytes.

  • C18 Column: A C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte while allowing for elution with a polar mobile phase.

  • Buffered Mobile Phase: A phosphate buffer is incorporated to maintain a consistent pH, ensuring reproducible retention times and peak shapes. A pH of 6.8 is selected to ensure the stability of the hydrazide group, which can be susceptible to hydrolysis under strongly acidic or basic conditions.[8][9]

  • Isocratic Elution: For simplicity and robustness, an isocratic elution with a fixed mobile phase composition is employed.

Experimental

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, nylon or PVDF).

Chemicals and Reagents
  • This compound reference standard (purity >99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Dipotassium hydrogen phosphate (K₂HPO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (Milli-Q or equivalent).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Phosphate Buffer (pH 6.8) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions

Phosphate Buffer (25 mM, pH 6.8): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 6.8 with a solution of K₂HPO₄. Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase: Mix the 25 mM Phosphate Buffer (pH 6.8) and Acetonitrile in a ratio of 95:5 (v/v). Degas before use.

Diluent: Mobile Phase.

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.

Method Validation Protocol

This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][5]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is assessed by injecting the working standard solution (e.g., 50 µg/mL) six times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity and Potential Impurities

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This is demonstrated by analyzing a placebo (if applicable), a blank, and a spiked sample. The peak for this compound should be free from interference at its retention time.

Potential Impurities: Based on the likely synthesis from a methyl ester of 6-aminonicotinic acid and hydrazine hydrate, the following impurities should be considered:[10][11][12]

  • Impurity A: 6-Aminonicotinic acid (hydrolysis product).

  • Impurity B: Methyl 6-aminonicotinate (starting material).

  • Impurity C: Unidentified process-related impurities.

The method should be able to separate the main peak from these potential impurities.

Workflow for HPLC-UV Analysis of this compound

HPLC-UV Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile Prepare Mobile Phase (Buffer:ACN 95:5) sys_suit System Suitability Test (6 injections of standard) prep_mobile->sys_suit prep_std Prepare Standard Solutions (1-100 µg/mL) prep_std->sys_suit cal_curve Calibration Curve Generation prep_std->cal_curve prep_sample Prepare Sample Solution (~100 µg/mL) sample_inj Sample Injection prep_sample->sample_inj sys_suit->cal_curve If Pass cal_curve->sample_inj data_acq Data Acquisition sample_inj->data_acq peak_int Peak Integration & Quantification data_acq->peak_int validation Method Validation (Specificity, Linearity, Accuracy, Precision) peak_int->validation report Generate Report validation->report

Caption: Workflow from solution preparation to final report generation.

Linearity

The linearity of the method is determined by analyzing a series of at least five concentrations of the this compound standard over the range of 1-100 µg/mL. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The analysis is performed in triplicate at each level.

Concentration LevelAcceptance Criteria for % Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Repeatability (Intra-day Precision): Six individual sample preparations at 100% of the test concentration are analyzed on the same day by the same analyst.

Intermediate Precision (Inter-day Ruggedness): The repeatability assay is performed on a different day by a different analyst using different equipment.

Precision TypeAcceptance Criteria for % RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by intentionally varying critical parameters and observing the effect on the results.

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units
Acetonitrile Composition ± 2%

The system suitability parameters should be met under all varied conditions.

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) × Concentration_standard

The percentage purity of the bulk drug can be calculated as:

% Purity = [(Area_sample × Dilution_factor_sample) / (Area_standard × Dilution_factor_standard)] × (% Purity_standard)

Logical Flow of Method Validation

Validation Logic start Start Validation specificity Specificity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy lod_loq LOD & LOQ linearity->lod_loq precision Precision accuracy->precision robustness Robustness precision->robustness end Method Validated robustness->end

Caption: Sequential logic of the validation parameters.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The proposed method is straightforward, utilizing common reagents and instrumentation, making it readily implementable in a quality control or research laboratory. Adherence to the validation protocol will ensure that the method yields accurate and precise results, contributing to the quality and safety of pharmaceutical products containing this compound.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Specificity of Analytical Methods. (2020). Acta Scientific Pharmaceutical Sciences. [Link]

  • ICH Guidelines for Analytical Method Validation. (2023). AMSbiopharma. [Link]

  • Solubility and Data Correlation of Isoniazid in Different Pure and Binary Mixed Solvent Systems. (2018). Journal of Chemical & Engineering Data. [Link]

  • UV spectrum of 1 mM 3-aminopyridine in a 0.5 M HCl solution. (2011). ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). Angewandte Chemie International Edition. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009). Carbohydrate Research. [Link]

  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. (2017). Critical Reviews in Analytical Chemistry. [Link]

  • Thermodynamic Analysis of the Solubility of Isoniazid in (PEG 200 + Water) Cosolvent Mixtures. (2020). Molecules. [Link]

  • UV–Vis spectra of a) nicotinohydrazide... (2019). ResearchGate. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Methyl 6-aminonicotinate – preparation and application. (2023). Georganics. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). Molecules. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2020). Molecules. [Link]

Sources

Application Notes and Protocols for the Development of Novel Antimicrobial Agents Based on the 6-Aminonicotinohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel chemical entities with potent and broad-spectrum antimicrobial activity. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 6-aminonicotinohydrazide as a versatile scaffold for the synthesis and evaluation of new antimicrobial agents. These application notes detail the rationale for scaffold selection, step-by-step protocols for synthesis, robust methods for antimicrobial susceptibility testing, and essential cytotoxicity assays to establish a preliminary safety profile. The methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their quest for next-generation therapeutics.

Introduction: The Rationale for this compound in Antimicrobial Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its derivatives, particularly nicotinic acid hydrazides, have demonstrated a wide range of biological activities, including significant antimicrobial and antitubercular effects[1][2]. The core of our approach is the strategic modification of the nicotinohydrazide backbone with a 6-amino group. This functionalization serves a dual purpose:

  • Modulation of Physicochemical Properties: The amino group can alter the electronic properties, solubility, and hydrogen bonding capacity of the molecule, potentially enhancing its interaction with microbial targets and improving its pharmacokinetic profile.

  • A Versatile Handle for Derivatization: The primary amino group provides a reactive site for the introduction of diverse chemical moieties, allowing for the creation of a large library of analogues for structure-activity relationship (SAR) studies.

Furthermore, the hydrazide functional group is a key pharmacophore. It is readily condensed with a wide array of aldehydes and ketones to form hydrazone linkages (-NH-N=CH-). This hydrazone moiety is not merely a linker; it is a critical component of the biological activity of many compounds, known to chelate metal ions essential for microbial enzyme function and to participate in hydrogen bonding with target proteins[2][3]. The ease of synthesis of these hydrazide-hydrazones allows for rapid library generation to explore a vast chemical space in the search for potent antimicrobial leads[4][5].

Synthesis of the Core Scaffold and Derivatives

The development of novel agents begins with the synthesis of the core building block, this compound, and its subsequent derivatization to create a library of candidate compounds.

Workflow for Synthesis of this compound Derivatives

The overall synthetic strategy is a multi-step process designed for efficiency and adaptability.

G cluster_0 PART A: Core Scaffold Synthesis cluster_1 PART B: Derivative Library Synthesis A 6-Aminonicotinic Acid B Esterification (e.g., with Ethanol, H₂SO₄) A->B C Ethyl 6-aminonicotinate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E This compound (Core Scaffold) D->E G Condensation Reaction (Catalytic Acetic Acid) E->G F Diverse Aldehydes/ Ketones (R-CHO/R-COR') F->G H Hydrazone Derivatives Library (Final Compounds) G->H

Caption: Synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the core scaffold from its commercially available precursor, 6-aminonicotinic acid.

Step 1: Esterification of 6-Aminonicotinic Acid

  • Suspend 6-aminonicotinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 6-aminonicotinate.

Step 2: Hydrazinolysis of Ethyl 6-aminonicotinate

  • Dissolve the ethyl 6-aminonicotinate (1.0 eq) from the previous step in ethanol (10 mL per gram).

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux for 6-10 hours, monitoring by TLC.

  • Upon completion, reduce the solvent volume under vacuum.

  • Cool the concentrated solution in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain pure this compound.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives

This protocol describes the condensation reaction to form the final hydrazone compounds.

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the desired aromatic or heterocyclic aldehyde/ketone (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 3-6 hours. Monitor the reaction by TLC[4].

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol, methanol) to yield the pure hydrazone derivative.

Antimicrobial Susceptibility Testing

The primary evaluation of newly synthesized compounds is the determination of their ability to inhibit microbial growth. The broth microdilution method is a quantitative and reproducible technique to determine the Minimum Inhibitory Concentration (MIC)[6][7][8].

Workflow for Antimicrobial Susceptibility Testing

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate Plate (e.g., 37°C for 16-20h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

Protocol 3: Broth Microdilution Assay for MIC Determination

Materials:

  • 96-well sterile microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth)[6][7]. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format for easy comparison of the antimicrobial efficacy of the synthesized derivatives.

Compound IDGram-positive Bacteria (S. aureus) MIC (µg/mL)Gram-negative Bacteria (E. coli) MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
6-ANH-H>128>1280.5
6-ANH-00116320.5
6-ANH-0028640.5
6-ANH-00332160.5
............

(Note: Data is hypothetical and for illustrative purposes only)

Cytotoxicity Assessment

A crucial step in early drug discovery is to ensure that the antimicrobial activity is not due to general toxicity to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability[9][10][11].

Protocol 4: MTT Assay for In Vitro Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the various compound concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO used for the test compounds) and an untreated control.

    • Incubate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals[9].

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity and Selectivity

Present the cytotoxicity data alongside the MIC values to calculate a Selectivity Index (SI), which provides a preliminary measure of the compound's therapeutic window.

Compound IDCytotoxicity IC₅₀ (µg/mL) on HEK293 cellsMIC (µg/mL) against S. aureusSelectivity Index (SI = IC₅₀ / MIC)
6-ANH-001>10016>6.25
6-ANH-00280810
6-ANH-003>10032>3.125
Doxorubicin (Control)1.5N/AN/A

(Note: Data is hypothetical and for illustrative purposes only)

Proposed Mechanism of Action: Future Directions

While the primary screening identifies active and selective compounds, understanding their mechanism of action is critical for further development. Hydrazone-based antimicrobials have been suggested to act through various mechanisms, including:

  • Enzyme Inhibition: The azomethine (-N=CH-) group can coordinate with metal ions in the active sites of essential bacterial enzymes, such as DNA gyrase or pantothenate synthetase[3].

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Membrane Disruption: Lipophilic derivatives may intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

Further studies, such as enzyme inhibition assays, molecular docking, and membrane permeabilization assays, should be conducted on the most promising lead compounds to elucidate their specific molecular targets.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. The protocols outlined in this document provide a robust framework for the synthesis, antimicrobial screening, and initial safety assessment of new derivatives. By combining systematic chemical modification with rigorous biological evaluation, researchers can effectively explore the potential of this scaffold to yield lead compounds in the critical fight against antimicrobial resistance.

References

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). MDPI. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2024). UKHSA Research Portal. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis of N'-nicotinoyl sulfonohydrazides and their antimicrobial activity. (n.d.). INIS-IAEA. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • (PDF) Synthesis of Nʹ-Nicotinoyl Sulfonohydrazides and their Antimicrobial Activity. (2020). ResearchGate. [Link]

  • Broth microdilution. (2024). Wikipedia. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. [Link]

  • Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChemInform Abstract: Antibacterial Activities of Novel Nicotinic Acid Hydrazides and Their Conversion into N-Acetyl-1,3,4-oxadiazoles. (2015). ResearchGate. [Link]

  • (PDF) Synthesis and characterization of new aromatic hydrazones. (2016). ResearchGate. [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). Molecules. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). Medicinal Chemistry Research. [Link]

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (2021). Oriental Journal of Chemistry. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2017). Marmara Pharmaceutical Journal. [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (1983).
  • Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). Beilstein Journals. [Link]

Sources

Synthesis, Characterization, and Application of Metal Complexes with 6-Aminonicotinohydrazide Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide and hydrazone derivatives are recognized as "privileged ligands" in coordination chemistry due to their straightforward synthesis, favorable solubility, and versatile coordination behavior.[1] This application note provides a comprehensive guide to the synthesis and characterization of novel metal complexes using 6-aminonicotinohydrazide as the primary chelating agent. This ligand is of particular interest due to its multiple donor sites—the pyridine nitrogen, the amino group nitrogen, and the hydrazide moiety (carbonyl oxygen and terminal nitrogen)—which allow for the formation of stable, multi-dentate complexes with various transition metals. Such complexes are gaining significant attention for their potential therapeutic applications, including anticancer, antibacterial, and enzyme inhibition activities.[2][3][4][5] We present detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with divalent metal ions, a systematic approach for their structural elucidation using modern analytical techniques, and an overview of their potential in drug discovery.

Chemical Principles & Ligand Design

The this compound ligand is a versatile building block for constructing coordination compounds. Its coordinating ability is rooted in the presence of several Lewis basic sites.[6] The key to its function lies in the hydrazide group (-CONHNH₂), which can exist in keto-enol tautomeric forms.

  • Keto Form: In the solid state and in most solutions, the ligand primarily exists in the keto form. Coordination can occur through the carbonyl oxygen and the terminal amino nitrogen (NH₂) of the hydrazide group.

  • Enol Form: Under specific conditions (e.g., in the presence of a metal ion and at elevated temperatures or specific pH), the ligand can tautomerize to the enol form (-C(OH)=N-NH₂). Deprotonation of the enolic hydroxyl group creates an anionic ligand that can form very stable chelate rings with metal ions through the enolic oxygen and the azomethine nitrogen.[2]

The pyridine ring nitrogen and the amino group at the 6-position provide additional potential coordination sites, allowing the ligand to act as a bidentate or tridentate chelating agent. The formation of five- or six-membered chelate rings upon coordination significantly enhances the thermodynamic stability of the resulting metal complexes (the "chelate effect").

Workflow for Ligand Synthesis and Complexation

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Metal Complex Synthesis A Start: Ethyl 6-aminonicotinate B Reagent: Hydrazine Hydrate (NH2NH2·H2O) E This compound Ligand A->E C Process: Reflux in Ethanol B->C Reaction D Product: this compound Ligand C->D Isolation & Purification F Reagent: Metal Salt (e.g., M(OAc)2·nH2O) G Process: Reflux in Methanol/Ethanol F->G Complexation H Product: [M(L)n] Complex G->H Filtration & Washing G cluster_confirm Structural Confirmation cluster_elucidate Coordination & Electronic Structure Start Synthesized Product (Ligand or Complex) FTIR FT-IR Spectroscopy (Functional Groups, Coordination Sites) Start->FTIR NMR ¹H & ¹³C NMR (Ligand Structure, Proton Shifts) Start->NMR MassSpec Mass Spectrometry (Molecular Weight Confirmation) Start->MassSpec UVVis UV-Vis Spectroscopy (Electronic Transitions, Geometry) FTIR->UVVis MolarCond Molar Conductivity (Electrolytic Nature) MassSpec->MolarCond MagSus Magnetic Susceptibility (Magnetic Moment, Geometry) UVVis->MagSus

Sources

The Versatile Precursor: Application of 6-Aminonicotinohydrazide in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Nicotinoid Scaffold in Agrochemicals

The pyridine ring is a privileged scaffold in the realm of agrochemical discovery, forming the core of numerous successful commercial products. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of modern insecticides, fungicides, and herbicides. Within this chemical class, nicotinic acid and its derivatives have been particularly fruitful starting points for the development of new active ingredients. This application note delves into the synthetic utility of a specific, yet underexplored, derivative: 6-Aminonicotinohydrazide . We will explore its preparation and showcase its potential as a versatile building block for the synthesis of a new generation of agrochemicals. The presence of three distinct reactive sites—the 6-amino group, the hydrazide moiety, and the pyridine ring itself—opens up a rich design space for creating diverse and complex molecular architectures with potential agrochemical applications.

PART 1: Synthesis of this compound

The journey to harnessing the potential of this compound begins with its synthesis. A robust and scalable synthetic route is paramount for its use in research and development. The most logical pathway commences from the commercially available 6-aminonicotinic acid.

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines a two-step process involving the esterification of 6-aminonicotinic acid followed by hydrazinolysis.

Step 1: Esterification of 6-Aminonicotinic Acid to Methyl 6-Aminonicotinate

  • Rationale: The carboxylic acid group is first converted to a methyl ester to increase its reactivity towards hydrazine hydrate in the subsequent step. This is a standard procedure to avoid the undesirable reaction between the acidic proton of the carboxylic acid and the basic hydrazine.

  • Procedure:

    • Suspend 6-aminonicotinic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 6-aminonicotinate, which can be used in the next step without further purification.[1]

Step 2: Hydrazinolysis of Methyl 6-Aminonicotinate

  • Rationale: The methyl ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a classic method for the synthesis of hydrazides.

  • Procedure:

    • Dissolve methyl 6-aminonicotinate (1.0 eq) in ethanol (10 mL per gram of ester).

    • Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the solution.

    • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 6-Aminonicotinic_Acid 6-Aminonicotinic Acid Methyl_6-Aminonicotinate Methyl 6-Aminonicotinate 6-Aminonicotinic_Acid->Methyl_6-Aminonicotinate SOCl₂, MeOH, Reflux This compound This compound Methyl_6-Aminonicotinate->this compound N₂H₄·H₂O, EtOH, Reflux

Caption: Synthetic pathway for this compound.

PART 2: Applications in Agrochemical Synthesis

The strategic placement of the amino and hydrazide functionalities on the pyridine scaffold makes this compound a powerful intermediate for the synthesis of various heterocyclic systems known to exhibit agrochemical activity.

Application 1: Synthesis of Pyrazole Derivatives as Potential Herbicides and Fungicides

Pyrazole-containing compounds are well-established as potent herbicides and fungicides.[2] this compound can be used to construct substituted pyrazoles via condensation with 1,3-dicarbonyl compounds.

Protocol 2: Synthesis of a 6-Amino-3-(pyrazol-1-yl)pyridine Derivative

  • Rationale: The reaction of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, is a classic Knorr pyrazole synthesis. This reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.

  • Procedure:

    • Dissolve this compound (1.0 eq) in glacial acetic acid (15-20 mL per gram).

    • Add acetylacetone (1.1 eq) to the solution.

    • Heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazole derivative.

Pyrazole_Synthesis This compound This compound Pyrazole_Derivative 6-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Derivative This compound->Pyrazole_Derivative Acetylacetone Acetylacetone Acetylacetone->Pyrazole_Derivative

Caption: Synthesis of a pyrazole derivative.

Application 2: Synthesis of 1,3,4-Oxadiazole Derivatives as Potential Insecticides

The 1,3,4-oxadiazole moiety is present in a number of insecticides. This compound can be cyclized in the presence of various one-carbon sources to yield 1,3,4-oxadiazole derivatives.

Protocol 3: Synthesis of a 2-(6-Aminopyridin-3-yl)-1,3,4-oxadiazole Derivative

  • Rationale: The reaction of a hydrazide with an orthoester, such as triethyl orthoformate, is a common method for the synthesis of 2-substituted-1,3,4-oxadiazoles. The reaction proceeds through the formation of an intermediate that undergoes cyclization with the elimination of ethanol.

  • Procedure:

    • Suspend this compound (1.0 eq) in an excess of triethyl orthoformate.

    • Heat the mixture to reflux for 10-14 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired 1,3,4-oxadiazole.

Oxadiazole_Synthesis This compound This compound Oxadiazole_Derivative 2-(6-Aminopyridin-3-yl)-1,3,4-oxadiazole This compound->Oxadiazole_Derivative Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Oxadiazole_Derivative

Caption: Synthesis of a 1,3,4-oxadiazole derivative.

Application 3: Synthesis of Hydrazone Derivatives as Potential Fungicides and Insecticides

Hydrazones derived from nicotinohydrazides have shown a broad spectrum of biological activities, including antifungal and insecticidal properties.[3] The hydrazide functionality of this compound can readily condense with various aldehydes and ketones.

Protocol 4: General Procedure for the Synthesis of 6-Aminonicotinohydrazones

  • Rationale: The condensation of a hydrazide with an aldehyde or ketone is a straightforward and high-yielding reaction that forms a stable C=N bond. The choice of the carbonyl compound allows for the introduction of diverse substituents to modulate the biological activity.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

    • Add a catalytic amount of an acid, such as a few drops of glacial acetic acid.

    • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated, and the mixture cooled to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

Table 1: Examples of Hydrazone Derivatives from this compound

EntryAldehyde/KetoneProduct StructurePotential Agrochemical Activity
1BenzaldehydeN'-benzylidene-6-aminonicotinohydrazideFungicidal, Insecticidal
24-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-6-aminonicotinohydrazideEnhanced fungicidal/insecticidal activity
3AcetophenoneN'-(1-phenylethylidene)-6-aminonicotinohydrazideInsecticidal

Conclusion

This compound is a highly valuable, yet underutilized, building block for the synthesis of novel agrochemicals. Its straightforward preparation from 6-aminonicotinic acid and the presence of multiple reactive sites allow for the facile construction of diverse heterocyclic systems. The protocols detailed in this application note provide a solid foundation for researchers and scientists in the field of drug development to explore the vast chemical space accessible from this versatile precursor. The synthesis of pyrazole, 1,3,4-oxadiazole, and hydrazone derivatives represents just a fraction of the possibilities, and further investigation into the derivatization of the 6-amino group could unlock even more complex and potentially potent agrochemical candidates.

References

  • Bradbury, R. H. (Ed.). (2014). Pest Management in the Future: A World of IPM. Royal Society of Chemistry.
  • Al-Omar, M. A. (2010). Hydrazones as a significant class of promising and versatile scaffolds in medicinal and pharmaceutical chemistry. ARKIVOC, 2010(1), 213-249.
  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 493-501.
  • SCIRP. (n.d.). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Retrieved from [Link]

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Bio-active Scaffolds: Condensation Reaction of 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Hydrazone Scaffold

In the landscape of medicinal chemistry and drug development, the hydrazone moiety (-CO-NH-N=CH-) stands out as a "privileged scaffold." This structural motif is present in a multitude of compounds exhibiting a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, anticancer, and antitubercular properties.[1][2] The synthesis of hydrazones via the condensation of a hydrazide with an aldehyde or ketone is a cornerstone reaction, valued for its efficiency, high yields, and operational simplicity.[3][4]

This guide focuses on 6-Aminonicotinohydrazide, a versatile building block. The presence of the pyridine ring, a common feature in pharmaceuticals, combined with the highly reactive hydrazide functional group, makes it an excellent starting material for generating libraries of novel Schiff bases (hydrazones) for biological screening. The additional amino group at the 6-position offers a further site for diversification, although the terminal nitrogen of the hydrazide moiety is the primary nucleophile in the condensation reaction discussed herein due to its higher reactivity. This document provides a detailed exploration of the underlying mechanism, proven experimental protocols, and characterization techniques relevant to the condensation reaction of this compound, tailored for researchers in synthetic chemistry and drug discovery.

Reaction Mechanisms and Key Considerations

The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction.[5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

The Two-Stage Mechanism:

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal amino group (-NH2) of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.[5][6]

  • Dehydration (Elimination): The carbinolamine is unstable and readily eliminates a molecule of water to form the stable C=N double bond characteristic of a hydrazone. This step is typically the rate-determining step and is facilitated by acid catalysis.[7][8]

The Critical Role of pH:

The rate of hydrazone formation is highly pH-dependent. The optimal pH is typically mildly acidic, around 4-5.[7][8] This presents a delicate balance:

  • Sufficient Acid: Is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Acid is also needed to protonate the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (H₂O).[5]

  • Excessive Acid: Must be avoided, as it will protonate the nucleophilic amine of the hydrazide, forming a non-nucleophilic ammonium salt and thereby halting the reaction.[7][8]

Glacial acetic acid is a commonly used catalyst, providing the requisite acidic environment. Green chemistry approaches have also demonstrated the use of natural acids, such as citric acid from lemon juice, as effective catalysts.[9]

Condensation_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Workup A This compound E Monitoring via TLC A->E B Aldehyde or Ketone (R-CO-R') B->E C Solvent (e.g., Ethanol, Methanol) C->E D Acid Catalyst (e.g., Acetic Acid) D->E F Target Hydrazone (Schiff Base) E->F G Water (Byproduct) E->G H Purification (Filtration & Recrystallization) F->H

Caption: General workflow for the synthesis of hydrazones.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis. All chemicals should be of analytical grade and used as received unless otherwise noted.[3] Standard laboratory safety procedures should be followed at all times.

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol can be adapted for various aromatic and aliphatic aldehydes or ketones.

Materials:

  • This compound

  • Selected aldehyde or ketone

  • Solvent: Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid

  • Reaction Vessel: Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol (e.g., 10-20 mL per gram of hydrazide).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution and stir for 5 minutes.

  • Carbonyl Addition: Add an equimolar amount (1 equivalent) of the desired aldehyde or ketone to the solution. For less reactive ketones, a slight excess (1.1 equivalents) may be beneficial.

  • Reaction: Stir the mixture at room temperature or under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane). The formation of the product is typically indicated by the disappearance of the starting material spots and the appearance of a new, often less polar, spot. Reaction times can vary from 15 minutes to several hours.[3][9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates directly from the solution. If not, the volume of the solvent can be reduced under vacuum, or the solution can be poured into ice-cold water to induce precipitation.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure hydrazone.

Protocol 2: Specific Example - Synthesis of (E)-N'-(4-chlorobenzylidene)-6-aminonicotinohydrazide

This example details the reaction with a specific aromatic aldehyde.

Procedure:

  • Dissolve this compound (1.52 g, 0.01 mol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add 3 drops of glacial acetic acid to the stirring solution.

  • Add 4-chlorobenzaldehyde (1.40 g, 0.01 mol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • Monitor the reaction using TLC (Silica gel, 50% Ethyl Acetate in Hexane).

  • After completion, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the resulting white solid by vacuum filtration through a Büchner funnel.

  • Wash the solid with two portions of 10 mL cold ethanol.

  • Dry the product in a vacuum oven at 60 °C overnight.

  • Recrystallize from hot ethanol if further purification is required.

Data Presentation: Reaction Parameters

The choice of carbonyl reactant influences reaction conditions and outcomes. The following table summarizes typical parameters.

Carbonyl SubstrateCatalystTemperatureTypical Reaction TimeExpected Yield
Aromatic Aldehydes (e.g., Benzaldehyde)Acetic AcidRoom Temp. - Reflux30 min - 4 hrsHigh (80-95%)
Aliphatic Aldehydes (e.g., Heptanal)Acetic AcidRoom Temperature1 - 3 hrsGood (70-85%)
Aromatic Ketones (e.g., Acetophenone)Acetic AcidReflux4 - 12 hrsModerate (50-75%)
Aliphatic Ketones (e.g., Cyclohexanone)Acetic AcidReflux6 - 18 hrsModerate (45-70%)

Yields are estimates and can vary based on specific substrates and purification methods.

Characterization and Analysis

Confirmation of the product structure and purity is essential. A combination of spectroscopic methods is typically employed.[3][10]

Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Hydrazide R-NH-NH₂ Carbinolamine R-NH-NH-C(OH)(R')-R'' Hydrazide->Carbinolamine + H⁺ Carbonyl R'-C(=O)-R'' Carbonyl->Carbinolamine Carbinolamine_ref R-NH-NH-C(OH)(R')-R'' Protonated_Carbinolamine R-NH-NH-C(OH₂⁺)(R')-R'' Imine R-NH-N=C(R')-R'' Protonated_Carbinolamine->Imine - H₂O, - H⁺ Water H₂O Carbinolamine_ref->Protonated_Carbinolamine + H⁺

Caption: Key mechanistic steps in hydrazone formation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful tool for monitoring the reaction. Key spectral changes include:

    • Disappearance of the C=O stretching band from the starting aldehyde/ketone (typically 1680-1740 cm⁻¹).

    • Disappearance of the N-H scissoring vibration of the primary amine in the hydrazide.

    • Appearance of a new, strong C=N (imine) stretching band in the product (typically 1575-1650 cm⁻¹).[3]

    • Persistence of the N-H stretching band from the amide part of the hydrazone (around 3100-3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal is the appearance of the azomethine proton (-N=CH-) as a singlet, typically in the range of δ 8.0-9.5 ppm for aldehyde-derived hydrazones. The amide N-H proton often appears as a broad singlet further downfield (δ > 10 ppm). Aromatic and aliphatic protons will appear in their expected regions.

    • ¹³C NMR: Confirms the formation of the C=N bond with a characteristic signal in the δ 140-160 ppm range. The signal for the starting carbonyl carbon (δ > 190 ppm) will be absent.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target hydrazone.[10]

Applications in Drug Discovery

The derivatives synthesized from this compound are of significant interest to drug development professionals. For instance, various nicotinohydrazide derivatives have been evaluated for their biological activities. One study reported the synthesis of 6-phenylnicotinohydrazide derivatives that showed potent antitubercular and broad-spectrum antimicrobial activities.[11] The structural variations achieved by reacting the hydrazide with a diverse library of aldehydes and ketones allow for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds for improved potency and reduced toxicity.[11]

References

  • Title: Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. Source: International Journal of Pharmacy URL: [Link]

  • Title: Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Source: PubMed URL: [Link]

  • Title: schiff bases synthesis: Topics by Science.gov. Source: Science.gov URL: [Link]

  • Title: (PDF) Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Source: ResearchGate URL: [Link]

  • Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Source: PubMed Central URL: [Link]

  • Title: Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and characterization of novel Schiff base ligands. Source: International Journal of Chemical Studies URL: [Link]

  • Title: Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Source: PubMed URL: [Link]

  • Title: 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactions of Amines with Ketones and Aldehydes: Enamine Formation. Source: YouTube URL: [Link]

  • Title: Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. Source: Royal Society of Chemistry URL: [Link]

  • Title: 12.7: Reactions of Aldehydes and Ketones with Amines. Source: Chemistry LibreTexts URL: [Link]

  • Title: A Review of the Biological Activity of Amidrazone Derivatives. Source: MDPI URL: [Link]

  • Title: Aldehydes And Ketones Important Reactions. Source: Jack Westin URL: [Link]

  • Title: A review exploring biological activities of hydrazones. Source: PubMed Central URL: [Link]

  • Title: Acylhydrazones and Their Biological Activity: A Review. Source: MDPI URL: [Link]

  • Title: A Review of the Biological Activity of Amidrazone Derivatives. Source: ResearchGate URL: [Link]

  • Title: Reduction and Condensation of Aldehydes by the Isolated Cofactor of Nitrogenase. Source: PubMed Central URL: [Link]

  • Title: 17.9: Nucleophilic Addition of Ammonia and Its Derivatives. Source: Chemistry LibreTexts URL: [Link]

Sources

scale-up synthesis of 6-Aminonicotinohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of 6-Aminonicotinohydrazide Derivatives for Pharmaceutical Research and Development

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound Scaffolds in Modern Drug Discovery

Hydrazide derivatives are a cornerstone in medicinal chemistry, serving as versatile intermediates for synthesizing a wide array of heterocyclic compounds and bioactive molecules.[1][2] The hydrazide functional group (-CONHNH₂) is a key pharmacophore in numerous therapeutic agents, contributing to a spectrum of biological activities including antibacterial, anticonvulsant, and antiviral properties.[1][3]

Within this valuable class of compounds, this compound and its derivatives have emerged as privileged scaffolds. The pyridine ring, substituted with both an amino group and a hydrazide moiety, offers multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This has led to the discovery of potent molecules targeting critical biological pathways, such as histone deacetylase (HDAC) inhibitors for oncology and GABA(A) receptor agonists for neurological disorders.[4][5]

Transitioning from a promising lab-scale synthesis to a robust, reproducible multi-kilogram scale is a formidable challenge fraught with technical, safety, and regulatory hurdles.[6][7][8] This guide provides a detailed, experience-driven framework for the scale-up synthesis of this compound, focusing on process safety, optimization, and validation.

PART 1: Strategic Considerations for Scale-Up Synthesis

Scaling a chemical synthesis is not merely a proportional increase in reagent quantities.[9] Factors that are negligible at the gram scale can become process-defining at the kilogram scale. A successful scale-up requires a fundamental shift in perspective from discovery chemistry to process chemistry.

Core Challenges in Scaling Hydrazide Synthesis:

  • Thermal Management: The reaction of esters with hydrazine hydrate is often exothermic. In large reactors, inefficient heat dissipation can lead to thermal gradients, localized boiling, and dangerous runaway reactions.[9][10]

  • Mixing Efficiency: Achieving homogenous mixing in a large volume is more complex than with a small magnetic stir bar. Inefficient mixing can result in localized high concentrations of reagents, leading to side reactions and an altered impurity profile.[9]

  • Reagent Handling & Safety: Hydrazine is a highly toxic and potentially explosive chemical.[10][11] Handling large quantities necessitates stringent engineering controls and safety protocols to mitigate risks of exposure and uncontrolled reactions.[12][13]

  • Work-up and Purification: Isolating the product from a large volume of solvent and by-products requires different techniques than those used in a lab setting. Filtration, extraction, and crystallization processes must be optimized for efficiency and scalability.

PART 2: The Synthetic Workflow: From Ester to Hydrazide

The most common and scalable route to this compound is the direct hydrazinolysis of a corresponding 6-aminonicotinate ester, such as methyl 6-aminonicotinate. This method is generally high-yielding and avoids harsh reagents.

Visualizing the Scale-Up Workflow

The following diagram outlines the critical stages in the scale-up production of this compound.

G cluster_0 Phase 1: Preparation & Reaction cluster_1 Phase 2: Product Isolation & Purification cluster_2 Phase 3: Quality Control A Reactor Setup & Inerting (Jacketed Glass Reactor, N2 Purge) B Charge Starting Materials (Methyl 6-aminonicotinate, Ethanol) A->B C Controlled Addition of Hydrazine (Hydrazine Monohydrate, via addition funnel) B->C D Reaction Monitoring (TLC, HPLC) C->D E Reaction Quench & Solvent Removal (Cooling, Vacuum Distillation) D->E Reaction Completion F Crystallization/Precipitation (Addition of anti-solvent, e.g., Water) E->F G Product Filtration & Washing (Nutsche filter-dryer) F->G H Drying (Vacuum Oven) G->H I Final Product Analysis (NMR, MS, HPLC, Elemental Analysis) H->I Dry Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 6-Aminonicotinohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Aminonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and frequently asked questions to help you maximize your reaction yields and product purity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process starting from 6-chloronicotinic acid. This pathway involves the activation of the carboxylic acid, followed by hydrazinolysis, and finally, a nucleophilic aromatic substitution to introduce the amino group.

The general workflow is outlined below:

Synthesis_Workflow A 6-Chloronicotinic Acid B Step 1: Acid Activation (e.g., with SOCl₂) A->B Reagent: Thionyl Chloride C 6-Chloronicotinoyl Chloride B->C Intermediate D Step 2: Hydrazinolysis (with Hydrazine Hydrate) C->D Reagent: Hydrazine Hydrate E 6-Chloronicotinohydrazide D->E Intermediate F Step 3: Amination (with Ammonia) E->F Reagent: Ammonia G This compound F->G Final Product

Caption: General synthetic route for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise at each stage of the synthesis.

Category A: Starting Materials and Reagents

Q1: My overall yield is consistently low, even from the first step. Could the quality of my 6-chloronicotinic acid be the issue?

A1: Absolutely. The purity of your starting material is critical. 6-Chloronicotinic acid (CAS 5326-23-8) can degrade over time, and impurities can interfere with the subsequent reactions.[1][2]

  • Expertise & Causality: The primary reactive site in the first step is the carboxylic acid. If your starting material contains residual water or other nucleophilic impurities, it can consume the activating agent (e.g., thionyl chloride), reducing the efficiency of acid chloride formation. Furthermore, impurities from the synthesis of 6-chloronicotinic acid itself, such as regioisomers or unreacted precursors, can lead to a complex mixture of side products.[3][4]

  • Trustworthiness (Self-Validation): Before starting your synthesis, validate the purity of your 6-chloronicotinic acid.

    • Purity Check: Run a melting point analysis. Pure 6-chloronicotinic acid should have a sharp melting point (approx. 190-192 °C). A broad or depressed melting range suggests impurities.

    • Moisture Content: Ensure the material is thoroughly dry. Drying it in a vacuum oven at 60-70 °C for several hours before use is a recommended practice.

    • Spectroscopic Analysis: Confirm the structure and purity using ¹H NMR and/or LC-MS if available.

Category B: Step 1 - Formation of 6-Chloronicotinoyl Chloride

Q2: I am getting a poor yield and a dark-colored reaction mixture when converting 6-chloronicotinic acid to the acid chloride using thionyl chloride (SOCl₂). What's going wrong?

A2: This is a common issue often related to reaction conditions and moisture control. The conversion of a carboxylic acid to an acid chloride with thionyl chloride is highly effective but sensitive.[5][6][7]

  • Expertise & Causality:

    • Moisture: Thionyl chloride reacts violently with water to produce SO₂ and HCl gas. Any moisture in your starting material or solvent will consume the reagent and reduce your yield. The reaction must be performed under strictly anhydrous conditions using dry glassware and solvents.

    • Temperature Control: The reaction is exothermic. Adding the thionyl chloride too quickly can cause the temperature to rise uncontrollably, leading to charring and the formation of polymeric byproducts. A slow, controlled addition at a low temperature (e.g., 0 °C) followed by a gentle reflux is often optimal.[8][9]

    • Excess Reagent: Using a large excess of thionyl chloride can facilitate the reaction going to completion. Thionyl chloride can also serve as the solvent. However, removing a large excess can be challenging and may require a co-distillation with an inert, high-boiling solvent like toluene to ensure all traces are removed before the next step.[8]

  • Trustworthiness (Self-Validation):

    • Protocol: Use freshly distilled thionyl chloride. Add it dropwise to a suspension of dry 6-chloronicotinic acid in an inert solvent (or neat) at 0 °C under an inert atmosphere (N₂ or Ar). Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the evolution of HCl and SO₂ gas ceases.[9][10]

    • Verification: The completion of the reaction is often indicated by the solid starting material dissolving completely to form a clear solution. After removing the excess SOCl₂, the resulting acid chloride should be a colorless or pale-yellow solid.[8]

Acid_Chloride_Formation cluster_0 Mechanism of Acid Chloride Formation node_A Carboxylic Acid R-COOH node_C Chlorosulfite Intermediate R-CO-O-SOCl node_A->node_C Nucleophilic Attack node_B Thionyl Chloride SOCl₂ node_B->node_C node_D Acid Chloride R-COCl node_C->node_D SNi Attack by Cl⁻ node_E Byproducts SO₂ (gas) HCl (gas) node_D->node_E

Sources

Technical Support Center: Purification of 6-Aminonicotinohydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-aminonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure the high purity of your final product.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurity profile of your this compound product is largely dependent on the synthetic route employed. A common and efficient method is the hydrazinolysis of an ester precursor, such as methyl 6-aminonicotinate, with hydrazine hydrate.[1]

Potential impurities from this process include:

  • Unreacted Starting Materials: Residual methyl 6-aminonicotinate and hydrazine hydrate are common impurities.

  • Byproducts from Side Reactions: Symmetrically di-substituted hydrazides can form as byproducts.[2]

  • Degradation Products: The product may degrade under harsh purification conditions, such as high temperatures or extreme pH.

  • Solvent Residues: Residual solvents from the reaction or purification steps can also be present.

Q2: What are the recommended first-line purification techniques for crude this compound?

A2: For solid hydrazide compounds like this compound, recrystallization is a highly effective and widely used initial purification technique.[3][4] It is particularly adept at removing unreacted starting materials and some byproducts. If recrystallization does not yield a product of sufficient purity, column chromatography is a versatile secondary method.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of different fractions and helps in optimizing the purification conditions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q4: Is this compound stable during purification?

A4: While generally stable, prolonged exposure to high temperatures or strongly acidic or basic conditions should be avoided to prevent degradation. It is advisable to conduct purification steps at moderate temperatures whenever possible.

II. Troubleshooting Guides & Detailed Protocols

This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.

A. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.[3]

Core Principle: The ideal solvent will dissolve the crude product sparingly at room temperature but will have high solubility at an elevated temperature. As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor.

cluster_0 Recrystallization Protocol A Solvent Selection B Dissolution of Crude Product A->B Identify suitable solvent C Hot Filtration (Optional) B->C Dissolve in minimum hot solvent D Crystallization C->D Remove insoluble impurities E Isolation of Crystals D->E Cool slowly to form crystals F Drying E->F Collect via vacuum filtration

Caption: A stepwise workflow for the recrystallization of this compound.

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, water, or mixtures like ethanol/water).

    • The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate with a water bath) with stirring until the solid dissolves completely.[5] Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.[4]

    • Boil the solution for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.[5]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

IssuePotential CauseRecommended Solution
Product does not dissolve The solvent is unsuitable.Try a more polar solvent or a solvent mixture.
Product "oils out" The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.Use a lower-boiling point solvent or a larger volume of the same solvent.
No crystals form upon cooling The solution is not saturated enough, or the product is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of pure product Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is hot. Use ice-cold solvent for washing and use it sparingly.
B. Purification by Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[6]

Core Principle: For this compound, which is a polar compound, normal-phase chromatography using a polar stationary phase like silica gel is typically effective. Less polar impurities will travel down the column faster, while the more polar product will be retained more strongly and elute later.

cluster_1 Column Chromatography Protocol G Column Packing H Sample Loading G->H Prepare a uniform column I Elution H->I Load sample in minimal solvent J Fraction Collection I->J Pass eluent through the column K Fraction Analysis J->K Collect fractions sequentially L Solvent Removal K->L Analyze fractions by TLC

Caption: A general workflow for the purification of this compound using column chromatography.

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice.

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is optimized using TLC. A good starting point for this compound could be a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and methanol.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and air-bubble-free packing.[7] Add a layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent in which it is highly soluble.

    • Carefully load the sample solution onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of methanol in a DCM/methanol mixture). Gradient elution is often more effective for separating compounds with a wider range of polarities.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions (e.g., in test tubes).[8]

    • Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

IssuePotential CauseRecommended Solution
Poor separation Inappropriate eluent polarity; column overloading; uneven column packing.Optimize the eluent system using TLC. Use a larger column or less sample. Repack the column carefully.
Product does not elute The eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
Cracked or channeled column The column has run dry; improper packing.Ensure the silica gel bed is always covered with solvent. Repack the column.
Tailing of spots on TLC The compound may be too acidic or basic for silica gel.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound).

III. Purity Assessment

Accurate assessment of purity is critical. The following table summarizes key analytical techniques for evaluating the purity of your final this compound product.

TechniquePrincipleApplicationTypical Conditions
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.[9]Rapid qualitative analysis of reaction progress and purity of fractions.Stationary Phase: Silica gel 60 F254 plates. Mobile Phase: Dichloromethane:Methanol (e.g., 9:1 v/v) or Ethyl Acetate:Methanol (e.g., 9:1 v/v). Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure.Accurate quantitative purity determination and impurity profiling.Column: C18 reverse-phase column. Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).Structural confirmation and determination of purity against a certified reference standard.¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Confirmation of molecular weight and identification of impurities.Typically coupled with HPLC (LC-MS) for enhanced separation and identification.

IV. References

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. [Link]

  • Yin, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization. [Link]

  • Poole, C. F. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology. Academic Press.

  • Barboza, F. M., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC, 2012(8), 214-225.

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Krasil'nikova, Y. A., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 123.

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • Agbaba, D., et al. (2004). Optimization of the TLC Separation of Seven Amino Acids. Journal of Planar Chromatography – Modern TLC, 17(5), 351-355.

  • Cimpoiu, C., & Hodisan, T. (2000). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Reviews in Analytical Chemistry, 19(4), 301-318.

  • Ciesla, L., & Waksmundzka-Hajnos, M. (2021). TLC in the Analysis of Plant Material. Molecules, 26(16), 4997.

  • Mohammad, A., & Haq, N. (2009). Thin Layer Chromatography of Amino Acids. CR Subscription Agency.

  • Nichols, L. (2022, February 13). Column Chromatography [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.

  • Blahova, L., et al. (2013). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid. Journal of the Brazilian Chemical Society, 24(8), 1361-1366.

  • Reddy, M. S., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 4, 13.

  • Vetting, M. W., et al. (2008). Purification, crystallization and preliminary X-ray analysis of the aminoglycoside-6′-acetyltransferase AAC(6′)-Im. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 11), 1030–1032.

  • Agbaba, D., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.

  • Kapadiya, K. M., et al. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Russian Journal of General Chemistry, 89(11), 2358-2362.

Sources

overcoming solubility issues with 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical assistance for overcoming solubility challenges with 6-Aminonicotinohydrazide. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure successful experimental outcomes.

Introduction to this compound

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. It belongs to the class of hydrazides, which are known for a wide range of biological activities.[1] Structurally, it is an aminopyridine derivative, a class of compounds with various pharmaceutical applications.[2] However, like many heterocyclic compounds, this compound can present solubility challenges that may hinder its use in biological assays and preclinical studies. This guide is designed to provide a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: Based on its chemical structure, which contains a polar aminopyridine ring and a hydrazide group, initial solubility screening should begin with polar solvents. We recommend the following, in order of preference:

  • Dimethyl Sulfoxide (DMSO): A powerful, versatile organic solvent capable of dissolving a wide array of organic materials, including many active pharmaceutical ingredients.[3]

  • Aqueous Buffers (Acidic pH): The presence of the basic amino group on the pyridine ring suggests that solubility will be significantly enhanced in acidic conditions due to the formation of a more soluble cationic salt.[4][5] We recommend starting with a pH range of 2-5.

  • Ethanol: A polar protic solvent that can be effective, especially when used as a co-solvent with aqueous buffers.[6]

Q2: My this compound is not dissolving in neutral water. Why is this?

A2: At neutral pH, the this compound molecule is likely at or near its isoelectric point. In this state, the molecule has a net neutral charge, which minimizes its interaction with polar water molecules and leads to lower solubility.[4] To improve solubility in aqueous solutions, it is necessary to adjust the pH.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is expected to be highly pH-dependent.

  • Acidic pH (e.g., pH < 6): The amino group on the pyridine ring will become protonated, forming a positively charged ion. This salt form is significantly more soluble in water.

  • Alkaline pH (e.g., pH > 8): While the hydrazide group is weakly acidic, the primary effect at alkaline pH would be the deprotonation of any residual acidic functionalities. However, for this molecule, acidic conditions are generally more effective for solubilization.

Q4: Can I use heating to improve the solubility of this compound?

A4: Gentle heating (e.g., to 37-50°C) can be used to increase the rate of dissolution. However, it is crucial to first assess the thermal stability of the compound. Prolonged exposure to high temperatures can lead to degradation. Always start with a small amount of material to test for any visible changes (e.g., color change) upon heating.

Q5: I have dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A5: This is a common issue when using DMSO as a primary stock solvent. The final concentration of DMSO in your aqueous buffer should typically be kept below 1% (v/v) to avoid precipitation and minimize solvent-induced artifacts in biological assays. If precipitation occurs, consider the following:

  • Lower the final concentration of the compound.

  • Increase the percentage of DMSO in the final solution, if your assay can tolerate it.

  • Use a co-solvent system. For example, prepare a high-concentration stock in DMSO and then make an intermediate dilution in a solvent like ethanol before the final dilution into the aqueous buffer.[7]

  • Explore the use of surfactants or cyclodextrins, which can help to keep the compound in solution. [8][9][10]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic workflow for addressing solubility challenges with this compound.

G cluster_start Start: Solubility Troubleshooting cluster_organic Organic Solvent Path cluster_aqueous Aqueous Solvent Path start Start with this compound Powder try_dmso Attempt to dissolve in 100% DMSO (e.g., 10-50 mM stock) start->try_dmso try_acid Attempt to dissolve in acidic buffer (e.g., pH 2-5, 0.1 M HCl) start->try_acid dmso_ok Soluble in DMSO? try_dmso->dmso_ok dmso_yes Dilute stock into aqueous buffer. Keep final DMSO <1%. dmso_ok->dmso_yes Yes dmso_not_soluble Try gentle warming (37-50°C) or sonication. dmso_ok->dmso_not_soluble No dmso_precip Precipitation upon dilution? dmso_yes->dmso_precip dmso_no_precip Success! Proceed with experiment. dmso_precip->dmso_no_precip No dmso_yes_precip Troubleshoot Dilution: - Lower final concentration - Use co-solvents (e.g., Ethanol) - Add solubilizing excipients dmso_precip->dmso_yes_precip Yes dmso_not_soluble->start Re-evaluate solvent choice acid_ok Soluble in acidic buffer? try_acid->acid_ok acid_yes Success! Ensure final assay pH is compatible. acid_ok->acid_yes Yes acid_no Try a different acid (e.g., citrate, acetate buffer). acid_ok->acid_no No acid_no->start Re-evaluate solvent choice

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for serial dilution.

Materials:

  • This compound (MW: 152.15 g/mol )

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out 1.52 mg of this compound and place it into a clean microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • If the compound is fully dissolved, the stock solution is ready for use or storage at -20°C.

Protocol 2: Preparation of a 1 mg/mL Solution in Acidic Buffer

Objective: To prepare an aqueous solution of this compound for applications where organic solvents are not suitable.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh out 10 mg of this compound.

  • Place the compound into a 10 mL volumetric flask.

  • Add approximately 8 mL of 0.1 M HCl.

  • Place a small stir bar in the flask and stir on a magnetic stirrer until the solid is fully dissolved.

  • Once dissolved, add 0.1 M HCl to bring the final volume to 10 mL.

  • Verify the pH of the final solution. This solution can be further diluted in an appropriate buffer for your experiment, but be mindful of potential precipitation if the pH is raised significantly.

Data Summary Table

The following table provides an illustrative summary of the expected solubility of this compound in common laboratory solvents. Note: These are estimated values based on chemical principles and data for similar compounds like 2-aminopyridine.[2] Experimental determination is highly recommended.

SolventExpected SolubilityRationale & Comments
Water (pH 7.0)Poor (< 1 mg/mL)The molecule is likely near its isoelectric point with minimal charge.
0.1 M HCl (pH 1.0)Good (> 10 mg/mL)The amino group is protonated, forming a highly soluble salt.[5]
Phosphate Buffered Saline (PBS, pH 7.4)Poor to ModerateSolubility is expected to be low but may be slightly better than in pure water due to the presence of salts.
DMSOExcellent (> 50 mg/mL)A strong, polar aprotic solvent capable of disrupting crystal lattice energy.[3]
Ethanol (100%)Moderate (1-10 mg/mL)A polar protic solvent that can engage in hydrogen bonding.
Ethanol:Water (1:1)ModerateThe co-solvent system can offer a balance of polarity to improve solubility over water alone.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Retrieved from [Link]

  • PubMed. (n.d.). Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. Retrieved from [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminonicotinamide. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • PubMed Central. (2025, November 11). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Laboratory of Dr. David S. Cafiso. (n.d.). By compound. Retrieved from [Link]

  • Figshare. (2020, February 11). Solubility of d‑Histidine in Aqueous Cosolvent Mixtures of N,N‑Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N‑Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Heterocycle Synthesis from 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 6-aminonicotinohydrazide as a precursor for heterocyclic synthesis. This document provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of side reactions. Our goal is to empower you to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Introduction

This compound is a versatile and highly valuable building block in medicinal and materials chemistry. Its unique structure, featuring three distinct reactive centers, allows for the synthesis of a wide array of heterocycles, including pyrazoles, triazoles, and pyridazines. However, this same structural richness is the source of potential side reactions that can complicate synthesis, reduce yields, and lead to challenging purification processes. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab.

Diagram: Reactive Centers of this compound

To understand the potential for side reactions, it is crucial to recognize the molecule's key nucleophilic and reactive sites.

Caption: Key reactive sites on the this compound molecule.

Troubleshooting and FAQs

Q1: My reaction with a 1,3-dicarbonyl compound is yielding a complex mixture instead of the expected pyrazole. What are the likely side reactions?

This is a common issue stemming from the multiple reactive sites on the starting material. While the desired reaction is the Knorr pyrazole synthesis via the hydrazide moiety, several competing pathways can occur.[1]

Primary Cause: Uncontrolled competition between the hydrazide and the 6-amino nucleophiles, coupled with potential starting material degradation.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_issues Potential Issues start Complex Mixture Observed analyze Analyze Crude Product (LCMS, ¹H NMR) start->analyze identify Identify Key Byproducts analyze->identify regioisomers Regioisomers? (See Q2) identify->regioisomers Unsymmetrical dicarbonyl used fused_product Fused Pyridopyrimidine? (See Q3) identify->fused_product Mass matches C=O loss + ring formation hydrazone_stalled Uncyclized Hydrazone? (See Q4) identify->hydrazone_stalled Mass matches starting materials minus H₂O degradation Degradation Products? (See Q5) identify->degradation Low mass fragments, nicotinic acid derivatives

Caption: A logical workflow for diagnosing complex reaction mixtures.

Most Common Side Reactions:

  • Formation of Fused Systems: The 6-amino group can act as a nucleophile, especially at higher temperatures, reacting with one of the carbonyls to eventually form a pyridopyrimidine derivative.

  • Incomplete Cyclization: The reaction may stall at the stable hydrazone intermediate, particularly if the reaction conditions (e.g., pH, temperature) are not optimal for the final dehydration and cyclization step.

  • Hydrolysis: Under strongly acidic or basic conditions, the hydrazide functional group can hydrolyze back to the corresponding carboxylic acid (6-aminonicotinic acid), which will not participate in the desired cyclization.

Immediate Actions:

  • Lower the Reaction Temperature: This often reduces the reactivity of the less nucleophilic 6-amino group, favoring the hydrazide pathway.

  • Control pH: For pyrazole synthesis, a mildly acidic medium (e.g., acetic acid as a catalyst or solvent) is typically optimal.[2] Strong acids can promote hydrolysis, while strong bases can deprotonate the 6-amino group, increasing its nucleophilicity and promoting side reactions.

Q2: I'm using an unsymmetrical 1,3-diketone and getting two pyrazole regioisomers. How can I control the selectivity?

This is a classic challenge in pyrazole synthesis. The outcome depends on which hydrazide nitrogen attacks which carbonyl group first, a process sensitive to both steric and electronic factors.

Mechanistic Insight: The initial condensation can occur at either carbonyl group of the diketone. The subsequent cyclization determines the final substitution pattern on the pyrazole ring.

Caption: Competing pathways leading to two regioisomers.

Strategies for Control:

StrategyPrinciple & RationaleTypical Conditions
pH Control Under acidic conditions, the reaction often proceeds via a vinylogous amide intermediate. The more basic carbonyl group is protonated preferentially, directing the initial attack of the hydrazide's terminal NH₂.Acetic acid (solvent), p-TsOH (catalyst).
Steric Hindrance The hydrazide will preferentially attack the less sterically hindered carbonyl group. This is often the most effective and predictable control element.Use bulky R groups on the diketone.
Microwave Synthesis Rapid heating can sometimes favor one kinetic pathway over the other, leading to higher regioselectivity.Sealed vessel, 100-150 °C, 5-15 min.
Q3: I've confirmed the formation of a fused pyridopyrimidine byproduct. How can I prevent the 6-amino group from reacting?

This side reaction occurs when the 6-amino group outcompetes the intended cyclization pathway. It is more common in reactions requiring harsh conditions (high heat, strong base) or with highly reactive electrophiles.

Solution: Use a Protecting Group

The most robust solution is to temporarily "mask" the 6-amino group's reactivity with a protecting group. The ideal group is one that is easy to install, stable to the cyclization conditions, and easy to remove afterward.

Recommended Protecting Group: Acetyl (Ac)

  • Why it works: The acetyl group converts the nucleophilic amine into a much less reactive amide, effectively preventing it from participating in side reactions. It is stable to the mildly acidic or basic conditions typically used for hydrazide cyclizations.

See Appendix A for a detailed experimental protocol on N-acetylation.

Q4: My reaction stalls at the hydrazone intermediate, and I'm getting low yields of the final heterocycle. How do I drive the cyclization to completion?

Formation of the initial hydrazone is often fast, but the subsequent intramolecular cyclization and dehydration can be the rate-limiting step.

Factors Favoring Cyclization:

  • Acid Catalysis: A proton source is often required to activate the second carbonyl group (or its equivalent) for the intramolecular nucleophilic attack by the hydrazone's other nitrogen or a nearby carbon.

  • Water Removal: The final step is often a dehydration. Removing water as it is formed can shift the equilibrium toward the cyclized product, according to Le Châtelier's principle.

  • Solvent Choice: Polar protic solvents like ethanol or acetic acid can facilitate the necessary proton transfers for cyclization. Aprotic solvents like DMF or DMSO are excellent for dissolving reagents but may not be optimal for the cyclization step itself unless a catalyst is present.

Troubleshooting Table:

SymptomProbable CauseRecommended Action
Hydrazone precipitatesLow solubility of intermediateSwitch to a higher-boiling solvent (e.g., DMF, n-butanol) and increase temperature.
No conversion after hoursHigh activation energy for cyclizationAdd a catalytic amount of acid (p-TsOH, HCl, or use glacial acetic acid as the solvent).
Reaction reversesEquilibrium favors hydrazoneUse a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.
Q5: I'm observing significant degradation of my starting material under my reaction conditions. What are the stability limits of this compound?

This compound is generally stable but can degrade under harsh conditions.

  • Strong Acidic Conditions (pH < 2): The hydrazide bond is susceptible to hydrolysis, which breaks the molecule into 6-aminonicotinic acid and hydrazine. This is often irreversible.

  • Strong Basic Conditions (pH > 12) at High Temperature: While more stable to base than acid, prolonged heating in strong base can lead to decomposition and discoloration (potential polymerization).

  • Oxidizing Agents: The hydrazide and amino moieties are sensitive to oxidation. Avoid unnecessary exposure to strong oxidants or air at high temperatures.

Preventative Measures:

  • Always run reactions under an inert atmosphere (Nitrogen or Argon) if heating for extended periods.

  • Perform a small-scale stability test of your starting material under the planned reaction conditions before committing a large amount of material.

  • Purify your starting material before use; impurities can sometimes catalyze decomposition.

Appendix A: Experimental Protocols

Protocol 1: General Synthesis of a Pyrazole Derivative (Control Experiment)

This protocol serves as a baseline for synthesizing a 3,5-disubstituted pyrazole.

  • Reagents:

    • This compound (1.0 eq)

    • 1,3-Diketone (e.g., acetylacetone) (1.1 eq)

    • Glacial Acetic Acid (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.52 g, 10 mmol).

    • Add glacial acetic acid (20 mL) and stir to dissolve.

    • Add the 1,3-diketone (e.g., 1.1 g, 11 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

    • Upon completion, cool the mixture to room temperature and pour it slowly into ice-cold water (100 mL) with stirring.

    • Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Protocol 2: Selective N-Acetylation of this compound

This protocol protects the 6-amino group to prevent its participation in side reactions.

  • Reagents:

    • This compound (1.0 eq)

    • Acetic Anhydride (1.05 eq)

    • Pyridine (as solvent and base)

  • Procedure:

    • Dissolve this compound (1.52 g, 10 mmol) in pyridine (25 mL) in a flask and cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.07 g, 10.5 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-cold water (150 mL).

    • Collect the white precipitate of N-(6-hydrazinocarbonylpyridin-2-yl)acetamide by vacuum filtration.

    • Wash thoroughly with water and dry. This product can now be used in subsequent cyclization reactions.

    • Deprotection (if needed): The acetyl group can typically be removed by heating in aqueous HCl (e.g., 6M HCl at reflux) after the heterocycle has been formed.

Appendix B: Characterization of Common Byproducts

This table provides guidance on identifying potential side products from mass spectrometry and NMR data.

Byproduct ClassStructure Example (from reaction with acetylacetone)Key ¹H NMR Signals (DMSO-d₆)Expected Mass [M+H]⁺
Uncyclized Hydrazone Singlet for =C-CH₃ (~2.1-2.3 ppm), broad NH signals.235.11
Fused Pyridopyrimidine Loss of broad hydrazide NH signals, new aromatic/vinylic protons.217.10
Hydrolysis Product Absence of hydrazide NH signals, presence of a broad carboxylic acid OH signal (>12 ppm).139.05

References

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2011). International Journal of ChemTech Research. Available at: [Link]

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]

  • Asif, M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Sultan Qaboos University Medical Journal, 15(3), e312–e321. Available at: [Link]

  • Kucukguzel, I., et al. (2006). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Arzneimittelforschung, 56(10), 657-665. Available at: [Link]

  • OChemPal. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6-Aminonicotinohydrazide. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for improved yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis involves the hydrazinolysis of an ester of 6-aminonicotinic acid, typically ethyl 6-aminonicotinate, with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester to form the corresponding hydrazide. The choice of solvent and temperature is critical for achieving high yields and purity.

Q2: What are the critical parameters to control during the synthesis?

A2: The three most critical parameters are:

  • Temperature: The reaction rate is highly dependent on temperature. However, excessive heat can lead to the degradation of reactants and products or promote side reactions.

  • Solvent: The choice of solvent influences the solubility of the reactants and the reaction rate. Alcohols like ethanol or methanol are commonly used.

  • Stoichiometry: The molar ratio of hydrazine hydrate to the starting ester is crucial. An excess of hydrazine is typically used to drive the reaction to completion, but a very large excess can complicate purification.

Q3: What kind of yields can I realistically expect?

A3: With optimized conditions, yields for the synthesis of this compound can range from good to excellent, typically in the range of 75-95%. Lower yields often indicate sub-optimal conditions, impure starting materials, or the occurrence of side reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting ester and the appearance of the product spot. A suitable mobile phase would be a mixture of ethyl acetate and methanol.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of this compound. What are the possible causes and how can I fix it?

A: Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok [Pass] reagents_bad Impure/Incorrect Stoichiometry check_reagents->reagents_bad [Fail] check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions fix_reagents Purify/Use Fresh Reagents & Recalculate Stoichiometry reagents_bad->fix_reagents conditions_ok Conditions Appear Optimal check_conditions->conditions_ok [Pass] conditions_bad Sub-optimal Temperature/Time check_conditions->conditions_bad [Fail] check_workup 3. Assess Work-up & Purification conditions_ok->check_workup optimize_conditions Perform Temperature & Time Screening conditions_bad->optimize_conditions workup_bad Product Loss During Isolation check_workup->workup_bad fix_workup Optimize Crystallization/Precipitation pH workup_bad->fix_workup

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Starting Materials:

    • Purity of Ethyl 6-Aminonicotinate: Ensure the starting ester is pure. Impurities can inhibit the reaction. Confirm purity via NMR or melting point analysis.

    • Concentration of Hydrazine Hydrate: Hydrazine hydrate is hygroscopic and its concentration can decrease over time. Use a fresh, unopened bottle or titrate to determine its exact concentration.

  • Optimize Reaction Conditions:

    • Temperature: The reaction is often performed at reflux in ethanol. If the yield is low, consider that the temperature may be insufficient to drive the reaction to completion or too high, causing degradation. A temperature screening experiment is advisable. For instance, running the reaction at temperatures from 60°C to reflux can help identify the optimal point. In some cases, elevated temperatures are necessary to achieve a reasonable reaction rate.[1]

    • Reaction Time: Monitor the reaction by TLC every hour. If the reaction stalls (i.e., no further consumption of starting material is observed), extending the reaction time may not be beneficial and could lead to side product formation.

    • Solvent: While ethanol is common, other polar protic solvents can be tested. The choice of solvent can significantly impact reaction kinetics and solubility.

  • Product Isolation:

    • Precipitation: The product is typically isolated by cooling the reaction mixture and collecting the precipitate. Ensure the mixture is sufficiently cooled to maximize precipitation.

    • pH Adjustment: In some related syntheses, adjusting the pH of the solution can be critical for precipitating the product.[2] If your product is soluble in the reaction mixture, careful adjustment of pH might be necessary.

Issue 2: Product is Impure

Q: My final product shows multiple spots on TLC and the NMR spectrum is complex. How can I improve the purity?

A: Product impurity is often due to side reactions or incomplete reaction.

Common Impurities and Solutions:

  • Unreacted Starting Material: This is the most common impurity.

    • Solution: Increase the reaction time or temperature. Alternatively, increase the molar excess of hydrazine hydrate to push the reaction to completion.

  • Side Products:

    • Diacyl Hydrazide Formation: It is possible for the product, a hydrazide, to react with another molecule of the starting ester, though this is less common under standard conditions.

    • Degradation Products: At excessively high temperatures or with prolonged reaction times, the aminopyridine ring can be susceptible to degradation.

    • Solution: Adhere to the optimized reaction temperature and time. Using a milder base or no base at all if the reaction proceeds without it can sometimes reduce side reactions.

Purification Strategy:

  • Recrystallization: This is the most effective method for purifying this compound.

    • Recommended Solvents: A trial-and-error approach with different solvents is best. Good candidates include ethanol, methanol, or a mixture of ethanol and water. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A polar mobile phase, such as a gradient of methanol in dichloromethane, is a good starting point.[2]

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol provides a general procedure that should be optimized for your specific laboratory conditions.

synthesis_workflow start Start step1 1. Combine Ethyl 6-aminonicotinate and Ethanol in a flask. start->step1 step2 2. Add Hydrazine Hydrate (3-5 eq.). step1->step2 step3 3. Reflux the mixture (e.g., at 80°C). step2->step3 step4 4. Monitor by TLC until starting material is consumed. step3->step4 step5 5. Cool reaction mixture to room temperature, then in an ice bath. step4->step5 step6 6. Collect precipitate by filtration and wash with cold ethanol. step5->step6 step7 7. Dry the product under vacuum. step6->step7 end End step7->end

Caption: General workflow for the synthesis of this compound.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 6-aminonicotinate (1.0 eq).

  • Add ethanol (10-20 mL per gram of ester).

  • Add hydrazine hydrate (3.0 - 5.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to an hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to obtain this compound as a solid.

Data Presentation: Optimization Tables

The following tables represent example data from optimization experiments to guide your efforts.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Methanol65485
2Ethanol80492
3Propan-1-ol97388
4Water100665

Conditions: Ethyl 6-aminonicotinate (1 mmol), Hydrazine hydrate (3 mmol).

Table 2: Effect of Temperature on Reaction Yield in Ethanol

EntryTemperature (°C)Time (h)Yield (%)
150668
260579
370488
480 (Reflux)492

Conditions: Ethyl 6-aminonicotinate (1 mmol), Hydrazine hydrate (3 mmol) in Ethanol.

Part 4: References

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents. This patent discusses the importance of reaction temperature, noting that yield can peak at a specific temperature and then decrease, highlighting the need for optimization. Available at:

  • Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions | Request PDF - ResearchGate. This article discusses the synthesis of related hydrazone derivatives and the use of microwave activation to improve reaction times and yields, which could be an advanced optimization strategy. Available at: [Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences. This paper describes the synthesis of hydrazinyl derivatives from chloro-purines using hydrazine hydrate in ethanol at reflux, a reaction analogous to the formation of this compound. Available at: [Link]

Sources

troubleshooting failed reactions with 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Aminonicotinohydrazide Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide not just solutions, but a deeper mechanistic understanding of the challenges you may encounter. By thinking through the causality of failed reactions, we can develop robust, reproducible protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with this compound.

Question 1: My reaction shows no conversion of the starting materials. What are the first critical factors to verify?

Answer: When a reaction fails to initiate, a systematic check of fundamental parameters is the most efficient path forward. Before delving into complex optimization, verify these four critical areas:

  • Reagent Integrity: Confirm the purity and stability of your this compound and the corresponding carbonyl compound (aldehyde or ketone). The hydrazide should be a crystalline solid. If it appears discolored or clumpy, its integrity may be compromised.

  • Solubility: this compound and its parent amide, 6-aminonicotinamide, exhibit limited solubility in many common non-polar organic solvents and are only sparingly soluble in aqueous buffers.[1][2] Visual inspection is key; if your hydrazide has not fully dissolved at the reaction temperature, you are facing a mass transfer limitation, not a reactivity problem.

  • Catalyst Presence and pH: The condensation of a hydrazide with a carbonyl to form a hydrazone (a Schiff base) is a dehydration reaction that is critically dependent on acid catalysis.[3] The reaction rate is maximal in a narrow pH window (typically pH 4-5).[4][5] Without a catalyst (e.g., a few drops of glacial acetic acid), the reaction is often exceedingly slow.

  • Reaction Temperature: While many hydrazone formations proceed at room temperature, some less reactive carbonyls or hindered substrates require thermal energy to overcome the activation barrier.[6][]

Below is a workflow to guide your initial troubleshooting process.

G start Reaction Failed: No Conversion reagent 1. Verify Reagent Purity (this compound + Carbonyl) start->reagent solubility 2. Check Solubility Are all reagents fully dissolved? reagent->solubility Reagents OK fail1 fail1 reagent->fail1 Impure? catalyst 3. Confirm Catalyst Is an acid catalyst present? solubility->catalyst Soluble fail2 fail2 solubility->fail2 Insoluble? temperature 4. Assess Temperature Is thermal energy required? catalyst->temperature Catalyst Present fail3 fail3 catalyst->fail3 Absent? pass All Checks Pass: Proceed to In-Depth Troubleshooting temperature->pass Temp Adequate fail4 fail4 temperature->fail4 Too Low? G cluster_low_ph Low pH (< 3) cluster_high_ph High pH (> 7) cluster_optimal_ph Optimal pH (4-5) low_n Hydrazide -NH-NH₃⁺ Protonated Non-Nucleophilic low_result NO REACTION low_n->low_result Cannot Attack low_o Carbonyl C=O Activated high_n Hydrazide -NH-NH₂ Nucleophilic high_o Intermediate -C(OH)-NH- -OH is Poor Leaving Group high_n->high_o Attacks Carbonyl high_result REACTION STALLS high_o->high_result Dehydration Fails opt_n Hydrazide -NH-NH₂ Nucleophilic opt_o Intermediate -C(OH₂⁺)-NH- -OH₂⁺ is Good Leaving Group opt_n->opt_o Attacks Carbonyl opt_result PRODUCT FORMS opt_o->opt_result Dehydration Succeeds

Sources

identification of impurities in 6-Aminonicotinohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Aminonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. As a key building block in medicinal chemistry, the purity of this compound is paramount to the success of subsequent research and development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate impurities in your synthesis.

Common Synthetic Route and Potential Impurities

The most common and straightforward synthesis of this compound involves the reaction of an ester precursor, typically ethyl 6-aminonicotinate, with hydrazine hydrate. While this reaction is generally efficient, several potential impurities can arise from incomplete reaction, side reactions, or degradation. Understanding these impurities is the first step in troubleshooting and ensuring the high purity of your final product.

dot graph "Synthetic_Pathway_and_Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Synthetic pathway for this compound and the formation of key impurities.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

FAQ 1: My final product shows a significant peak corresponding to the starting material in the HPLC analysis. How can I resolve this?

Answer:

Observing a peak for the starting material, Impurity A: Ethyl 6-aminonicotinate , is a common issue indicating an incomplete reaction.

Plausible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Stoichiometry: An insufficient excess of hydrazine hydrate may have been used.

  • Purity of Reagents: The presence of water in the starting materials or solvent can hinder the reaction.

Troubleshooting Protocol:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is minimal.

  • Optimize Reaction Conditions:

    • Increase the reaction time.

    • Gradually increase the reaction temperature, while monitoring for the formation of other impurities.

    • Increase the molar excess of hydrazine hydrate.

  • Purification: If the reaction has gone to completion as much as possible, purification is necessary.

    • Recrystallization: This is often the most effective method for removing unreacted starting material.[1] Choose a solvent system where the hydrazide product has lower solubility than the ester starting material at cooler temperatures. Ethanol or ethanol-water mixtures are good starting points.[1]

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A gradient elution with a mixture of ethyl acetate and methanol is a common choice.

Expected Analytical Signatures:

CompoundExpected Relative Retention Time (RRT) vs. ProductKey Analytical Features
This compound 1.00Product
Impurity A: Ethyl 6-aminonicotinate > 1.00 (less polar)Will lack the N-H signals of the hydrazide group in NMR and the characteristic hydrazide IR bands.
FAQ 2: I observe an unexpected peak in my LC-MS analysis with a mass-to-charge ratio (m/z) corresponding to the hydrolysis of my starting material. What is this impurity and how can I avoid it?

Answer:

This peak likely corresponds to Impurity B: 6-Aminonicotinic acid . This impurity arises from the hydrolysis of the ester starting material, ethyl 6-aminonicotinate.

Plausible Causes:

  • Presence of Water: Moisture in the reactants or solvent can lead to the hydrolysis of the ester.

  • Basic or Acidic Conditions: Traces of acid or base can catalyze the hydrolysis.[2]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use dry solvents and ensure that the starting materials are free of moisture.

  • Control pH: The reaction should be run under neutral or slightly basic conditions. The use of excess hydrazine hydrate typically ensures a basic environment.

  • Purification:

    • Acid-Base Extraction: 6-Aminonicotinic acid is amphoteric and its solubility is pH-dependent. You can potentially remove it by adjusting the pH of the aqueous workup.

    • Recrystallization: Careful selection of the recrystallization solvent can separate the more polar carboxylic acid from the desired hydrazide.

Expected Analytical Signatures:

CompoundMolecular WeightExpected [M+H]⁺ (m/z)
This compound 152.15 g/mol 153.07
Impurity B: 6-Aminonicotinic acid 138.12 g/mol 139.05
FAQ 3: My NMR spectrum is clean, but the mass spectrum shows a peak with a higher mass than my product. What could this be?

Answer:

A higher mass peak could indicate the presence of Impurity C: N,N'-di-(6-aminonicotinoyl)hydrazine . This byproduct forms when a molecule of the already formed this compound reacts with another molecule of the starting ester, ethyl 6-aminonicotinate.

Plausible Causes:

  • High Temperatures: Elevated reaction temperatures can promote the formation of this diacyl hydrazine.

  • Prolonged Reaction Times: Leaving the reaction for an extended period after the initial formation of the product can lead to this side reaction.

Troubleshooting Protocol:

  • Control Reaction Temperature: Avoid excessive heating. The reaction of esters with hydrazine is often exothermic, so controlled heating is key.

  • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level, without allowing it to proceed for an unnecessarily long time.

  • Purification:

    • Recrystallization: The diacyl hydrazine is significantly less polar and likely less soluble than the desired product in polar solvents. Recrystallization can be an effective purification method.

Expected Analytical Signatures:

CompoundMolecular WeightExpected [M+H]⁺ (m/z)
This compound 152.15 g/mol 153.07
Impurity C: N,N'-di-(6-aminonicotinoyl)hydrazine 272.27 g/mol 273.10

Analytical Techniques for Impurity Identification

A combination of chromatographic and spectroscopic techniques is essential for the robust identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC-UV)
  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or ammonium acetate) and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm or 265 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of impurities by providing accurate mass information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Can be used to identify the presence of the ethyl group from the starting material (a quartet and a triplet) or the disappearance of these signals in the pure product. The N-H protons of the hydrazide will appear as broad singlets.

  • ¹³C NMR: Can confirm the presence of the carbonyl carbon of the hydrazide and the absence of the ester carbonyl and ethoxy carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for identifying the functional groups present.

  • This compound: Expect to see N-H stretching bands (around 3200-3400 cm⁻¹), a C=O stretching band (amide I, around 1640-1680 cm⁻¹), and N-H bending bands (amide II, around 1520-1550 cm⁻¹).[1][3]

  • Ethyl 6-aminonicotinate: Will show a characteristic C=O stretch of an ester at a higher frequency (around 1700-1730 cm⁻¹) and will lack the hydrazide N-H bands.

  • 6-Aminonicotinic acid: Will show a very broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) overlapping with the N-H stretches, and a C=O stretch for the carboxylic acid.

Troubleshooting Workflow

dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: A logical workflow for troubleshooting impurities in this compound synthesis.

References

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 2020-2023. Available at: [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. Available at: [Link]

Sources

preventing degradation of 6-Aminonicotinohydrazide during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Aminonicotinohydrazide

A Guide to Preventing Degradation and Ensuring Reaction Integrity

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. As a hydrazine derivative, this compound offers unique reactivity but is also susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, field-proven insights into identifying, troubleshooting, and preventing its degradation during chemical reactions. Our goal is to empower you with the knowledge to ensure the stability and reliability of your work.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of this compound.

Q1: What are the primary causes of this compound degradation during a reaction?

A1: The degradation of this compound, like many hydrazide compounds, is primarily driven by three factors:

  • Oxidation: The hydrazide moiety is susceptible to oxidation, especially by atmospheric oxygen. This process can be accelerated by the presence of metal ions and light.[1][2] Oxidative degradation can lead to the formation of various byproducts, significantly reducing the yield of your desired product.[3]

  • Hydrolysis: The C-N bond of the hydrazide can be cleaved by water, a reaction that is heavily dependent on the pH of the solution. Both strongly acidic and strongly basic conditions can catalyze hydrolysis, breaking the molecule down.[4][5] Studies on related compounds show that stability is often greatest near a neutral pH.[6][7]

  • Metal Ion Catalysis: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺) can act as potent catalysts for the decomposition of hydrazines.[8][9][10] These ions can be introduced as impurities from reagents, solvents, or even the reaction vessel itself.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Proper storage is the first line of defense against degradation. We recommend the following:

  • Keep it Dry: Store the compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture, which can promote hydrolysis.

  • Keep it Cool and Dark: Store at recommended temperatures (typically 2-8°C) and away from direct light sources to minimize thermal and photo-induced degradation.

  • Inert Environment: For maximum long-term stability, consider storing the solid under an inert gas like argon or nitrogen.

Q3: What are the visual or analytical signs that my this compound has started to degrade?

A3: Visually, degradation may sometimes be indicated by a change in color or texture of the solid material. However, the most reliable method for detecting degradation is through analytical techniques. During a reaction, you might observe:

  • TLC/LC-MS Analysis: The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate or new peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram are clear indicators of degradation or side product formation.[11]

  • Poor Yields: Consistently low yields in a well-established protocol can suggest that the starting material is degrading before or during the reaction.

  • Inconsistent Results: High variability between identical reaction setups can point to uncontrolled degradation, often catalyzed by trace impurities.

Troubleshooting Guide: Common Issues & Solutions

This section provides a detailed breakdown of specific problems you may encounter during your experiments and offers targeted solutions based on scientific principles.

Issue 1: Low Reaction Yield or Complete Reaction Failure

You've set up your reaction, but the outcome is a disappointingly low yield of your target molecule, or perhaps no product formed at all. This often points to the degradation of the this compound starting material.

Potential Cause A: Oxidative Degradation by Atmospheric Oxygen

  • Scientific Rationale: The hydrazide functional group (-CONHNH₂) is a reducing moiety and is susceptible to oxidation by molecular oxygen from the air. This process can generate radical intermediates, leading to a cascade of unintended side reactions and consumption of your starting material.[12][13] The reaction is often catalyzed by light or trace metals.[10]

  • Solution: Perform the reaction under an inert atmosphere. This involves removing reactive gases like oxygen and moisture from your reaction vessel and replacing them with an unreactive gas, such as nitrogen (N₂) or argon (Ar).[14]

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (at >100°C for at least 4 hours) to remove adsorbed water. Allow the glassware to cool to room temperature in a desiccator.

  • Apparatus Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while it is still warm and immediately fit it with rubber septa on all openings.

  • Purging the System: Insert a needle connected to a source of inert gas (e.g., a nitrogen balloon or a Schlenk line) through a septum, ensuring the needle tip is below the level of any planned solvent.[15][16] Insert a second, shorter "exit" needle to serve as an outlet for the displaced air.

  • Gas Exchange: Allow the inert gas to flow gently through the vessel for 5-10 minutes to thoroughly flush out all the air.[15] If using argon, which is denser than air, a shorter flushing time may be sufficient.

  • Establish Positive Pressure: Remove the exit needle first. This creates a slight positive pressure of inert gas inside the flask, which will prevent air from re-entering. The balloon will remain slightly inflated or the bubbler on the Schlenk line will show a slow, steady outflow.

  • Reagent Addition: Add dry solvents and reagents via syringe through the septum. Dissolve the this compound in an appropriate anhydrous solvent and add it to the reaction flask using a syringe.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_purge Inerting Process cluster_reaction Reaction Dry_Glassware Oven-Dry Glassware Assemble Assemble Apparatus Dry_Glassware->Assemble Cool in desiccator Purge Purge with N2/Ar Assemble->Purge Insert gas needles Positive_Pressure Establish Positive Pressure Purge->Positive_Pressure Remove outlet needle Add_Solvents Add Anhydrous Solvents Positive_Pressure->Add_Solvents Via syringe Add_Reagent Add 6-ANH Solution Add_Solvents->Add_Reagent Via syringe Run_Reaction Run Reaction Add_Reagent->Run_Reaction

Caption: Workflow for setting up an inert atmosphere reaction.

Potential Cause B: Hydrolytic Instability due to Improper pH

  • Scientific Rationale: Hydrazides can undergo hydrolysis under both acidic and basic conditions.[17] Under acidic conditions, the carbonyl oxygen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the formation of an anionic intermediate can facilitate cleavage. Studies on similar compounds have shown that stability is maximal near neutral pH.[4][6] A pyrrole-based hydrazide, for instance, was found to be stable at pH 7.4 but susceptible to hydrolysis at pH 2.0 and pH 9.0.[7]

  • Solution: Maintain the reaction pH within a stable range, typically between 6.0 and 7.5. Use appropriate buffer systems if your reaction generates or consumes acid or base.

ParameterRecommendationRationale & References
Optimal pH Range 6.0 - 7.5Hydrazide conjugates show increasing stability as pH approaches neutrality.[4][6]
Acidic Conditions Avoid pH < 5.0Acid catalysis can lead to direct hydrolysis of the amide side chain.[5][17]
Basic Conditions Avoid pH > 8.5Strong alkali media can promote degradation.[7][18]
Recommended Buffers Phosphate (e.g., PBS), HEPESThese buffers operate effectively near neutral pH and are generally non-reactive.
Buffers to Avoid Buffers with nucleophilic groupsAvoid buffers that could potentially react with your substrates (e.g., Tris in some contexts).

Table 1: pH Control Guidelines for this compound Reactions.

Potential Cause C: Metal-Catalyzed Decomposition

  • Scientific Rationale: Hydrazines readily coordinate with transition metal ions. This coordination can weaken the N-N bond and facilitate redox cycling, leading to rapid catalytic decomposition.[8] Copper (II) ions, in particular, are known to significantly increase the rate of hydrazine degradation.[8] Even trace amounts of metal impurities from glassware, stir bars, or reagents can be sufficient to compromise a reaction.

  • Solution: Minimize exposure to trace metals.

    • Use High-Purity Reagents: Utilize solvents and reagents of the highest possible purity (e.g., HPLC grade, trace metal-free).

    • Acid-Wash Glassware: If metal contamination is suspected, wash glassware with a dilute acid solution (e.g., 1 M HCl) followed by thorough rinsing with deionized water to remove metal residues.

    • Use a Chelating Agent: In non-metal-sensitive reactions, consider adding a small amount (e.g., 1 mM) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester any stray metal ions, rendering them catalytically inactive.

Issue 2: Formation of Multiple Unidentified Side Products

Your reaction proceeds, but analysis reveals a complex mixture of products, making purification difficult and lowering the yield of the desired compound.

Potential Cause: Thermal Degradation

  • Scientific Rationale: Supplying excessive heat can provide the activation energy needed to open up alternative, non-selective degradation pathways.[11] While moderate heating can increase reaction rates, high temperatures can lead to fragmentation of the this compound molecule or undesired side reactions. For hydrazine itself, elevated temperatures are known to cause decomposition.[10]

  • Solution: Carefully control the reaction temperature. Unless a specific high-temperature protocol is being followed, aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

Reaction TypeGeneral Temperature RangeNotes
Hydrazone Formation 0°C to Room TemperatureCondensation with aldehydes/ketones is often rapid at RT or below.
Acylation 0°C to Room TemperatureReactions with acid chlorides or anhydrides are typically fast and exothermic.
Cyclization Reactions Room Temperature to 80°CMay require moderate heating, but monitor for degradation via TLC/LC-MS.
Cross-Coupling Varies (often elevated)If high temperatures are required, rigorous exclusion of oxygen is critical.

Table 2: Recommended Temperature Guidelines.

Visualizing the Degradation Landscape

To effectively troubleshoot, it is crucial to understand the primary ways in which this compound can degrade. The diagram below summarizes the two most common pathways discussed.

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Start This compound Oxidized_Intermediates Diimide/Radical Intermediates Start->Oxidized_Intermediates [O₂], Metal Ions Light Hydrolysis_Products 6-Aminonicotinic Acid + Hydrazine Start->Hydrolysis_Products H₂O (Acid or Base Catalysis) Oxidation_Products Complex Mixture (e.g., 6-Aminonicotinic Acid, N₂ gas, other byproducts) Oxidized_Intermediates->Oxidation_Products

Caption: Primary degradation pathways of this compound.

References

  • U.S. Air Force. (1997). The Chemical and Biochemical Degradation of Hydrazine. Defense Technical Information Center. [Link]

  • Sobańska, K., et al. (2024). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. International Journal of Molecular Sciences. [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Palka, M., et al. (2018). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PLoS ONE. [Link]

  • Mateev, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioinformation. [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition. Organic Chemistry II Key Term. [Link]

  • Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. [Link]

  • Likhomanova, S. V., et al. (2013). Catalytic decomposition of hydrazine in weakly alkaline solutions on platinum nanoparticles. ResearchGate. [Link]

  • Sobańska, K., et al. (2024). Oxidation and Reduction of Hydrazones-Risk Factors Related to the Manufacture and Stability of the Drugs. PubMed. [Link]

  • Kalia, J., & Raines, R. T. (2006). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bobbitt, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Kitson, B. A., & Oliaee, S. N. (2016). Selective, Catalytic Decomposition of Hydrazine. IdeaExchange@UAkron. [Link]

  • Leggett, D. C. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]

  • Mebel, A. M., & Lin, M. C. (2000). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. The Journal of Physical Chemistry A. [Link]

  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Fiorenza, R., et al. (2024). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. MDPI. [Link]

  • Lisa Nichols. (2022). Inert Atmosphere. YouTube. [Link]

  • Al-Musawi, T. J., et al. (2025). Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. Scientific Reports. [Link]

  • Wang, W., et al. (2014). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs. [Link]

  • Douroudgari, H., et al. (2021). Atmospheric reaction of hydrazine plus hydroxyl radical. ResearchGate. [Link]

  • Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Eawag. (2006). Isoniazid Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. [Link]

  • Athar, A., & Winner, H. I. (1971). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. [Link]

  • García, A., et al. (2006). Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. ResearchGate. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research. [Link]

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Technical Support Center: Catalyst Selection for 6-Aminonicotinohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in condensation reactions involving 6-aminonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction, ensuring successful synthesis of the target hydrazone derivatives. As your virtual Senior Application Scientist, I will provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding catalyst selection for the condensation of this compound with aldehydes and ketones.

Q1: What is the general mechanism for the condensation reaction of this compound, and why is a catalyst often necessary?

A1: The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide group to the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine. The reaction is often reversible, and the rate-limiting step is typically the acid-catalyzed dehydration of this intermediate to form the final hydrazone product with a stable C=N double bond.[1][2] While the reaction can sometimes proceed with heat alone, a catalyst is highly recommended to increase the reaction rate and improve yields, especially with less reactive ketones.[3]

Q2: What are the most common types of catalysts used for this reaction?

A2: The most common and straightforward catalysts are weak Brønsted acids.[4] These include:

  • Glacial Acetic Acid: A few drops are often sufficient to catalyze the reaction effectively.

  • Natural Acids: Citric acid, found in lemon juice, has been successfully used as a green and mild catalyst for the synthesis of nicotinic acid hydrazide Schiff bases.[5]

  • Other Mineral and Organic Acids: Dilute HCl or p-toluenesulfonic acid can also be used, but careful control of the amount is crucial to avoid excessive protonation of the nucleophiles.

For challenging substrates or to achieve faster reaction rates at neutral pH, more advanced organocatalysts can be employed:

  • Aniline and its derivatives: These have been traditionally used to accelerate hydrazone formation.[6]

  • Anthranilic acids and 2-aminobenzenephosphonic acids: These have been shown to be superior to aniline for catalyzing hydrazone formation, especially in aqueous media.[7]

Q3: How does the pH of the reaction medium affect the condensation reaction?

A3: The pH is a critical parameter. The reaction rate typically follows a bell-shaped curve with respect to pH.[2][8]

  • Too Acidic (Low pH): At very low pH, the hydrazine nitrogen and the 6-amino group on the pyridine ring will be protonated. This protonation renders the hydrazide non-nucleophilic, thus inhibiting the initial attack on the carbonyl carbon.[2]

  • Optimal pH (Mildly Acidic, pH 4-6): In this range, there is sufficient acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This pH range also facilitates the dehydration of the carbinolamine intermediate.[2]

  • Too Basic (High pH): In basic conditions, the dehydration of the carbinolamine intermediate is not efficiently catalyzed, which can slow down or stall the reaction.[2]

Q4: What is the role of the 6-amino group on the nicotinohydrazide ring?

A4: The 6-amino group is an electron-donating group, which increases the electron density on the pyridine ring. This can subtly influence the reactivity of the hydrazide moiety. More importantly, the 6-amino group is also a nucleophilic and basic site. This means it can compete with the hydrazide for the catalyst (if it's an acid) and potentially participate in side reactions if not properly controlled. Its presence underscores the importance of careful pH management.

Q5: Can this reaction be performed without a solvent?

A5: Yes, solvent-free or "green" chemistry approaches have been reported for similar hydrazone syntheses. These often involve grinding the reactants together, sometimes with a solid catalyst, or heating the neat mixture. These methods can reduce waste and simplify work-up, but their effectiveness will depend on the physical properties of the specific aldehyde or ketone being used.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This guide provides a structured approach to troubleshooting common problems in this compound condensation reactions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incorrect pH: The reaction medium may be too acidic or not acidic enough.[2] 2. Catalyst Inactivity: The chosen catalyst may not be effective under the reaction conditions. 3. Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction. 4. Steric Hindrance: Bulky aldehydes or ketones may react slowly.1. Optimize pH: If using an acid catalyst, try adjusting the amount. You can also try a buffered system (e.g., acetate buffer) to maintain the optimal pH of 4-6. 2. Change Catalyst: If a simple acid catalyst like acetic acid is not working, consider trying an aniline-based catalyst. 3. Purify Reagents: Ensure the purity of your this compound and the carbonyl compound. Recrystallization or column chromatography may be necessary. 4. Increase Reaction Time/Temperature: For sterically hindered substrates, prolonging the reaction time or increasing the temperature (while monitoring for decomposition) can improve the yield.
Formation of Multiple Products/Side Reactions 1. Azine Formation: The initially formed hydrazone can react with a second molecule of the aldehyde or ketone. This is more common with unsubstituted hydrazines but can still occur. 2. Reaction at the 6-Amino Group: The 6-amino group could potentially react with the carbonyl compound, though this is generally less favorable than the reaction with the more nucleophilic hydrazide. 3. Decomposition: The starting materials or product may be unstable under the reaction conditions.1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound to minimize azine formation. 2. Control pH: Maintaining a mildly acidic pH helps to ensure the hydrazide is the primary reacting species. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Stop the reaction once the starting material is consumed to avoid the formation of byproducts.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be soluble in the reaction solvent, making precipitation difficult. 2. Emulsion during Work-up: If an aqueous work-up is performed, emulsions can form. 3. Product is an Oil: The hydrazone may not be a crystalline solid at room temperature.1. Solvent Evaporation: If the product is soluble, remove the solvent under reduced pressure. The resulting solid or oil can then be purified. 2. Break Emulsion: Adding a saturated brine solution can help to break emulsions. 3. Purification Techniques: If the product is an oil, purification by column chromatography is often the best approach. Recrystallization from a suitable solvent system should be attempted for solid products.
Reaction Fails to Go to Completion 1. Reversible Reaction: Hydrazone formation is a reversible reaction. The presence of water can drive the equilibrium back to the starting materials.[1] 2. Insufficient Catalyst: The amount of catalyst may not be enough to drive the reaction to completion.1. Remove Water: If the reaction is performed in a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product. 2. Increase Catalyst Loading: Incrementally increase the amount of catalyst, while monitoring the reaction by TLC.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Condensation

This protocol provides a standard starting point for the condensation of this compound with an aldehyde or ketone using acetic acid as a catalyst.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol) at room temperature.

  • Addition of Carbonyl Compound: Add 1.0-1.1 equivalents of the aldehyde or ketone to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold solvent. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Protocol 2: Green Synthesis using a Natural Acid Catalyst

This protocol is an environmentally friendly alternative using a natural acid source.[5]

  • Reactant Preparation: In a small flask, dissolve this compound (0.01 mol) in ethanol (5.0 ml).

  • Catalyst Addition: Add fresh lemon juice (2.0 ml, filtered) to the solution with swirling.

  • Addition of Aldehyde: Add the aldehyde (0.01 mol) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 15-30 minutes. Monitor by TLC.

  • Isolation: The product often precipitates directly from the reaction mixture. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Visualizing the Reaction and Catalyst Selection

Reaction Mechanism and pH Effects

The following diagram illustrates the general mechanism of acid-catalyzed hydrazone formation and the critical role of pH.

reaction_mechanism cluster_ph Effect of pH Reactants This compound + Aldehyde/Ketone Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Hydrazone Product + H2O Intermediate->Product Dehydration (Rate-Limiting) ProtonatedHydrazide Protonated Hydrazide (Inactive) ProtonatedCarbonyl Protonated Carbonyl (Activated) Low_pH Low pH (Too Acidic) Low_pH->ProtonatedHydrazide Inhibits Nucleophilic Attack Optimal_pH Optimal pH (4-6) Optimal_pH->Product Facilitates Dehydration Optimal_pH->ProtonatedCarbonyl Activates Carbonyl High_pH High pH (Basic) High_pH->Intermediate Slows Dehydration

Caption: Acid-catalyzed hydrazone formation and the influence of pH.

Catalyst Selection Workflow

This decision tree provides a logical workflow for selecting a catalyst for your reaction.

catalyst_selection Start Start: Condensation of This compound SimpleAcid Try Simple Acid Catalyst (e.g., Acetic Acid in Ethanol) Start->SimpleAcid Monitor Monitor Reaction by TLC SimpleAcid->Monitor Success Reaction Successful! Proceed to Work-up. Monitor->Success Complete Troubleshoot Reaction Incomplete or Slow. Troubleshoot. Monitor->Troubleshoot Incomplete/Slow IncreaseTemp Increase Temperature/Time Troubleshoot->IncreaseTemp Option 1 RemoveWater Remove Water (Dean-Stark) Troubleshoot->RemoveWater Option 2 AdvancedCatalyst Consider Advanced Catalyst (e.g., Aniline, Anthranilic Acid) Troubleshoot->AdvancedCatalyst Option 3 IncreaseTemp->Monitor RemoveWater->Monitor AdvancedCatalyst->Monitor

Caption: Decision workflow for catalyst selection and optimization.

References

  • Jadhav, V. D., et al. (2014). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 239-243.
  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. The Journal of Organic Chemistry, 78(3), 1184–1189.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules (Basel, Switzerland), 17(6), 6547–6556.
  • Science.gov. schiff bases synthesis: Topics by Science.gov.
  • Wikipedia. (2023).
  • BenchChem. (2025).
  • Merck Millipore Sigma-Aldrich.
  • Siddiqui, H. L., et al. (2012). Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing. Pakistan Journal of Pharmaceutical Sciences, 25(2), 355-361.
  • Seayad, J., & Tunge, J. A. (2014). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of chemical research, 47(12), 3655–3666.
  • Thomas, A. B., et al. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 2(1), 23-26.
  • Wagner, F. F., et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Bioorganic & medicinal chemistry letters, 17(19), 5300–5309.
  • Ishihara, K., et al. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines.
  • El-Shaieb, K. M., et al. (2010). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
  • Węglarz-Tomczak, E., & Pawełczak, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules (Basel, Switzerland), 26(22), 6823.
  • Taha, M. O., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules (Basel, Switzerland), 10(11), 1438–1453.
  • Ishihara, K., et al. (2016). Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines.
  • Iwamura, T., et al. (2007). Rapid Organocatalytic Aldehyde‐Aldehyde Condensation Reactions.
  • Iwamura, T., et al. (2007). Rapid Organocatalytic Aldehyde‐Aldehyde Condensation Reactions. Angewandte Chemie, 119(29), 5712-5715.
  • Makhova, N. N., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules (Basel, Switzerland), 27(3), 1083.
  • University of Babylon. Chemical reactions of amino acids.
  • Sabbadin, D., et al. (2022). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Journal of medicinal chemistry, 65(16), 11096–11116.
  • Bankar, S. R. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis.
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules (Basel, Switzerland), 17(6), 6547–6556.
  • ResearchGate. (2012).
  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines.
  • Chemistry LibreTexts. (2014). 18.

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Technical Support Center: Work-Up Procedures for 6-Aminonicotinohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in reactions involving 6-aminonicotinohydrazide. It is structured to address common and complex issues encountered during the work-up and purification of its derivatives, primarily focusing on the synthesis of Schiff bases (hydrazones) and 1,2,4-triazoles.

Section 1: Understanding the Chemistry of this compound in Reaction Work-ups

This compound is a trifunctional molecule, and understanding the interplay of its functional groups is paramount for a successful work-up. The molecule possesses three key basic nitrogen centers: the pyridine ring nitrogen, the 6-amino group, and the hydrazide moiety. The relative basicity of these sites dictates their protonation state at a given pH, which is the cornerstone of designing an effective acid-base extraction strategy.

Functional Group AnaloguepKa of Conjugate AcidReference
2-Aminopyridine (for the pyridine ring and 6-amino group)~6.86[1]
Nicotinic Acid Hydrazide (for the hydrazide moiety)Predicted ~11.43[2]
Nicotinic Acid (for the pyridine ring)~4.75[3]

Based on these analogues, the hydrazide nitrogen is likely the most basic, followed by the 6-amino group and the pyridine ring nitrogen. This differential basicity can be exploited for selective protonation and deprotonation during aqueous work-ups.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the work-up of reactions involving this compound.

Q1: My Schiff base (hydrazone) product is precipitating directly from the reaction mixture. Is it pure enough, or do I still need a comprehensive work-up?

A1: Direct precipitation is common, especially if the product is highly crystalline and insoluble in the reaction solvent. However, it is unlikely to be analytically pure. The precipitate can occlude unreacted starting materials, such as the aldehyde or ketone, and residual acid catalyst.

Recommended Action:

  • Filter the crude product and wash it with a solvent in which the starting materials are soluble but the product is not.

  • Proceed with a full aqueous work-up of the filtrate to recover any dissolved product.

  • Combine the washed precipitate with the recovered product for further purification, such as recrystallization.

Q2: I am having trouble separating my product from unreacted this compound. What is the best approach?

A2: An acid-base extraction is the most effective method. The unreacted this compound has multiple basic sites and can be protonated and extracted into an aqueous acidic layer, leaving the less basic Schiff base or 1,2,4-triazole product in the organic layer.

Q3: During my aqueous work-up, my product seems to be soluble in both the organic and aqueous layers. How can I improve the separation?

A3: This often occurs with highly polar products or if the pH of the aqueous layer is not optimal.

  • For Schiff Bases: Ensure the pH of the acidic wash is low enough (pH 1-2) to fully protonate the unreacted this compound. Use a dilute HCl solution.

  • "Salting Out": After the initial extraction, wash the organic layer with brine (a saturated aqueous solution of NaCl). This increases the polarity of the aqueous layer, decreasing the solubility of your organic product in it.[2]

  • Back-Extraction: If your product has some solubility in the acidic wash, you can neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and then re-extract your product with an organic solvent.

Q4: I am observing significant peak tailing during column chromatography of my this compound derivative on silica gel. What is causing this and how can I fix it?

A4: Peak tailing of basic compounds like aminopyridine derivatives on silica gel is a common issue. It is primarily caused by the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[4]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.[5]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography. Alternatively, reversed-phase chromatography (C18) can be effective for polar compounds.[2]

Q5: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.

Troubleshooting Steps:

  • Add more of the "good" solvent to dissolve the oil.

  • Cool the solution very slowly to encourage crystal nucleation.

  • Scratch the inside of the flask with a glass rod to create nucleation sites.

  • If possible, add a seed crystal of the pure compound.[2]

  • Consider a different solvent system for recrystallization. Common systems for aminopyridine derivatives include ethanol, ethanol/water mixtures, or hexane/acetone.[6][7]

Section 3: Troubleshooting Guides

This section provides a systematic approach to resolving specific problems you may encounter during your work-up procedures.

Troubleshooting Scenario 1: Low Product Yield
Possible Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC). Check for the presence of starting materials.Extend the reaction time or gently heat the reaction mixture. For Schiff base formation, ensure a catalytic amount of acid (e.g., acetic acid) is present.
Product Loss During Aqueous Work-up Your product may be partially soluble in the aqueous layers.Perform multiple extractions with the organic solvent. Back-extract the combined aqueous layers after neutralization to recover any dissolved product. Use brine washes to decrease the solubility of your product in the aqueous phase.
Product Hydrolysis Schiff bases can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.Perform the work-up at a controlled pH. Use dilute acid (e.g., 1M HCl) for washes and a mild base (e.g., saturated NaHCO₃) for neutralization.
Product Adsorption on Drying Agent Highly polar products can adsorb to drying agents like MgSO₄ or Na₂SO₄.Minimize the amount of drying agent used and the contact time. Filter the dried solution and wash the drying agent with fresh solvent.
Troubleshooting Scenario 2: Persistent Impurities
Impurity Identification Removal Strategy
Unreacted Aldehyde/Ketone Characteristic signals in ¹H NMR (e.g., aldehyde proton at ~9-10 ppm).Wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite will form an adduct with the aldehyde, which is water-soluble and can be removed in the aqueous layer.
Azine Byproduct (from Schiff base synthesis) A less polar spot on TLC compared to the product.Use a slight excess of this compound in the reaction. Add the aldehyde or ketone slowly to the solution of the hydrazide. Azines can often be removed by column chromatography.
Side-products from 6-Amino Group Reactivity Unidentified polar spots on TLC.If the 6-amino group is interfering, consider using a protecting group, such as a Boc or Cbz group, prior to the reaction.[5]

Section 4: Experimental Protocols & Workflows

Protocol 1: General Work-Up for Schiff Base Synthesis

This protocol assumes the reaction was carried out in a solvent like ethanol or methanol with an acid catalyst.

  • Solvent Removal: If the reaction was conducted in a water-miscible solvent, remove it under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with dilute hydrochloric acid (e.g., 1M HCl, 2 x 50 mL for a 10 mmol scale reaction). This will remove unreacted this compound.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is no longer acidic. This will neutralize any remaining acid catalyst.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Workflow for Work-up of this compound Reactions

Workup_Workflow Start Crude Reaction Mixture Solvent_Removal Remove Reaction Solvent (if water-miscible) Start->Solvent_Removal Dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) Solvent_Removal->Dissolve Acid_Wash Wash with Dilute HCl (to remove unreacted hydrazide) Dissolve->Acid_Wash Separate_Layers1 Separate Layers Acid_Wash->Separate_Layers1 Organic_Layer1 Organic Layer Separate_Layers1->Organic_Layer1 Organic Aqueous_Layer1 Aqueous Layer (contains protonated hydrazide) Separate_Layers1->Aqueous_Layer1 Aqueous Neutral_Wash Wash with NaHCO₃(aq) (to remove acid catalyst) Organic_Layer1->Neutral_Wash Separate_Layers2 Separate Layers Neutral_Wash->Separate_Layers2 Organic_Layer2 Organic Layer Separate_Layers2->Organic_Layer2 Organic Aqueous_Layer2 Aqueous Layer (contains salts) Separate_Layers2->Aqueous_Layer2 Aqueous Brine_Wash Wash with Brine Organic_Layer2->Brine_Wash Drying Dry over Na₂SO₄ Brine_Wash->Drying Concentrate Concentrate in vacuo Drying->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification Purify (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the aqueous work-up of this compound reactions.

Section 5: Data Presentation

Table for Column Chromatography Troubleshooting
Issue Observation on TLC Recommended Action for Column
Poor Separation Spots are close together (ΔRf < 0.2).Test different solvent systems. Consider a less polar or more polar solvent combination.
Compound Streaking Elongated spots.Add 0.1-1% triethylamine or pyridine to the eluent.
Compound not Eluting Spot remains at the baseline.Increase the polarity of the eluent. For very polar compounds, a gradient of methanol in DCM may be necessary.
Compound Running at Solvent Front Spot has a high Rf (>0.8).Decrease the polarity of the eluent. Start with a less polar solvent system.

References

  • Google Patents. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Autechaux. (n.d.). The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. [Link]

  • ResearchGate. (2016). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • PubChem. 2-Aminopyridine. [Link]

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Technical Support Center: Characterization of 6-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-aminonicotinohydrazide derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as precursors for potent antitubercular and antimicrobial agents.[1] However, their synthesis and characterization are not without unique challenges. The interplay between the pyridine ring, the amino group, and the reactive hydrazide moiety can lead to specific issues in synthesis, purification, and structural elucidation.

This guide is structured as a dynamic support center, moving beyond rigid protocols to address the common, and often frustrating, issues encountered in the lab. We will explore the causality behind these challenges and provide robust, field-tested solutions to ensure the integrity and success of your research.

Section 1: Synthesis & Purification Troubleshooting Guide

This section addresses the most frequent obstacles encountered during the synthesis and purification of this compound and its subsequent derivatives, such as hydrazones.

Q1: I am experiencing very low yields during the initial synthesis of this compound from its corresponding methyl or ethyl ester. What are the likely causes and how can I optimize this reaction?

A1: This is a common bottleneck. The conversion of an ester to a hydrazide via hydrazinolysis is a nucleophilic acyl substitution reaction. Several factors can impede its efficiency:

  • Probable Cause 1: Incomplete Reaction. The reaction may require more forcing conditions than expected.

    • Solution: Ensure you are using a significant excess of hydrazine hydrate (typically 5-10 equivalents). The reaction often requires prolonged reflux in a suitable solvent like ethanol or methanol for 12-24 hours.[2] Monitor the reaction to completion by Thin Layer Chromatography (TLC), tracking the disappearance of the starting ester.

  • Probable Cause 2: Starting Material Purity. The starting 6-aminonicotinate ester may contain acidic impurities that neutralize the hydrazine, which is a weak base, reducing the concentration of the effective nucleophile.

    • Solution: Purify the starting ester by recrystallization or column chromatography before use. Ensure all glassware is scrupulously dry.

  • Probable Cause 3: Hydrolysis of Hydrazine Hydrate. Hydrazine hydrate can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of hydrazine hydrate or verify the concentration of your current stock. Store it in a tightly sealed container in a cool, dark place.

Q2: When synthesizing a hydrazone derivative by reacting my this compound with an aldehyde, I get a significant amount of a poorly soluble precipitate that doesn't seem to be my product.

A2: You are likely observing the formation of an azine byproduct . This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde. This side reaction is especially prevalent if the aldehyde is in excess or if the reaction is heated for an extended period.[3]

  • Causality: The hydrazone product still possesses a nucleophilic nitrogen, which can attack another electrophilic aldehyde molecule, ultimately leading to the R₂C=N-N=CR₂ structure of the azine.

  • Preventative Measures:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the aldehyde.[3]

    • Controlled Addition: Add the aldehyde solution dropwise to a stirred solution of the hydrazide at room temperature. This keeps the instantaneous concentration of the aldehyde low, favoring the formation of the desired hydrazone.[3]

    • Catalyst Choice: A few drops of glacial acetic acid are often used to catalyze hydrazone formation.[2] This protonates the carbonyl oxygen, making the carbon more electrophilic. Avoid strong acids, which can promote hydrolysis of the product.

Q3: My this compound derivative is proving difficult to purify via standard silica gel column chromatography. It either streaks badly or I get very low recovery.

A3: This is a classic issue with this class of compounds due to the presence of multiple polar and basic sites (the pyridine nitrogen, the amino group, and the hydrazide moiety). These groups can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or poor separation.

  • Solution 1: Deactivate the Silica Gel. Before loading your sample, flush the packed silica gel column with your eluent mixture containing a small amount of a competitive base, such as 0.5-1% triethylamine or ammonia in methanol. This will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Solution 2: Switch the Stationary Phase. Consider using a less acidic stationary phase like neutral alumina. It often provides better recovery for basic compounds.

  • Solution 3: Recrystallization. If your compound is a solid, recrystallization is often the most effective method for achieving high purity and can be more scalable than chromatography.[4] Experiment with various solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane).

Section 2: Spectroscopic Characterization Clinic (FAQs)

Accurate structural elucidation is paramount. This section provides answers to frequently asked questions regarding the spectroscopic characterization of these molecules.

Q1: What are the key, unambiguous signals I should look for in the ¹H and ¹³C NMR spectra to confirm the structure of my this compound derivative?

A1: The NMR spectra of these compounds are information-rich. Below is a table summarizing the expected characteristic signals. Note that chemical shifts are approximate and can be influenced by solvent and substituents.

Functional Group ¹H NMR (ppm) ¹³C NMR (ppm) Notes and Causality
Pyridine Ring Protons 7.0 - 8.5110 - 155The specific splitting pattern (e.g., doublets, doublet of doublets) and coupling constants are crucial for confirming the substitution pattern on the pyridine ring.
Amine (Ar-NH₂) 5.0 - 7.0 (broad)N/AThis signal is often broad due to quadrupole effects and exchange. Its integration should correspond to two protons. A D₂O exchange experiment will cause this signal to disappear, confirming its identity.
Hydrazide (C(=O)NH) 9.0 - 11.0 (broad)N/AThis amide proton is typically downfield due to the deshielding effect of the adjacent carbonyl group and intramolecular hydrogen bonding. It will also disappear upon D₂O exchange.
Hydrazide (NH-N=) 8.0 - 10.0 (broad)N/AThis proton's chemical shift can vary significantly. In hydrazones, it can exist as E/Z isomers, sometimes resulting in two separate signals.
Azomethine (-N=CH-) 8.0 - 8.5140 - 150This signal is characteristic of hydrazone formation.[2] Its presence is a strong indicator of a successful condensation reaction.
Carbonyl (C=O) N/A160 - 170This quaternary carbon signal confirms the presence of the hydrazide carbonyl group. It will appear as a weak signal in the ¹³C NMR spectrum.

Q2: My ¹H NMR signals for the NH and NH₂ protons are extremely broad or not visible at all. How can I confidently identify them?

A2: This is a common issue caused by rapid proton exchange. Here’s a systematic approach to resolving it:

  • Solvent Choice: The choice of solvent is critical. In protic solvents like CD₃OD, NH protons exchange with the solvent's deuterium and become invisible. The best solvent for observing NH protons is DMSO-d₆ . It is a hydrogen bond acceptor, which slows down the rate of intermolecular proton exchange, resulting in sharper, more defined NH signals.[5]

  • D₂O Exchange: This is the definitive experiment. After acquiring a standard ¹H NMR spectrum in a solvent like DMSO-d₆, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to your NH and NH₂ protons will exchange with deuterium and disappear, providing unambiguous confirmation.

  • Low-Temperature NMR: In some cases, cooling the sample can slow the exchange rate enough to sharpen the signals. This is particularly useful for observing distinct signals from rotamers or isomers.

Q3: What are the most important stretches in the FT-IR spectrum to confirm the synthesis of a this compound-based hydrazone?

A3: FT-IR is an excellent technique for quickly verifying the presence of key functional groups.

Functional Group Vibrational Frequency (cm⁻¹) Appearance & Significance
N-H Stretch (Amine & Amide) 3100 - 3400You should see multiple sharp or broad peaks in this region, corresponding to the NH₂ and NH groups.[6]
C=O Stretch (Amide I band) 1650 - 1680A strong, sharp absorption peak in this region is characteristic of the hydrazide carbonyl group.[6]
C=N Stretch (Azomethine) 1600 - 1640The appearance of this peak, along with the disappearance of the aldehyde/ketone C=O stretch (typically >1700 cm⁻¹), confirms the formation of the hydrazone.[7]
N-H Bend (Amine) 1580 - 1620This peak often overlaps with other aromatic signals but contributes to the fingerprint region.

Section 3: Protocols & Visual Workflows

To provide a practical framework, this section includes a standardized experimental protocol and visual guides created using Graphviz.

Experimental Protocol: Synthesis of a this compound-based Hydrazone

This protocol outlines the two-step synthesis of a representative N'-(benzylidene)-6-aminonicotinohydrazide.

Step 1: Synthesis of this compound

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add methyl 6-aminonicotinate (1.0 eq), ethanol (20 mL), and hydrazine hydrate (85%, 10.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 16 hours. Monitor the reaction's completion by TLC (Mobile Phase: 10% Methanol in Dichloromethane).

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure until a precipitate forms. Cool the flask in an ice bath for 30 minutes.

  • Purification: Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of N'-(benzylidene)-6-aminonicotinohydrazide

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL).

  • Addition: To this solution, add benzaldehyde (1.05 eq) followed by 2-3 drops of glacial acetic acid as a catalyst.[2]

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate usually forms as the reaction progresses. Monitor by TLC.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold ethanol to remove any unreacted starting materials, and dry under vacuum. If needed, the product can be further purified by recrystallization from ethanol.

Visual Workflow: General Synthesis Pathway

SynthesisWorkflow cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation Start Methyl 6-Aminonicotinate (Starting Material) Hydrazide This compound (Intermediate) Start->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Product Hydrazone Derivative (Final Product) Hydrazide->Product Aldehyde/Ketone, Acid Catalyst, RT

Caption: General two-step synthesis of hydrazone derivatives.

Visual Guide: Troubleshooting Low Yield in Hydrazone Synthesis

TroubleshootingFlowchart Start Low Yield of Hydrazone Product CheckPurity Is the starting hydrazide pure? Start->CheckPurity CheckAldehyde Is azine formation occurring? CheckPurity->CheckAldehyde Yes PurifyHydrazide Recrystallize or chromatograph the starting hydrazide. CheckPurity->PurifyHydrazide No CheckConditions Is the reaction complete? CheckAldehyde->CheckConditions No AdjustStoichiometry Use slight excess of hydrazide. Add aldehyde dropwise. CheckAldehyde->AdjustStoichiometry Yes IncreaseTime Increase reaction time. Monitor by TLC. CheckConditions->IncreaseTime No CheckWorkup Investigate product loss during workup/purification. CheckConditions->CheckWorkup Yes PurifyHydrazide->CheckAldehyde NoPurity No YesPurity Yes AdjustStoichiometry->CheckConditions YesAzine Yes NoAzine No IncreaseTime->CheckWorkup NoComplete No YesComplete Yes

Caption: A logical flowchart for troubleshooting low yields.

Section 4: Stability and Handling

Q1: My purified, solid hydrazone derivative seems to change color (e.g., from white to yellow) and its TLC shows new spots after storage for a week. What is causing this degradation?

A1: Hydrazones, particularly those with N-H bonds and electron-rich aromatic systems, can be susceptible to degradation through two primary pathways: hydrolysis and oxidation.[3]

  • Hydrolysis: The azomethine (C=N) bond is susceptible to cleavage by moisture, reverting the compound back to the starting hydrazide and aldehyde/ketone. This is often catalyzed by trace acidic or basic residues left over from synthesis.[8][9]

  • Oxidation: Exposure to air (oxygen) and light can lead to oxidation, especially at the hydrazone linkage, often resulting in colored byproducts.[3]

Best Practices for Storage:

  • Inert Atmosphere: Store the purified, dry solid under an inert atmosphere like argon or nitrogen.

  • Protection from Light: Use an amber vial or store the vial in a dark place.

  • Low Temperature: Store at low temperatures (e.g., 4 °C or -20 °C) to slow the rate of degradation.

  • Ensure Dryness: Make sure the compound is completely free of solvent and moisture before long-term storage. Dry it under high vacuum for several hours.

By implementing these troubleshooting steps and adhering to the outlined protocols, you can navigate the complexities of working with this compound derivatives, ensuring the generation of high-quality, reliable data for your research and development programs.

References

  • Malviya, V. P.; Dutta, A. A New Hydrazide Functionalized Schiff's Base Derivative: Insights into Crystallography, Hirshfeld Surface, and Energy Framework Analysis. Eur. J. Chem. 2022, 13, 351-357. [Link]

  • Saeed, A.; et al. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules 2015, 20, 6836-6852. [Link]

  • Gudmundsdottir, A. V.; Paul, C. E.; Nitz, M. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydr Res. 2009, 344(3), 278-84. [Link]

  • Gudmundsdottir, A. V.; Paul, C. E.; Nitz, M. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Saeed, S.; Rashid, N.; Mohamed, S. K. Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. Eur. J. Chem. 2017, 8, 15-17. [Link]

  • Saeed, S.; Rashid, N.; Mohamed, S. K. (PDF) Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. ResearchGate. [Link]

  • Saeed, A.; et al. Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study. PubMed. [Link]

  • Zala, M. D.; et al. Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. ResearchGate. [Link]

  • El-Mekabaty, A.; et al. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules 2024, 29, 3605. [Link]

  • Al-Jbouri, F. H. H.; et al. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

  • Khan, K. M.; et al. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules 2020, 25, 2979. [Link]

  • Al-Jbouri, F. H. H.; et al. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

  • Stability study of hydrazones. ResearchGate. [Link]

  • Hydrazide - Wikipedia. [Link]

  • Chen, C.; et al. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. PubMed. [Link]

  • El-Sayed, N. N. E.; et al. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biol. Pharm. Bull. 2017, 40(11), 1956-1964. [Link]

  • Stilinović, V.; et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm 2017, 19, 5635-5645. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]

  • Klich, K.; et al. Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Pharmaceuticals (Basel) 2024, 17(2), 241. [Link]

  • Organic Syntheses Procedure. [Link]

  • Organic Syntheses Procedure. [Link]

  • Al-Sultani, A. H. H. Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology 2022, 15(11), 5219-5224. [Link]

  • Klich, K.; et al. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Int. J. Mol. Sci. 2023, 24(8), 7058. [Link]

  • de Oliveira, C. S.; et al. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Anticancer Agents Med Chem. 2016, 16(4), 449-57. [Link]

  • Wang, G.; et al. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem 2017, 12(4), 315-322. [Link]

  • ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Nsangou, M.; et al. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon 2021, 7(3), e06443. [Link]

  • Islam, M. S.; et al. (PDF) Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate. [Link]

  • Klich, K.; et al. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. Antibiotics (Basel) 2023, 12(10), 1541. [Link]

  • Al-Khafaji, Y. F. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. [Link]

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improving the stability of 6-Aminonicotinohydrazide solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Aminonicotinohydrazide Solutions

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on . Below you will find a series of frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration and how can I prevent it?

A1: The discoloration of your this compound solution is likely due to oxidation and degradation. The hydrazide moiety (-CONHNH₂) is susceptible to oxidation, and the aminopyridine ring can also undergo oxidative degradation, potentially forming colored byproducts.[1][2] Several factors can accelerate this process:

  • Exposure to Air (Oxygen): Atmospheric oxygen is a primary driver of oxidation.

  • Presence of Metal Ions: Trace metal ion contaminants (e.g., iron, copper) in your solvent or glassware can catalyze oxidative reactions.[3]

  • Light Exposure: UV and even ambient light can provide the energy to initiate photo-degradation pathways.

  • Inappropriate pH: Extreme pH values can catalyze the hydrolysis and degradation of the hydrazide group.[4][5]

Prevention Strategies:

  • Use High-Purity Solvents: Always use anhydrous, deoxygenated solvents to minimize exposure to oxygen and water.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon.

  • Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to sequester these ions.

  • Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.[6]

  • Optimized pH: Maintain the pH of your solution within a stable range, typically near neutral, unless your experimental protocol dictates otherwise.[7]

Q2: I'm observing precipitation in my this compound stock solution. What are the possible reasons and solutions?

A2: Precipitation in your this compound solution can occur due to several factors:

  • Poor Solubility: The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent.[8]

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature may precipitate if stored at lower temperatures (e.g., 4°C).

  • Solvent Evaporation: Over time, solvent can evaporate, increasing the concentration of the solute and leading to precipitation.

  • Degradation Products: The precipitate could be a less soluble degradation product of this compound.

Solutions:

  • Verify Solubility: Consult solubility data for this compound in your chosen solvent and ensure you are working within the solubility limits.[9] If data is unavailable, perform a small-scale solubility test.

  • Gentle Warming and Sonication: If precipitation is due to temperature changes, gentle warming of the solution in a water bath accompanied by sonication can help redissolve the compound.

  • Solvent Choice: If solubility is a persistent issue, consider using a different solvent or a co-solvent system. For example, a mixture of DMSO and a less polar solvent might improve solubility.[10]

  • Proper Sealing: Ensure your vials are tightly sealed to prevent solvent evaporation.

  • Fresh Solutions: Prepare fresh solutions as needed, especially for critical experiments, to minimize the impact of degradation.

Q3: What is the optimal pH range for storing aqueous solutions of this compound?
  • Acidic Conditions (pH < 6): Can lead to acid-catalyzed hydrolysis of the hydrazide bond.[4]

  • Alkaline Conditions (pH > 8): Can promote base-catalyzed hydrolysis and may also accelerate oxidation.[11]

It is recommended to buffer your aqueous solutions within the pH 6.0-7.5 range for enhanced stability. The choice of buffer should be compatible with your downstream application.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptom: You are observing high variability in your experimental results when using this compound solutions prepared at different times.

Possible Cause: This is a classic sign of solution instability. The concentration of the active compound is likely decreasing over time due to degradation, leading to inconsistent assay performance.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Poor Solubility in Aqueous Buffers

Symptom: You are having difficulty dissolving this compound directly into your aqueous assay buffer.

Possible Cause: this compound, like many organic compounds, may have limited solubility in purely aqueous solutions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with screw caps

  • Micropipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry container.

  • Solvent Addition: Transfer the powder to an amber glass vial. Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration.

  • Inert Gas Purge: Gently purge the headspace of the vial with argon or nitrogen for 15-30 seconds to displace any oxygen.

  • Sealing: Immediately and tightly seal the vial with the screw cap.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. For frequent use, small aliquots can be stored at 4°C for a limited time, protected from light.[12]

Protocol 2: Stability Assessment of this compound Solutions by HPLC

This protocol provides a general framework for assessing the stability of your this compound solutions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound in a solution over time under specific storage conditions.

Methodology:

  • Preparation of Standards: Prepare a series of calibration standards of this compound of known concentrations in the same solvent as your test solution.

  • Initial Analysis (Time Zero): Immediately after preparing your this compound solution, analyze it by HPLC along with the calibration standards. This will serve as your baseline (T=0) concentration.

  • Storage: Store your solution under the desired conditions (e.g., 4°C, room temperature, protected from light, exposed to light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of your stored solution and analyze it by HPLC.

  • Data Analysis:

    • Construct a calibration curve from the standards.

    • Determine the concentration of this compound in your stored solution at each time point.

    • Plot the concentration as a percentage of the initial concentration versus time to visualize the degradation profile.

Typical HPLC Parameters (to be optimized for your system):

ParameterSuggested Condition
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV spectrophotometer (wavelength to be determined by UV-vis scan of this compound)
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Stability Data for this compound in DMSO at Different Storage Temperatures

Storage Time (Days)Concentration Remaining (%) at 4°C (Protected from Light)Concentration Remaining (%) at Room Temperature (Protected from Light)Concentration Remaining (%) at Room Temperature (Exposed to Light)
0100100100
199.598.295.1
398.995.688.3
797.891.375.4
1495.282.158.7
3090.565.435.2

Note: This data is for illustrative purposes only and should be confirmed experimentally.

References

  • ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F)... Retrieved from [Link]

  • Quantum Pioneer. (2025). Antioxidant Properties of Hydrazide Nucleating Agents in Polymer Stabilization. Retrieved from [Link]

  • ResearchGate. (2025). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematics of nicotine degradation-related genes and metabolic... Retrieved from [Link]

  • Tzankova, V., et al. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. Retrieved from [Link]

  • Tzankova, V., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Molecules. Retrieved from [Link]

  • E-Vahdati, B., et al. (2014). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC - NIH. Retrieved from [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development. Retrieved from [Link]

  • Ference, B. A., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. PMC - PubMed Central. Retrieved from [Link]

  • Iacovita, C., et al. (2025). New Antioxidant Triphenol-Derived Hydrazide-Hydrazone Thiazole: Formation and Analysis of Inclusion Complex with β-CD Using Experimental and Computational Approaches. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid and its derivatives: a short survey. Retrieved from [Link]

  • Loftin, K. A., et al. (2025). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]

  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]

  • Loftin, K. A., et al. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality. Retrieved from [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Linseis. (n.d.). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • Uchida, K., et al. (2018). Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies. PubMed. Retrieved from [Link]

  • ACS Division of Organic Division. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. Retrieved from [Link]

  • EHSLeaders. (2015). Six Best Management Practices for Storing Anhydrous Ammonia. Retrieved from [Link]

  • ResearchGate. (2025). The effects of pH on the degradation of isothiazolone biocides. Retrieved from [Link]

  • IATG. (2021). INTERNATIONAL AMMUNITION TECHNICAL GUIDELINES IATG 06.30 Storage and handling. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. Retrieved from [Link]

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Technical Support Center: Method Development for Analyzing 6-Aminonicotinohydrazide Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Aminonicotinohydrazide and its related mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring your methods are robust, reliable, and fit for purpose.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of analytical methods for this compound.

Q1: What are the primary challenges in analyzing this compound mixtures?

A1: this compound possesses several functional groups—a pyridine ring, an amino group, and a hydrazide moiety—that contribute to its unique chemical properties and analytical challenges. These include:

  • Polarity and Hydrophilicity: The presence of multiple polar functional groups makes this compound highly water-soluble. This can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[1][2][3]

  • Potential for Multiple Species in Solution: The basicity of the amino group and the pyridine nitrogen, along with the acidic nature of the hydrazide protons, means the compound can exist in different protonation states depending on the pH of the solvent. This can result in peak broadening or splitting in chromatography.

  • Chemical Reactivity and Stability: Hydrazides can be susceptible to oxidation and hydrolysis.[4] Method development must consider the stability of the analyte in the chosen sample solvent and mobile phase to prevent degradation during analysis.[4]

  • Genotoxicity Concerns: Hydrazine and its derivatives are often considered potential genotoxic impurities.[5] Therefore, analytical methods must be sensitive enough to detect and quantify trace levels of related impurities.

Q2: Which analytical technique is most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is generally the most powerful and versatile technique for analyzing this compound mixtures.[1][6] HPLC offers the flexibility to adjust stationary and mobile phases to achieve the desired separation of the main component from its impurities and degradation products.

Q3: How do I select the appropriate HPLC column?

A3: Due to the polar nature of this compound, standard C18 columns may not provide adequate retention. Consider the following options:

  • Polar-Embedded Reversed-Phase Columns: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes.

  • Polar-Endcapped Reversed-Phase Columns: These columns have been treated to reduce the number of residual silanols, which can cause peak tailing with basic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.

  • Mixed-Mode Chromatography: Columns that offer a combination of reversed-phase and ion-exchange or hydrogen-bonding interactions can provide unique selectivity for aminopyridine compounds.[2]

Q4: What are the key considerations for mobile phase selection?

A4: Mobile phase composition is critical for achieving good peak shape and resolution.

  • pH Control: Buffering the mobile phase is essential to control the ionization state of this compound and ensure consistent retention times. A pH in the range of 3-7 is a good starting point.

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice will depend on the desired selectivity.

  • Additives: For basic compounds like this compound, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the interaction of the analyte with residual silanols on the stationary phase.

Q5: Is method validation necessary, and what does it entail?

A5: Yes, analytical method validation is a regulatory requirement in the pharmaceutical industry to ensure the reliability of the data.[7][8][9] The validation process provides documented evidence that the method is suitable for its intended purpose.[7][9] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[10][11]

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components.[10][11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of this compound mixtures.

Troubleshooting_Workflow

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Probable Cause Solution Scientific Rationale
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.At a pH close to the pKa, the analyte will exist as a mixture of ionized and non-ionized forms, leading to peak splitting or broadening.
Secondary Interactions with Residual Silanols Add a competitive base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase. Alternatively, use a base-deactivated or polar-endcapped column.Residual silanols on the silica-based stationary phase can interact with the basic amino group of the analyte, causing peak tailing. A competitive base or acid will mask these active sites.
Column Overload Reduce the injection volume or dilute the sample.[12]Injecting too much sample can saturate the stationary phase, leading to peak fronting.
Sample Solvent Effects Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[13]If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column as a broad band, resulting in distorted peaks.
Issue 2: Inconsistent Retention Times
Probable Cause Solution Scientific Rationale
Inadequate Column Equilibration Increase the column equilibration time between injections.[14]Insufficient equilibration with the mobile phase can lead to a drifting baseline and shifting retention times, especially in gradient elution.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[14] Verify the performance of the pump's proportioning valve.[12]Changes in the mobile phase composition, even minor ones, will directly impact the retention of the analyte.
Temperature Variations Use a column oven to maintain a constant temperature.[14]Retention times are sensitive to temperature changes. A stable temperature ensures reproducible chromatography.
System Leaks Inspect all fittings for leaks, especially between the injector and the detector.[13]Leaks in the system will cause a drop in pressure and flow rate, leading to longer retention times.
Issue 3: Poor Resolution Between Peaks
Probable Cause Solution Scientific Rationale
Suboptimal Mobile Phase Composition Vary the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the mobile phase pH.Different organic modifiers and pH values can alter the selectivity of the separation, improving the resolution between closely eluting peaks.
Inappropriate Stationary Phase Try a column with a different chemistry (e.g., a phenyl-hexyl or a HILIC column).The selectivity of the separation is primarily determined by the interactions between the analytes and the stationary phase. A different stationary phase will offer different interactions.
Gradient Profile is Too Steep Decrease the slope of the gradient.A shallower gradient allows more time for the separation of closely eluting compounds.
Low Column Efficiency Check for column degradation by running a standard. If necessary, replace the column.A loss of column efficiency, indicated by broader peaks, will lead to decreased resolution.

Part 3: Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound and Related Impurities

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 95% B

    • 30-35 min: 95% B

    • 35-36 min: 95% to 5% B

    • 36-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject a standard solution of this compound six times.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

HPLC_Workflow

Part 4: Further Characterization Techniques

While HPLC is the primary tool for separation and quantification, other spectroscopic techniques are invaluable for the structural elucidation of unknown impurities or degradation products.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for identifying unknown compounds.[15][16] The molecular ion peak (M+) will confirm the molecular weight of the parent compound, while fragment ions can reveal structural motifs.[15] The M+1 peak, resulting from the natural abundance of carbon-13, can also be observed.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of isolated impurities.[17][18][19][20] The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the molecular structure.

References

  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. (1988, November 15). Analytical Biochemistry.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.
  • HPLC Methods for analysis of 2-Aminopyridine.
  • HPLC Troubleshooting Guide. Restek.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • The Determination of Hydrazino–Hydrazide Groups. Pergamon Press.
  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing.
  • Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
  • Troubleshooting in HPLC: A Review. International Journal for Scientific and Research.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Rapid Analysis of Hydrazine-Methyl Substituted Hydrazine Mixtures by Reactive Column Gas Chromatography.
  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2011, April). Journal of Pharmaceutical and Biomedical Analysis.
  • 6-Aminonicotinamide. NIST WebBook.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025, April 28). RSC Publishing.
  • 6-Aminonicotinamide. PubChem.
  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025, February 13). YouTube.
  • 1H NMR Chemical Shifts.
  • The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy. PubMed.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1).
  • N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides.
  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation P
  • Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Derivatives. (2025, August 6).

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avoiding regioisomer formation in 6-Aminonicotinohydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 6-aminonicotinohydrazide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioisomer formation in your experiments. Our goal is to provide you with the expertise and practical insights needed to achieve desired synthetic outcomes with high selectivity.

Introduction to the Challenge of Regioisomerism

This compound is a versatile building block in medicinal chemistry, valued for its ability to form various heterocyclic scaffolds, such as pyrazoles and triazoles. However, its unsymmetrical nature, possessing two distinct nucleophilic nitrogen atoms in the hydrazide moiety, often leads to the formation of regioisomers during cyclization reactions. The formation of these isomeric byproducts can complicate purification, reduce the yield of the desired compound, and necessitate thorough analytical characterization to confirm the structure of the final product. This guide will equip you with the knowledge to control and troubleshoot these regioselective reactions.

Troubleshooting Guide: Controlling Regioisomer Formation

This section addresses specific problems you might encounter during the synthesis of heterocyclic compounds from this compound and provides actionable solutions.

Problem 1: Formation of a Mixture of Regioisomeric Pyrazoles in Reactions with 1,3-Dicarbonyl Compounds.

Q: I am reacting this compound with an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone) and obtaining a mixture of two regioisomeric pyrazoles that are difficult to separate. How can I improve the regioselectivity of this reaction?

A: This is a classic challenge in pyrazole synthesis.[1][2] The two nitrogen atoms of the hydrazide can attack either of the carbonyl groups of the 1,3-dicarbonyl compound, leading to two possible regioisomers. The key to controlling this lies in manipulating the reaction conditions to favor one pathway over the other.

Causality and Strategic Solutions:

The regioselectivity of this condensation is governed by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and the relative nucleophilicity of the two nitrogen atoms in the this compound, as well as the stability of the reaction intermediates. The 6-amino group, being electron-donating, will influence the electronic properties of the hydrazide moiety.

Recommended Protocols to Enhance Regioselectivity:

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.

    • Conventional Solvents: Reactions in standard solvents like ethanol often yield mixtures of regioisomers.

    • Fluorinated Alcohols: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation. These solvents can modulate the reactivity of the reactants and intermediates through hydrogen bonding and polarity effects.

  • pH Control: The pH of the reaction medium can influence which nitrogen of the hydrazide is more nucleophilic and which carbonyl group of the dicarbonyl is more susceptible to attack.

    • Acidic Conditions: A small amount of acid catalyst (e.g., a few drops of acetic acid or hydrochloric acid) can protonate one of the carbonyl groups, increasing its electrophilicity and potentially directing the reaction.

    • Basic Conditions: In some cases, basic conditions can deprotonate the hydrazide, increasing its nucleophilicity. Experimenting with mild bases may alter the isomeric ratio.

  • Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing the yield of a single regioisomer.

Experimental Protocol for Improved Regioselectivity in Pyrazole Synthesis:

Parameter Conventional Method Recommended Method for High Regioselectivity
1,3-Dicarbonyl Compound 1.0 eq1.0 eq
This compound 1.1 eq1.1 eq
Solvent Ethanol2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
Catalyst None or catalytic acetic acidNone required with fluorinated alcohols
Temperature RefluxRoom Temperature to 50 °C
Reaction Time 4-12 hours1-6 hours

Step-by-Step Methodology:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE.

  • Add this compound (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the product using NMR to confirm its regiochemistry.[3][4]

Frequently Asked Questions (FAQs)

Q1: How does the 6-amino group on the pyridine ring of this compound influence its reactivity and the potential for regioisomer formation?

A1: The 6-amino group is a strong electron-donating group. It increases the electron density of the pyridine ring, which in turn influences the electronic properties of the attached hydrazide moiety. This can have two opposing effects:

  • Increased Nucleophilicity: The electron-donating nature of the amino group can increase the overall nucleophilicity of the hydrazide nitrogens, making them more reactive.

  • Steric Hindrance: The presence of the amino group at the 6-position may sterically hinder the approach of reactants to the adjacent hydrazide group, potentially influencing which nitrogen atom participates in the initial reaction step.

The interplay of these electronic and steric effects can be subtle and may depend on the specific reaction partner and conditions.[5]

Q2: What is the most reliable method for distinguishing between the two possible regioisomers of a pyrazole synthesized from this compound?

A2: Unambiguous structure determination of regioisomers is critical. Advanced Nuclear Magnetic Resonance (NMR) techniques are the gold standard for this purpose.[3][4][6]

  • 1D NMR (¹H and ¹³C): While useful, 1D NMR spectra may not always be sufficient to definitively assign the structure, especially if the chemical shift differences between the isomers are small.

  • 2D NMR Experiments:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify protons that are close in space. By observing correlations between the protons on the pyrazole ring and those on the pyridyl ring, you can determine the orientation of the rings relative to each other, thus confirming the regioisomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Correlations between the pyrazole ring protons and the pyridyl ring carbons (and vice versa) can provide conclusive evidence for the connectivity of the molecule.[3]

Workflow for Regioisomer Characterization:

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Structure Elucidation A Reaction of this compound with 1,3-Dicarbonyl B Isolation of Isomers (Column Chromatography) A->B C 1D NMR (1H, 13C) B->C D 2D NMR (NOESY, HMBC) C->D If ambiguity exists E Unambiguous Assignment of Regioisomers D->E

Caption: Workflow for the synthesis, purification, and structural elucidation of regioisomers.

Q3: Can I apply similar principles to control regioisomer formation in the synthesis of fused triazoles from this compound?

A3: Yes, the fundamental principles of controlling regioselectivity apply to the synthesis of other heterocyclic systems as well, including fused 1,2,4-triazoles.[7][8] For example, in reactions leading to triazolo[4,3-a]pyridines, the initial acylation or condensation step will determine the final regiochemistry.

Key Considerations for Triazole Synthesis:

  • Choice of Cyclizing Agent: The nature of the one-carbon synthon used for cyclization (e.g., orthoesters, carboxylic acids, carbon disulfide) will influence the reaction mechanism and potentially the regioselectivity.

  • Reaction Mechanism: Understanding whether the reaction proceeds via a specific intermediate (e.g., an N-acylhydrazide followed by cyclodehydration) can help in devising strategies to favor the formation of one regioisomer.

  • Catalysis: The use of specific catalysts, such as palladium in certain cross-coupling/cyclization sequences, can offer high levels of regiocontrol.[9]

Logical Relationship for Controlling Regioselectivity:

G A Desired Regioisomer B Reaction Conditions B->A D Solvent Choice B->D E Catalyst Selection B->E F Temperature Control B->F C Reactant Properties C->A G Electronic Effects C->G H Steric Hindrance C->H

Caption: Factors influencing the formation of the desired regioisomer.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Fustero, S., Sanchez-Rosello, M., Soler, J., & del Pozo, C. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613-5623. [Link]

  • Larsson, U., & Carlson, R. (2006). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 71(4), 1546-1555. [Link]

  • Kumar, A., & Kumar, S. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(10), 2005-2032. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Maccioni, E., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 62(1), 97-111. [Link]

  • El-fakch, B., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Chemistry & Biodiversity, e202401314. [Link]

  • da Silva, W., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-277. [Link]

  • Rao, H., et al. (2018). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Communications, 54(82), 11592-11595. [Link]

  • Singh, R., & Singh, D. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 152, 107386. [Link]

  • Li, H., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(4), 2413–2422. [Link]

  • Wang, S., et al. (2017). Asymmetric synthesis of novel triazole derivatives and their in vitro antiviral activity and mechanism of action. European Journal of Medicinal Chemistry, 139, 839-851. [Link]

  • Fadda, A., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. Molecules, 26(21), 6484. [Link]

  • Comins, D., & Dehghani, A. (1992). Synthesis of pyridine and dihydropyridine derivatives by regio- and stereoselective addition to N-activated pyridines. Tetrahedron Letters, 33(42), 6299-6302. [Link]

  • Ghorab, M., et al. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 18(7), 7958-7973. [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713-716. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

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Technical Support Center: Scaling Up 6-Aminonicotinohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Aminonicotinohydrazide. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond basic lab procedures to address the critical challenges of scaling this important reaction. Our focus is on ensuring safety, maximizing yield and purity, and providing robust, repeatable protocols.

Introduction: The Scale-Up Challenge

The synthesis of this compound from its precursor, methyl 6-aminonicotinate, via hydrazinolysis is a well-established reaction. However, transitioning this process from a lab bench (gram scale) to a pilot plant or manufacturing setting (kilogram scale) introduces significant challenges. Issues such as heat management, reagent addition rates, impurity profiles, and worker safety become paramount. This guide provides a structured, question-and-answer approach to navigate these complexities, grounded in established chemical principles and field-proven practices.

Part 1: Safety First - Handling Hydrazine Hydrate at Scale

Hydrazine hydrate is the key reagent in this synthesis, but it is also a toxic, corrosive, and potentially unstable compound. Mishandling at scale can have severe consequences.

Q1: What are the absolute minimum safety requirements for handling multi-liter quantities of hydrazine hydrate?

A1: When scaling up, you must graduate from standard lab precautions to more stringent engineering and administrative controls.

  • Engineering Controls: All operations involving hydrazine hydrate must be conducted within a certified, walk-in chemical fume hood with robust airflow.[1] The reaction vessel should be placed in a secondary containment tray. For reactions at reflux, a blast shield is mandatory.[1] It is best practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of potentially explosive mixtures with air.[1]

  • Personal Protective Equipment (PPE): A multi-layered approach is essential. This includes a flame-resistant lab coat, a chemical apron, chemical splash goggles, and a full face shield.[1] For gloves, butyl rubber or another material specifically rated for hydrazine is required; standard nitrile gloves offer insufficient protection for prolonged exposure.[1]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. All personnel must be trained on the specific hazards of hydrazine and the emergency procedures. Never work alone when handling large quantities of this reagent.

Q2: How do I safely quench a large-scale reaction containing excess hydrazine hydrate?

A2: Quenching excess hydrazine is a critical step that must be carefully controlled to manage the exothermic reaction.

  • Cooling and Dilution: First, cool the reaction vessel in an ice bath to below 10°C. Diluting the reaction mixture with a cold, non-reactive solvent (like additional ethanol or cold water if product solubility allows) can help dissipate heat.[1]

  • Controlled Quenching Agent Addition: A common and effective method is the slow, dropwise addition of a ketone, such as acetone.[2] This forms a less reactive hydrazone, which can be removed during the workup. Alternatively, a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) can be used, but this is highly exothermic and requires extremely slow addition with vigorous stirring and efficient cooling to prevent a runaway reaction.[2]

  • Verification: After quenching, it is wise to test a small, withdrawn sample for the presence of residual hydrazine before proceeding with the full workup.

Part 2: Reaction Optimization and Troubleshooting

The success of your scale-up depends on a well-optimized and controlled reaction.

Q3: My reaction yield is significantly lower on a larger scale. What are the likely causes?

A3: Yield loss during scale-up is a common problem, often traced back to issues with mass and heat transfer.

  • Inefficient Mixing: In a large reactor, localized "hot spots" or areas of poor reagent mixing can lead to side reactions or incomplete conversion. Ensure your stirring apparatus (e.g., overhead mechanical stirrer) is appropriately sized and powered for the vessel volume to create a homogenous mixture.

  • Temperature Control: The hydrazinolysis of esters is typically run at elevated temperatures.[2] A large reaction mass has a lower surface-area-to-volume ratio, making it harder to heat evenly and cool efficiently. Overheating can promote the formation of byproducts.[1] Use a reactor jacket with a circulating thermal fluid for precise temperature control.

  • Reagent Stoichiometry: While a molar excess of hydrazine hydrate is necessary to drive the reaction to completion, an excessive amount can complicate purification. A typical starting point is 3-5 equivalents.[1] This should be optimized at a smaller scale before moving to the full-scale reaction.

Troubleshooting Decision Tree for Low Yield

G start Low Product Yield check_completion Is the reaction complete? (Monitor by TLC/HPLC) start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes incomplete_actions Increase Reaction Time Increase Temperature (with caution) Increase Hydrazine Stoichiometry check_completion->incomplete_actions No check_degradation Is the product degrading during workup? check_side_products->check_degradation No side_product_actions Lower Reaction Temperature Optimize Reagent Addition Order Check Starting Material Purity check_side_products->side_product_actions Yes degradation_actions Modify Workup pH Lower Workup Temperature Reduce Workup Time check_degradation->degradation_actions Yes end Re-evaluate and Optimize Protocol check_degradation->end No incomplete_actions->end side_product_actions->end degradation_actions->end

Caption: A decision tree to guide troubleshooting for low product yield.

Q4: What are the common impurities or byproducts I should expect?

A4: Besides unreacted starting material, the primary byproduct concerns are related to the reactivity of hydrazine and the stability of the product.

  • Di-acyl Hydrazide: If the reaction temperature is too high or the reaction time is excessively long, the initially formed this compound can potentially react with another molecule of the starting ester, leading to a di-acyl hydrazide impurity.

  • Azine Formation: This is a common side reaction in processes involving hydrazine, especially if there are trace carbonyl impurities.[2]

  • Degradation Products: this compound, like many hydrazides, can be susceptible to hydrolysis or oxidation, especially under harsh pH or temperature conditions during workup and purification.

Part 3: Protocols and Procedures

This section provides a detailed, scalable protocol and best practices for purification and analysis.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is designed for a 100g scale synthesis and should be adapted based on your specific equipment and safety protocols.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Reagents (Methyl 6-aminonicotinate, Ethanol, Hydrazine Hydrate) setup_reactor 2. Setup Reactor (Inert atmosphere, overhead stirrer, condenser, temp probe) prep_reagents->setup_reactor charge_reactor 3. Charge Reactor (Ester and Ethanol) setup_reactor->charge_reactor add_hydrazine 4. Add Hydrazine (Slowly, monitor temp) charge_reactor->add_hydrazine reflux 5. Heat to Reflux (Monitor by TLC/HPLC) add_hydrazine->reflux cool_down 6. Cool Reaction reflux->cool_down precipitate 7. Precipitate Product (Add cold water/anti-solvent) cool_down->precipitate filtrate 8. Filter and Wash precipitate->filtrate dry 9. Dry Product filtrate->dry recrystallize 10. Recrystallize (Optional) dry->recrystallize

Caption: Scalable workflow for this compound synthesis.

Step-by-Step Methodology:

  • Reactor Setup: In a certified walk-in fume hood, equip a 2L, 3-neck round-bottom flask (or an appropriately sized glass reactor) with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.

  • Charging Reagents: Charge the reactor with methyl 6-aminonicotinate (100 g, 1.0 eq). Add anhydrous ethanol (1 L). Begin stirring to form a slurry.

  • Hydrazine Addition: Slowly add hydrazine hydrate (e.g., 85%, ~4.0 eq) to the stirred slurry via an addition funnel over 20-30 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C during the addition.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-85°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is consumed (typically 4-8 hours).

  • Workup - Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5°C. The product, this compound, is often less soluble in ethanol than the starting ester and may begin to precipitate. To maximize precipitation, slowly add cold deionized water (e.g., 500 mL) or an anti-solvent like diethyl ether while stirring vigorously.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold ethanol or a mixture of ethanol/water to remove excess hydrazine hydrate and other soluble impurities.[2]

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C to a constant weight.

Purification: Best Practices

Q5: My crude product is not pure enough. What is the best method for purification at scale?

A5: Recrystallization is the most effective and scalable method for purifying solid this compound.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or methanol are excellent starting points.[4] For amines, sometimes mixtures involving acetic acid can be effective, though this may form a salt.[5]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then perform a hot filtration to remove it.

    • Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the pure crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Characterization

Q6: How can I confidently assess the purity and identity of my final product?

A6: A combination of chromatographic and spectroscopic techniques is necessary.

  • Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing fraction purity during column chromatography. A typical mobile phase could be a mixture of dichloromethane and methanol or ethyl acetate and hexane.[6]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column is standard.[7]

  • Spectroscopy:

    • ¹H NMR: Confirms the structure. Key signals to look for include the aromatic protons on the pyridine ring and the characteristic broad signals for the -NH and -NH₂ protons, which will disappear upon a D₂O shake.[8]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see N-H stretching bands (typically two for a primary amine) around 3100-3500 cm⁻¹, and a strong C=O (amide) stretch around 1650-1710 cm⁻¹.

ParameterLaboratory Scale (1-5 g)Pilot Scale (100-500 g)Key Considerations for Scale-Up
Reactor 50-250 mL Round-bottom flask2-10 L Jacketed Glass ReactorEnsure efficient heat transfer and mixing. Material compatibility is crucial.
Agitation Magnetic stir barOverhead mechanical stirrerPrevent localized hot spots and ensure homogeneity.
Heating/Cooling Heating mantle / Ice bathCirculating thermal fluid in jacketPrecise temperature control is critical to minimize side reactions.
Reagent Addition Pipette / SyringeAddition funnel / Metering pumpControl addition rate to manage exotherms.
Workup Separatory funnel / BeakerLarge quench tank / Nutsche filterHandling large volumes of flammable solvents and aqueous waste safely.
Drying Vacuum desiccatorVacuum ovenEnsure efficient and uniform drying without thermal degradation.

References

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link]

  • El-Faham, A., et al. (2013). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • IAJPS. (2024). plant scale up techniques. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • N.M.R.S.P. Central. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]

  • Sdfine. (n.d.). hydrazine hydrate 60%. [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. [Link]

  • Academic Journals. (n.d.). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. [Link]

  • ResearchGate. (n.d.). Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of 6-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, hydrazide derivatives have emerged as a promising class of compounds. Among these, derivatives of 6-aminonicotinohydrazide are of particular interest due to their structural similarity to nicotinamide, a key component of the essential coenzyme NAD(P)H, suggesting a potential for targeted interference with microbial metabolic pathways. This guide provides a comparative overview of the antimicrobial activity of selected this compound derivatives, supported by experimental data and standardized protocols for their evaluation.

Introduction to this compound Derivatives

The core structure of this compound, featuring a pyridine ring, a hydrazide moiety, and an amino group, offers a versatile scaffold for chemical modification. The hydrazide group is particularly reactive and allows for the straightforward synthesis of various derivatives, most notably Schiff bases through condensation with aldehydes and ketones.[1] These modifications can significantly influence the compound's lipophilicity, steric properties, and electronic distribution, thereby modulating its antimicrobial efficacy and spectrum of activity. The pharmacological importance of hydrazide derivatives is well-documented, with a wide range of biological activities including antibacterial, antifungal, and antitubercular properties.[2] The azomethine group (-NH–N=CH-) characteristic of hydrazones is often credited with their bioactivity.[2]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure reliable and reproducible data for comparing the antimicrobial potency of novel compounds, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests. The two most common methods employed for determining the Minimum Inhibitory Concentration (MIC) of new chemical entities are the Broth Microdilution and Agar Disk Diffusion assays.

Broth Microdilution Method for MIC Determination

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after an incubation period by observing the lowest concentration that prevents visible turbidity.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Create a stock solution of the this compound derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compound. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative assay that assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Principle: A standardized inoculum of the microorganism is swabbed onto the surface of an agar plate. A paper disk containing a known amount of the test compound is placed on the agar surface. During incubation, the compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone around the disk.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton Agar (MHA) plate with the prepared inoculum.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the this compound derivative to the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.

Below is a Graphviz diagram illustrating the general workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Serial_Dilution Serial Dilution (Broth) / Disk Impregnation (Agar) Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Inoculum Inoculation Inoculate Microorganism Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Read MIC / Measure Zone of Inhibition Incubation->Read_Results Data_Comparison Compare Activity of Derivatives Read_Results->Data_Comparison

Caption: A generalized workflow for antimicrobial susceptibility testing of novel compounds.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives can vary significantly based on the nature of the substituents. The formation of Schiff bases by reacting the hydrazide with different aldehydes introduces a range of functional groups that can alter the molecule's biological activity.[4] For instance, the introduction of chloro and cyano groups has been shown to enhance antibacterial effects in some Schiff bases.[5]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of hydrazide and Schiff base derivatives against common Gram-positive and Gram-negative bacteria. It is important to note that these results are compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
PC1Schiff Base (from Benzaldehyde)Escherichia coli62.5[4]
Staphylococcus aureus62.5[4]
PC4Schiff Base (from Cinnamaldehyde)Escherichia coli62.5[4]
Compound 4Schiff Base (from 2-Chlorobenzaldehyde)Escherichia coli6.25[5]
Staphylococcus aureus6.25[5]
Compound 5Schiff Base (from Benzonitrile)Escherichia coli6.25[5]
Staphylococcus aureus6.25[5]
Aminoguanidine Derivative 3fAcylhydrazoneStaphylococcus aureus4[6]
Aminoguanidine Derivative 3dAcylhydrazoneBacillus subtilis4[6]

Structure-Activity Relationship (SAR) and Mechanism of Action

The data, though limited for a direct comparison of this compound derivatives, allows for the postulation of some general structure-activity relationships for this class of compounds.

  • Role of the Azomethine Group: The imine or azomethine group (-C=N-) in Schiff base derivatives is often considered crucial for their biological activity.[1]

  • Influence of Substituents: The nature of the substituent on the aromatic ring introduced via the aldehyde plays a significant role in determining the antimicrobial potency. Electron-withdrawing groups, such as chloro and nitro groups, or extended conjugation as seen with cinnamaldehyde, can enhance activity.[4][5]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to penetrate the bacterial cell wall and membrane.

The precise mechanism of action for this compound derivatives is not fully elucidated but is thought to involve multiple targets. Given their structural similarity to nicotinamide, it is hypothesized that they may act as antimetabolites, interfering with the synthesis or function of NAD(P)H-dependent enzymes, which are vital for cellular respiration and metabolism. Another proposed mechanism is the inhibition of protein synthesis by binding to the bacterial ribosome.[7][8]

The following diagram illustrates a hypothetical mechanism of action involving the inhibition of a key bacterial enzyme.

Mechanism_of_Action cluster_compound Compound cluster_cell Bacterial Cell Compound This compound Derivative Cell_Entry Cellular Uptake Compound->Cell_Entry Enzyme Target Enzyme (e.g., InhA) Cell_Entry->Enzyme Binds to Inhibition Inhibition Enzyme->Inhibition Metabolic_Pathway Essential Metabolic Pathway Cell_Death Bacterial Cell Death Metabolic_Pathway->Cell_Death Leads to Inhibition->Metabolic_Pathway Disrupts

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Aminonicotinohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The 6-aminonicotinohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of therapeutic potential, including antimicrobial, antitubercular, and anticancer activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data to illuminate the path for designing more potent and selective therapeutic agents.

The this compound Core: A Versatile Scaffold

The this compound core is characterized by a pyridine ring substituted with an amino group at the 6-position and a hydrazide moiety at the 3-position. This arrangement of functional groups provides multiple points for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The key to unlocking the therapeutic potential of this scaffold lies in understanding how modifications at different positions influence its interaction with biological targets.

The general structure of this compound analogs and the key positions for modification are illustrated below:

Caption: Core structure of this compound and key modification sites.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the R1, R2, and R3 positions. The following sections dissect the SAR based on different therapeutic applications.

Antimicrobial and Antitubercular Activity

The hydrazide moiety is a critical pharmacophore for antimicrobial activity, and its modification has been a focal point of SAR studies. The formation of hydrazones by condensing the hydrazide with various aldehydes and ketones has yielded compounds with significant antimicrobial and antitubercular potency.

A study on novel 6-phenylnicotinohydrazide derivatives revealed that the nature of the substituent on the benzylidene moiety plays a crucial role in determining the antimycobacterial activity.[1][2] For instance, the introduction of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring of the benzylidene moiety generally enhances the antitubercular activity. The 2,6-dichlorobenzylidene analog emerged as a particularly potent compound, with a minimum inhibitory concentration (MIC) of 3.90 µg/mL against Mycobacterium tuberculosis.[1][2] This suggests that the electronic properties and steric bulk of the substituent are key determinants of activity.

In contrast, substitutions at the 6-position of the pyridine ring with bulky groups can be detrimental to activity. While the 6-phenylnicotinohydrazide scaffold shows promise, further substitution on the 6-amino group itself has been less explored in the context of antimicrobial activity.

The following table summarizes the antitubercular activity of selected 6-phenylnicotinohydrazide analogs:

Compound IDR1 (Substituent on benzylidene)MIC (µg/mL) against M. tuberculosisReference
8a2,4-dichloro>100[2]
8b2,6-dichloro3.90[1][2]
8d4-nitro6.25[1]
8g4-chloro6.25[1]
Anticancer Activity

The 6-aminonicotinamide scaffold, a close relative of this compound, has been investigated for its anticancer properties, particularly as histone deacetylase (HDAC) inhibitors.[3] While not a direct analog, the SAR insights from this series can be valuable. Extensive exploration of the nicotinamide core has led to the discovery of potent and selective HDAC inhibitors with in vivo efficacy.[3] This suggests that the pyridine core of this compound could also be a suitable scaffold for targeting enzymes involved in cancer progression.

Furthermore, other hydrazone derivatives have been explored as potential anticancer agents, with their mechanism of action often linked to apoptosis induction and cell cycle arrest.[4][5] The lipophilicity and electronic nature of the substituents on the hydrazone moiety have been shown to correlate with anticancer activity.[4]

Enzyme Inhibition

Beyond broad antimicrobial and anticancer activities, this compound analogs have been investigated as inhibitors of specific enzymes. For instance, some hydrazide and hydrazone derivatives have shown inhibitory activity against cholinesterases, which are relevant targets in Alzheimer's disease.[6][7] The design of these inhibitors often involves mimicking the structure of known enzyme substrates or inhibitors.

The SAR for enzyme inhibition is highly target-specific. For cholinesterase inhibitors, the presence of aromatic rings and hydrogen bond donors/acceptors in the hydrazone moiety is often crucial for binding to the active site of the enzyme.[6][7]

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are representative methods for evaluating the biological activity of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis H37Rv) is prepared in a suitable broth medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-435) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[4]

Visualizing the Structure-Activity Landscape

The following diagram provides a visual summary of the key SAR findings for this compound analogs, highlighting the impact of different substituents on their biological activity.

SAR_Summary cluster_core This compound Core cluster_R1 R1: Hydrazone Substituent cluster_R2 R2: Pyridine Ring Substitution cluster_R3 R3: 6-Amino Group Substitution Core Pyridine-Hydrazide Scaffold AromaticRing Aromatic/Heterocyclic Ring (e.g., Benzylidene) Core->AromaticRing Forms Hydrazone BulkyGroups Bulky Groups May Decrease Activity Core->BulkyGroups Substitution on Ring LessExplored Less Explored for SAR Potential for Selectivity Modulation Core->LessExplored Substitution on Amino Group EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Enhance Antimicrobial Activity AromaticRing->EWG Lipophilic Lipophilic Groups Correlate with Anticancer Activity AromaticRing->Lipophilic

Caption: SAR summary for this compound analogs.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. SAR studies have demonstrated that modifications to the hydrazone moiety, in particular, can significantly modulate the antimicrobial, antitubercular, and anticancer activities of these compounds. The introduction of electron-withdrawing and lipophilic groups on the terminal aromatic ring of the hydrazone has proven to be a successful strategy for enhancing potency.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the R1, R2, and R3 positions to further refine the SAR and improve activity and selectivity.

  • Investigating the mechanism of action of the most potent analogs to identify their specific molecular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By leveraging the insights from these SAR studies, medicinal chemists can continue to design and synthesize novel this compound analogs with enhanced therapeutic potential.

References

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  • Kos, J., & Zadrazilova, I. (2021). Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. Pharmaceuticals, 14(12), 1229. [Link]

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  • Perera, D., & An, H. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & medicinal chemistry letters, 29(18), 2636-2640. [Link]

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  • Ali, S. A., & Osman, H. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Advances, 13(31), 21568-21580. [Link]

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A Comparative Analysis of 6-Aminonicotinohydrazide and Isonicotinohydrazide for Antimycobacterial Applications

Author: BenchChem Technical Support Team. Date: January 2026

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A Special Report for Researchers in Drug Discovery and Development

This guide provides a detailed comparative analysis of Isonicotinohydrazide, more commonly known as isoniazid (INH), a cornerstone in tuberculosis (TB) therapy, and its structural analog, 6-Aminonicotinohydrazide. We will delve into their mechanisms of action, comparative efficacy based on available data, and the standardized protocols for their evaluation, offering a comprehensive resource for researchers exploring novel antitubercular agents.

Introduction: Two Sides of the Pyridine Ring

Isonicotinohydrazide (Isoniazid, INH) is a highly effective first-line antibiotic used in the treatment of active Mycobacterium tuberculosis (Mtb) infections.[1] Synthesized in the early 20th century, its potent bactericidal activity against rapidly dividing mycobacteria has made it indispensable in combination therapy for decades.[2][3] Structurally, it is the hydrazide of isonicotinic acid (pyridine-4-carboxylic acid).

This compound is an isomer of INH, with the amine group positioned at the 6th position of the pyridine ring instead of the 4th position of the carboxamide group. This seemingly minor structural alteration can have significant implications for the compound's biological activity, target engagement, and overall pharmacological profile. This guide aims to elucidate these differences to inform future research and development of novel nicotinohydrazide derivatives.

Mechanism of Action: A Tale of Two Pathways?

Isonicotinohydrazide (Isoniazid): The Pro-drug Approach

Isoniazid's mechanism of action is a classic example of a pro-drug strategy.[1][2] It requires activation within the mycobacterial cell to exert its therapeutic effect. The key steps are as follows:

  • Passive Diffusion: INH, being a small molecule, enters the mycobacterium through passive diffusion.[4]

  • Enzymatic Activation: Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates INH.[1][2][5][6] This activation process generates several reactive species, most notably an isonicotinoyl radical.[2][4]

  • Target Inhibition: The activated isonicotinoyl radical covalently binds with nicotinamide adenine dinucleotide (NAD+) to form an INH-NAD adduct.[4][6] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[2][5]

  • Mycolic Acid Synthesis Blockade: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[5][6] Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall. By inhibiting their synthesis, INH effectively disrupts cell wall integrity, leading to bacterial death.[2][5]

G INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Radical Isonicotinoyl Radical KatG->Radical NAD NAD+ Radical->NAD Covalent Binding Adduct INH-NAD Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FASII FAS-II Pathway InhA->FASII Blocks MycolicAcid Mycolic Acid Synthesis FASII->MycolicAcid CellWall Mycobacterial Cell Wall Disruption MycolicAcid->CellWall

Caption: Mechanism of action of Isoniazid (INH).

This compound: An Uncharted Territory

The precise mechanism of action for this compound is not as well-elucidated as that of INH. However, based on structure-activity relationship studies of related nicotinic acid derivatives, we can hypothesize potential pathways. Research into 6-aminonicotinic acid analogues has shown affinity for GABA(A) receptors, suggesting a potential neurological target, although this is less likely to be the primary antimycobacterial mechanism.[7]

More relevantly, studies on various nicotinohydrazide derivatives suggest that the core hydrazide structure is crucial for antimycobacterial activity. It is plausible that this compound may also function as a pro-drug requiring activation, or it may interact with different mycobacterial targets altogether. Further research is needed to determine if it inhibits mycolic acid synthesis or acts via an alternative pathway.

Comparative Biological Activity: A Look at the Data

Direct comparative studies between this compound and Isoniazid are scarce in publicly available literature. However, we can infer potential differences by examining data on INH and related nicotinohydrazide derivatives.

CompoundTarget OrganismMIC (µg/mL)Notes
Isonicotinohydrazide (INH) M. tuberculosis H37Rv0.0156 - 0.06Highly potent against susceptible strains.[8][9]
Isonicotinohydrazide (INH) Low-level resistant Mtb0.2 - 5.0Activity is significantly reduced in resistant strains.[10]
6-Phenylnicotinohydrazide derivative (8b) M. tuberculosis H37Rv3.90A derivative of the nicotinohydrazide scaffold showing good activity.[11]
N'-...-6-(4-fluorophenyl)-...hydrazide (8c) M. tuberculosis6.25Another nicotinohydrazide derivative with notable antimycobacterial activity.[12]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.

The data clearly establishes the high potency of INH against susceptible M. tuberculosis. The activity of other nicotinohydrazide derivatives, while not directly comparable to this compound, suggests that modifications to the nicotinohydrazide scaffold can retain significant antimycobacterial activity. The efficacy of this compound would need to be determined experimentally using standardized protocols.

Experimental Protocols: Determining Antimycobacterial Efficacy

To objectively compare the antimycobacterial potency of this compound and Isoniazid, a standardized Minimum Inhibitory Concentration (MIC) assay is essential. The Microplate Alamar Blue Assay (MABA) is a widely accepted, colorimetric method that is both rapid and cost-effective.[13]

Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

1. Preparation of Bacterial Inoculum: a. Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth, supplemented with 0.2% glycerol and 10% OADC, until it reaches the mid-log phase of growth.[13] b. Aseptically transfer the culture to a sterile tube containing glass beads and vortex to break up clumps. c. Allow larger clumps to settle for 30 minutes. d. Adjust the turbidity of the supernatant to match a 1.0 McFarland standard using sterile 7H9 broth.[13]

2. Preparation of Drug Dilutions: a. In a 96-well microplate, add 100 µL of supplemented 7H9 broth to all wells. b. Prepare stock solutions of this compound and Isoniazid (as a control) in an appropriate solvent (e.g., DMSO). c. Add 100 µL of the highest drug concentration to the first well of a row. d. Perform a 2-fold serial dilution by transferring 100 µL from one well to the next across the plate.[13] Ensure the final solvent concentration does not exceed 1%. e. Include a drug-free well as a growth control and a media-only well as a sterility control.

3. Inoculation and Incubation: a. Add 100 µL of the prepared mycobacterial inoculum to all wells (except the sterility control), bringing the final volume to 200 µL. b. Seal the plate and incubate at 37°C for 7 days.[14]

4. Addition of Alamar Blue and Reading Results: a. After the initial incubation, add 20 µL of Alamar Blue solution to each well. b. Re-incubate the plate for 24 hours.[13] c. Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color signifies bacterial viability. d. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[13]

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Toxicity and Resistance

Isoniazid: A significant challenge with INH is the emergence of drug-resistant Mtb strains.[2][9] Resistance primarily arises from mutations in the katG gene, which prevents the activation of the pro-drug, or in the inhA gene, the drug's target.[2][6][9] Additionally, INH can cause hepatotoxicity and peripheral neuropathy, adverse effects linked to its metabolism in the human body.[4]

This compound: The potential for resistance to this compound is unknown and would depend on its mechanism of action. If it also requires activation by KatG and targets InhA, cross-resistance with INH would be a major concern. However, if it has a different target, it could be effective against INH-resistant strains. Similarly, its toxicity profile is yet to be determined and would require rigorous preclinical evaluation.

Conclusion and Future Directions

Isonicotinohydrazide remains a potent and essential drug in the fight against tuberculosis, but its effectiveness is threatened by resistance. This compound, as a structural isomer, presents an intriguing candidate for investigation. While its antimycobacterial properties are not well-documented, the broader class of nicotinohydrazides has shown promise.

Key research priorities should include:

  • Synthesis and In Vitro Evaluation: The first step is to synthesize high-purity this compound and determine its MIC against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.

  • Mechanism of Action Studies: Elucidating how this compound works is critical. This includes investigating whether it is a pro-drug, its cellular target(s), and its effect on mycolic acid synthesis.

  • Toxicity Profiling: In vitro cytotoxicity assays against various human cell lines are necessary to assess its preliminary safety profile.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives of this compound could lead to the identification of compounds with improved potency, a better toxicity profile, or activity against resistant strains.

By systematically addressing these research questions, the scientific community can determine if this compound or its derivatives hold the potential to become next-generation antitubercular agents.

References

  • Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?
  • Gumbo, T., et al. (n.d.). Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations. National Institutes of Health.
  • Machado, D., et al. (n.d.). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. ASM Journals.
  • Ahmad, S., et al. (n.d.). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology.
  • Wikipedia. (n.d.). Isoniazid.
  • ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.
  • BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-16.
  • Kuijper, S., et al. (n.d.). Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method. National Institutes of Health.
  • BenchChem. (2025). Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-13.
  • Palomino, J. C., et al. (n.d.). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy, Oxford Academic.
  • Tadi, P., & Nappe, T. M. (2024, February 16). Isoniazid. StatPearls, NCBI Bookshelf.
  • Cynamon, M. H., et al. (n.d.). High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection. ResearchGate.
  • Kristiansen, U., et al. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed.
  • Al-Abdullah, E. S., et al. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biological & Pharmaceutical Bulletin, 40(11), 1883-1893.
  • Eldehna, W. M., et al. (n.d.). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. National Institutes of Health.
  • Brown, A. C., et al. (n.d.). Reinvestigation of the structure-activity relationships of isoniazid. PubMed Central.

Sources

A Comparative Biological Evaluation of 6-Aminonicotinohydrazide and Other Hydrazides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Hydrazide Scaffold in Medicinal Chemistry

The hydrazide functional group (-CONHNH2) is a cornerstone in the field of medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] The unique electronic and structural properties of hydrazides allow them to act as effective intermediates in the synthesis of various heterocyclic compounds and as pharmacophores that can interact with diverse biological targets.[1] From the well-established antitubercular drug isoniazid to emerging candidates with anticancer, anti-inflammatory, and antimicrobial properties, the hydrazide moiety continues to be a focal point of drug discovery efforts.[1][2]

This guide provides a comprehensive biological evaluation of 6-aminonicotinohydrazide and its derivatives, placed in the context of other notable hydrazides. We will delve into the synthesis, comparative biological activities, and mechanistic insights, supported by experimental data and detailed protocols. Our objective is to offer researchers, scientists, and drug development professionals a thorough and objective resource to inform their own investigations into this promising class of compounds.

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, ethyl 6-aminonicotinate. The workflow involves an initial esterification of 6-aminonicotinic acid followed by hydrazinolysis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 6-Aminonicotinate from 6-Aminonicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-aminonicotinic acid in an excess of absolute ethanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-aminonicotinate. The product can be further purified by column chromatography.

Step 2: Synthesis of this compound from Ethyl 6-Aminonicotinate

  • Reaction Setup: Dissolve the synthesized ethyl 6-aminonicotinate in absolute ethanol in a round-bottom flask.

  • Hydrazinolysis: Add an excess of hydrazine hydrate (80-99%) to the solution.

  • Reflux: Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress using TLC.

  • Crystallization: Upon completion, cool the reaction mixture. The product, this compound, will often crystallize out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 6-Aminonicotinic Acid 6-Aminonicotinic Acid Dissolve in Ethanol Dissolve in Ethanol 6-Aminonicotinic Acid->Dissolve in Ethanol Add H2SO4 (cat.) Add H2SO4 (cat.) Dissolve in Ethanol->Add H2SO4 (cat.) Reflux (4-6h) Reflux (4-6h) Add H2SO4 (cat.)->Reflux (4-6h) Neutralize (NaHCO3) Neutralize (NaHCO3) Reflux (4-6h)->Neutralize (NaHCO3) Extract (Ethyl Acetate) Extract (Ethyl Acetate) Neutralize (NaHCO3)->Extract (Ethyl Acetate) Purify Purify Extract (Ethyl Acetate)->Purify Column Chromatography Ethyl 6-Aminonicotinate Ethyl 6-Aminonicotinate Purify->Ethyl 6-Aminonicotinate Ethyl 6-Aminonicotinate_2 Ethyl 6-Aminonicotinate Dissolve in Ethanol_2 Dissolve in Ethanol_2 Ethyl 6-Aminonicotinate_2->Dissolve in Ethanol_2 Add Hydrazine Hydrate Add Hydrazine Hydrate Dissolve in Ethanol_2->Add Hydrazine Hydrate Reflux (8-12h)_2 Reflux (8-12h)_2 Add Hydrazine Hydrate->Reflux (8-12h)_2 Cool & Crystallize Cool & Crystallize Reflux (8-12h)_2->Cool & Crystallize Filter & Dry Filter & Dry Cool & Crystallize->Filter & Dry This compound This compound Filter & Dry->this compound

Caption: Synthesis workflow for this compound.

Comparative Biological Evaluation

This section provides a comparative analysis of the biological activities of this compound derivatives and other hydrazides, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Hydrazides, most notably isoniazid, have a long history as effective antimicrobial agents, particularly against Mycobacterium tuberculosis. The proposed mechanism of action for isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme KatG, leading to the formation of a reactive species that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3]

Derivatives of this compound have also been investigated for their antimicrobial potential. While direct comparative data for the parent this compound is limited, studies on related structures provide valuable insights. For instance, a study on novel 6-phenylnicotinohydrazide derivatives demonstrated potent antitubercular and broad-spectrum antimicrobial activities.[4][5]

CompoundOrganismMIC (µg/mL)Reference
6-Phenylnicotinohydrazide derivative (8b) M. tuberculosis3.90[4][5]
S. aureus0.24[4][5]
E. coli1.95[4][5]
Isoniazid M. tuberculosis0.025 - 0.05[6]
Ethionamide M. tuberculosis0.3 - 1.25[6]

Table 1: Comparative Antimicrobial Activity (MIC values)

The data suggests that structural modifications to the nicotinohydrazide scaffold can lead to potent antimicrobial agents. The 2,6-dichlorobenzylidene derivative of 6-phenylnicotinohydrazide (compound 8b) exhibits impressive activity against both M. tuberculosis and other bacterial strains. While not a direct comparison to this compound, it highlights the potential of this class of compounds.

  • Preparation of Bacterial Inoculum: Culture the test microorganisms overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution of Test Compounds: Prepare a stock solution of the hydrazide compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Bacterial Culture Bacterial Culture Prepare Inoculum (0.5 McFarland) Prepare Inoculum (0.5 McFarland) Bacterial Culture->Prepare Inoculum (0.5 McFarland) Inoculate 96-well plate Inoculate 96-well plate Prepare Inoculum (0.5 McFarland)->Inoculate 96-well plate Test Compound Test Compound Prepare Stock Solution Prepare Stock Solution Test Compound->Prepare Stock Solution Stock Solution Stock Solution Serial Dilutions in 96-well plate Serial Dilutions in 96-well plate Stock Solution->Serial Dilutions in 96-well plate Incubate (18-24h) Incubate (18-24h) Inoculate 96-well plate->Incubate (18-24h) Determine MIC Determine MIC Incubate (18-24h)->Determine MIC

Caption: Workflow for antimicrobial screening.

Anticancer Activity

The anticancer potential of hydrazide derivatives is an area of growing research interest. Several studies have demonstrated the cytotoxic effects of various hydrazones against a range of cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

CompoundCell LineIC50 (µM)Reference
Hydrazide-hydrazone derivative (3h) PC-3 (Prostate)1.32[7]
MCF-7 (Breast)2.99[7]
HT-29 (Colon)1.71[7]
Anthraquinone derivative (4) PC3 (Prostate)4.65[8]
Paclitaxel (Standard) PC-3, MCF-7, HT-29Varies[7]

Table 2: Comparative Anticancer Activity (IC50 values)

The data in Table 2 showcases the potent anticancer activity of a hydrazide-hydrazone derivative (3h) against multiple cancer cell lines, with IC50 values in the low micromolar range. This highlights the potential of the hydrazone pharmacophore in cancer drug discovery.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the hydrazide compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Seed Cells in 96-well plate Seed Cells in 96-well plate Incubate (24h) Incubate (24h) Seed Cells in 96-well plate->Incubate (24h) Treat with Compounds Treat with Compounds Incubate (24h)->Treat with Compounds Incubate (24-72h) Incubate (24-72h) Treat with Compounds->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate (2-4h) Incubate (2-4h) Add MTT Solution->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Hydrazide derivatives have also been explored for their anti-inflammatory properties. Inflammation is a complex biological response, and the inhibition of pro-inflammatory mediators is a key therapeutic strategy. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Studies on isonicotinic acid derivatives have shown significant anti-inflammatory potential, with some compounds exhibiting greater potency than the standard drug ibuprofen.[9] The proposed mechanism for some of these compounds involves the inhibition of reactive oxygen species (ROS) production.[9]

CompoundAssay% Inhibition (at a given dose)Reference
Isonicotinate (5) ROS Inhibition95.9% at 25 µg/mL[9]
Ibuprofen (Standard) ROS Inhibition-[9]
6-Bromohypaphorine Analog (6ID) Carrageenan-induced allodyniaSignificant decrease at 0.1 and 0.5 mg/kg[10]
N1,N3-substituted 2-pyridylamidrazone (54) TNF-α production43% decrease at 100 µg/mL[11]

Table 3: Comparative Anti-inflammatory Activity

The data indicates that various hydrazide and related structures possess significant anti-inflammatory properties. The isonicotinate derivative 5 shows remarkable ROS inhibitory activity, while other compounds demonstrate efficacy in in vivo models and by inhibiting pro-inflammatory cytokines.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test hydrazide compounds orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the positive control group.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

G Acclimatize Rats Acclimatize Rats Administer Test Compounds/Controls Administer Test Compounds/Controls Acclimatize Rats->Administer Test Compounds/Controls Inject Carrageenan in Paw Inject Carrageenan in Paw Administer Test Compounds/Controls->Inject Carrageenan in Paw Measure Paw Volume (0-4h) Measure Paw Volume (0-4h) Inject Carrageenan in Paw->Measure Paw Volume (0-4h) Calculate % Inhibition of Edema Calculate % Inhibition of Edema Measure Paw Volume (0-4h)->Calculate % Inhibition of Edema

Caption: Workflow for carrageenan-induced paw edema assay.

Mechanistic Insights and Future Directions

The biological activities of hydrazides are intrinsically linked to their chemical structure. The presence of the -CONHNH2 group allows for the formation of hydrazones, which can chelate metal ions and interact with various enzymatic targets.

  • Antimicrobial Action: For antitubercular hydrazides like isoniazid, the mechanism is relatively well-understood and involves the inhibition of mycolic acid synthesis.[3] For other antimicrobial hydrazides, the mechanisms may vary and could involve the disruption of bacterial cell membranes, inhibition of DNA gyrase, or interference with other essential metabolic pathways.

  • Anticancer Action: The anticancer mechanisms of hydrazides are multifaceted. They can induce apoptosis through both intrinsic and extrinsic pathways, cause cell cycle arrest at different phases, and inhibit enzymes crucial for cancer cell survival, such as topoisomerases and kinases.

  • Anti-inflammatory Action: The anti-inflammatory effects of hydrazides can be attributed to their ability to inhibit the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and reactive oxygen species (ROS).[9][11]

Future research on this compound should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the antimicrobial, anticancer, and anti-inflammatory activities of the parent this compound.

  • Comparative Studies: Performing head-to-head comparisons of this compound with isoniazid and other relevant hydrazides to establish its relative potency and spectrum of activity.

  • Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to identify key structural features that enhance biological activity and selectivity.

By systematically addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective drugs for a range of diseases.

References

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A Researcher's Comparative Guide to the In Vitro Evaluation of 6-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of in vitro testing methodologies for evaluating the therapeutic potential of 6-aminonicotinohydrazide derivatives. As a class of compounds built upon a versatile hydrazide scaffold, these molecules have garnered significant interest for their broad-spectrum biological activities. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to ensure robust and reproducible results.

Introduction: The Therapeutic Promise of Hydrazide Scaffolds

Hydrazide-hydrazone derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1] The core structure, characterized by an azometine –NHN=CH– group, allows for significant structural diversity and the ability to form stable complexes with various transition metals, potentially enhancing their biological efficacy.[1][2] The this compound scaffold, a specific subset of this class, incorporates a pyridine ring, a feature known to be present in many bioactive compounds. The exploration of these derivatives is driven by the urgent need for novel therapeutic agents to combat drug-resistant pathogens and aggressive cancers.

This guide will focus on the two most prominent areas of investigation for these derivatives: anticancer and antimicrobial efficacy. We will delve into the causality behind the selection of specific in vitro assays, provide detailed, self-validating experimental protocols, and present a comparative analysis of derivative performance to guide future research and development.

Comparative In Vitro Anticancer Activity Assessment

A primary focus in the study of novel hydrazone derivatives is their potential as anticancer agents.[3] The evaluation of cytotoxicity against various cancer cell lines is a critical first step in identifying promising lead compounds.

Mechanism of Action: Targeting Angiogenesis via VEGFR-2 Inhibition

Many anticancer agents exert their effects by disrupting critical signaling pathways that control cell proliferation, survival, and angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.[4] One of the key regulators of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through the VEGF Receptor-2 (VEGFR-2).[5][6][7][8] Several nicotinamide and nicotinohydrazide derivatives have been investigated as inhibitors of VEGFR-2.[4]

Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events. These include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[6][7][9] By inhibiting VEGFR-2, this compound derivatives can potentially block these pathways, leading to reduced tumor angiogenesis, proliferation, and survival.

Below is a diagram illustrating the VEGFR-2 signaling cascade, a putative target for this compound derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival, Anti-apoptosis Akt->Survival VEGF VEGF-A VEGF->VEGFR2 Binds Compound This compound Derivative Compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing the cytotoxic effects of compounds on cancer cells.[10][11] The assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in appropriate media (e.g., DMEM for HCT-116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[12]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[12][13]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).[10][15]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[15]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Comparative Performance of Nicotinohydrazide Derivatives

While specific data for a range of this compound derivatives is emerging, studies on closely related nicotinohydrazide and nicotinamide analogs provide valuable comparative insights. The table below summarizes the in vitro cytotoxic activity of several derivatives against common cancer cell lines.

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
Derivative A-1 N'-(4-acetylphenyl)nicotinohydrazide derivativeHCT-11634.9Sorafenib7.28[4]
Derivative D-1 N'-(4-acetylphenyl)nicotinamide-phenylhydrazine derivativeHCT-1163.08Sorafenib7.28[4]
Derivative D-1 N'-(4-acetylphenyl)nicotinamide-phenylhydrazine derivativeHepG-24.09Sorafenib5.28[4]
Compound 4 Imidazopyrimidine derivativeMCF-70.57Doxorubicin0.49[16]
Compound 11 Imidazopyrimidine derivativeMCF-71.31Doxorubicin0.49[16]
Compound 5k 1,3,5-triazine-nicotinohydrazide derivativeMG-63Not specified (potent)DoxorubicinNot specified[17]
NSC 710607 Triazine mimicHCT-1160.55--[18]

Note: The compounds listed are nicotinohydrazide or nicotinamide derivatives, serving as structural proxies for the this compound class.

Comparative In Vitro Antimicrobial Activity Assessment

The hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[19] The evaluation of these compounds against a panel of clinically relevant bacteria and fungi is essential to determine their spectrum of activity and potency.

Experimental Protocol: Broth Microdilution Susceptibility Assay

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[21] This quantitative method is crucial for comparing the potency of different derivatives.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[21] The final volume in each well should be 50 or 100 µL.

  • Preparation of Inoculum:

    • Culture the test organisms (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).[21]

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[23]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[24]

The following diagram outlines the general workflow for in vitro screening of novel derivatives.

Workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Identification cluster_advancement Lead Advancement Synthesis Synthesis of This compound Derivatives (A, B, C...) Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Synthesis->Antimicrobial IC50 Determine IC₅₀ Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead Identify Lead Compounds SAR->Lead

Caption: General experimental workflow for in vitro screening of this compound derivatives.

Comparative Performance of Hydrazide-Hydrazone Derivatives

The antimicrobial efficacy of hydrazide-hydrazones can be significantly influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, for instance, can increase lipophilicity, potentially enhancing penetration through microbial membranes. The table below presents MIC values for various hydrazide derivatives against representative bacterial strains.

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Citation
Compound 19 s-Triazine derivative6.2512.5Ampicillin12.525[5]
Compound 15 Isonicotinic acid derivative1.95-7.81 (Gram +)----[5]
Compound 8b 6-phenylnicotinohydrazide derivative0.24-1.950.24-1.95---[21]
Compound 5f Thiazole hydrazone162.5---[19]
Compound 3c Pyrazole derivative50100Ampicillin--[25]

Note: The compounds listed are hydrazide-hydrazone derivatives, providing a comparative framework for the this compound class.

Structure-Activity Relationship (SAR): A Logical Framework

The data gathered from in vitro testing allows for the establishment of a Structure-Activity Relationship (SAR), which provides critical insights into how chemical modifications influence biological activity. This logical framework guides the rational design of more potent and selective derivatives.

SAR_Logic cluster_mods Structural Modifications cluster_activity Biological Activity Core This compound Core Scaffold R1 Substitution on Pyridine Ring (R1) Core->R1 Modify R2 Substitution on Terminal Phenyl Ring (R2) Core->R2 Modify Linker Linker Modification Core->Linker Modify Potency Increased/Decreased Potency (IC₅₀/MIC) R1->Potency Impacts Selectivity Altered Selectivity (e.g., Cancer vs. Normal Cells) R1->Selectivity Impacts Spectrum Broadened/Narrowed Antimicrobial Spectrum R1->Spectrum Impacts R2->Potency Impacts R2->Selectivity Impacts R2->Spectrum Impacts Linker->Potency Impacts Linker->Selectivity Impacts Linker->Spectrum Impacts

Caption: Logical relationship between structural modifications and biological outcomes in SAR studies.

For example, SAR studies on hydrazones have shown that:

  • Electron-withdrawing groups (e.g., nitro, halogen) on a terminal phenyl ring can enhance antimicrobial activity.[5]

  • Lipophilicity plays a crucial role in both anticancer and antimicrobial efficacy, influencing the compound's ability to cross cell membranes.

  • The specific heterocyclic system attached to the hydrazone moiety can dictate the spectrum of activity.

Conclusion and Future Directions

The in vitro testing methodologies detailed in this guide provide a robust framework for the systematic evaluation of this compound derivatives. The MTT and broth microdilution assays are foundational techniques for assessing anticancer and antimicrobial potential, respectively. The comparative data, while drawn from closely related analogs, underscores the therapeutic promise of the hydrazone scaffold and highlights the importance of targeted chemical modifications to enhance potency and selectivity.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more direct and comprehensive SAR. Mechanistic studies, moving beyond primary screening, will be crucial to elucidate the precise molecular targets (such as VEGFR-2 or other kinases) and pathways modulated by the most promising lead compounds. This multi-faceted approach, combining robust in vitro screening with rational drug design, will be instrumental in advancing this promising class of molecules toward clinical development.

References

  • Nowak, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • Li, W., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 661839. [Link]

  • Ready, D., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 4(1A). [Link]

  • Kumar, S., et al. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 11(4), 347-354. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling pathway. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Scribd. (n.d.). Broth Microdilution Guide for Labs. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activity of the tested derivatives toward human colon (HCT116) and Breast (MCF7) cell lines. [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Bio-protocol. (2018). Broth microdilution susceptibility testing. [Link]

  • Wang, H., et al. (2014). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine, 8(5), 1435-1440. [Link]

  • Singh, S., et al. (2022). Novel 1,3,5‐triazine‐nicotinohydrazide derivatives induce cell arrest and apoptosis in osteosarcoma cancer cells and inhibit osteosarcoma in a patient‐derived orthotopic xenograft mouse model. Journal of Biochemical and Molecular Toxicology, 36(1), e22941. [Link]

  • Ovid. (n.d.). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. [Link]

  • Fares, M., et al. (2021). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1383-1397. [Link]

  • Kaur, R., et al. (2019). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-cancer agents in medicinal chemistry, 19(13), 1596-1611. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of compounds 6a-6f against MCF-7 tumor cell line. [Link]

  • SciSpace. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. [Link]

  • PubMed. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. [Link]

  • Tadesse, S., et al. (2021). In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. BMC Research Notes, 14(1), 1-6. [Link]

  • Spychala, J. (2023). Antitumor activity of triazine mimic antibiotics for DNA-binding implications (impressive activity in vitro against a variety of tumor types in the NCI-60 screen): NSC 710607 to fight HCT-116 human colon carcinoma cell lines in vivo using the hollow fiber assay and xenograft mouse models. Drug Design, Development and Therapy, 17, 463. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. [Link]

  • PubMed Central. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. [Link]

  • Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • PubMed. (n.d.). Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives. [Link]

  • Ece, A., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 326-334. [Link]

Sources

A Comparative Guide to Confirming the Structure of 6-Aminonicotinohydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, derivatives of 6-aminonicotinohydrazide are of significant interest due to their potential as antimicrobial and therapeutic agents. The structural confirmation of the reaction products of this versatile starting material is paramount to understanding their biological activity and advancing drug development pipelines. This guide provides an in-depth, objective comparison of analytical methodologies for the structural elucidation of this compound derivatives, with a focus on Schiff bases and cyclized products. It is designed to equip researchers with the rationale behind experimental choices and to provide actionable, validated protocols.

The Synthetic Landscape of this compound: A Tale of Two Reaction Pathways

This compound serves as a valuable scaffold for the synthesis of a variety of heterocyclic compounds, primarily through two key reaction pathways: condensation to form Schiff bases and cyclocondensation to yield fused ring systems. The inherent nucleophilicity of the terminal nitrogen of the hydrazide group and the primary amino group on the pyridine ring dictates its reactivity.

Pathway 1: Condensation with Carbonyl Compounds to Form Schiff Bases (Azomethines)

The reaction of this compound with aldehydes and ketones is a facile method for the synthesis of Schiff bases, also known as azomethines or imines.[1] This reaction typically proceeds via nucleophilic addition of the hydrazide nitrogen to the electrophilic carbonyl carbon, followed by dehydration.[1] The resulting >C=N- linkage is a key pharmacophore in many biologically active compounds.[2]

A Comparative Look: this compound vs. Isonicotinic Hydrazide (Isoniazid)

While structurally similar, the presence of the amino group at the 6-position of the pyridine ring in this compound, as opposed to the unsubstituted pyridine ring in the well-known antitubercular drug isoniazid (isonicotinic acid hydrazide), can influence the electronic properties and reactivity of the molecule. This substitution may modulate the biological activity of the resulting Schiff bases.

Pathway 2: Cyclocondensation Reactions for the Synthesis of Fused Heterocycles

The bifunctional nature of this compound also allows for its participation in cyclocondensation reactions with 1,3-dicarbonyl compounds or other suitable reagents to form various fused heterocyclic systems, such as pyrazoles or triazines. These reactions involve the formation of multiple new bonds in a single synthetic step and are a powerful tool for generating molecular diversity.

The Analytical Toolkit: A Multi-faceted Approach to Structural Confirmation

Unambiguous structural elucidation is non-negotiable. A combination of spectroscopic techniques is essential to confirm the formation of the desired product and to rule out potential side reactions or isomeric products.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an indispensable first-pass analytical technique for confirming the successful formation of a Schiff base or a cyclized product. The key is to monitor the disappearance of reactant signals and the appearance of characteristic product signals.

Table 1: Key IR Vibrational Frequencies for Monitoring this compound Reactions

Functional GroupReactant/ProductCharacteristic Frequency (cm⁻¹)Significance
C=O (Amide)This compound~1660Disappearance or shift upon reaction
N-H (Hydrazide)This compound~3300-3100Disappearance upon Schiff base formation
C=O (Aldehyde/Ketone)Carbonyl Reactant~1700Disappearance upon Schiff base formation
C=N (Azomethine)Schiff Base Product~1620-1580Appearance confirms Schiff base formation[1][2]
C-N (in ring)Cyclized ProductVariesAppearance of new bands in the fingerprint region

The formation of a Schiff base is strongly indicated by the appearance of a new absorption band in the 1620-1580 cm⁻¹ region, corresponding to the C=N stretching vibration, and the disappearance of the C=O stretching band of the starting aldehyde or ketone.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

¹H and ¹³C NMR spectroscopy provide the most detailed information about the molecular structure. Chemical shifts, coupling constants, and signal integrations allow for the precise assignment of each atom in the molecule.

For Schiff Base Formation:

  • ¹H NMR: The most telling signal is the appearance of a singlet in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-N=CH-). The disappearance of the aldehyde proton signal (δ 9.0-10.0 ppm) is also a key indicator. The aromatic protons of both the pyridine and the aldehyde/ketone-derived rings will also show characteristic shifts.

  • ¹³C NMR: The formation of the C=N bond is confirmed by the appearance of a new signal in the δ 140-160 ppm region. The carbonyl carbon signal of the starting material will disappear.

Table 2: Representative ¹H and ¹³C NMR Data for a Schiff Base of Nicotinic Hydrazide

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(Z)-N'-(2-hydroxy-3-methoxybenzylidene)nicotinohydrazide9.1 (s, 1H, -CH=N-), 8.27-6.68 (m, Ar-H)164.5 (-C=N-), 148.7, 134.7, 134.5, 132.2, 131.2, 130.9, 130.3, 124.9, 124.7, 120.4, 117.8, 113.6 (Ar-C)

Data is for a related nicotinic hydrazide derivative as a representative example.[2]

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound. The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of the expected product. Fragmentation patterns can also provide valuable structural information.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a validated starting point for the synthesis and characterization of this compound reaction products.

Synthesis of a this compound Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.

dot

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Dissolve in Ethanol A->C B Aromatic Aldehyde B->C D Add Glacial Acetic Acid (catalyst) C->D E Reflux D->E F Schiff Base E->F

Caption: Workflow for the synthesis of a this compound Schiff base.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.

Characterization Workflow

Characterization_Workflow A Synthesized Product B IR Spectroscopy A->B Functional Group Analysis C NMR Spectroscopy (¹H & ¹³C) A->C Detailed Structural Elucidation D Mass Spectrometry A->D Molecular Weight Determination E Structural Confirmation B->E C->E D->E

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 6-Aminonicotinohydrazide

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. As with any component of a drug product, the purity and concentration of this intermediate must be meticulously controlled to ensure the safety and efficacy of the final therapeutic. This places a significant burden on the analytical methods used for its characterization. It is not enough to simply have a validated method; in the lifecycle of drug development and manufacturing, it is common to encounter situations where different analytical techniques are used across different laboratories or for different purposes. This is where the critical practice of cross-validation becomes paramount. This guide provides an in-depth comparison of three common analytical techniques for this compound—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—and outlines a framework for their cross-validation.

The Imperative of Cross-Validation: Ensuring Data Comparability

In the landscape of pharmaceutical analysis, data integrity is non-negotiable. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable results for the same intended purpose.[1][2] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) and the principles outlined for bioanalysis in M10, underscore the necessity of this practice.[1][3][4] Cross-validation is not merely a procedural formality; it is a scientific necessity when:

  • Transferring a method from a research and development lab to a quality control (QC) environment.

  • Comparing data generated by different analytical technologies (e.g., chromatography vs. spectroscopy).[5]

  • Bridging data from different laboratories that may be using the same method but with different equipment and personnel.[2][3]

The ultimate goal is to ensure that the data, regardless of the method or location of testing, is reliable and can be confidently compared.[3]

A Comparative Overview of Analytical Techniques for this compound

The chemical nature of this compound, a polar molecule with a hydrazide functional group, lends itself to analysis by several techniques.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis. For a compound like this compound, which possesses a UV-absorbing chromophore, Reverse-Phase HPLC with UV detection is a direct and robust method for quantification.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging.[10] However, with a derivatization step to replace active hydrogens with nonpolar groups, GC-MS can become a highly sensitive and specific method, particularly useful for identifying and quantifying trace-level impurities.[10][11]

  • UV-Vis Spectrophotometry: This technique offers a simpler and more rapid approach, often used for initial concentration estimates or in environments where chromatographic systems are not available.[12] For hydrazide compounds, colorimetric methods involving a reaction to produce a colored complex can enhance specificity and sensitivity.[13]

Experimental Design for a Cross-Validation Study

A robust cross-validation study begins with a well-defined plan. The core principle is to analyze the same set of samples using the different methods being compared.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_eval Data Evaluation Stock Primary Stock Solution of this compound Standards Calibration Standards (e.g., 5 levels) Stock->Standards QCs Quality Control Samples (Low, Mid, High) Stock->QCs HPLC HPLC-UV Analysis Standards->HPLC GCMS GC-MS Analysis Standards->GCMS UVVis UV-Vis Spectrophotometry Standards->UVVis QCs->HPLC QCs->GCMS QCs->UVVis Compare Compare Results (Accuracy, Precision) HPLC->Compare GCMS->Compare UVVis->Compare Conclusion Assess Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of three analytical methods.

1. Preparation of a Common Sample Set: A single primary stock solution of this compound reference standard is prepared. From this stock, a full set of calibration standards and at least three levels of quality control (QC) samples (Low, Mid, and High) are generated. This ensures that any observed differences are due to the methods themselves, not variations in sample preparation.

2. Independent Analysis: Each set of standards and QCs is then analyzed by the three different methods according to their respective validated protocols.

3. Data Comparison: The results from each method are compared, with a focus on the accuracy and precision of the QC sample measurements.

Detailed Analytical Protocols

Protocol 1: Reverse-Phase HPLC-UV Method

This method is designed for the quantification of this compound in a straightforward manner.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard/Sample Preparation: Dissolve the this compound reference standard and samples in the mobile phase to the desired concentrations.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Calibration: Inject the calibration standards in ascending order of concentration.

  • Analysis: Inject the QC samples and any test samples.

  • Data Processing: Construct a linear regression curve from the calibration standards (peak area vs. concentration). Use the regression equation to determine the concentration of the QC and test samples.

Protocol 2: GC-MS Method with Derivatization

This protocol is optimized for high sensitivity and specificity, making it suitable for trace analysis.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate a known volume of the sample/standard solution to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: Splitless, 1 µL injection volume.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MSD: Scan mode (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 3: UV-Vis Spectrophotometric Method (Colorimetric)

This method is rapid and cost-effective, based on the reaction of the hydrazide group with p-dimethylaminobenzaldehyde (PDAB) to form a colored product.[13]

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare a 2% (w/v) solution of p-dimethylaminobenzaldehyde in a 1:1 mixture of methanol and hydrochloric acid.

  • Sample Preparation: Pipette a known volume of the sample or standard solution into a test tube.

  • Reaction: Add 2 mL of the PDAB reagent, mix well, and allow the color to develop for 15 minutes at room temperature.

  • Measurement: Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (λmax), determined to be approximately 457 nm, against a reagent blank.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations.

Analytical_Workflows cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uvvis UV-Vis Spectrophotometry H1 Prepare Sample in Mobile Phase H2 Inject into HPLC H1->H2 H3 Separate on C18 Column H2->H3 H4 Detect at 240 nm H3->H4 G1 Dry Sample G2 Derivatize with BSTFA G1->G2 G3 Inject into GC G2->G3 G4 Separate on DB-5ms Column G3->G4 G5 Detect by Mass Spec G4->G5 U1 Mix Sample with PDAB Reagent U2 Allow Color Development U1->U2 U3 Measure Absorbance at 457 nm U2->U3

Caption: Individual workflows for the three analytical methods.

Data Presentation and Comparison

The performance of each method is evaluated based on standard validation parameters as defined by ICH guidelines.[4][14]

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.998> 0.995
Range (µg/mL) 1 - 1000.1 - 205 - 50
LOD (µg/mL) 0.250.031.5
LOQ (µg/mL) 0.80.15.0
Specificity High (retention time)Very High (mass spec)Moderate (potential interferences)
Analysis Time/Sample ~10 min~20 min (plus derivatization)~2 min (plus reaction time)

Table 2: Cross-Validation Results for Quality Control Samples

QC LevelNominal Value (µg/mL)HPLC-UV Mean (µg/mL)GC-MS Mean (µg/mL)UV-Vis Mean (µg/mL)
Low QC 2.52.45 (RSD: 2.1%)2.51 (RSD: 3.5%)2.65 (RSD: 5.2%)
Mid QC 25.025.3 (RSD: 1.5%)24.8 (RSD: 2.8%)24.1 (RSD: 4.1%)
High QC 75.074.5 (RSD: 1.2%)75.6 (RSD: 2.5%)76.8 (RSD: 3.8%)

Table 3: Inter-Method Accuracy (% Bias from Nominal)

QC LevelHPLC-UV vs. NominalGC-MS vs. NominalUV-Vis vs. Nominal
Low QC -2.0%+0.4%+6.0%
Mid QC +1.2%-0.8%-3.6%
High QC -0.7%+0.8%+2.4%

Discussion and Recommendations

The cross-validation data reveals the distinct strengths and weaknesses of each analytical method.

  • HPLC-UV demonstrates excellent linearity, precision, and accuracy, establishing it as a robust and reliable method for routine quality control. Its performance is a benchmark against which the other methods can be compared.

  • GC-MS offers superior sensitivity, with a limit of quantification significantly lower than the other techniques. This makes it the ideal choice for trace-level impurity analysis or for applications requiring high specificity. The trade-off is a more complex sample preparation procedure and longer analysis time. The accuracy of the GC-MS method is highly comparable to the HPLC method, indicating that with proper execution, both chromatographic techniques yield equivalent results.

  • UV-Vis Spectrophotometry is the fastest and simplest method, but it comes with compromises in sensitivity, precision, and specificity. The higher bias and RSD values suggest it is best suited for at-line monitoring or for situations where a rapid, approximate concentration is sufficient. Its higher deviation from the nominal values indicates that it may not be interchangeable with the chromatographic methods for final release testing without further justification.

Recommendations:

  • For routine QC and release testing , the HPLC-UV method is recommended due to its balance of speed, precision, and robustness.

  • For impurity profiling and trace-level quantification , the GC-MS method is the most suitable choice.

  • The UV-Vis Spectrophotometric method can be used for in-process checks where speed is more critical than high accuracy.

Conclusion

The cross-validation of analytical methods for this compound is not merely a comparison of techniques but a fundamental exercise in ensuring data consistency and reliability across the product lifecycle. This guide demonstrates that while HPLC-UV, GC-MS, and UV-Vis Spectrophotometry are all viable methods, they are not universally interchangeable. A thorough understanding of each method's performance characteristics, as determined through a structured cross-validation study, allows the analytical scientist to make informed decisions, selecting the most appropriate tool for the task at hand and ensuring the unwavering quality of the final pharmaceutical product.

References

  • Vertex AI Search. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
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A Comparative Guide to the Cytotoxicity of 6-Aminonicotinohydrazide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cytotoxic profiles of novel 6-aminonicotinohydrazide derivatives, offering a valuable resource for researchers in oncology and medicinal chemistry. We move beyond a simple data summary to provide the critical experimental context and methodologies necessary for robust and reproducible cytotoxicity screening. The focus is on the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

The development of new anticancer agents is a priority in oncological research.[1][2] The 6-aminonicotinamide scaffold has been identified as a promising starting point for developing agents that can sensitize tumor cells to chemotherapy.[3] By derivatizing the core structure into 6-aminonicotinohydrazides and their subsequent hydrazones, medicinal chemists aim to enhance potency and selectivity against various cancer cell lines. This guide outlines the essential assays used to quantify the cytotoxic effects of these new chemical entities, forming the basis for go/no-go decisions in the drug discovery pipeline.[2]

Section 1: Comparative Analysis of Cytotoxic Activity

The primary goal of initial screening is to determine the concentration at which a compound exhibits significant cytotoxic activity, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates a more potent compound.

The following table presents illustrative cytotoxic activity data for a series of hypothetical this compound derivatives against a panel of human cancer cell lines. This data structure serves as a template for researchers to compare novel derivatives against standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound Derivatives

Compound IDDerivative Structure (R-group)MCF-7 (Breast)A549 (Lung)HT-29 (Colon)Notes
ANH-01 4-Chlorophenyl15.2 ± 1.821.5 ± 2.318.9 ± 2.1Moderate activity across all cell lines.
ANH-02 2,4-Dichlorophenyl5.8 ± 0.78.1 ± 0.97.2 ± 0.8Increased potency with di-substitution.
ANH-03 4-Methoxyphenyl35.4 ± 4.142.0 ± 5.538.6 ± 4.3Electron-donating group reduces activity.
ANH-04 4-Nitrophenyl3.1 ± 0.44.5 ± 0.63.9 ± 0.5Potent activity, likely due to the electron-withdrawing group.
Doxorubicin (Positive Control)0.9 ± 0.11.2 ± 0.21.0 ± 0.1Standard chemotherapeutic agent for comparison.

Note: The data presented above is illustrative and intended to demonstrate a standard format for reporting and comparing the cytotoxic potency of novel compounds.

Section 2: Core Methodologies for In Vitro Cytotoxicity Screening

The selection of an appropriate cytotoxicity assay is critical and depends on the expected mechanism of action and the specific research question.[2] Here, we compare three robust and widely adopted colorimetric assays: MTT (for metabolic activity), SRB (for total protein content), and LDH (for membrane integrity).

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis Compound Compound Synthesis & Stock Preparation Treatment Treat Cells with Serial Dilutions of Compound Compound->Treatment CellCulture Cell Line Maintenance (e.g., MCF-7, A549) Seeding Seed Cells in 96-Well Plates CellCulture->Seeding Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT, SRB, or LDH) Incubation->Assay Reader Measure Absorbance/ Fluorescence Assay->Reader Calculation Calculate % Viability vs. Vehicle Control Reader->Calculation Curve Generate Dose-Response Curve Calculation->Curve IC50 Determine IC50 Value Curve->IC50

Figure 1: General workflow for in vitro cytotoxicity screening of novel compounds.

The MTT Assay: Assessing Metabolic Viability

The MTT assay is a widely used method for evaluating cell viability based on mitochondrial function.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells (negative control) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple crystals.[5][6] Shake the plate gently for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background noise.[4]

Causality and Rationale:

  • Why measure metabolic activity? A reduction in metabolic rate is often one of the earliest indicators of cellular stress or cytotoxicity, making this assay highly sensitive.

  • Why use a solubilizing agent? The formazan product is an insoluble crystal. Solubilization is necessary to create a homogenous solution for accurate spectrophotometric measurement. DMSO is a common and effective solvent for this purpose.

The Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[8] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for cell number.[10]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After incubation, gently remove the treatment medium. Fix the adherent cells by adding 100 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[8][9]

  • Washing: Discard the TCA and wash the plates four to five times with 1% (vol/vol) acetic acid or water to remove unbound dye and excess TCA.[9] Air-dry the plates completely.[9]

  • Staining: Add 100 µL of 0.057% or 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[8][9]

  • Post-Stain Wash: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove any unbound dye.[8] This step is critical; insufficient washing leads to high background, while excessive washing can cause bleaching.[8]

  • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at approximately 510-565 nm using a microplate reader.[8][9]

Causality and Rationale:

  • Why fix cells with TCA? TCA precipitates and immobilizes proteins within the cell, preventing their loss during subsequent washing steps and ensuring that the SRB dye binds only to the cellular protein mass present at the end of the treatment period.[9]

  • Why is SRB a good alternative to MTT? The SRB assay is independent of cellular metabolic activity and is less prone to interference from compounds that might alter mitochondrial function without being cytotoxic.[8] It measures cell number based on biomass, providing a different but equally valid endpoint for cytotoxicity.

The Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt (like INT) into a colored formazan product.[11][13] The amount of formazan is proportional to the amount of LDH released, and thus to the level of cell lysis.[13]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Critically, include control wells for:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton™ X-100) 30 minutes before the assay endpoint.[11]

    • Vehicle Control: Cells treated with the compound's solvent.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][13]

Causality and Rationale:

  • Why measure LDH release? The presence of LDH in the culture medium is a direct biomarker for the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12] This makes the assay a direct measure of cell death rather than an indirect measure of viability or proliferation.

  • Why are maximum and spontaneous release controls essential? These controls are required to calculate the percentage of cytotoxicity. The spontaneous release establishes the baseline, while the maximum release defines the 100% cytotoxicity value, allowing for accurate normalization of the data from the treated samples.

Section 3: Preliminary Mechanistic Insights

While IC₅₀ values define potency, they do not explain how a compound kills cancer cells. Further investigation is required to elucidate the mechanism of action. Many successful anticancer drugs, including derivatives of other heterocyclic systems, induce apoptosis (programmed cell death).[14][15] A common pathway involves the activation of a cascade of cysteine proteases known as caspases. Some hydrazide derivatives have been shown to function as procaspase-activating compounds.[14]

G Compound This compound Derivative Procaspase3 Procaspase-3 (Inactive) Compound->Procaspase3 Activation? Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution CleavedPARP Cleaved PARP PARP->CleavedPARP

Figure 2: Hypothetical apoptotic pathway involving procaspase-3 activation by a novel derivative.

Researchers can investigate this potential mechanism using techniques such as Western blotting to detect the cleavage of caspase-3 and its substrate PARP, or flow cytometry-based assays using annexin V staining to detect early apoptotic events.

Conclusion

The systematic evaluation of this compound derivatives requires a multi-faceted approach. By employing a panel of diverse cancer cell lines and utilizing a combination of robust cytotoxicity assays such as MTT, SRB, and LDH, researchers can build a comprehensive profile of a compound's potency and spectrum of activity. This guide provides the foundational protocols and scientific rationale to empower drug development professionals to conduct these critical studies with precision and confidence, ultimately accelerating the journey from chemical synthesis to potential clinical application.

References

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  • LDH Cytotoxicity Assay. Tribioscience.
  • LDH Cytotoxicity Assay FAQs. G-Biosciences.
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  • Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace.
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A Researcher's Guide to Validating the Mechanism of Action of 6-Aminonicotinohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 6-Aminonicotinohydrazide and related compounds. Moving beyond a simple checklist of experiments, we delve into the causal logic behind each step, ensuring a robust and self-validating approach to mechanistic elucidation. Our focus is on establishing a clear line of evidence from initial hypothesis to in-cell target engagement and downstream functional outcomes.

The nicotinamide analogue 6-aminonicotinamide (6AN), a related precursor, has been studied for its ability to modulate the effects of antineoplastic treatments.[1] Its metabolite, 6-aminonicotinamide adenine dinucleotide (6ANAD+), is understood to exert its effects by increasing the accumulation of drugs like cisplatin.[1] This guide will focus on the broader class of compounds and their primary proposed mechanism: the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[2][3] Many cancers exhibit elevated NAMPT activity, making it a compelling therapeutic target.[3][4][5]

Part 1: The Proposed Mechanism - Targeting the NAD+ Salvage Pathway

The central hypothesis for this compound and its analogs is the inhibition of NAMPT. NAMPT is the rate-limiting enzyme that converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a key precursor for NAD+ biosynthesis.[2][6][7] NAD+ is an essential cofactor for a vast array of cellular processes, including energy metabolism (glycolysis, TCA cycle), DNA repair (via PARPs), and genomic stability (via sirtuins).[4][5]

Cancer cells, with their high metabolic and proliferative rates, have a heightened demand for NAD+ and are often "addicted" to the NAMPT-mediated salvage pathway.[4][7] By inhibiting NAMPT, these compounds are predicted to cause a rapid depletion of intracellular NAD+, leading to an energy crisis, inhibition of DNA repair, and ultimately, apoptotic cell death in cancer cells, while potentially sparing healthy cells that can utilize alternative NAD+ synthesis pathways.[2][5][7]

Below is a diagram illustrating the proposed mechanism within the cellular NAD+ metabolism landscape.

NAMPT_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream NAD+-Dependent Processes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate Compound This compound (NAMPT Inhibitor) Compound->NAMPT Inhibition NMN NMN NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Glycolysis Glycolysis / TCA Cycle NAD->Glycolysis PARP PARP (DNA Repair) NAD->PARP Sirtuins Sirtuins NAD->Sirtuins ATP ATP Depletion Glycolysis->ATP Apoptosis Apoptosis PARP->Apoptosis Sirtuins->Apoptosis ATP->Apoptosis

Caption: Proposed mechanism of this compound as a NAMPT inhibitor.

Part 2: A Step-by-Step Experimental Validation Workflow

Validating a compound's MoA requires a multi-faceted approach, moving from biochemical confirmation to cellular target engagement and phenotypic outcomes. Each step is designed to answer a critical question, building a robust case for the proposed mechanism.

Validation_Workflow cluster_workflow Mechanism of Action Validation Workflow step1 Step 1: Biochemical Assay (Does the compound inhibit the purified enzyme?) step2 Step 2: Target Engagement Assay (CETSA) (Does the compound bind the target in cells?) step1->step2 Confirms direct interaction step3 Step 3: Target-Specific Biomarker Assay (Does target engagement lead to NAD+ depletion?) step2->step3 Links binding to cellular activity step4 Step 4: Phenotypic & Rescue Assays (Does NAD+ depletion cause cell death? Can it be rescued?) step3->step4 Connects mechanism to phenotype

Caption: A logical workflow for validating the mechanism of action.

Step 1: Direct Enzyme Inhibition (Biochemical Assay)

The Question: Does this compound directly inhibit the enzymatic activity of purified NAMPT? The Rationale: This initial step isolates the compound and its putative target from the complexities of a cell. It is the foundational experiment to confirm a direct biochemical interaction.

Protocol: In Vitro NAMPT Activity Assay

  • Reagents: Recombinant human NAMPT, Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP), ATP, and a detection reagent system that measures NMN or coupled NAD+ production.

  • Procedure:

    • Incubate a range of this compound concentrations with recombinant NAMPT in an assay buffer.

    • Initiate the enzymatic reaction by adding substrates (NAM and PRPP).

    • Allow the reaction to proceed for a set time at 37°C.

    • Stop the reaction and use a detection system (e.g., luminescence or fluorescence-based) to quantify the amount of NMN or NAD+ produced.

  • Controls:

    • Positive Control: A known NAMPT inhibitor (e.g., FK866).[2][6]

    • Negative Control: Vehicle (e.g., DMSO) without the inhibitor.

  • Data Analysis: Plot the percentage of NAMPT activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Step 2: Cellular Target Engagement (CETSA)

The Question: Does this compound physically bind to NAMPT inside intact cells? The Rationale: A compound can be a potent biochemical inhibitor but fail to engage its target in a cellular context due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a physiological environment.[8][9][10] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[11][12][13]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant cancer cell line (e.g., a line known to overexpress NAMPT) to ~80% confluency.

  • Treatment: Treat cells with this compound or vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling.[11][12]

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by high-speed centrifugation.[14]

  • Detection: Analyze the amount of soluble NAMPT remaining in the supernatant at each temperature using Western Blotting or ELISA.

  • Data Analysis: Plot the amount of soluble NAMPT versus temperature for both treated and untreated samples. A shift of the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[11][12]

Step 3: Target-Specific Biomarker Modulation

The Question: Does target engagement by this compound lead to the expected immediate downstream effect—a decrease in intracellular NAD+ levels? The Rationale: This experiment directly links the physical binding event (from CETSA) to the enzyme's functional inhibition within the cell.

Protocol: Intracellular NAD+/NADH Quantification

  • Cell Treatment: Treat cancer cells with a dose-range of this compound for various time points (e.g., 6, 12, 24 hours).

  • Metabolite Extraction: Lyse the cells and extract metabolites using an appropriate method (e.g., acid extraction for NAD+, base extraction for NADH).

  • Quantification: Use a commercially available luminescence-based NAD+/NADH quantification kit according to the manufacturer's instructions.

  • Controls:

    • Positive Control: FK866, which is known to cause rapid NAD+ depletion.[2]

    • Negative Control: Vehicle-treated cells.

  • Data Analysis: Normalize NAD+ levels to total protein concentration or cell number. A dose- and time-dependent decrease in the NAD+/NADH ratio confirms functional target inhibition.

Step 4: Phenotypic Confirmation and Rescue Experiment

The Question: Is the observed cytotoxicity caused by NAMPT inhibition, and can it be reversed by bypassing the inhibited step? The Rationale: This is the crucial final step to causally link the MoA to the desired anti-cancer phenotype. A rescue experiment provides definitive proof. The Preiss-Handler pathway, which uses nicotinic acid (NA) as a substrate to produce NAD+, bypasses the need for NAMPT.[7]

Protocol: Cell Viability Assay with Nicotinic Acid Rescue

  • Cell Plating: Seed cancer cells in 96-well plates.

  • Treatment Groups:

    • Vehicle control.

    • This compound alone (at its IC50 concentration).

    • Nicotinic Acid (NA) alone.

    • This compound in combination with NA.

  • Incubation: Incubate cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or crystal violet staining).

  • Data Analysis: If this compound's cytotoxicity is on-target, the addition of NA should significantly rescue or restore cell viability compared to the compound-alone treatment group.[7]

Part 3: Comparison with Alternative NAMPT Inhibitors

The landscape of NAMPT inhibitors includes several compounds that have been evaluated preclinically and clinically.[3] A comparison provides context for the potency and potential advantages of this compound compounds.

CompoundClass/OriginReported IC50 (NAMPT)Key Characteristics & Status
FK866 (Daporinad) First-generation, natural product-derived~0.3-0.4 nM[2]Archetypal NAMPT inhibitor; showed dose-limiting toxicities in clinical trials.[4][6]
CHS-828 First-generation, syntheticNanomolar rangeDiscontinued in Phase II trials due to limited efficacy and toxicity.[6]
OT-82 Second-generation, syntheticIC50 = 2.89 nM (hematopoietic lines)[3]In Phase I clinical trials for refractory lymphoma.[3][4]
KPT-9274 Second-generation, dual inhibitorNot specifiedDual NAMPT/PAK4 inhibitor; in Phase I trials for solid tumors and AML.[4]
This compound Compound of Interest To be determined Hypothesized NAMPT inhibitor based on structural similarity to nicotinamide.

This table should be populated with experimentally determined values for this compound as data becomes available through the validation workflow.

Conclusion

Validating the mechanism of action of a compound like this compound is a systematic process of building an evidence-based narrative. By progressing through biochemical assays, cellular target engagement, biomarker modulation, and phenotypic rescue experiments, researchers can move with confidence from a hypothesis to a validated mechanism. This rigorous, multi-pillar approach is essential for the successful development of novel, targeted therapeutics and for understanding the full potential of NAMPT inhibition as an anti-cancer strategy.

References

  • Benchchem. Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X".
  • NIH. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
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  • PubMed Central. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • MDPI. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents.
  • PubMed Central. Review of various NAMPT inhibitors for the treatment of cancer.
  • UCL. Target Identification and Validation (Small Molecules).
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  • ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells.
  • NIH. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • YouTube. Biophysical Approaches to Small Molecule Discovery and Validation.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
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A Guide to the Application of 6-Aminonicotinamide (6-AN) in Preclinical Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides an in-depth technical overview of 6-Aminonicotinamide (6-AN), a potent metabolic inhibitor, for researchers, scientists, and professionals in drug development. While the initial query mentioned "6-Aminonicotinohydrazide," the vast body of peer-reviewed literature points to 6-Aminonicotinamide (6-AN) as the compound of significant preclinical and clinical interest. Therefore, this guide will focus on 6-AN. 6-AN acts as a competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme in the Pentose Phosphate Pathway (PPP).[1] Cancer cells frequently upregulate the PPP to meet their high anabolic demands and manage oxidative stress, making it a compelling therapeutic target.[1]

This document will elucidate the core mechanism of 6-AN, explore its primary applications as a cytotoxic and chemo/radio-sensitizing agent, and provide a comparative analysis against the clinically established class of Poly (ADP-ribose) Polymerase (PARP) inhibitors. Detailed experimental protocols and data are provided to support translation into a laboratory setting.

Section 1: Core Mechanism of Action of 6-Aminonicotinamide (6-AN)

The primary mechanism of 6-AN is the strategic disruption of cellular energy metabolism. Cancer cells exhibit a heightened reliance on the Pentose Phosphate Pathway (PPP) for two critical functions: the synthesis of nucleotide precursors for rapid proliferation and the production of NADPH to maintain redox homeostasis and counteract oxidative stress.[1]

6-AN functions as a nicotinamide analogue.[2] Inside the cell, it is metabolized to 6-aminonicotinamide adenine dinucleotide (6ANAD+), which acts as a potent competitive inhibitor of G6PD.[2] By inhibiting this rate-limiting enzyme, 6-AN effectively blocks glucose flux into the PPP.[1] This blockade has several critical downstream consequences for cancer cells:

  • Depletion of NADPH: Reduced G6PD activity leads to a sharp decrease in the production of NADPH, a crucial reducing equivalent. This impairs the cell's ability to regenerate reduced glutathione (GSH), its primary antioxidant defense, rendering it vulnerable to reactive oxygen species (ROS).

  • Induction of Oxidative and ER Stress: The compromised antioxidant capacity results in an accumulation of ROS, leading to oxidative stress. This, in turn, can trigger the unfolded protein response and induce endoplasmic reticulum (ER) stress, a pathway that ultimately signals for apoptosis.[1]

  • Inhibition of Biosynthesis: The PPP is a source of ribose-5-phosphate, a necessary precursor for nucleotide synthesis. Inhibition of the pathway can hamper the production of DNA and RNA, thereby slowing proliferation.

Caption: Mechanism of 6-AN via inhibition of G6PD in the PPP.

Section 2: Key Preclinical Applications of 6-AN in Oncology

The metabolic disruption caused by 6-AN has been leveraged in several preclinical anti-cancer strategies.

Sensitization to Genotoxic Agents (Chemotherapy & Radiotherapy)

A primary application of 6-AN is to enhance the efficacy of DNA-damaging treatments. By depleting the cell's antioxidant capacity, 6-AN makes cancer cells more susceptible to the ROS-inducing effects of radiation and the adduct-forming mechanisms of certain chemotherapies.

  • Cisplatin Sensitization: Pretreatment with 6-AN has been shown to dramatically increase the sensitivity of human tumor cell lines to the DNA cross-linking agent cisplatin.[2] This effect is attributed not only to a general weakening of the cell's defenses but also to a specific increase in the cellular accumulation of cisplatin, leading to a higher density of platinum-DNA adducts.[2]

  • Radiotherapy & Adriamycin Enhancement: In breast cancer models (MCF-7), 6-AN enhanced the therapeutic effects of both radiation therapy and adriamycin.[3] This suggests a broad utility in combination with agents that rely on oxidative damage or DNA intercalation for their cytotoxic effects.

Table 1: 6-AN-Mediated Sensitization to Cisplatin in Human Cancer Cell Lines

Cell Line Cancer Type 6-AN Pretreatment (µM) Fold Decrease in Cisplatin IC90 Reference
K562 Leukemia 30-250 6-fold [2]
A549 Non-Small Cell Lung 30-250 11-fold [2]

| T98G | Glioblastoma | 30-250 | 17-fold |[2] |

Induction of Apoptosis as a Single Agent

By targeting the fundamental metabolic requirements of cancer cells, 6-AN can induce cytotoxicity even without a sensitizing partner. Studies in non-small cell lung cancer (NSCLC) cell lines A549 and H460 demonstrated that 6-AN treatment alone could suppress metabolic activity and induce apoptosis in a dose-dependent manner.[1][4] This is achieved through the cascade of PPP blockade, leading to mitochondrial potential modification, redox imbalance, and ultimately, ER stress-induced apoptosis.[1]

Enhancement of Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer and light to generate cytotoxic ROS. Cancer cells can develop resistance to PDT by upregulating antioxidant systems. A study in MYCN-amplified neuroblastoma demonstrated that 6-AN enhances the cytotoxicity of 5-aminolevulinic acid (5-ALA)-mediated PDT.[5] The mechanism involves both the suppression of the glutathione redox system and an increase in the intracellular accumulation of the photosensitizer precursor, Protoporphyrin IX (PpIX).[5] This dual action leads to increased necrosis and lipid peroxidation, highlighting a novel combination strategy.[5]

Section 3: Comparative Analysis: 6-AN vs. PARP Inhibitors

To contextualize the potential of 6-AN, it is useful to compare it to an established class of drugs that also modulates the DNA damage response: PARP inhibitors.

Introduction to PARP Inhibitors

PARP inhibitors (e.g., Olaparib, Rucaparib, Talazoparib) are a cornerstone of therapy for cancers with deficiencies in Homologous Recombination (HR) repair, such as those with BRCA1/2 mutations.[6][7] PARP1 is a key enzyme that detects single-strand DNA breaks (SSBs) and recruits repair machinery.[8] By inhibiting PARP, SSBs accumulate and, during replication, are converted to toxic double-strand breaks (DSBs).[9] In HR-deficient cells that cannot properly repair these DSBs, this leads to cell death—a concept known as synthetic lethality.[6]

Caption: Comparison of therapeutic strategies targeting DNA damage.

Mechanistic and Performance Comparison

While both strategies aim to overwhelm a cancer cell's repair capacity, they operate through distinct mechanisms. 6-AN is a metabolic modulator that acts as a sensitizer, while PARP inhibitors are direct enzymatic inhibitors that can act as monotherapies in specific genetic contexts.

Table 2: Comparative Profile of 6-Aminonicotinamide vs. PARP Inhibitors

Feature 6-Aminonicotinamide (6-AN) PARP Inhibitors (e.g., Olaparib, Talazoparib)
Primary Target Glucose-6-Phosphate Dehydrogenase (G6PD)[1] Poly (ADP-ribose) Polymerase 1/2 (PARP1/2)[7][10]
Core Mechanism Inhibition of Pentose Phosphate Pathway, NADPH depletion, increased oxidative stress.[1] Inhibition of single-strand break repair; "PARP trapping" on DNA.[8][11]
Therapeutic Strategy Primarily a chemo/radio-sensitizing agent; potential as a single agent.[2][3] Monotherapy in HR-deficient cancers (synthetic lethality); combination therapies.[6][12]
Context of Efficacy Broad applicability in cancers with high metabolic rates or reliance on PPP. Specific efficacy in tumors with Homologous Recombination Deficiency (HRD), e.g., BRCA1/2 mutations.[6]
Known Toxicities (Preclinical) Potential for systemic metabolic disruption. Myelosuppression (anemia, thrombocytopenia), fatigue, GI toxicity.[13]

| Development Stage | Preclinical / Investigational. | Multiple agents FDA-approved for various cancers.[6][12] |

Section 4: Key Experimental Protocols

The following protocols are generalized from methodologies described in the cited literature and should be optimized for specific cell lines and laboratory conditions.

In Vitro Chemosensitization by Colony Formation Assay

This protocol is adapted from methodologies used to assess 6-AN's sensitization to cisplatin.[2]

  • Cell Plating: Seed cells (e.g., A549) in 6-well plates at a density determined to yield 50-200 colonies per plate in untreated controls. Allow cells to adhere for 24 hours.

  • Pretreatment: Aspirate media and replace with fresh media containing 6-AN at desired concentrations (e.g., 0, 50, 100, 200 µM). Incubate for 18 hours.

  • Drug Treatment: Remove 6-AN-containing media. Add fresh media containing various concentrations of cisplatin for 1 hour.

  • Recovery: Aspirate cisplatin media, wash cells gently with PBS, and add fresh drug-free media.

  • Incubation: Incubate plates for 10-14 days, or until visible colonies form.

  • Staining & Counting: Aspirate media, wash with PBS, and fix colonies with methanol for 15 minutes. Stain with 0.5% crystal violet solution for 20 minutes. Wash plates with water and allow to air dry. Count colonies containing >50 cells.

  • Analysis: Calculate the plating efficiency and surviving fraction for each condition. Determine the fold-sensitization by comparing the IC50 or IC90 values of cisplatin with and without 6-AN pretreatment.

Analysis of Apoptosis by Annexin V-FITC Flow Cytometry

This protocol is based on methods to evaluate 6-AN-induced apoptosis.[1]

  • Treatment: Seed cells (e.g., H460) in 6-well plates. Once they reach ~70% confluency, treat with 6-AN at various concentrations (e.g., 10 µM and 200 µM) for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

6-Aminonicotinamide (6-AN) presents a compelling profile as a preclinical anti-cancer agent. By targeting the G6PD enzyme, it effectively disrupts the metabolic adaptations that allow for rapid tumor growth and resistance to stress. Its primary strength lies in its demonstrated ability to sensitize a range of cancer cell types to standard-of-care genotoxic therapies, including cisplatin and radiation. While it operates in the same general domain of DNA damage and repair as clinically successful PARP inhibitors, its distinct metabolic mechanism offers a complementary and potentially synergistic therapeutic avenue. Further research is warranted to explore its efficacy in vivo, define its toxicity profile, and identify patient populations most likely to benefit from PPP inhibition.

References

  • Enhancement of Breast Cancer Therapy by 6-Aminonicotinamide.
  • Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. PubMed Central.
  • 6-Aminonicotinamide sensitizes human tumor cell lines to cispl
  • Exposure of 6-aminonicotinamide (6-AN) suppresses the proliferation of lung cancer cells.
  • 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. PubMed.
  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues.
  • Inhibitors of PARP: Number crunching and structure gazing. PubMed Central.
  • Exploring and comparing adverse events between PARP inhibitors. PubMed Central.
  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central.
  • PARP1-Selective Inhibitors Gener
  • Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors.
  • Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodul
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central.

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A Senior Application Scientist's Guide to Comparative Docking of 6-Aminonicotinohydrazide Derivatives as Potential DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting DNA Gyrase B with Novel Hydrazide Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can effectively inhibit validated bacterial targets. One such target of significant interest is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATP-binding site, which is crucial for the enzyme's catalytic activity, making it an attractive target for the development of new antibacterial agents.[2] The inhibition of this site disrupts the energy supply for the supercoiling reaction, ultimately leading to bacterial cell death.

Nicotinamide and its derivatives have a long-standing history in medicinal chemistry, exhibiting a wide array of biological activities, including potential as kinase inhibitors.[3][4][5] The hydrazide moiety is also a versatile functional group known to be present in various antimicrobial and anticancer agents.[6][7] The conjugation of these two pharmacophores into 6-aminonicotinohydrazide derivatives presents a promising avenue for the discovery of novel DNA gyrase B inhibitors.

This guide provides a comprehensive, in-depth protocol for a comparative molecular docking study of a series of hypothetical this compound derivatives against the ATP-binding site of Staphylococcus aureus DNA gyrase B. We will delve into the causality behind each experimental step, from ligand and protein preparation to the interpretation of docking results, providing a self-validating framework for researchers in the field of drug discovery and development.

Experimental Design and Workflow

The overall workflow of this comparative docking study is designed to be systematic and reproducible. It begins with the selection and preparation of the target protein and a series of candidate ligands, followed by the core docking simulations and a thorough analysis of the results.

workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation p1 Target Selection: S. aureus DNA Gyrase B (PDB ID: 3G75) p3 Protein Preparation: Remove water, add hydrogens, assign charges p1->p3 p2 Ligand Design: This compound Derivatives (L1-L4) p4 Ligand Preparation: 2D to 3D conversion, energy minimization p2->p4 d1 Grid Box Generation: Define active site p3->d1 d2 Molecular Docking: AutoDock Vina p4->d2 d1->d2 d3 Pose Generation & Scoring d2->d3 a1 Binding Energy Comparison d3->a1 a2 Interaction Analysis: H-bonds, hydrophobic interactions d3->a2 a3 SAR Elucidation a1->a3 a2->a3

Figure 1: A schematic representation of the comparative docking study workflow.

Detailed Experimental Protocols

This section provides a step-by-step methodology for conducting the comparative docking study. The protocols are described with the rationale behind each choice to ensure scientific integrity.

Part 1: Target Protein Preparation

The selection of a high-quality crystal structure of the target protein is paramount for a reliable docking study. We have chosen the crystal structure of Staphylococcus aureus DNA gyrase B in complex with an inhibitor (PDB ID: 3G75).[8] This structure provides a well-defined ATP-binding pocket, crucial for our investigation.

Protocol:

  • Obtain Protein Structure: Download the PDB file for 3G75 from the RCSB Protein Data Bank ([Link]).

  • Initial Cleaning: Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL. Remove all water molecules and the co-crystallized ligand from the structure. The removal of water is essential as their positions are often not well-resolved and can interfere with the docking process. The original ligand is removed to create an empty binding site for our derivatives.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This step is critical for correctly calculating hydrogen bonding interactions.

  • Assign Charges: Assign Gasteiger charges to the protein atoms. Accurate charge distribution is vital for the scoring function to correctly evaluate electrostatic interactions.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Part 2: Ligand Preparation

For this comparative study, we will use a series of four hypothetical this compound derivatives with varying substituents at the R-position. This allows for the exploration of the structure-activity relationship (SAR).

Hypothetical this compound Derivatives:

  • L1 (Parent Compound): R = H

  • L2 (Electron-donating group): R = -OCH3 (methoxy)

  • L3 (Electron-withdrawing group): R = -Cl (chloro)

  • L4 (Bulky hydrophobic group): R = Phenyl

Protocol:

  • 2D Structure Drawing: Draw the 2D structures of the four derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

  • 2D to 3D Conversion: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D structures using a force field such as MMFF94. This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.

Part 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated software for molecular docking due to its speed and accuracy.[9][10][11]

Protocol:

  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box centered on the ATP-binding site of DNA gyrase B. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational freedom. For PDB ID 3G75, the active site can be identified based on the position of the co-crystallized inhibitor. A grid box size of 20 x 20 x 20 Å is a reasonable starting point.

  • Configuration File: Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a higher value (e.g., 16 or 32) for more accurate results, though this will increase computation time.[10]

  • Run Docking Simulation: Execute the AutoDock Vina docking simulation from the command line, providing the configuration file as input.

  • Repeat for all Ligands: Repeat the docking simulation for each of the four this compound derivatives.

Results and Data Presentation

The primary output of a docking simulation is a set of predicted binding poses for each ligand, along with their corresponding binding affinities (docking scores) in kcal/mol. A more negative binding energy indicates a more favorable and stable interaction between the ligand and the protein.

Table 1: Comparative Docking Scores of this compound Derivatives against S. aureus DNA Gyrase B (PDB: 3G75)

Ligand IDSubstituent (R)Binding Energy (kcal/mol)Number of H-BondsInteracting Residues (H-Bonds)
L1 -H-7.22Asp79, Thr173
L2 -OCH3-7.83Asp79, Thr173, Gly77
L3 -Cl-8.52Asp79, Thr173
L4 -Phenyl-9.11Asp79

Analysis and Interpretation

The analysis of docking results involves more than just comparing binding energies. A thorough examination of the binding poses and the specific interactions with active site residues provides crucial insights into the potential mechanism of inhibition.[12][13][14][15]

Binding Affinity and Structure-Activity Relationship (SAR)
  • All four derivatives show favorable binding energies, suggesting they can potentially bind to the ATP-binding site of DNA gyrase B.

  • The parent compound L1 exhibits a moderate binding affinity.

  • The introduction of an electron-donating methoxy group (L2 ) slightly improves the binding affinity and increases the number of hydrogen bonds, suggesting that this substitution is favorable.

  • The electron-withdrawing chloro group (L3 ) leads to a significant improvement in binding energy, indicating that this modification enhances the interaction with the target.

  • The bulky hydrophobic phenyl group (L4 ) results in the strongest binding affinity, despite forming only one hydrogen bond. This suggests that hydrophobic interactions within the active site play a significant role in the binding of this derivative.

sar cluster_ligands Ligand Modifications cluster_interactions Key Interactions L1 L1 (R=H) -7.2 kcal/mol Hbond Hydrogen Bonding (Asp79, Thr173, Gly77) L1->Hbond L2 L2 (R=-OCH3) -7.8 kcal/mol L2->Hbond L3 L3 (R=-Cl) -8.5 kcal/mol L3->Hbond L4 L4 (R=Phenyl) -9.1 kcal/mol L4->Hbond Hydrophobic Hydrophobic Interactions L4->Hydrophobic

Figure 2: A conceptual diagram illustrating the structure-activity relationship of the docked derivatives.

Visualization of Binding Poses

Visual inspection of the docked poses is essential for understanding the specific interactions that contribute to the binding affinity. Using molecular visualization software, the interactions between the ligands and the active site residues can be analyzed in detail. For instance, the hydrazide moiety might form key hydrogen bonds with conserved residues like Asp79, while the substituted phenyl ring in L4 could be involved in hydrophobic interactions with other residues in the pocket.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for a comparative molecular docking study of this compound derivatives against S. aureus DNA gyrase B. The hypothetical results demonstrate how such a study can provide valuable insights into the structure-activity relationships of a novel compound series and guide the design of more potent inhibitors.

The findings from this in silico study should be considered as a starting point for further experimental validation. The most promising derivatives, such as L3 and L4 in our hypothetical example, should be synthesized and evaluated for their in vitro inhibitory activity against DNA gyrase B and their antibacterial activity against S. aureus. This iterative cycle of computational design and experimental validation is at the heart of modern structure-based drug discovery.

References

  • Wei, Y., Charifson, P. (2010). Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. RCSB Protein Data Bank. [Link]

  • The crystal structure of S. aureus DNA Gyrase enzyme and DNA (PDB: 5CDQ) at two different angles displays the hydrophobic allosteric binding pocket. (n.d.). ResearchGate. [Link]

  • (A) Front view of Staphylococcus aureus DNA gyrase (PDB ID 6QX2[10]),... (n.d.). ResearchGate. [Link]

  • Ternary complex of Staphylococcus aureus DNA gyrase with AMK12 and DNA. (2020). RCSB Protein Data Bank. [Link]

  • The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. (2019). RCSB Protein Data Bank. [Link]

  • Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. (2017). RCSB Protein Data Bank. [Link]

  • Three‐dimensional structure of chain A of EGFR kinase domain (PDB ID: 5CNN). (n.d.). ResearchGate. [Link]

  • Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. (2017). RCSB Protein Data Bank. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... (n.d.). ResearchGate. [Link]

  • Crystal structure of the wild-type EGFR kinase domain in complex with AMPPNP. (2012). RCSB Protein Data Bank. [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024). YouTube. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Cyclo (Nα-dinicotinoyl)-bis-[(L-valinyl)-L-lysinyl acid hydrazide]. (n.d.). Online Publishing @ NIScPR. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019). PubMed. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. [Link]

  • Need help with molecular docking results interpretation. (2024). Reddit. [Link]

  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN. [Link]

  • Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. (2007). PubMed. [Link]

  • New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. (2025). RSC Advances. [Link]

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2025). PubMed Central. [Link]

  • Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. (n.d.). MDPI. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). ACS Publications. [Link]

  • STUDIES ON NICOTINAMIDE DERIVATIVES. (n.d.). PubMed Central. [Link]

  • Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology. (n.d.). PubMed Central. [Link]

  • Representative examples of small molecule DNA gyrase inhibitors (V–XII)... (n.d.). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Assessing the Novelty of 6-Aminonicotinohydrazide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The 6-aminonicotinohydrazide scaffold represents a promising starting point for the development of new drugs, owing to its versatile chemical nature and proven biological significance. Derivatives of this core structure have demonstrated a wide spectrum of activities, including antimicrobial and anticancer effects.[1][2][3] This guide provides a comprehensive framework for assessing the novelty of new this compound-based compounds, moving beyond simple synthesis to a rigorous, data-driven evaluation of their potential.

The Foundational Scaffold: Understanding this compound

The this compound molecule is a derivative of nicotinic acid, characterized by a pyridine ring, a hydrazide functional group (-CONHNH2), and an amino group (-NH2) at the 6-position. The hydrazide moiety is a particularly reactive and versatile handle for chemical modification, readily condensing with aldehydes and ketones to form hydrazones. This reactivity is the primary engine for generating vast libraries of derivatives. The amino group and the pyridine ring itself also offer sites for modification, allowing for fine-tuning of the molecule's steric and electronic properties.

The established biological activities of this class of compounds are diverse. Many hydrazone derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens.[1][2] Some have also been investigated for their potential as antitubercular and anticancer agents.[1][4] This existing body of work forms the essential baseline against which any new compound must be compared to truly be considered "novel."

A Framework for Assessing Novelty

Novelty in drug discovery is a multi-faceted concept. It is not merely the creation of a previously unsynthesized molecule but the demonstration of a meaningful advantage over existing compounds. We can deconstruct novelty into three key pillars: Structural, Functional, and Performance.

  • Structural Novelty: This is the most fundamental aspect—the synthesis of a new chemical entity. This can be achieved by introducing novel aldehydes or ketones to form new hydrazones, modifying the 6-amino group, or altering the pyridine ring.

  • Functional Novelty: A truly innovative compound may exhibit a completely new mechanism of action or target a different biological pathway than its predecessors. For example, while many hydrazides act as general antimicrobial agents, a novel derivative might selectively inhibit a specific bacterial enzyme, such as succinate dehydrogenase.[5]

  • Performance Novelty: This relates to quantifiable improvements in the compound's properties. A novel derivative should ideally demonstrate superior potency (e.g., a lower minimum inhibitory concentration or IC50), enhanced selectivity towards the target organism or cell line, and a better safety profile (lower cytotoxicity to normal cells) than existing analogues.

Below is a logical workflow for systematically assessing the novelty of a new compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Novelty Assessment A Design Novel Derivative B Synthesize Compound A->B C Structural Confirmation (NMR, MS, FT-IR) B->C D Primary Screening (e.g., Antimicrobial, Anticancer) C->D E Determine Potency (MIC / IC50) D->E F Assess Cytotoxicity (e.g., against normal cell lines) E->F I Mechanistic Studies (e.g., Enzyme Assays, Docking) E->I G Compare Potency to Baseline Compounds F->G H Determine Therapeutic Index F->H J Novelty Confirmed? G->J H->J I->J

Caption: A logical workflow for the assessment of novel this compound derivatives.

Comparative Guide: A Tale of Two Compounds

To illustrate this framework, let's consider a hypothetical case study comparing a well-established "Baseline Compound" with a newly synthesized "Novel Compound."

  • Baseline Compound (BC-1): N'-(4-chlorobenzylidene)-6-aminonicotinohydrazide. This represents a typical first-generation derivative with known, moderate antimicrobial activity.

  • Novel Compound (NC-1): N'-(2,6-dichlorobenzylidene)-6-aminonicotinohydrazide. This compound introduces an additional chlorine atom, a modification intended to enhance lipophilicity and potentially improve cell membrane penetration.[1]

Table 1: Comparative Performance Data

ParameterBaseline Compound (BC-1)Novel Compound (NC-1)Rationale for Novelty
Structure 4-chloro substitution2,6-dichloro substitutionStructural Isomer
MIC vs. S. aureus 15.6 µg/mL1.95 µg/mL~8-fold increase in potency
MIC vs. E. coli 31.2 µg/mL3.90 µg/mL~8-fold increase in potency
IC50 vs. HeLa (Cancer Cell Line) 25 µM5 µM5-fold increase in anticancer potency
IC50 vs. WI-38 (Normal Cell Line) 50 µM>100 µMReduced cytotoxicity, improved safety
Therapeutic Index (Anticancer) 2>20Significant improvement in selectivity

Data is illustrative and based on trends observed in the literature.[1]

The data clearly indicates that NC-1 demonstrates performance novelty . The addition of a second chlorine atom at the 2-position of the benzylidene ring results in a significant increase in both antimicrobial and anticancer potency. Crucially, this is coupled with a reduction in cytotoxicity towards normal cells, leading to a much-improved therapeutic index. This type of data-backed comparison is essential for substantiating a claim of novelty.

Essential Experimental Protocols

The integrity of any novelty claim rests on the quality and reproducibility of the experimental data. Below are detailed, step-by-step protocols for the synthesis and evaluation of these compounds.

This protocol describes the straightforward condensation reaction to form the hydrazone.

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol. If solubility is an issue, gentle warming may be applied.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution. This acts as a catalyst to facilitate the condensation reaction.

  • Aldehyde Addition: Add a solution of 1.1 equivalents of the desired substituted aldehyde (e.g., 2,6-dichlorobenzaldehyde) in 10 mL of ethanol dropwise to the stirred hydrazide solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: After completion, allow the mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Characterization: Confirm the structure of the final compound using FT-IR (to observe the C=N imine stretch and disappearance of the C=O aldehyde stretch), 1H-NMR, 13C-NMR, and Mass Spectrometry.[6][7]

G A Dissolve this compound in Ethanol B Add Glacial Acetic Acid (Catalyst) A->B C Add Substituted Aldehyde Solution Dropwise B->C D Reflux for 4-6 hours (Monitor by TLC) C->D E Cool to Room Temperature & Precipitate Product D->E F Filter, Wash, and Dry Crude Product E->F G Purify by Recrystallization F->G H Characterize Structure (NMR, MS, FT-IR) G->H

Caption: General workflow for the synthesis of this compound hydrazones.

This protocol determines the Minimum Inhibitory Concentration (MIC), a key measure of antimicrobial potency.[8][9]

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).[10] The final concentrations should typically range from 0.5 to 128 µg/mL.[11]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[12][13]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) and a normal cell line (e.g., WI-38) in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[14]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.[12]

  • Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan.[12]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Probing the Mechanism: The Next Frontier of Novelty

Demonstrating superior potency is a significant achievement. However, to truly establish functional novelty, one must delve into the mechanism of action. If a compound shows promise, the next logical steps are to investigate how it exerts its biological effect.

For instance, if a compound has potent antifungal activity, one might investigate its effect on key fungal enzymes like succinate dehydrogenase (SDH).[5] Molecular docking studies can predict binding affinities to the active site of such enzymes, guiding further experimental work.[5] This can lead to the discovery of compounds that not only are potent but also act via a novel mechanism, potentially circumventing existing drug resistance.

Below is a hypothetical signaling pathway that could be targeted by a novel this compound derivative, leading to apoptosis in cancer cells.

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by a novel compound.

Conclusion and Future Directions

Assessing the novelty of this compound-based compounds requires a systematic, multi-pronged approach. It begins with rational design and synthesis, followed by rigorous, quantitative biological evaluation. The true measure of novelty lies not just in a new structure, but in demonstrating a clear, data-supported advantage in performance and, ideally, a novel mechanism of action. By adhering to the principles and protocols outlined in this guide, researchers can effectively triage their synthesized compounds, identifying those with genuine therapeutic potential and making meaningful contributions to the field of drug discovery.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10).
  • MTT Cell Assay Protocol. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
  • In Vitro Antimicrobials - Pharmacology Discovery Services. (n.d.).
  • Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. (2025, October 31).
  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (n.d.).
  • Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed. (n.d.).
  • Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. (2006, May 9).
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - MDPI. (2023, January 23).
  • Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency | Semantic Scholar. (1998, September 1).
  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed. (n.d.).
  • Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency - Scite.ai. (n.d.).
  • Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC - NIH. (n.d.).
  • Antimicrobial Activity of Some Steroidal Hydrazones - PMC - NIH. (n.d.).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. (n.d.).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (n.d.).
  • Synthesis of N'-nicotinoyl sulfonohydrazides and their antimicrobial activity - INIS-IAEA. (n.d.).
  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance - MDPI. (n.d.).
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. (n.d.).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. (2025, January 4).
  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - MDPI. (n.d.).
  • Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents - Semantic Scholar. (2023, May 2).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed. (2025, January 4).
  • Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed. (n.d.).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 6-Aminonicotinohydrazide, a compound that, while lacking extensive specific disposal literature, belongs to the hydrazide class of chemicals, which are recognized for their potential hazards. The procedures outlined here are rooted in established best practices for hazardous waste management and are designed to empower laboratory personnel to handle this compound's waste stream with confidence and care.

Immediate Safety and Hazard Assessment: The Precautionary Principle

Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is paramount. Its structural similarity to other hydrazides and 6-aminonicotinamide—a known toxicant that may impair fertility or harm an unborn child—necessitates treating it as a hazardous substance[1][2][3].

Core Safety Protocols:

  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure[1][4].

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required and includes:

    • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound[3].

    • Body Protection: A laboratory coat must be worn and kept fastened.

  • Hygiene Practices: Avoid all direct contact with the skin, eyes, and clothing. Do not consume food or beverages, or smoke in areas where this chemical is handled. Thoroughly wash hands after completing any task involving this compound[3].

Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins with accurate waste characterization and meticulous segregation. All waste streams containing this compound must be considered hazardous.

Waste Streams to Segregate:

  • Solid Waste: This includes unused or expired pure this compound, as well as contaminated consumables such as weighing paper, pipette tips, and gloves. This waste should be collected in a designated, clearly labeled hazardous waste container[5].

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible liquid waste containers. It is crucial to avoid mixing incompatible waste streams; for instance, acidic waste should not be mixed with basic waste[6].

  • Empty Containers: Original containers of this compound must be managed as hazardous waste. A common best practice is to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the defaced or removed label on the container can be disposed of in regular trash, though institutional policies may vary[7][8].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection, storage, and disposal of this compound waste, ensuring safety and regulatory adherence.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Choose a waste container that is in good condition, free from leaks, and compatible with the chemical nature of the waste. For liquid waste, ensure the container has a secure, screw-on cap[5][6].

  • Properly Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Toxic").

    • The date when waste was first added to the container.

Step 2: Waste Accumulation
  • Solid Waste Collection: Place all solid waste contaminated with this compound into a designated, lined container. This container should be kept closed when not in use[5].

  • Liquid Waste Collection: Carefully pour liquid waste into the designated liquid hazardous waste container, using a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion[6].

  • Segregation: Always maintain segregation between different waste streams. Do not mix this compound waste with other incompatible chemical wastes.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the hazardous waste containers in a designated Satellite Accumulation Area, which should be at or near the point of generation and under the control of the laboratory personnel[6].

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is a critical step to contain any potential leaks or spills[5].

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of waste that can be stored in an SAA (typically up to 55 gallons of total hazardous waste) and the time limit for storage (often up to one year for partially filled containers)[5][6].

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once a waste container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste contractor. The most common and recommended disposal method for hydrazide compounds is high-temperature incineration[9].

Advanced Topic: Chemical Deactivation of Hydrazide Waste

For laboratories with the appropriate expertise and facilities, chemical deactivation of dilute aqueous solutions of hydrazides can be considered. This is an advanced procedure that should only be performed by trained personnel.

Oxidative Treatment:

Dilute aqueous solutions of hydrazines can be treated with oxidizing agents such as sodium hypochlorite (bleach) or hydrogen peroxide to convert them into less harmful substances[9][10].

  • Important Considerations:

    • The reaction can be exothermic and should be performed with cooling and slow addition of the oxidizing agent.

    • Incomplete reactions can produce hazardous byproducts. For example, the reaction of some hydrazines with hypochlorite can form carcinogenic N-nitrosoalkylamines[9].

    • The final solution must be tested to ensure complete destruction of the hydrazide before it can be considered for drain disposal, which is subject to local regulations.

Due to the complexities and potential for hazardous byproduct formation, chemical deactivation is not recommended as a routine disposal method without specific validation for this compound and approval from your institution's EHS department.

Data Summary and Workflow

Table 1: Key Disposal Parameters for this compound Waste

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary measure due to the toxic nature of related compounds.
Primary Disposal Route Incineration via a licensed contractorEnsures complete destruction of the hazardous compound[9].
Solid Waste Container Lined, sealed, and labeled containerPrevents exposure and ensures proper identification.
Liquid Waste Container Compatible, sealed container with a screw-top capPrevents leaks and spills[5].
Storage Location Designated Satellite Accumulation Area (SAA)Complies with regulations and ensures safe, localized storage[6].
Secondary Containment Required for all liquid waste containersMitigates the impact of spills[5].

Diagram 1: Decision Workflow for this compound Waste Management

G start Waste Generation (this compound) is_solid Is the waste solid or contaminated solid material? start->is_solid solid_waste Collect in a labeled hazardous solid waste container. is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No storage Store in a designated SAA with secondary containment for liquids. solid_waste->storage liquid_waste Collect in a labeled hazardous liquid waste container. is_liquid->liquid_waste Yes is_empty Is it an empty, triple-rinsed container? is_liquid->is_empty No liquid_waste->storage is_empty->start No empty_container Deface label and dispose of as non-hazardous waste (check institutional policy). is_empty->empty_container Yes rinsate Collect rinsate as hazardous liquid waste. empty_container->rinsate rinsate->liquid_waste pickup Arrange for pickup by EHS for incineration. storage->pickup

Caption: Decision tree for proper segregation and disposal of this compound waste.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of California San Diego. (2025). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • National Institutes of Health. (2025). The NIH Drain Discharge Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Google Patents. (n.d.). Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

  • University of Louisville. (n.d.). Waste Disposal Manual. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • VA.gov. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

The hydrazide functional group, in particular, demands our utmost respect. Hydrazine and its derivatives are recognized as toxic, corrosive, and potentially carcinogenic substances that can be fatal if absorbed through the skin.[2] Furthermore, related compounds like 6-Aminonicotinamide are classified as reproductive toxins.[3][4] Therefore, the cornerstone of our protocol is the stringent prevention of any direct contact.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider Personal Protective Equipment (PPE), we must implement a foundational safety strategy known as the Hierarchy of Controls. PPE is always the last line of defense.

  • Elimination/Substitution: The most effective control is to question if 6-Aminonicotinohydrazide is essential for your experiment or if a less hazardous alternative exists.

  • Engineering Controls: If the compound must be used, all handling must occur within certified engineering controls designed to contain hazardous materials.

    • Chemical Fume Hood: All weighing, reconstitution, and transfers of this compound must be performed inside a properly functioning chemical fume hood.[5][6]

    • Glove Box: For procedures involving larger quantities or operations with a higher risk of aerosolization, a glove box providing an inert atmosphere is the preferred engineering control.[7]

  • Administrative Controls: These are the protocols and work practices that minimize exposure.

    • Standard Operating Procedures (SOPs): Your laboratory must have a detailed, chemical-specific SOP for handling this compound.

    • Restricted Access: Clearly demarcate and restrict access to areas where this compound is being handled.

    • Training: All personnel must be thoroughly trained on the specific hazards and the SOPs before handling the compound.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, a specific suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Core PPE Requirements:
  • Hand Protection: Double-gloving is required.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemical-resistant glove such as neoprene or thicker nitrile gloves.[7] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection:

    • A flame-resistant lab coat is recommended.[7][6]

    • This should be worn over long pants and fully enclosed shoes, preferably made of a chemical-resistant material.[7]

    • For tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[6]

  • Eye and Face Protection:

    • ANSI Z87.1-compliant safety goggles are mandatory at all times to protect against dust particles and splashes.[6]

    • When there is any risk of splashing, a full-face shield must be worn in addition to safety goggles.

Respiratory Protection:

The use of a chemical fume hood should be sufficient to control inhalation exposure.[5] However, a risk assessment may deem respiratory protection necessary, for instance, during spill cleanup of a large quantity of solid material outside of a containment device. In such cases:

  • A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge is appropriate.[7]

  • Important: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit testing.[7] Cartridge-style respirators are not suitable for high concentrations of hydrazine-related compounds.[2]

PPE Selection Summary for Handling this compound

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing Solid Double Gloves (Nitrile inner, Neoprene/Nitrile outer)Flame-Resistant Lab CoatSafety GogglesUse within a Chemical Fume Hood
Preparing Solutions Double Gloves (Nitrile inner, Neoprene/Nitrile outer)Flame-Resistant Lab Coat & Chemical-Resistant ApronSafety Goggles & Face ShieldUse within a Chemical Fume Hood
Performing Reactions Double Gloves (Nitrile inner, Neoprene/Nitrile outer)Flame-Resistant Lab Coat & Chemical-Resistant ApronSafety Goggles & Face ShieldUse within a Chemical Fume Hood
Spill Cleanup Double Gloves (Nitrile inner, Neoprene/Nitrile outer)Chemical-Resistant Suit or GownSafety Goggles & Face ShieldRequired (e.g., Full-face with appropriate cartridges)

Experimental Protocols: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Pre-Donning Check: Inspect all PPE for damage before you begin. Ensure you have the correct sizes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the coat.

  • Respiratory Protection: If your risk assessment requires a respirator, perform a seal check.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second, chemical-resistant pair of gloves. The cuff of the outer glove should extend over the cuff of your lab coat sleeve.

Doffing (Taking Off) Sequence:

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin, turning them inside out as you remove them.

  • Face Shield/Apron: Remove the face shield and/or apron, handling them by the straps or ties.

  • Lab Coat: Unfasten the lab coat and roll it down your arms, turning the sleeves inside out. Avoid shaking the garment.

  • Goggles: Remove safety goggles by handling the strap.

  • Respirator: If worn, remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface with your bare hands.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound CheckTask Identify Task: Weighing, Solution Prep, Spill Cleanup? Start->CheckTask BasePPE Core PPE: - Double Gloves - Lab Coat - Safety Goggles CheckTask->BasePPE All Tasks SplashRisk Is there a splash risk? BasePPE->SplashRisk AddFaceShield Add Face Shield & Apron SplashRisk->AddFaceShield Yes AerosolRisk High Aerosolization or Spill Risk? SplashRisk->AerosolRisk No AddFaceShield->AerosolRisk AddRespirator Add Respirator (Fit-tested) AerosolRisk->AddRespirator Yes FinalPPE Final PPE Assembled AerosolRisk->FinalPPE No AddRespirator->FinalPPE

Caption: PPE Selection Workflow for this compound.

Emergency Procedures and Disposal

In Case of Exposure:
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[6] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Seek immediate medical attention.

Disposal of Contaminated PPE:

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Collection: After doffing, place all contaminated items (gloves, apron, wipes, etc.) into a designated, sealable hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant (this compound).

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office according to all local and national regulations. Do not mix with regular trash.

By adhering to these stringent guidelines, you build a culture of safety that protects not only you but your entire research team. Always prioritize caution and treat this compound with the respect its chemical nature demands.

References

  • Hydrazine - Risk Management and Safety . University of California, Santa Barbara. [Link]

  • Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]

  • Hydrazine Standard Operating Procedure Template . University of New Mexico - Environmental Health & Safety. [Link]

  • Hydrazine and Other Corrosive and Flammable PHS . UNC Charlotte. [Link]

  • Hydrazine - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.